molecular formula C14H10O3 B576994 Arnocoumarin CAS No. 11037-15-3

Arnocoumarin

Cat. No.: B576994
CAS No.: 11037-15-3
M. Wt: 226.23 g/mol
InChI Key: ILVSRSSJBQSUJM-UHFFFAOYSA-N
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Description

7H-Furo(3,2-g)(1)benzopyran-7-one, 2-(1-methylethenyl)- is a natural product found in Peucedanum praeruptorum with data available.

Properties

CAS No.

11037-15-3

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

2-prop-1-en-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H10O3/c1-8(2)11-6-10-5-9-3-4-14(15)17-12(9)7-13(10)16-11/h3-7H,1H2,2H3

InChI Key

ILVSRSSJBQSUJM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

7-Amino-4-methylcoumarin (AMC): A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin (B35378) family of fluorescent dyes, is a versatile and widely utilized tool in biomedical research and drug discovery.[1] Its intrinsic blue fluorescence and sensitivity to the local microenvironment make it an invaluable probe for developing sensitive fluorogenic assays, particularly for detecting enzymatic activity.[1][2] When conjugated to a peptide or other substrate, the fluorescence of AMC is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity.[1] This technical guide provides an in-depth overview of the core spectral properties of AMC, detailed experimental protocols, and visualizations of its application in biochemical assays.

Core Spectroscopic Properties of 7-Amino-4-methylcoumarin

The photophysical characteristics of 7-Amino-4-methylcoumarin are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[3] An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the more polar excited state relative to the ground state.

Data Presentation: Spectroscopic Parameters of 7-Amino-4-methylcoumarin in Various Solvents

The following table summarizes the key spectroscopic parameters of AMC in a selection of solvents with varying polarities. It is important to note that the exact values can vary slightly depending on experimental conditions.

SolventDielectric Constant (ε)Absorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)Stokes Shift (cm-1)Fluorescence Lifetime (τ) (ns)
Water80.1350445-45058001.7 - 2.5
Ethanol (B145695)24.6354, 365430-440, 44048004.1
Methanol32.7352435-44552004.5
Acetonitrile37.5350425-43548004.9
Dimethyl Sulfoxide (DMSO)46.7360450-4605500-
Dichloromethane8.9350415-4254500-
Toluene2.4345400-4104400-
Cyclohexane2.0340390-4004100-
Molar Extinction Coefficient (ε)

A definitive molar extinction coefficient for free 7-Amino-4-methylcoumarin is not consistently reported in the literature. However, for an N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin substrate, a molar extinction coefficient of 1.78 x 104 L·mol-1·cm-1 in ethanol has been reported.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield of AMC is highly dependent on the solvent. While a definitive value is not consistently reported for free AMC, a quantum yield of approximately 0.5 has been noted for 7-Amino-4-methylcoumarin in ethanol. For comparison, the derivative 6-hydroxy-7-amino-4-methylcoumarin has a reported quantum yield of 0.81 in methanol.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of 7-Amino-4-methylcoumarin in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent such as ethanol or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to minimize inner filter effects.

  • Absorption Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λem).

Measurement of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of AMC in a specific solvent relative to a known standard.

Materials:

  • AMC solution

  • Quantum yield standard with a known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)

  • Fluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of both the AMC sample and the standard in the same solvent with an absorbance of approximately 0.05 at the excitation wavelength of the standard.

  • Record the absorption spectra of both the sample and the standard.

  • Record the corrected emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

  • Integrate the area under the emission curves for both the sample (Ix) and the standard (Ist).

  • Calculate the quantum yield of the sample (Φx) using the following equation:

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)

    Where:

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

Applications in Biochemical Assays

AMC is extensively used in fluorogenic assays to monitor enzyme activity, particularly for proteases like caspases.

General Protease Assay Using an AMC-Substrate

Principle: A specific peptide sequence recognized by the protease of interest is conjugated to AMC, quenching its fluorescence. Upon cleavage of the peptide by the protease, free AMC is released, leading to a measurable increase in fluorescence.

Generalized Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Protease to 96-well plate P1->A1 P2 Prepare AMC-Substrate Stock (in DMSO) A2 Initiate reaction by adding AMC-Substrate P2->A2 P3 Prepare Protease Stock P3->A1 P4 Prepare AMC Standard (for calibration) AN3 Convert RFU to product concentration using AMC standard curve P4->AN3 A1->A2 A3 Incubate at optimal temperature A2->A3 D1 Measure fluorescence kinetically (Ex: 360-380 nm, Em: 440-460 nm) A3->D1 AN1 Plot Fluorescence vs. Time D1->AN1 AN2 Determine initial velocity (V₀) from linear slope AN1->AN2 AN2->AN3 AN4 Calculate enzyme activity AN3->AN4

A generalized experimental workflow for an AMC-based protease assay.
Caspase-3 Signaling Pathway and Detection

Coumarin derivatives have been shown to induce apoptosis, a programmed cell death pathway in which caspase-3 is a key executioner enzyme. The activation of caspase-3 can be monitored using a specific AMC-based substrate such as Ac-DEVD-AMC.

G Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent) Active Caspase-3->Ac-DEVD-AMC (Non-fluorescent) cleaves Ac-DEVD + AMC (Fluorescent) Ac-DEVD + AMC (Fluorescent) Ac-DEVD-AMC (Non-fluorescent)->Ac-DEVD + AMC (Fluorescent) Fluorescence Detection Fluorescence Detection Ac-DEVD + AMC (Fluorescent)->Fluorescence Detection emits light

Simplified pathway of Caspase-3 activation and detection using an AMC substrate.

Conclusion

7-Amino-4-methylcoumarin is a powerful fluorophore with well-characterized, albeit solvent-dependent, spectral properties. Its application in fluorogenic assays, particularly for proteases, provides a sensitive and reliable method for quantifying enzyme activity. This guide offers a comprehensive overview of its key characteristics and provides standardized protocols to aid researchers in the effective design and execution of AMC-based experiments. The provided workflows for protease assays and the visualization of its use in detecting caspase-3 activity highlight the practical utility of AMC in advancing research in drug discovery and molecular biology.

References

7-Amino-4-methylcoumarin (AMC): A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin (B35378) family of fluorescent dyes, is a versatile and widely utilized tool in biomedical research and drug discovery.[1] Its intrinsic blue fluorescence and sensitivity to the local microenvironment make it an invaluable probe for developing sensitive fluorogenic assays, particularly for detecting enzymatic activity.[1][2] When conjugated to a peptide or other substrate, the fluorescence of AMC is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity.[1] This technical guide provides an in-depth overview of the core spectral properties of AMC, detailed experimental protocols, and visualizations of its application in biochemical assays.

Core Spectroscopic Properties of 7-Amino-4-methylcoumarin

The photophysical characteristics of 7-Amino-4-methylcoumarin are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[3] An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the more polar excited state relative to the ground state.

Data Presentation: Spectroscopic Parameters of 7-Amino-4-methylcoumarin in Various Solvents

The following table summarizes the key spectroscopic parameters of AMC in a selection of solvents with varying polarities. It is important to note that the exact values can vary slightly depending on experimental conditions.

SolventDielectric Constant (ε)Absorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)Stokes Shift (cm-1)Fluorescence Lifetime (τ) (ns)
Water80.1350445-45058001.7 - 2.5
Ethanol (B145695)24.6354, 365430-440, 44048004.1
Methanol32.7352435-44552004.5
Acetonitrile37.5350425-43548004.9
Dimethyl Sulfoxide (DMSO)46.7360450-4605500-
Dichloromethane8.9350415-4254500-
Toluene2.4345400-4104400-
Cyclohexane2.0340390-4004100-
Molar Extinction Coefficient (ε)

A definitive molar extinction coefficient for free 7-Amino-4-methylcoumarin is not consistently reported in the literature. However, for an N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin substrate, a molar extinction coefficient of 1.78 x 104 L·mol-1·cm-1 in ethanol has been reported.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield of AMC is highly dependent on the solvent. While a definitive value is not consistently reported for free AMC, a quantum yield of approximately 0.5 has been noted for 7-Amino-4-methylcoumarin in ethanol. For comparison, the derivative 6-hydroxy-7-amino-4-methylcoumarin has a reported quantum yield of 0.81 in methanol.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of 7-Amino-4-methylcoumarin in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent such as ethanol or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to minimize inner filter effects.

  • Absorption Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λem).

Measurement of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of AMC in a specific solvent relative to a known standard.

Materials:

  • AMC solution

  • Quantum yield standard with a known Φf (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54)

  • Fluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of both the AMC sample and the standard in the same solvent with an absorbance of approximately 0.05 at the excitation wavelength of the standard.

  • Record the absorption spectra of both the sample and the standard.

  • Record the corrected emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

  • Integrate the area under the emission curves for both the sample (Ix) and the standard (Ist).

  • Calculate the quantum yield of the sample (Φx) using the following equation:

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)

    Where:

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

Applications in Biochemical Assays

AMC is extensively used in fluorogenic assays to monitor enzyme activity, particularly for proteases like caspases.

General Protease Assay Using an AMC-Substrate

Principle: A specific peptide sequence recognized by the protease of interest is conjugated to AMC, quenching its fluorescence. Upon cleavage of the peptide by the protease, free AMC is released, leading to a measurable increase in fluorescence.

Generalized Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Protease to 96-well plate P1->A1 P2 Prepare AMC-Substrate Stock (in DMSO) A2 Initiate reaction by adding AMC-Substrate P2->A2 P3 Prepare Protease Stock P3->A1 P4 Prepare AMC Standard (for calibration) AN3 Convert RFU to product concentration using AMC standard curve P4->AN3 A1->A2 A3 Incubate at optimal temperature A2->A3 D1 Measure fluorescence kinetically (Ex: 360-380 nm, Em: 440-460 nm) A3->D1 AN1 Plot Fluorescence vs. Time D1->AN1 AN2 Determine initial velocity (V₀) from linear slope AN1->AN2 AN2->AN3 AN4 Calculate enzyme activity AN3->AN4

A generalized experimental workflow for an AMC-based protease assay.
Caspase-3 Signaling Pathway and Detection

Coumarin derivatives have been shown to induce apoptosis, a programmed cell death pathway in which caspase-3 is a key executioner enzyme. The activation of caspase-3 can be monitored using a specific AMC-based substrate such as Ac-DEVD-AMC.

G Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent) Active Caspase-3->Ac-DEVD-AMC (Non-fluorescent) cleaves Ac-DEVD + AMC (Fluorescent) Ac-DEVD + AMC (Fluorescent) Ac-DEVD-AMC (Non-fluorescent)->Ac-DEVD + AMC (Fluorescent) Fluorescence Detection Fluorescence Detection Ac-DEVD + AMC (Fluorescent)->Fluorescence Detection emits light

Simplified pathway of Caspase-3 activation and detection using an AMC substrate.

Conclusion

7-Amino-4-methylcoumarin is a powerful fluorophore with well-characterized, albeit solvent-dependent, spectral properties. Its application in fluorogenic assays, particularly for proteases, provides a sensitive and reliable method for quantifying enzyme activity. This guide offers a comprehensive overview of its key characteristics and provides standardized protocols to aid researchers in the effective design and execution of AMC-based experiments. The provided workflows for protease assays and the visualization of its use in detecting caspase-3 activity highlight the practical utility of AMC in advancing research in drug discovery and molecular biology.

References

7-Amino-4-methylcoumarin (AMC): A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin family of fluorescent dyes, is a versatile and widely utilized tool in biomedical research and drug discovery.[1] Its intrinsic blue fluorescence and sensitivity to the local microenvironment make it an invaluable probe for developing sensitive fluorogenic assays, particularly for detecting enzymatic activity.[1][2] When conjugated to a peptide or other substrate, the fluorescence of AMC is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a significant increase in fluorescence intensity that can be directly correlated with enzyme activity.[1] This technical guide provides an in-depth overview of the core spectral properties of AMC, detailed experimental protocols, and visualizations of its application in biochemical assays.

Core Spectroscopic Properties of 7-Amino-4-methylcoumarin

The photophysical characteristics of 7-Amino-4-methylcoumarin are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism.[3] An increase in solvent polarity generally leads to a bathochromic (red) shift in the emission spectrum. This is due to the stabilization of the more polar excited state relative to the ground state.

Data Presentation: Spectroscopic Parameters of 7-Amino-4-methylcoumarin in Various Solvents

The following table summarizes the key spectroscopic parameters of AMC in a selection of solvents with varying polarities. It is important to note that the exact values can vary slightly depending on experimental conditions.

SolventDielectric Constant (ε)Absorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)Stokes Shift (cm-1)Fluorescence Lifetime (τ) (ns)
Water80.1350445-45058001.7 - 2.5
Ethanol24.6354, 365430-440, 44048004.1
Methanol32.7352435-44552004.5
Acetonitrile37.5350425-43548004.9
Dimethyl Sulfoxide (DMSO)46.7360450-4605500-
Dichloromethane8.9350415-4254500-
Toluene2.4345400-4104400-
Cyclohexane2.0340390-4004100-
Molar Extinction Coefficient (ε)

A definitive molar extinction coefficient for free 7-Amino-4-methylcoumarin is not consistently reported in the literature. However, for an N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin substrate, a molar extinction coefficient of 1.78 x 104 L·mol-1·cm-1 in ethanol has been reported.

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield of AMC is highly dependent on the solvent. While a definitive value is not consistently reported for free AMC, a quantum yield of approximately 0.5 has been noted for 7-Amino-4-methylcoumarin in ethanol. For comparison, the derivative 6-hydroxy-7-amino-4-methylcoumarin has a reported quantum yield of 0.81 in methanol.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of 7-Amino-4-methylcoumarin in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent such as ethanol or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to minimize inner filter effects.

  • Absorption Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λem).

Measurement of Relative Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φf) of AMC in a specific solvent relative to a known standard.

Materials:

  • AMC solution

  • Quantum yield standard with a known Φf (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)

  • Fluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of both the AMC sample and the standard in the same solvent with an absorbance of approximately 0.05 at the excitation wavelength of the standard.

  • Record the absorption spectra of both the sample and the standard.

  • Record the corrected emission spectra of both the sample and the standard, ensuring the same excitation wavelength and instrument settings are used for both.

  • Integrate the area under the emission curves for both the sample (Ix) and the standard (Ist).

  • Calculate the quantum yield of the sample (Φx) using the following equation:

    Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2)

    Where:

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

Applications in Biochemical Assays

AMC is extensively used in fluorogenic assays to monitor enzyme activity, particularly for proteases like caspases.

General Protease Assay Using an AMC-Substrate

Principle: A specific peptide sequence recognized by the protease of interest is conjugated to AMC, quenching its fluorescence. Upon cleavage of the peptide by the protease, free AMC is released, leading to a measurable increase in fluorescence.

Generalized Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Protease to 96-well plate P1->A1 P2 Prepare AMC-Substrate Stock (in DMSO) A2 Initiate reaction by adding AMC-Substrate P2->A2 P3 Prepare Protease Stock P3->A1 P4 Prepare AMC Standard (for calibration) AN3 Convert RFU to product concentration using AMC standard curve P4->AN3 A1->A2 A3 Incubate at optimal temperature A2->A3 D1 Measure fluorescence kinetically (Ex: 360-380 nm, Em: 440-460 nm) A3->D1 AN1 Plot Fluorescence vs. Time D1->AN1 AN2 Determine initial velocity (V₀) from linear slope AN1->AN2 AN2->AN3 AN4 Calculate enzyme activity AN3->AN4

A generalized experimental workflow for an AMC-based protease assay.
Caspase-3 Signaling Pathway and Detection

Coumarin derivatives have been shown to induce apoptosis, a programmed cell death pathway in which caspase-3 is a key executioner enzyme. The activation of caspase-3 can be monitored using a specific AMC-based substrate such as Ac-DEVD-AMC.

G Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent) Active Caspase-3->Ac-DEVD-AMC (Non-fluorescent) cleaves Ac-DEVD + AMC (Fluorescent) Ac-DEVD + AMC (Fluorescent) Ac-DEVD-AMC (Non-fluorescent)->Ac-DEVD + AMC (Fluorescent) Fluorescence Detection Fluorescence Detection Ac-DEVD + AMC (Fluorescent)->Fluorescence Detection emits light

Simplified pathway of Caspase-3 activation and detection using an AMC substrate.

Conclusion

7-Amino-4-methylcoumarin is a powerful fluorophore with well-characterized, albeit solvent-dependent, spectral properties. Its application in fluorogenic assays, particularly for proteases, provides a sensitive and reliable method for quantifying enzyme activity. This guide offers a comprehensive overview of its key characteristics and provides standardized protocols to aid researchers in the effective design and execution of AMC-based experiments. The provided workflows for protease assays and the visualization of its use in detecting caspase-3 activity highlight the practical utility of AMC in advancing research in drug discovery and molecular biology.

References

An In-depth Technical Guide to the Synthesis and Characterization of AMC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 7-amino-4-methylcoumarin (AMC) derivatives, a critical class of fluorescent probes utilized extensively in biomedical research and drug discovery. AMC and its derivatives are prized for their utility in developing sensitive fluorogenic assays, particularly for monitoring enzyme activity. This document details key synthetic methodologies, extensive characterization protocols, and the application of these compounds in elucidating biological pathways.

Synthesis of AMC Derivatives

The synthesis of the coumarin core can be achieved through several classic organic reactions. The choice of method often depends on the desired substitution pattern on the benzopyrone ring. Subsequent derivatization of the 7-amino group allows for the conjugation of various functionalities, such as peptides for creating enzyme substrates.

Core Coumarin Synthesis Methodologies

Three primary reactions are employed for the synthesis of the coumarin scaffold: the Pechmann Condensation, the Knoevenagel Condensation, and the Perkin Reaction.

This one-pot reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the parent 7-amino-4-methylcoumarin, m-aminophenol is reacted with ethyl acetoacetate.

Experimental Protocol: Synthesis of 7-amino-4-methylcoumarin via Pechmann Condensation [1]

  • Materials: m-Aminophenol, Ethyl acetoacetate, Concentrated Sulfuric Acid, Ethanol, Ice-cold water.

  • Procedure:

    • In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the product.

    • Neutralize the solution with a sodium bicarbonate solution to a pH of approximately 7.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

  • Typical Yield: 60-80%[1].

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base. For coumarin synthesis, a substituted salicylaldehyde is reacted with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base like piperidine.

Experimental Protocol: Synthesis of a Coumarin Derivative via Knoevenagel Condensation [2][3][4]

  • Materials: Substituted salicylaldehyde, Diethyl malonate, Piperidine, Acetic acid, Ethanol.

  • Procedure:

    • To a round-bottom flask, add the substituted salicylaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), ethanol as a solvent, and a catalytic amount of piperidine and acetic acid.

    • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent like ethanol.

The Perkin reaction is a classic method for synthesizing coumarin, which involves heating salicylaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate. The reaction proceeds through the formation of an ortho-hydroxycinnamic acid intermediate, which then undergoes lactonization.

Experimental Protocol: Synthesis of Coumarin via Perkin Reaction

  • Materials: Salicylaldehyde, Acetic anhydride, Sodium acetate.

  • Procedure:

    • In a round-bottom flask, combine salicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

    • Heat the mixture under reflux in an oil bath at 180°C for 4-5 hours.

    • After cooling, pour the reaction mixture into a beaker containing cold water.

    • The product will solidify upon stirring. Collect the solid by vacuum filtration and wash with cold water.

    • To purify, boil the crude product with a sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

    • Filter the hot solution and cool the filtrate to precipitate the coumarin.

    • Recrystallize the product from hot water or ethanol.

Synthesis of AMC-Peptide Conjugates

AMC derivatives are frequently used as fluorogenic substrates for proteases. This requires the conjugation of a peptide sequence, specific to the protease of interest, to the 7-amino group of AMC. The synthesis is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.

Experimental Protocol: General Solid-Phase Synthesis of a Peptide-AMC Conjugate

  • Materials: Rink amide resin, Fmoc-protected amino acids, Coupling reagents (e.g., HBTU, DIPEA), Piperidine in DMF (deprotection solution), 7-amino-4-methylcoumarin, Cleavage cocktail (e.g., TFA/TIS/water), Diethyl ether.

  • Procedure:

    • Swell the Rink amide resin in a suitable solvent like DMF.

    • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence on the resin. This involves sequential steps of Fmoc deprotection and amino acid coupling.

    • For the final coupling step, activate the C-terminus of the synthesized peptide on the resin.

    • In a separate vessel, dissolve 7-amino-4-methylcoumarin in a suitable solvent and add it to the resin-bound peptide. Allow the coupling reaction to proceed.

    • After the coupling is complete, wash the resin thoroughly.

    • Cleave the peptide-AMC conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the peptide-AMC conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of AMC Derivatives

A thorough characterization of newly synthesized AMC derivatives is crucial to validate their structure and assess their photophysical properties and suitability as fluorescent probes.

Spectroscopic Characterization

Table 1: Spectroscopic and Photophysical Properties of Selected AMC Derivatives

DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)Reference(s)
7-Amino-4-methylcoumarin (AMC)Ethanol36544023,500 at 373 nm (for Coumarin 1)0.73 (for Coumarin 1)
DMSO351430Not specifiedNot specified
7-Diethylamino-4-methylcoumarinEthanol373434Not specifiedNot specified
Ac-DEVD-AMC (Caspase-3 substrate)Aqueous Buffer~380~460 (upon cleavage)Not specifiedNot specified
7-Hydroxy-4-methylcoumarinWater/Methanol321~400Not specifiedNot specified

Experimental Protocol: Fluorescence Spectroscopy

  • Objective: To determine the excitation and emission spectra, and quantum yield of an AMC derivative.

  • Materials: Purified AMC derivative, Spectroscopic grade solvents (e.g., ethanol, DMSO), Quinine sulfate in 0.1 M H₂SO₄ (quantum yield standard), Fluorometer.

  • Procedure:

    • Prepare a dilute solution of the AMC derivative in the desired solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected emission maximum.

    • Record the emission spectrum by exciting the sample at its absorption maximum and scanning the emission wavelengths.

    • To determine the quantum yield, measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Application in Enzyme Assays

AMC derivatives are widely used as fluorogenic substrates to measure the activity of various enzymes, particularly proteases like caspases and matrix metalloproteinases (MMPs). In their conjugated form, the fluorescence of AMC is quenched. Enzymatic cleavage releases free AMC, leading to a significant increase in fluorescence.

Table 2: Kinetic Parameters of Proteases with AMC-based Substrates

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
Caspase-3Ac-DEVD-AMC~10-20Not specifiedNot specified
MMP-9Fluorogenic Peptide-AMCNot specifiedNot specified188,000
Puromycin-sensitive aminopeptidaseLeu-AMC29Not specifiedNot specified
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)Arg-AMC12Not specified1.1 x 10⁵

Experimental Protocol: Determination of Enzyme Kinetic Parameters (K_m and V_max)

  • Objective: To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of a protease using an AMC-based substrate.

  • Materials: Purified enzyme, AMC-peptide substrate stock solution (in DMSO), Assay buffer, 96-well black microplate, Fluorescence microplate reader, AMC standard for calibration.

  • Procedure:

    • Prepare a series of dilutions of the AMC-peptide substrate in assay buffer. The concentrations should span a range above and below the expected K_m.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Initiate the reaction by adding the different concentrations of the substrate to the respective wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time (kinetic read).

    • Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of product (free AMC) using a standard curve of free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the values of V_max and K_m.

Visualizations

Signaling Pathways

Coumarin derivatives have been shown to modulate the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Induces conformational change in Keap1 Coumarin Coumarin Derivative Coumarin->Keap1 Inhibits Keap1

Caption: Modulation of the Nrf2 signaling pathway by coumarin derivatives.

MMPs are a family of proteases that play a crucial role in the degradation of the extracellular matrix (ECM), a process that is critical for cancer cell invasion and metastasis. AMC-based probes can be designed to be specifically cleaved by certain MMPs, allowing for the visualization and quantification of their activity.

MMP_Activity_Pathway cluster_extracellular Extracellular Matrix (ECM) cluster_cell Cancer Cell MMP Active MMP ECM_proteins ECM Proteins (e.g., Collagen, Fibronectin) MMP->ECM_proteins Cleavage AMC_probe AMC-Peptide Probe (Quenched) MMP->AMC_probe Cleavage Degraded_ECM Degraded ECM Fragments ECM_proteins->Degraded_ECM Invasion_Metastasis Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Promotes Free_AMC Free AMC (Fluorescent) AMC_probe->Free_AMC Peptide_fragment Peptide Fragment Free_AMC->Invasion_Metastasis Reports on activity promoting Cancer_Cell Cancer Cell Cancer_Cell->MMP Secretes

Caption: Role of MMPs in cancer invasion and detection using an AMC-based probe.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (Phenol, β-ketoester, etc.) Reaction Coumarin Synthesis (Pechmann, Knoevenagel, or Perkin) Start->Reaction Workup Reaction Work-up (Precipitation, Neutralization) Reaction->Workup Filtration Filtration Workup->Filtration Crude_Product Crude Coumarin Derivative Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Core Purified Coumarin Core Recrystallization->Purified_Core Derivatization Derivatization (e.g., Peptide Coupling) Purified_Core->Derivatization Crude_Probe Crude AMC Probe Derivatization->Crude_Probe HPLC RP-HPLC Purification Crude_Probe->HPLC Final_Product Purified AMC Derivative Probe HPLC->Final_Product

Caption: General workflow for the synthesis and purification of AMC derivatives.

Characterization_Workflow cluster_structural Structural Verification cluster_photophysical Optical Properties cluster_functional Biological Activity Start Purified AMC Derivative Structural_Analysis Structural Analysis Start->Structural_Analysis Photophysical_Analysis Photophysical Characterization Start->Photophysical_Analysis Functional_Assay Functional Assay Start->Functional_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS UV_Vis UV-Vis Spectroscopy (λ_abs, ε) Photophysical_Analysis->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_ex, λ_em, Φ_F) Photophysical_Analysis->Fluorescence Enzyme_Assay Enzyme Kinetics (K_m, k_cat) Functional_Assay->Enzyme_Assay Cell_Imaging Cellular Imaging Functional_Assay->Cell_Imaging

Caption: Workflow for the characterization of AMC derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of AMC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 7-amino-4-methylcoumarin (B1665955) (AMC) derivatives, a critical class of fluorescent probes utilized extensively in biomedical research and drug discovery. AMC and its derivatives are prized for their utility in developing sensitive fluorogenic assays, particularly for monitoring enzyme activity. This document details key synthetic methodologies, extensive characterization protocols, and the application of these compounds in elucidating biological pathways.

Synthesis of AMC Derivatives

The synthesis of the coumarin (B35378) core can be achieved through several classic organic reactions. The choice of method often depends on the desired substitution pattern on the benzopyrone ring. Subsequent derivatization of the 7-amino group allows for the conjugation of various functionalities, such as peptides for creating enzyme substrates.

Core Coumarin Synthesis Methodologies

Three primary reactions are employed for the synthesis of the coumarin scaffold: the Pechmann Condensation, the Knoevenagel Condensation, and the Perkin Reaction.

This one-pot reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of the parent 7-amino-4-methylcoumarin, m-aminophenol is reacted with ethyl acetoacetate (B1235776).

Experimental Protocol: Synthesis of 7-amino-4-methylcoumarin via Pechmann Condensation [1]

  • Materials: m-Aminophenol, Ethyl acetoacetate, Concentrated Sulfuric Acid, Ethanol (B145695), Ice-cold water.

  • Procedure:

    • In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the product.

    • Neutralize the solution with a sodium bicarbonate solution to a pH of approximately 7.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

  • Typical Yield: 60-80%[1].

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base. For coumarin synthesis, a substituted salicylaldehyde (B1680747) is reacted with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base like piperidine (B6355638).

Experimental Protocol: Synthesis of a Coumarin Derivative via Knoevenagel Condensation [2][3][4]

  • Materials: Substituted salicylaldehyde, Diethyl malonate, Piperidine, Acetic acid, Ethanol.

  • Procedure:

    • To a round-bottom flask, add the substituted salicylaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), ethanol as a solvent, and a catalytic amount of piperidine and acetic acid.

    • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent like ethanol.

The Perkin reaction is a classic method for synthesizing coumarin, which involves heating salicylaldehyde with acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297). The reaction proceeds through the formation of an ortho-hydroxycinnamic acid intermediate, which then undergoes lactonization.

Experimental Protocol: Synthesis of Coumarin via Perkin Reaction

  • Materials: Salicylaldehyde, Acetic anhydride, Sodium acetate.

  • Procedure:

    • In a round-bottom flask, combine salicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

    • Heat the mixture under reflux in an oil bath at 180°C for 4-5 hours.

    • After cooling, pour the reaction mixture into a beaker containing cold water.

    • The product will solidify upon stirring. Collect the solid by vacuum filtration and wash with cold water.

    • To purify, boil the crude product with a sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

    • Filter the hot solution and cool the filtrate to precipitate the coumarin.

    • Recrystallize the product from hot water or ethanol.

Synthesis of AMC-Peptide Conjugates

AMC derivatives are frequently used as fluorogenic substrates for proteases. This requires the conjugation of a peptide sequence, specific to the protease of interest, to the 7-amino group of AMC. The synthesis is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.

Experimental Protocol: General Solid-Phase Synthesis of a Peptide-AMC Conjugate

  • Materials: Rink amide resin, Fmoc-protected amino acids, Coupling reagents (e.g., HBTU, DIPEA), Piperidine in DMF (deprotection solution), 7-amino-4-methylcoumarin, Cleavage cocktail (e.g., TFA/TIS/water), Diethyl ether.

  • Procedure:

    • Swell the Rink amide resin in a suitable solvent like DMF.

    • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence on the resin. This involves sequential steps of Fmoc deprotection and amino acid coupling.

    • For the final coupling step, activate the C-terminus of the synthesized peptide on the resin.

    • In a separate vessel, dissolve 7-amino-4-methylcoumarin in a suitable solvent and add it to the resin-bound peptide. Allow the coupling reaction to proceed.

    • After the coupling is complete, wash the resin thoroughly.

    • Cleave the peptide-AMC conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the peptide-AMC conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of AMC Derivatives

A thorough characterization of newly synthesized AMC derivatives is crucial to validate their structure and assess their photophysical properties and suitability as fluorescent probes.

Spectroscopic Characterization

Table 1: Spectroscopic and Photophysical Properties of Selected AMC Derivatives

DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)Reference(s)
7-Amino-4-methylcoumarin (AMC)Ethanol36544023,500 at 373 nm (for Coumarin 1)0.73 (for Coumarin 1)
DMSO351430Not specifiedNot specified
7-Diethylamino-4-methylcoumarinEthanol373434Not specifiedNot specified
Ac-DEVD-AMC (Caspase-3 substrate)Aqueous Buffer~380~460 (upon cleavage)Not specifiedNot specified
7-Hydroxy-4-methylcoumarinWater/Methanol321~400Not specifiedNot specified

Experimental Protocol: Fluorescence Spectroscopy

  • Objective: To determine the excitation and emission spectra, and quantum yield of an AMC derivative.

  • Materials: Purified AMC derivative, Spectroscopic grade solvents (e.g., ethanol, DMSO), Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (quantum yield standard), Fluorometer.

  • Procedure:

    • Prepare a dilute solution of the AMC derivative in the desired solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected emission maximum.

    • Record the emission spectrum by exciting the sample at its absorption maximum and scanning the emission wavelengths.

    • To determine the quantum yield, measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Application in Enzyme Assays

AMC derivatives are widely used as fluorogenic substrates to measure the activity of various enzymes, particularly proteases like caspases and matrix metalloproteinases (MMPs). In their conjugated form, the fluorescence of AMC is quenched. Enzymatic cleavage releases free AMC, leading to a significant increase in fluorescence.

Table 2: Kinetic Parameters of Proteases with AMC-based Substrates

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
Caspase-3Ac-DEVD-AMC~10-20Not specifiedNot specified
MMP-9Fluorogenic Peptide-AMCNot specifiedNot specified188,000
Puromycin-sensitive aminopeptidaseLeu-AMC29Not specifiedNot specified
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)Arg-AMC12Not specified1.1 x 10⁵

Experimental Protocol: Determination of Enzyme Kinetic Parameters (K_m and V_max)

  • Objective: To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of a protease using an AMC-based substrate.

  • Materials: Purified enzyme, AMC-peptide substrate stock solution (in DMSO), Assay buffer, 96-well black microplate, Fluorescence microplate reader, AMC standard for calibration.

  • Procedure:

    • Prepare a series of dilutions of the AMC-peptide substrate in assay buffer. The concentrations should span a range above and below the expected K_m.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Initiate the reaction by adding the different concentrations of the substrate to the respective wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time (kinetic read).

    • Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of product (free AMC) using a standard curve of free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the values of V_max and K_m.

Visualizations

Signaling Pathways

Coumarin derivatives have been shown to modulate the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Induces conformational change in Keap1 Coumarin Coumarin Derivative Coumarin->Keap1 Inhibits Keap1

Caption: Modulation of the Nrf2 signaling pathway by coumarin derivatives.

MMPs are a family of proteases that play a crucial role in the degradation of the extracellular matrix (ECM), a process that is critical for cancer cell invasion and metastasis. AMC-based probes can be designed to be specifically cleaved by certain MMPs, allowing for the visualization and quantification of their activity.

MMP_Activity_Pathway cluster_extracellular Extracellular Matrix (ECM) cluster_cell Cancer Cell MMP Active MMP ECM_proteins ECM Proteins (e.g., Collagen, Fibronectin) MMP->ECM_proteins Cleavage AMC_probe AMC-Peptide Probe (Quenched) MMP->AMC_probe Cleavage Degraded_ECM Degraded ECM Fragments ECM_proteins->Degraded_ECM Invasion_Metastasis Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Promotes Free_AMC Free AMC (Fluorescent) AMC_probe->Free_AMC Peptide_fragment Peptide Fragment Free_AMC->Invasion_Metastasis Reports on activity promoting Cancer_Cell Cancer Cell Cancer_Cell->MMP Secretes

Caption: Role of MMPs in cancer invasion and detection using an AMC-based probe.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (Phenol, β-ketoester, etc.) Reaction Coumarin Synthesis (Pechmann, Knoevenagel, or Perkin) Start->Reaction Workup Reaction Work-up (Precipitation, Neutralization) Reaction->Workup Filtration Filtration Workup->Filtration Crude_Product Crude Coumarin Derivative Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Core Purified Coumarin Core Recrystallization->Purified_Core Derivatization Derivatization (e.g., Peptide Coupling) Purified_Core->Derivatization Crude_Probe Crude AMC Probe Derivatization->Crude_Probe HPLC RP-HPLC Purification Crude_Probe->HPLC Final_Product Purified AMC Derivative Probe HPLC->Final_Product

Caption: General workflow for the synthesis and purification of AMC derivatives.

Characterization_Workflow cluster_structural Structural Verification cluster_photophysical Optical Properties cluster_functional Biological Activity Start Purified AMC Derivative Structural_Analysis Structural Analysis Start->Structural_Analysis Photophysical_Analysis Photophysical Characterization Start->Photophysical_Analysis Functional_Assay Functional Assay Start->Functional_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS UV_Vis UV-Vis Spectroscopy (λ_abs, ε) Photophysical_Analysis->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_ex, λ_em, Φ_F) Photophysical_Analysis->Fluorescence Enzyme_Assay Enzyme Kinetics (K_m, k_cat) Functional_Assay->Enzyme_Assay Cell_Imaging Cellular Imaging Functional_Assay->Cell_Imaging

Caption: Workflow for the characterization of AMC derivatives.

References

An In-depth Technical Guide to the Synthesis and Characterization of AMC Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 7-amino-4-methylcoumarin (B1665955) (AMC) derivatives, a critical class of fluorescent probes utilized extensively in biomedical research and drug discovery. AMC and its derivatives are prized for their utility in developing sensitive fluorogenic assays, particularly for monitoring enzyme activity. This document details key synthetic methodologies, extensive characterization protocols, and the application of these compounds in elucidating biological pathways.

Synthesis of AMC Derivatives

The synthesis of the coumarin (B35378) core can be achieved through several classic organic reactions. The choice of method often depends on the desired substitution pattern on the benzopyrone ring. Subsequent derivatization of the 7-amino group allows for the conjugation of various functionalities, such as peptides for creating enzyme substrates.

Core Coumarin Synthesis Methodologies

Three primary reactions are employed for the synthesis of the coumarin scaffold: the Pechmann Condensation, the Knoevenagel Condensation, and the Perkin Reaction.

This one-pot reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. For the synthesis of the parent 7-amino-4-methylcoumarin, m-aminophenol is reacted with ethyl acetoacetate (B1235776).

Experimental Protocol: Synthesis of 7-amino-4-methylcoumarin via Pechmann Condensation [1]

  • Materials: m-Aminophenol, Ethyl acetoacetate, Concentrated Sulfuric Acid, Ethanol (B145695), Ice-cold water.

  • Procedure:

    • In a round-bottom flask, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

    • Cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

    • Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the product.

    • Neutralize the solution with a sodium bicarbonate solution to a pH of approximately 7.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from ethanol to obtain pure 7-amino-4-methylcoumarin.

  • Typical Yield: 60-80%[1].

The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base. For coumarin synthesis, a substituted salicylaldehyde (B1680747) is reacted with a compound containing an active methylene group, such as diethyl malonate, in the presence of a base like piperidine (B6355638).

Experimental Protocol: Synthesis of a Coumarin Derivative via Knoevenagel Condensation [2][3][4]

  • Materials: Substituted salicylaldehyde, Diethyl malonate, Piperidine, Acetic acid, Ethanol.

  • Procedure:

    • To a round-bottom flask, add the substituted salicylaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), ethanol as a solvent, and a catalytic amount of piperidine and acetic acid.

    • Attach a reflux condenser and heat the mixture under reflux for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent like ethanol.

The Perkin reaction is a classic method for synthesizing coumarin, which involves heating salicylaldehyde with acetic anhydride (B1165640) in the presence of a weak base, such as sodium acetate (B1210297). The reaction proceeds through the formation of an ortho-hydroxycinnamic acid intermediate, which then undergoes lactonization.

Experimental Protocol: Synthesis of Coumarin via Perkin Reaction

  • Materials: Salicylaldehyde, Acetic anhydride, Sodium acetate.

  • Procedure:

    • In a round-bottom flask, combine salicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents).

    • Heat the mixture under reflux in an oil bath at 180°C for 4-5 hours.

    • After cooling, pour the reaction mixture into a beaker containing cold water.

    • The product will solidify upon stirring. Collect the solid by vacuum filtration and wash with cold water.

    • To purify, boil the crude product with a sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

    • Filter the hot solution and cool the filtrate to precipitate the coumarin.

    • Recrystallize the product from hot water or ethanol.

Synthesis of AMC-Peptide Conjugates

AMC derivatives are frequently used as fluorogenic substrates for proteases. This requires the conjugation of a peptide sequence, specific to the protease of interest, to the 7-amino group of AMC. The synthesis is typically performed using solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.

Experimental Protocol: General Solid-Phase Synthesis of a Peptide-AMC Conjugate

  • Materials: Rink amide resin, Fmoc-protected amino acids, Coupling reagents (e.g., HBTU, DIPEA), Piperidine in DMF (deprotection solution), 7-amino-4-methylcoumarin, Cleavage cocktail (e.g., TFA/TIS/water), Diethyl ether.

  • Procedure:

    • Swell the Rink amide resin in a suitable solvent like DMF.

    • Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide sequence on the resin. This involves sequential steps of Fmoc deprotection and amino acid coupling.

    • For the final coupling step, activate the C-terminus of the synthesized peptide on the resin.

    • In a separate vessel, dissolve 7-amino-4-methylcoumarin in a suitable solvent and add it to the resin-bound peptide. Allow the coupling reaction to proceed.

    • After the coupling is complete, wash the resin thoroughly.

    • Cleave the peptide-AMC conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the peptide-AMC conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of AMC Derivatives

A thorough characterization of newly synthesized AMC derivatives is crucial to validate their structure and assess their photophysical properties and suitability as fluorescent probes.

Spectroscopic Characterization

Table 1: Spectroscopic and Photophysical Properties of Selected AMC Derivatives

DerivativeSolventExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (ΦF)Reference(s)
7-Amino-4-methylcoumarin (AMC)Ethanol36544023,500 at 373 nm (for Coumarin 1)0.73 (for Coumarin 1)
DMSO351430Not specifiedNot specified
7-Diethylamino-4-methylcoumarinEthanol373434Not specifiedNot specified
Ac-DEVD-AMC (Caspase-3 substrate)Aqueous Buffer~380~460 (upon cleavage)Not specifiedNot specified
7-Hydroxy-4-methylcoumarinWater/Methanol321~400Not specifiedNot specified

Experimental Protocol: Fluorescence Spectroscopy

  • Objective: To determine the excitation and emission spectra, and quantum yield of an AMC derivative.

  • Materials: Purified AMC derivative, Spectroscopic grade solvents (e.g., ethanol, DMSO), Quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (quantum yield standard), Fluorometer.

  • Procedure:

    • Prepare a dilute solution of the AMC derivative in the desired solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • Record the excitation spectrum by scanning a range of excitation wavelengths while monitoring the emission at the expected emission maximum.

    • Record the emission spectrum by exciting the sample at its absorption maximum and scanning the emission wavelengths.

    • To determine the quantum yield, measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate) under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Application in Enzyme Assays

AMC derivatives are widely used as fluorogenic substrates to measure the activity of various enzymes, particularly proteases like caspases and matrix metalloproteinases (MMPs). In their conjugated form, the fluorescence of AMC is quenched. Enzymatic cleavage releases free AMC, leading to a significant increase in fluorescence.

Table 2: Kinetic Parameters of Proteases with AMC-based Substrates

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference(s)
Caspase-3Ac-DEVD-AMC~10-20Not specifiedNot specified
MMP-9Fluorogenic Peptide-AMCNot specifiedNot specified188,000
Puromycin-sensitive aminopeptidaseLeu-AMC29Not specifiedNot specified
Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)Arg-AMC12Not specified1.1 x 10⁵

Experimental Protocol: Determination of Enzyme Kinetic Parameters (K_m and V_max)

  • Objective: To determine the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max) of a protease using an AMC-based substrate.

  • Materials: Purified enzyme, AMC-peptide substrate stock solution (in DMSO), Assay buffer, 96-well black microplate, Fluorescence microplate reader, AMC standard for calibration.

  • Procedure:

    • Prepare a series of dilutions of the AMC-peptide substrate in assay buffer. The concentrations should span a range above and below the expected K_m.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Initiate the reaction by adding the different concentrations of the substrate to the respective wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time (kinetic read).

    • Determine the initial velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of product (free AMC) using a standard curve of free AMC.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression software to determine the values of V_max and K_m.

Visualizations

Signaling Pathways

Coumarin derivatives have been shown to modulate the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Nrf2_n->ARE Binds to Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1 Induces conformational change in Keap1 Coumarin Coumarin Derivative Coumarin->Keap1 Inhibits Keap1

Caption: Modulation of the Nrf2 signaling pathway by coumarin derivatives.

MMPs are a family of proteases that play a crucial role in the degradation of the extracellular matrix (ECM), a process that is critical for cancer cell invasion and metastasis. AMC-based probes can be designed to be specifically cleaved by certain MMPs, allowing for the visualization and quantification of their activity.

MMP_Activity_Pathway cluster_extracellular Extracellular Matrix (ECM) cluster_cell Cancer Cell MMP Active MMP ECM_proteins ECM Proteins (e.g., Collagen, Fibronectin) MMP->ECM_proteins Cleavage AMC_probe AMC-Peptide Probe (Quenched) MMP->AMC_probe Cleavage Degraded_ECM Degraded ECM Fragments ECM_proteins->Degraded_ECM Invasion_Metastasis Invasion & Metastasis Degraded_ECM->Invasion_Metastasis Promotes Free_AMC Free AMC (Fluorescent) AMC_probe->Free_AMC Peptide_fragment Peptide Fragment Free_AMC->Invasion_Metastasis Reports on activity promoting Cancer_Cell Cancer Cell Cancer_Cell->MMP Secretes

Caption: Role of MMPs in cancer invasion and detection using an AMC-based probe.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (Phenol, β-ketoester, etc.) Reaction Coumarin Synthesis (Pechmann, Knoevenagel, or Perkin) Start->Reaction Workup Reaction Work-up (Precipitation, Neutralization) Reaction->Workup Filtration Filtration Workup->Filtration Crude_Product Crude Coumarin Derivative Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Purified_Core Purified Coumarin Core Recrystallization->Purified_Core Derivatization Derivatization (e.g., Peptide Coupling) Purified_Core->Derivatization Crude_Probe Crude AMC Probe Derivatization->Crude_Probe HPLC RP-HPLC Purification Crude_Probe->HPLC Final_Product Purified AMC Derivative Probe HPLC->Final_Product

Caption: General workflow for the synthesis and purification of AMC derivatives.

Characterization_Workflow cluster_structural Structural Verification cluster_photophysical Optical Properties cluster_functional Biological Activity Start Purified AMC Derivative Structural_Analysis Structural Analysis Start->Structural_Analysis Photophysical_Analysis Photophysical Characterization Start->Photophysical_Analysis Functional_Assay Functional Assay Start->Functional_Assay NMR NMR Spectroscopy (¹H, ¹³C) Structural_Analysis->NMR MS Mass Spectrometry Structural_Analysis->MS UV_Vis UV-Vis Spectroscopy (λ_abs, ε) Photophysical_Analysis->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_ex, λ_em, Φ_F) Photophysical_Analysis->Fluorescence Enzyme_Assay Enzyme Kinetics (K_m, k_cat) Functional_Assay->Enzyme_Assay Cell_Imaging Cellular Imaging Functional_Assay->Cell_Imaging

Caption: Workflow for the characterization of AMC derivatives.

References

The Photophysics of 7-Amino-4-methylcoumarin: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorescent probe, widely employed in the life sciences for its robust and environmentally sensitive fluorescence. A key parameter governing its application is its fluorescence quantum yield (Φ), which dictates the efficiency of the conversion of absorbed photons into emitted fluorescence. This technical guide provides a comprehensive overview of the quantum yield of AMC, detailing its solvent-dependent variability and the precise methodologies for its measurement.

Quantitative Analysis of 7-Amino-4-methylcoumarin's Quantum Yield

The fluorescence quantum yield of 7-Amino-4-methylcoumarin is highly dependent on the solvent environment. This solvatochromism is a critical consideration in the design of fluorescence-based assays. The following table summarizes the quantum yield of AMC and related coumarin (B35378) derivatives in various solvents.

CompoundSolventQuantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC) Ethanol ~0.5 [1]
7-Diethylamino-4-methylcoumarinEthanol~0.5[1]
7-Diethylamino-4-methylcoumarinLess Polar SolventsGenerally Higher[1]
Coumarin 102Ethanol0.6[1]
Coumarin 153Ethanol0.4[1]
Coumarin 153Water0.1
Coumarin 153Cyclohexane0.9
Coumarin 6Ethanol0.8
6-Hydroxy-7-amino-4-methylcoumarinMethanol0.81

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescent standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φₓ) is calculated relative to a standard (Φₛₜ) using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize inner filter effects, it is crucial to work with dilute solutions, where the absorbance at the excitation wavelength is typically below 0.1. A more accurate approach involves plotting the integrated fluorescence intensity versus absorbance for a series of concentrations for both the sample and the standard. The gradient of the resulting straight line is then used in the calculation.

Materials and Equipment
  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity solvents

  • Volumetric flasks and pipettes for accurate dilutions

Step-by-Step Procedure
  • Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range to the sample of interest. The quantum yield of the standard should be well-established and stable.

  • Preparation of Stock Solutions: Prepare stock solutions of both the unknown sample (7-Amino-4-methylcoumarin) and the standard in the desired solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

    • Determine the slope (gradient) of the straight line for both the sample and the standard.

    • Calculate the quantum yield of the unknown sample using the gradients from the plots and the known quantum yield of the standard. If the same solvent is used for both the sample and the standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining the relative fluorescence quantum yield.

G cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C Same Solutions D Measure Fluorescence Spectra (Spectrofluorometer) C->D Ex λ from Abs Spectra E Integrate Fluorescence Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Gradients (Sample & Standard) F->G H Calculate Quantum Yield (Φx) G->H

Caption: Workflow for determining relative fluorescence quantum yield.

References

The Photophysics of 7-Amino-4-methylcoumarin: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorescent probe, widely employed in the life sciences for its robust and environmentally sensitive fluorescence. A key parameter governing its application is its fluorescence quantum yield (Φ), which dictates the efficiency of the conversion of absorbed photons into emitted fluorescence. This technical guide provides a comprehensive overview of the quantum yield of AMC, detailing its solvent-dependent variability and the precise methodologies for its measurement.

Quantitative Analysis of 7-Amino-4-methylcoumarin's Quantum Yield

The fluorescence quantum yield of 7-Amino-4-methylcoumarin is highly dependent on the solvent environment. This solvatochromism is a critical consideration in the design of fluorescence-based assays. The following table summarizes the quantum yield of AMC and related coumarin (B35378) derivatives in various solvents.

CompoundSolventQuantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC) Ethanol ~0.5 [1]
7-Diethylamino-4-methylcoumarinEthanol~0.5[1]
7-Diethylamino-4-methylcoumarinLess Polar SolventsGenerally Higher[1]
Coumarin 102Ethanol0.6[1]
Coumarin 153Ethanol0.4[1]
Coumarin 153Water0.1
Coumarin 153Cyclohexane0.9
Coumarin 6Ethanol0.8
6-Hydroxy-7-amino-4-methylcoumarinMethanol0.81

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescent standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φₓ) is calculated relative to a standard (Φₛₜ) using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize inner filter effects, it is crucial to work with dilute solutions, where the absorbance at the excitation wavelength is typically below 0.1. A more accurate approach involves plotting the integrated fluorescence intensity versus absorbance for a series of concentrations for both the sample and the standard. The gradient of the resulting straight line is then used in the calculation.

Materials and Equipment
  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity solvents

  • Volumetric flasks and pipettes for accurate dilutions

Step-by-Step Procedure
  • Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range to the sample of interest. The quantum yield of the standard should be well-established and stable.

  • Preparation of Stock Solutions: Prepare stock solutions of both the unknown sample (7-Amino-4-methylcoumarin) and the standard in the desired solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

    • Determine the slope (gradient) of the straight line for both the sample and the standard.

    • Calculate the quantum yield of the unknown sample using the gradients from the plots and the known quantum yield of the standard. If the same solvent is used for both the sample and the standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining the relative fluorescence quantum yield.

G cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C Same Solutions D Measure Fluorescence Spectra (Spectrofluorometer) C->D Ex λ from Abs Spectra E Integrate Fluorescence Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Gradients (Sample & Standard) F->G H Calculate Quantum Yield (Φx) G->H

Caption: Workflow for determining relative fluorescence quantum yield.

References

The Photophysics of 7-Amino-4-methylcoumarin: A Technical Guide to Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorescent probe, widely employed in the life sciences for its robust and environmentally sensitive fluorescence. A key parameter governing its application is its fluorescence quantum yield (Φ), which dictates the efficiency of the conversion of absorbed photons into emitted fluorescence. This technical guide provides a comprehensive overview of the quantum yield of AMC, detailing its solvent-dependent variability and the precise methodologies for its measurement.

Quantitative Analysis of 7-Amino-4-methylcoumarin's Quantum Yield

The fluorescence quantum yield of 7-Amino-4-methylcoumarin is highly dependent on the solvent environment. This solvatochromism is a critical consideration in the design of fluorescence-based assays. The following table summarizes the quantum yield of AMC and related coumarin derivatives in various solvents.

CompoundSolventQuantum Yield (Φ)
7-Amino-4-methylcoumarin (AMC) Ethanol ~0.5 [1]
7-Diethylamino-4-methylcoumarinEthanol~0.5[1]
7-Diethylamino-4-methylcoumarinLess Polar SolventsGenerally Higher[1]
Coumarin 102Ethanol0.6[1]
Coumarin 153Ethanol0.4[1]
Coumarin 153Water0.1
Coumarin 153Cyclohexane0.9
Coumarin 6Ethanol0.8
6-Hydroxy-7-amino-4-methylcoumarinMethanol0.81

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence properties of the sample of interest to a well-characterized fluorescent standard with a known quantum yield.

Principle

The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. In the comparative method, the quantum yield of an unknown sample (Φₓ) is calculated relative to a standard (Φₛₜ) using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (ηₓ² / ηₛₜ²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

  • The subscripts x and st refer to the unknown sample and the standard, respectively.

To minimize inner filter effects, it is crucial to work with dilute solutions, where the absorbance at the excitation wavelength is typically below 0.1. A more accurate approach involves plotting the integrated fluorescence intensity versus absorbance for a series of concentrations for both the sample and the standard. The gradient of the resulting straight line is then used in the calculation.

Materials and Equipment
  • Spectrofluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

  • High-purity solvents

  • Volumetric flasks and pipettes for accurate dilutions

Step-by-Step Procedure
  • Selection of a Suitable Standard: Choose a fluorescence standard that absorbs and emits in a similar wavelength range to the sample of interest. The quantum yield of the standard should be well-established and stable.

  • Preparation of Stock Solutions: Prepare stock solutions of both the unknown sample (7-Amino-4-methylcoumarin) and the standard in the desired solvent.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is between 0.01 and 0.1.

  • Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution of the sample and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).

    • Determine the slope (gradient) of the straight line for both the sample and the standard.

    • Calculate the quantum yield of the unknown sample using the gradients from the plots and the known quantum yield of the standard. If the same solvent is used for both the sample and the standard, the refractive index term (ηₓ²/ηₛₜ²) cancels out.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative method for determining the relative fluorescence quantum yield.

G cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis Spectrophotometer) B->C Same Solutions D Measure Fluorescence Spectra (Spectrofluorometer) C->D Ex λ from Abs Spectra E Integrate Fluorescence Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Determine Gradients (Sample & Standard) F->G H Calculate Quantum Yield (Φx) G->H

Caption: Workflow for determining relative fluorescence quantum yield.

References

The Luminescent Heart of Bioanalysis: An In-depth Guide to the Fluorescence Mechanism of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorophore in the life sciences, prized for its brilliant blue fluorescence and exquisite sensitivity to its molecular environment. This technical guide provides a comprehensive exploration of the core principles governing AMC's fluorescence, offering a detailed look at its photophysical properties, the underlying mechanism of intramolecular charge transfer (ICT), and the practical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers leveraging AMC in drug discovery, diagnostics, and fundamental biological research.

Core Mechanism of Fluorescence: A Tale of Intramolecular Charge Transfer

The fluorescence of 7-Amino-4-methylcoumarin is fundamentally governed by a process known as intramolecular charge transfer (ICT). In its ground state (S₀), the electron density is distributed across the coumarin (B35378) ring system. However, the molecule possesses a key structural feature: an electron-donating amino group (-NH₂) at the 7-position and an electron-accepting carbonyl group (C=O) within the pyrone ring.

Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S₁). This electronic transition triggers a significant redistribution of electron density. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring, effectively "pushing" electron density towards the electron-withdrawing carbonyl group.

This photoinduced charge separation results in an excited state that is significantly more polar than the ground state, possessing a larger dipole moment. The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The return to the ground state occurs through the emission of a photon, which is observed as fluorescence. The energy of this emitted photon, and thus the color of the fluorescence, is highly dependent on the surrounding environment.

This entire process is highly sensitive to the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. This phenomenon, known as solvatochromism, is a key characteristic of AMC and is responsible for the observed red-shift in its emission spectrum with increasing solvent polarity.

Quantitative Photophysical Data

The photophysical properties of 7-Amino-4-methylcoumarin are profoundly influenced by its solvent environment. The following table summarizes key quantitative data for AMC in a range of solvents, illustrating the principles of solvatochromism.

SolventDielectric Constant (ε)Absorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ) (ns)Quantum Yield (Φ)
Cyclohexane2.0340390-4004100-0.9
Toluene2.4345400-4104400--
Dichloromethane8.9350415-4254500--
Ethanol24.6350-365440-4455500-~0.5-0.6
Acetonitrile37.5350430-4405500--
DMSO46.7351430---
Water80.1350445-4505900-0.1

Note: The exact values can vary slightly depending on experimental conditions, including temperature and the purity of the fluorophore and solvents.

Experimental Protocols

Accurate characterization of the photophysical properties of 7-Amino-4-methylcoumarin requires meticulous experimental execution. Below are detailed protocols for key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption (excitation) and emission maxima of AMC in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC), high purity

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Prepare a dilute working solution (typically 1-10 µM) of AMC in the solvent of interest. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to minimize inner filter effects.

  • Absorption Measurement:

    • Use the pure solvent to record a baseline (blank) in the UV-Vis spectrophotometer.

    • Record the absorption spectrum of the AMC working solution, typically from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Record the emission spectrum, starting from approximately 10 nm above the excitation wavelength to around 600 nm.

    • Identify the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of AMC relative to a known standard.

Materials:

  • AMC solution (prepared as above)

  • A quantum yield standard with a known Φf in a similar solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

  • Fluorometer with a corrected emission spectrum function.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions of both the AMC sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the AMC sample and the standard. The plots should be linear.

  • Calculate the quantum yield using the following equation:

    Φf(sample) = Φf(standard) * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

    where:

    • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τ) of AMC.

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED).

  • AMC solution (prepared as above).

  • Scattering solution for measuring the Instrument Response Function (IRF) (e.g., a dilute solution of Ludox or non-dairy creamer).

Procedure:

  • IRF Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths appropriately for AMC.

    • Acquire the IRF by collecting the scattered light from the pulsed source.

  • Sample Measurement:

    • Replace the scattering solution with the AMC solution.

    • Acquire the fluorescence decay curve under the same experimental conditions as the IRF measurement.

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF.

    • Fit the decay data to a suitable model (e.g., single or multi-exponential decay) to determine the fluorescence lifetime(s).

Mandatory Visualizations

Fluorescence Mechanism of 7-Amino-4-methylcoumarin

Fluorescence_Mechanism cluster_ground Ground State (S₀) S0 S₀ (Ground State) S1_initial S₁ (Franck-Condon State) S0->S1_initial Absorption (fs) (π → π*) S1_relaxed S₁ (ICT State - Relaxed) S1_initial->S1_relaxed S1_relaxed->S0 Fluorescence (ns) S1_relaxed->S0 Non-radiative Decay (Internal Conversion, etc.)

Caption: Jablonski diagram illustrating the key steps in the fluorescence of 7-Amino-4-methylcoumarin.

Solvatochromism in 7-Amino-4-methylcoumarin

Solvatochromism cluster_energy Energy Levels cluster_diagram S0_nonpolar Ground State (S₀) Non-polar Solvent S1_nonpolar Excited State (S₁) Non-polar Solvent S0_polar Ground State (S₀) Polar Solvent S1_polar Excited State (S₁) Polar Solvent E S1_np S₁ S0_np S₀ S0_np->S1_np ΔE_np S0_p S₀ S1_np->S0_np Emission (Higher Energy, Shorter λ) S1_p S₁ S0_p->S1_p ΔE_p S1_p->S0_p Emission (Lower Energy, Longer λ) label_np Non-polar Solvent label_p Polar Solvent

Caption: Energy level diagram demonstrating the effect of solvent polarity on the fluorescence emission of AMC.

Experimental Workflow for Quantum Yield Measurement

QY_Workflow prep Prepare Serial Dilutions (Sample & Standard) abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs em Measure Emission Spectra (Fluorometer) prep->em plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra em->integrate integrate->plot calc Calculate Quantum Yield plot->calc Protease_Assay substrate AMC-Peptide Substrate (Non-fluorescent) protease Protease substrate->protease Enzymatic Cleavage products Cleaved Peptide + Free AMC (Fluorescent) protease->products detection Measure Fluorescence Intensity (λex ~345 nm, λem ~445 nm) products->detection

The Luminescent Heart of Bioanalysis: An In-depth Guide to the Fluorescence Mechanism of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorophore in the life sciences, prized for its brilliant blue fluorescence and exquisite sensitivity to its molecular environment. This technical guide provides a comprehensive exploration of the core principles governing AMC's fluorescence, offering a detailed look at its photophysical properties, the underlying mechanism of intramolecular charge transfer (ICT), and the practical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers leveraging AMC in drug discovery, diagnostics, and fundamental biological research.

Core Mechanism of Fluorescence: A Tale of Intramolecular Charge Transfer

The fluorescence of 7-Amino-4-methylcoumarin is fundamentally governed by a process known as intramolecular charge transfer (ICT). In its ground state (S₀), the electron density is distributed across the coumarin (B35378) ring system. However, the molecule possesses a key structural feature: an electron-donating amino group (-NH₂) at the 7-position and an electron-accepting carbonyl group (C=O) within the pyrone ring.

Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S₁). This electronic transition triggers a significant redistribution of electron density. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring, effectively "pushing" electron density towards the electron-withdrawing carbonyl group.

This photoinduced charge separation results in an excited state that is significantly more polar than the ground state, possessing a larger dipole moment. The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The return to the ground state occurs through the emission of a photon, which is observed as fluorescence. The energy of this emitted photon, and thus the color of the fluorescence, is highly dependent on the surrounding environment.

This entire process is highly sensitive to the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. This phenomenon, known as solvatochromism, is a key characteristic of AMC and is responsible for the observed red-shift in its emission spectrum with increasing solvent polarity.

Quantitative Photophysical Data

The photophysical properties of 7-Amino-4-methylcoumarin are profoundly influenced by its solvent environment. The following table summarizes key quantitative data for AMC in a range of solvents, illustrating the principles of solvatochromism.

SolventDielectric Constant (ε)Absorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ) (ns)Quantum Yield (Φ)
Cyclohexane2.0340390-4004100-0.9
Toluene2.4345400-4104400--
Dichloromethane8.9350415-4254500--
Ethanol24.6350-365440-4455500-~0.5-0.6
Acetonitrile37.5350430-4405500--
DMSO46.7351430---
Water80.1350445-4505900-0.1

Note: The exact values can vary slightly depending on experimental conditions, including temperature and the purity of the fluorophore and solvents.

Experimental Protocols

Accurate characterization of the photophysical properties of 7-Amino-4-methylcoumarin requires meticulous experimental execution. Below are detailed protocols for key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption (excitation) and emission maxima of AMC in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC), high purity

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Prepare a dilute working solution (typically 1-10 µM) of AMC in the solvent of interest. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to minimize inner filter effects.

  • Absorption Measurement:

    • Use the pure solvent to record a baseline (blank) in the UV-Vis spectrophotometer.

    • Record the absorption spectrum of the AMC working solution, typically from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Record the emission spectrum, starting from approximately 10 nm above the excitation wavelength to around 600 nm.

    • Identify the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of AMC relative to a known standard.

Materials:

  • AMC solution (prepared as above)

  • A quantum yield standard with a known Φf in a similar solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

  • Fluorometer with a corrected emission spectrum function.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions of both the AMC sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the AMC sample and the standard. The plots should be linear.

  • Calculate the quantum yield using the following equation:

    Φf(sample) = Φf(standard) * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

    where:

    • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τ) of AMC.

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED).

  • AMC solution (prepared as above).

  • Scattering solution for measuring the Instrument Response Function (IRF) (e.g., a dilute solution of Ludox or non-dairy creamer).

Procedure:

  • IRF Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths appropriately for AMC.

    • Acquire the IRF by collecting the scattered light from the pulsed source.

  • Sample Measurement:

    • Replace the scattering solution with the AMC solution.

    • Acquire the fluorescence decay curve under the same experimental conditions as the IRF measurement.

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF.

    • Fit the decay data to a suitable model (e.g., single or multi-exponential decay) to determine the fluorescence lifetime(s).

Mandatory Visualizations

Fluorescence Mechanism of 7-Amino-4-methylcoumarin

Fluorescence_Mechanism cluster_ground Ground State (S₀) S0 S₀ (Ground State) S1_initial S₁ (Franck-Condon State) S0->S1_initial Absorption (fs) (π → π*) S1_relaxed S₁ (ICT State - Relaxed) S1_initial->S1_relaxed S1_relaxed->S0 Fluorescence (ns) S1_relaxed->S0 Non-radiative Decay (Internal Conversion, etc.)

Caption: Jablonski diagram illustrating the key steps in the fluorescence of 7-Amino-4-methylcoumarin.

Solvatochromism in 7-Amino-4-methylcoumarin

Solvatochromism cluster_energy Energy Levels cluster_diagram S0_nonpolar Ground State (S₀) Non-polar Solvent S1_nonpolar Excited State (S₁) Non-polar Solvent S0_polar Ground State (S₀) Polar Solvent S1_polar Excited State (S₁) Polar Solvent E S1_np S₁ S0_np S₀ S0_np->S1_np ΔE_np S0_p S₀ S1_np->S0_np Emission (Higher Energy, Shorter λ) S1_p S₁ S0_p->S1_p ΔE_p S1_p->S0_p Emission (Lower Energy, Longer λ) label_np Non-polar Solvent label_p Polar Solvent

Caption: Energy level diagram demonstrating the effect of solvent polarity on the fluorescence emission of AMC.

Experimental Workflow for Quantum Yield Measurement

QY_Workflow prep Prepare Serial Dilutions (Sample & Standard) abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs em Measure Emission Spectra (Fluorometer) prep->em plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra em->integrate integrate->plot calc Calculate Quantum Yield plot->calc Protease_Assay substrate AMC-Peptide Substrate (Non-fluorescent) protease Protease substrate->protease Enzymatic Cleavage products Cleaved Peptide + Free AMC (Fluorescent) protease->products detection Measure Fluorescence Intensity (λex ~345 nm, λem ~445 nm) products->detection

The Luminescent Heart of Bioanalysis: An In-depth Guide to the Fluorescence Mechanism of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7-Amino-4-methylcoumarin (AMC) is a cornerstone fluorophore in the life sciences, prized for its brilliant blue fluorescence and exquisite sensitivity to its molecular environment. This technical guide provides a comprehensive exploration of the core principles governing AMC's fluorescence, offering a detailed look at its photophysical properties, the underlying mechanism of intramolecular charge transfer (ICT), and the practical methodologies for its characterization. This document is intended to serve as a valuable resource for researchers leveraging AMC in drug discovery, diagnostics, and fundamental biological research.

Core Mechanism of Fluorescence: A Tale of Intramolecular Charge Transfer

The fluorescence of 7-Amino-4-methylcoumarin is fundamentally governed by a process known as intramolecular charge transfer (ICT). In its ground state (S₀), the electron density is distributed across the coumarin ring system. However, the molecule possesses a key structural feature: an electron-donating amino group (-NH₂) at the 7-position and an electron-accepting carbonyl group (C=O) within the pyrone ring.

Upon absorption of a photon of appropriate energy, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), transitioning the molecule to an excited singlet state (S₁). This electronic transition triggers a significant redistribution of electron density. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the aromatic ring, effectively "pushing" electron density towards the electron-withdrawing carbonyl group.

This photoinduced charge separation results in an excited state that is significantly more polar than the ground state, possessing a larger dipole moment. The molecule then rapidly relaxes to the lowest vibrational level of this excited state. The return to the ground state occurs through the emission of a photon, which is observed as fluorescence. The energy of this emitted photon, and thus the color of the fluorescence, is highly dependent on the surrounding environment.

This entire process is highly sensitive to the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) fluorescence emission. This phenomenon, known as solvatochromism, is a key characteristic of AMC and is responsible for the observed red-shift in its emission spectrum with increasing solvent polarity.

Quantitative Photophysical Data

The photophysical properties of 7-Amino-4-methylcoumarin are profoundly influenced by its solvent environment. The following table summarizes key quantitative data for AMC in a range of solvents, illustrating the principles of solvatochromism.

SolventDielectric Constant (ε)Absorption Maxima (λabs) (nm)Emission Maxima (λem) (nm)Stokes Shift (cm⁻¹)Fluorescence Lifetime (τ) (ns)Quantum Yield (Φ)
Cyclohexane2.0340390-4004100-0.9
Toluene2.4345400-4104400--
Dichloromethane8.9350415-4254500--
Ethanol24.6350-365440-4455500-~0.5-0.6
Acetonitrile37.5350430-4405500--
DMSO46.7351430---
Water80.1350445-4505900-0.1

Note: The exact values can vary slightly depending on experimental conditions, including temperature and the purity of the fluorophore and solvents.

Experimental Protocols

Accurate characterization of the photophysical properties of 7-Amino-4-methylcoumarin requires meticulous experimental execution. Below are detailed protocols for key experiments.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption (excitation) and emission maxima of AMC in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC), high purity

  • Spectroscopic grade solvents (e.g., ethanol, DMSO, water)

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and micropipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent like DMSO or ethanol.

  • Working Solution Preparation: Prepare a dilute working solution (typically 1-10 µM) of AMC in the solvent of interest. The final absorbance at the absorption maximum should be between 0.05 and 0.1 to minimize inner filter effects.

  • Absorption Measurement:

    • Use the pure solvent to record a baseline (blank) in the UV-Vis spectrophotometer.

    • Record the absorption spectrum of the AMC working solution, typically from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λabs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Record the emission spectrum, starting from approximately 10 nm above the excitation wavelength to around 600 nm.

    • Identify the wavelength of maximum emission (λem).

Determination of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of AMC relative to a known standard.

Materials:

  • AMC solution (prepared as above)

  • A quantum yield standard with a known Φf in a similar solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

  • Fluorometer with a corrected emission spectrum function.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of solutions of both the AMC sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

  • Record the absorbance of each solution at the chosen excitation wavelength.

  • Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the AMC sample and the standard. The plots should be linear.

  • Calculate the quantum yield using the following equation:

    Φf(sample) = Φf(standard) * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

    where:

    • Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.

    • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Objective: To measure the fluorescence lifetime (τ) of AMC.

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED).

  • AMC solution (prepared as above).

  • Scattering solution for measuring the Instrument Response Function (IRF) (e.g., a dilute solution of Ludox or non-dairy creamer).

Procedure:

  • IRF Measurement:

    • Fill a cuvette with the scattering solution.

    • Set the excitation and emission wavelengths appropriately for AMC.

    • Acquire the IRF by collecting the scattered light from the pulsed source.

  • Sample Measurement:

    • Replace the scattering solution with the AMC solution.

    • Acquire the fluorescence decay curve under the same experimental conditions as the IRF measurement.

  • Data Analysis:

    • Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF.

    • Fit the decay data to a suitable model (e.g., single or multi-exponential decay) to determine the fluorescence lifetime(s).

Mandatory Visualizations

Fluorescence Mechanism of 7-Amino-4-methylcoumarin

Fluorescence_Mechanism cluster_ground Ground State (S₀) S0 S₀ (Ground State) S1_initial S₁ (Franck-Condon State) S0->S1_initial Absorption (fs) (π → π*) S1_relaxed S₁ (ICT State - Relaxed) S1_initial->S1_relaxed S1_relaxed->S0 Fluorescence (ns) S1_relaxed->S0 Non-radiative Decay (Internal Conversion, etc.)

Caption: Jablonski diagram illustrating the key steps in the fluorescence of 7-Amino-4-methylcoumarin.

Solvatochromism in 7-Amino-4-methylcoumarin

Solvatochromism cluster_energy Energy Levels cluster_diagram S0_nonpolar Ground State (S₀) Non-polar Solvent S1_nonpolar Excited State (S₁) Non-polar Solvent S0_polar Ground State (S₀) Polar Solvent S1_polar Excited State (S₁) Polar Solvent E S1_np S₁ S0_np S₀ S0_np->S1_np ΔE_np S0_p S₀ S1_np->S0_np Emission (Higher Energy, Shorter λ) S1_p S₁ S0_p->S1_p ΔE_p S1_p->S0_p Emission (Lower Energy, Longer λ) label_np Non-polar Solvent label_p Polar Solvent

Caption: Energy level diagram demonstrating the effect of solvent polarity on the fluorescence emission of AMC.

Experimental Workflow for Quantum Yield Measurement

QY_Workflow prep Prepare Serial Dilutions (Sample & Standard) abs Measure Absorbance (UV-Vis Spectrophotometer) prep->abs em Measure Emission Spectra (Fluorometer) prep->em plot Plot Integrated Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra em->integrate integrate->plot calc Calculate Quantum Yield plot->calc Protease_Assay substrate AMC-Peptide Substrate (Non-fluorescent) protease Protease substrate->protease Enzymatic Cleavage products Cleaved Peptide + Free AMC (Fluorescent) protease->products detection Measure Fluorescence Intensity (λex ~345 nm, λem ~445 nm) products->detection

An In-depth Technical Guide to the Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin (B35378) family of fluorescent dyes, is a versatile and widely utilized fluorophore in a multitude of scientific disciplines, including molecular biology, analytical chemistry, and drug discovery.[1] Its distinguished position stems from its intrinsic blue fluorescence and high sensitivity to the local microenvironment, a phenomenon known as solvatochromism.[1][2] This characteristic allows AMC to serve as an invaluable tool for probing molecular interactions, quantifying enzyme activity, and sensing changes in cellular environments.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of AMC, offering a structured presentation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its application in key biological assays.

Core Photophysical Properties of 7-Amino-4-methylcoumarin

The photophysical behavior of AMC is profoundly influenced by the polarity and hydrogen-bonding capabilities of its surrounding solvent molecules.[1] The 7-amino group acts as an electron-donating group, while the carbonyl group in the pyrone ring functions as an electron-accepting group, leading to an intramolecular charge transfer (ICT) character. Upon photoexcitation, a significant redistribution of electron density results in a much larger dipole moment in the excited state compared to the ground state.

This increased polarity of the excited state means that polar solvents can stabilize it more effectively than the less polar ground state. This differential solvation leads to a bathochromic (red) shift in the emission spectrum and an increase in the Stokes shift with increasing solvent polarity.

Data Presentation: Spectroscopic and Photophysical Parameters of AMC in Various Solvents

The following tables summarize the key photophysical parameters of 7-Amino-4-methylcoumarin in a selection of solvents with varying polarities. These values are crucial for the design and interpretation of experiments utilizing AMC.

Table 1: Absorption and Emission Properties of AMC in Various Solvents

SolventDielectric Constant (ε)Absorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane (B81311)2.0340390-4004100
Toluene2.4345400-4104400
Dichloromethane8.9350415-4254500
Ethanol (B145695)24.6354, 365430-4404800
Methanol32.7352435-4455200
Acetonitrile37.5350425-4354800
Dimethyl Sulfoxide (DMSO)46.7360450-4605500
Water80.1350445-4505800

Note: The exact values can vary slightly depending on the experimental conditions, purity of the solvents, and the compound.

Table 2: Fluorescence Lifetime and Quantum Yield of AMC in Various Solvents

SolventFluorescence Lifetime (τ) (ns)Fluorescence Quantum Yield (Φ_f)
Water1.7 - 2.5-
Ethanol4.1~0.5
Methanol4.5-
Acetonitrile4.9-
Cyclohexane-0.9 (for Coumarin 153, a related derivative)

Note: Data on fluorescence quantum yield for AMC in a wide range of solvents is not extensively consolidated in the literature. The value in ethanol is a commonly cited approximation. The value for Coumarin 153 in cyclohexane is provided for comparative purposes to illustrate the trend of higher quantum yields in less polar environments.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. This section outlines the methodologies for key experiments related to the analysis of 7-Amino-4-methylcoumarin.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of AMC in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC), high purity grade (>99%)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent such as ethanol or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM.

  • Absorption Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of AMC in a specific solvent relative to a known standard.

Materials:

  • AMC solution (as prepared above)

  • Quantum yield standard with a known Φ_f in the same or a solvent with a similar refractive index (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Fluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of both the AMC sample and the standard with an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.

  • Record the absorption spectra of both the sample and the standard.

  • Measure the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength is the same for both.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the AMC sample (Φ_x) using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ) of AMC in a specific solvent.

Materials:

  • TCSPC system with a pulsed light source (e.g., a picosecond laser diode)

  • AMC solution (as prepared above)

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of Ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system using the scattering solution.

  • Sample Measurement: Measure the fluorescence decay of the AMC solution at the emission maximum after excitation with the pulsed light source.

  • Data Analysis: Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF. Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Visualization of AMC Applications

AMC is frequently employed in "turn-on" fluorescent probes, where its fluorescence is initially quenched and then restored upon a specific molecular event. This principle is widely used in protease activity assays.

Solvatochromism of 7-Amino-4-methylcoumarin

The following diagram illustrates the influence of solvent polarity on the energy levels and spectroscopic properties of AMC.

Caption: Influence of solvent polarity on the energy states and spectral shifts of AMC.

Experimental Workflow for an AMC-Based Protease Assay

This diagram outlines a generalized workflow for measuring protease activity using a fluorogenic AMC substrate.

protease_assay_workflow prep Reagent Preparation (Buffer, Enzyme, AMC-Substrate) setup Assay Plate Setup (Controls, Test Compounds) prep->setup preincubate Pre-incubation (Enzyme-Inhibitor Interaction) setup->preincubate initiate Reaction Initiation (Add AMC-Substrate) preincubate->initiate measure Fluorescence Measurement (Kinetic Read at Ex/Em) initiate->measure analyze Data Analysis (Calculate Initial Velocity, IC₅₀) measure->analyze

Caption: Generalized experimental workflow for a protease assay using an AMC-based substrate.

Signaling Pathway: Caspase-3 Activation in Apoptosis

AMC-based substrates are instrumental in studying apoptosis by detecting the activity of effector caspases like caspase-3. The diagram below illustrates this process.

caspase3_pathway apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, Fas ligand) initiator_caspases Initiator Caspases (Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases caspase3_inactive Pro-caspase-3 (Inactive) initiator_caspases->caspase3_inactive activates caspase3_active Caspase-3 (Active) caspase3_inactive->caspase3_active cleavage cleavage Cleavage caspase3_active->cleavage cellular_targets Cellular Substrates (e.g., PARP) caspase3_active->cellular_targets cleaves amc_substrate DEVD-AMC Substrate (Fluorescence Quenched) amc_substrate->cleavage free_amc Free AMC (Fluorescent) cleavage->free_amc apoptosis Apoptosis cellular_targets->apoptosis

Caption: Detection of caspase-3 activation during apoptosis using a fluorogenic AMC substrate.

Conclusion

7-Amino-4-methylcoumarin remains a cornerstone fluorophore in scientific research and drug development due to its favorable photophysical properties and environmental sensitivity. A thorough understanding of its spectroscopic behavior in different solvents, as detailed in this guide, is paramount for the design of robust and sensitive assays. The provided experimental protocols offer a standardized approach to characterizing AMC and its derivatives, while the visualized workflows and signaling pathways highlight its practical application in elucidating complex biological processes. This comprehensive guide serves as a valuable resource for researchers aiming to effectively harness the power of this versatile fluorescent probe.

References

An In-depth Technical Guide to the Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin (B35378) family of fluorescent dyes, is a versatile and widely utilized fluorophore in a multitude of scientific disciplines, including molecular biology, analytical chemistry, and drug discovery.[1] Its distinguished position stems from its intrinsic blue fluorescence and high sensitivity to the local microenvironment, a phenomenon known as solvatochromism.[1][2] This characteristic allows AMC to serve as an invaluable tool for probing molecular interactions, quantifying enzyme activity, and sensing changes in cellular environments.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of AMC, offering a structured presentation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its application in key biological assays.

Core Photophysical Properties of 7-Amino-4-methylcoumarin

The photophysical behavior of AMC is profoundly influenced by the polarity and hydrogen-bonding capabilities of its surrounding solvent molecules.[1] The 7-amino group acts as an electron-donating group, while the carbonyl group in the pyrone ring functions as an electron-accepting group, leading to an intramolecular charge transfer (ICT) character. Upon photoexcitation, a significant redistribution of electron density results in a much larger dipole moment in the excited state compared to the ground state.

This increased polarity of the excited state means that polar solvents can stabilize it more effectively than the less polar ground state. This differential solvation leads to a bathochromic (red) shift in the emission spectrum and an increase in the Stokes shift with increasing solvent polarity.

Data Presentation: Spectroscopic and Photophysical Parameters of AMC in Various Solvents

The following tables summarize the key photophysical parameters of 7-Amino-4-methylcoumarin in a selection of solvents with varying polarities. These values are crucial for the design and interpretation of experiments utilizing AMC.

Table 1: Absorption and Emission Properties of AMC in Various Solvents

SolventDielectric Constant (ε)Absorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane (B81311)2.0340390-4004100
Toluene2.4345400-4104400
Dichloromethane8.9350415-4254500
Ethanol (B145695)24.6354, 365430-4404800
Methanol32.7352435-4455200
Acetonitrile37.5350425-4354800
Dimethyl Sulfoxide (DMSO)46.7360450-4605500
Water80.1350445-4505800

Note: The exact values can vary slightly depending on the experimental conditions, purity of the solvents, and the compound.

Table 2: Fluorescence Lifetime and Quantum Yield of AMC in Various Solvents

SolventFluorescence Lifetime (τ) (ns)Fluorescence Quantum Yield (Φ_f)
Water1.7 - 2.5-
Ethanol4.1~0.5
Methanol4.5-
Acetonitrile4.9-
Cyclohexane-0.9 (for Coumarin 153, a related derivative)

Note: Data on fluorescence quantum yield for AMC in a wide range of solvents is not extensively consolidated in the literature. The value in ethanol is a commonly cited approximation. The value for Coumarin 153 in cyclohexane is provided for comparative purposes to illustrate the trend of higher quantum yields in less polar environments.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. This section outlines the methodologies for key experiments related to the analysis of 7-Amino-4-methylcoumarin.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of AMC in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC), high purity grade (>99%)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent such as ethanol or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM.

  • Absorption Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of AMC in a specific solvent relative to a known standard.

Materials:

  • AMC solution (as prepared above)

  • Quantum yield standard with a known Φ_f in the same or a solvent with a similar refractive index (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Fluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of both the AMC sample and the standard with an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.

  • Record the absorption spectra of both the sample and the standard.

  • Measure the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength is the same for both.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the AMC sample (Φ_x) using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ) of AMC in a specific solvent.

Materials:

  • TCSPC system with a pulsed light source (e.g., a picosecond laser diode)

  • AMC solution (as prepared above)

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of Ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system using the scattering solution.

  • Sample Measurement: Measure the fluorescence decay of the AMC solution at the emission maximum after excitation with the pulsed light source.

  • Data Analysis: Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF. Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Visualization of AMC Applications

AMC is frequently employed in "turn-on" fluorescent probes, where its fluorescence is initially quenched and then restored upon a specific molecular event. This principle is widely used in protease activity assays.

Solvatochromism of 7-Amino-4-methylcoumarin

The following diagram illustrates the influence of solvent polarity on the energy levels and spectroscopic properties of AMC.

Caption: Influence of solvent polarity on the energy states and spectral shifts of AMC.

Experimental Workflow for an AMC-Based Protease Assay

This diagram outlines a generalized workflow for measuring protease activity using a fluorogenic AMC substrate.

protease_assay_workflow prep Reagent Preparation (Buffer, Enzyme, AMC-Substrate) setup Assay Plate Setup (Controls, Test Compounds) prep->setup preincubate Pre-incubation (Enzyme-Inhibitor Interaction) setup->preincubate initiate Reaction Initiation (Add AMC-Substrate) preincubate->initiate measure Fluorescence Measurement (Kinetic Read at Ex/Em) initiate->measure analyze Data Analysis (Calculate Initial Velocity, IC₅₀) measure->analyze

Caption: Generalized experimental workflow for a protease assay using an AMC-based substrate.

Signaling Pathway: Caspase-3 Activation in Apoptosis

AMC-based substrates are instrumental in studying apoptosis by detecting the activity of effector caspases like caspase-3. The diagram below illustrates this process.

caspase3_pathway apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, Fas ligand) initiator_caspases Initiator Caspases (Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases caspase3_inactive Pro-caspase-3 (Inactive) initiator_caspases->caspase3_inactive activates caspase3_active Caspase-3 (Active) caspase3_inactive->caspase3_active cleavage cleavage Cleavage caspase3_active->cleavage cellular_targets Cellular Substrates (e.g., PARP) caspase3_active->cellular_targets cleaves amc_substrate DEVD-AMC Substrate (Fluorescence Quenched) amc_substrate->cleavage free_amc Free AMC (Fluorescent) cleavage->free_amc apoptosis Apoptosis cellular_targets->apoptosis

Caption: Detection of caspase-3 activation during apoptosis using a fluorogenic AMC substrate.

Conclusion

7-Amino-4-methylcoumarin remains a cornerstone fluorophore in scientific research and drug development due to its favorable photophysical properties and environmental sensitivity. A thorough understanding of its spectroscopic behavior in different solvents, as detailed in this guide, is paramount for the design of robust and sensitive assays. The provided experimental protocols offer a standardized approach to characterizing AMC and its derivatives, while the visualized workflows and signaling pathways highlight its practical application in elucidating complex biological processes. This comprehensive guide serves as a valuable resource for researchers aiming to effectively harness the power of this versatile fluorescent probe.

References

An In-depth Technical Guide to the Photophysical Properties of 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC), a prominent member of the coumarin family of fluorescent dyes, is a versatile and widely utilized fluorophore in a multitude of scientific disciplines, including molecular biology, analytical chemistry, and drug discovery.[1] Its distinguished position stems from its intrinsic blue fluorescence and high sensitivity to the local microenvironment, a phenomenon known as solvatochromism.[1][2] This characteristic allows AMC to serve as an invaluable tool for probing molecular interactions, quantifying enzyme activity, and sensing changes in cellular environments.[1]

This technical guide provides a comprehensive overview of the core photophysical properties of AMC, offering a structured presentation of quantitative data, detailed experimental protocols for its characterization, and visualizations of its application in key biological assays.

Core Photophysical Properties of 7-Amino-4-methylcoumarin

The photophysical behavior of AMC is profoundly influenced by the polarity and hydrogen-bonding capabilities of its surrounding solvent molecules.[1] The 7-amino group acts as an electron-donating group, while the carbonyl group in the pyrone ring functions as an electron-accepting group, leading to an intramolecular charge transfer (ICT) character. Upon photoexcitation, a significant redistribution of electron density results in a much larger dipole moment in the excited state compared to the ground state.

This increased polarity of the excited state means that polar solvents can stabilize it more effectively than the less polar ground state. This differential solvation leads to a bathochromic (red) shift in the emission spectrum and an increase in the Stokes shift with increasing solvent polarity.

Data Presentation: Spectroscopic and Photophysical Parameters of AMC in Various Solvents

The following tables summarize the key photophysical parameters of 7-Amino-4-methylcoumarin in a selection of solvents with varying polarities. These values are crucial for the design and interpretation of experiments utilizing AMC.

Table 1: Absorption and Emission Properties of AMC in Various Solvents

SolventDielectric Constant (ε)Absorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.0340390-4004100
Toluene2.4345400-4104400
Dichloromethane8.9350415-4254500
Ethanol24.6354, 365430-4404800
Methanol32.7352435-4455200
Acetonitrile37.5350425-4354800
Dimethyl Sulfoxide (DMSO)46.7360450-4605500
Water80.1350445-4505800

Note: The exact values can vary slightly depending on the experimental conditions, purity of the solvents, and the compound.

Table 2: Fluorescence Lifetime and Quantum Yield of AMC in Various Solvents

SolventFluorescence Lifetime (τ) (ns)Fluorescence Quantum Yield (Φ_f)
Water1.7 - 2.5-
Ethanol4.1~0.5
Methanol4.5-
Acetonitrile4.9-
Cyclohexane-0.9 (for Coumarin 153, a related derivative)

Note: Data on fluorescence quantum yield for AMC in a wide range of solvents is not extensively consolidated in the literature. The value in ethanol is a commonly cited approximation. The value for Coumarin 153 in cyclohexane is provided for comparative purposes to illustrate the trend of higher quantum yields in less polar environments.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data. This section outlines the methodologies for key experiments related to the analysis of 7-Amino-4-methylcoumarin.

Measurement of Absorption and Emission Spectra

Objective: To determine the absorption and emission maxima of AMC in a specific solvent.

Materials:

  • 7-Amino-4-methylcoumarin (AMC), high purity grade (>99%)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of AMC in a suitable solvent such as ethanol or DMSO.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in the solvent of interest to obtain concentrations ranging from 1 µM to 10 µM.

  • Absorption Measurement:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the AMC solution from 250 nm to 450 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs.

    • Record the emission spectrum from the excitation wavelength + 10 nm to 600 nm.

    • Identify the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of AMC in a specific solvent relative to a known standard.

Materials:

  • AMC solution (as prepared above)

  • Quantum yield standard with a known Φ_f in the same or a solvent with a similar refractive index (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Fluorometer with a corrected emission spectrum function

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of both the AMC sample and the standard with an absorbance of approximately 0.05 at the excitation wavelength to minimize inner filter effects.

  • Record the absorption spectra of both the sample and the standard.

  • Measure the fluorescence emission spectra of both the sample and the standard, ensuring the excitation wavelength is the same for both.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield of the AMC sample (Φ_x) using the following equation:

    Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (η_x² / η_st²)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • The subscripts x and st refer to the unknown sample and the standard, respectively.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τ) of AMC in a specific solvent.

Materials:

  • TCSPC system with a pulsed light source (e.g., a picosecond laser diode)

  • AMC solution (as prepared above)

  • Scattering solution for instrument response function (IRF) measurement (e.g., a dilute solution of Ludox or non-dairy creamer)

Procedure:

  • Instrument Response Function (IRF) Measurement: Measure the IRF of the system using the scattering solution.

  • Sample Measurement: Measure the fluorescence decay of the AMC solution at the emission maximum after excitation with the pulsed light source.

  • Data Analysis: Use appropriate software to perform a deconvolution of the experimental decay curve with the IRF. Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).

Visualization of AMC Applications

AMC is frequently employed in "turn-on" fluorescent probes, where its fluorescence is initially quenched and then restored upon a specific molecular event. This principle is widely used in protease activity assays.

Solvatochromism of 7-Amino-4-methylcoumarin

The following diagram illustrates the influence of solvent polarity on the energy levels and spectroscopic properties of AMC.

Caption: Influence of solvent polarity on the energy states and spectral shifts of AMC.

Experimental Workflow for an AMC-Based Protease Assay

This diagram outlines a generalized workflow for measuring protease activity using a fluorogenic AMC substrate.

protease_assay_workflow prep Reagent Preparation (Buffer, Enzyme, AMC-Substrate) setup Assay Plate Setup (Controls, Test Compounds) prep->setup preincubate Pre-incubation (Enzyme-Inhibitor Interaction) setup->preincubate initiate Reaction Initiation (Add AMC-Substrate) preincubate->initiate measure Fluorescence Measurement (Kinetic Read at Ex/Em) initiate->measure analyze Data Analysis (Calculate Initial Velocity, IC₅₀) measure->analyze

Caption: Generalized experimental workflow for a protease assay using an AMC-based substrate.

Signaling Pathway: Caspase-3 Activation in Apoptosis

AMC-based substrates are instrumental in studying apoptosis by detecting the activity of effector caspases like caspase-3. The diagram below illustrates this process.

caspase3_pathway apoptotic_stimulus Apoptotic Stimulus (e.g., DNA damage, Fas ligand) initiator_caspases Initiator Caspases (Caspase-8, Caspase-9) apoptotic_stimulus->initiator_caspases caspase3_inactive Pro-caspase-3 (Inactive) initiator_caspases->caspase3_inactive activates caspase3_active Caspase-3 (Active) caspase3_inactive->caspase3_active cleavage cleavage Cleavage caspase3_active->cleavage cellular_targets Cellular Substrates (e.g., PARP) caspase3_active->cellular_targets cleaves amc_substrate DEVD-AMC Substrate (Fluorescence Quenched) amc_substrate->cleavage free_amc Free AMC (Fluorescent) cleavage->free_amc apoptosis Apoptosis cellular_targets->apoptosis

Caption: Detection of caspase-3 activation during apoptosis using a fluorogenic AMC substrate.

Conclusion

7-Amino-4-methylcoumarin remains a cornerstone fluorophore in scientific research and drug development due to its favorable photophysical properties and environmental sensitivity. A thorough understanding of its spectroscopic behavior in different solvents, as detailed in this guide, is paramount for the design of robust and sensitive assays. The provided experimental protocols offer a standardized approach to characterizing AMC and its derivatives, while the visualized workflows and signaling pathways highlight its practical application in elucidating complex biological processes. This comprehensive guide serves as a valuable resource for researchers aiming to effectively harness the power of this versatile fluorescent probe.

References

The Dawn of a New Light: A Technical Guide to Novel Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, and among them, coumarin-based probes stand out for their remarkable photophysical properties, structural versatility, and biocompatibility. This technical guide provides an in-depth exploration of the core principles, design, and application of newly developed coumarin-based fluorescent probes for the detection of reactive oxygen species (ROS), hypochlorite, and changes in cellular viscosity.

Core Principles: The Engine of Fluorescence

The fluorescence of coumarin (B35378) probes is typically modulated through several key mechanisms, primarily Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT). Understanding these mechanisms is crucial for the rational design of probes with high sensitivity and selectivity.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to a recognition moiety. In the "off" state, an electron transfer from the recognition site to the excited fluorophore quenches fluorescence. Upon binding of the analyte to the recognition site, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes possess an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a large Stokes shift. The interaction with an analyte can alter the electronic properties of the probe, leading to a change in the emission wavelength or intensity.

  • Twisted Intramolecular Charge Transfer (TICT): This mechanism is particularly relevant for viscosity-sensitive probes. In low-viscosity environments, the probe can undergo rotational relaxation upon excitation, leading to a non-emissive state. In viscous environments, this rotation is restricted, forcing the probe to relax through fluorescence emission.

Featured Probes: Design, Data, and Protocols

This guide focuses on three recently developed coumarin-based fluorescent probes, each designed for a specific biological target.

Hydroxyl Radical (•OH) Detection: The "Turn-On" Response to Oxidative Stress

The detection of hydroxyl radicals, a highly reactive oxygen species implicated in numerous pathological conditions, is a key area of research. A common strategy for designing coumarin-based •OH probes involves leveraging the hydroxylation of the coumarin core.

Signaling Pathway: Hydroxylation-Induced Fluorescence

The fundamental principle behind this probe is the conversion of a non-fluorescent or weakly fluorescent coumarin derivative into the highly fluorescent 7-hydroxycoumarin upon reaction with a hydroxyl radical.

G Hydroxyl Radical Detection Pathway Coumarin Non-fluorescent Coumarin Derivative Product Highly Fluorescent 7-Hydroxycoumarin Product Coumarin->Product Hydroxylation OH_Radical Hydroxyl Radical (•OH) OH_Radical->Product

Caption: Hydroxylation of the coumarin core by a hydroxyl radical.

Quantitative Data

The photophysical properties of coumarin-based hydroxyl radical probes are critical for their application. The data presented below is representative of a typical coumarin probe that becomes 7-hydroxycoumarin upon reaction with •OH.

ParameterValueReference
Absorption Max (λabs)~320 nm[1]
Emission Max (λem)~450 nm[1]
Stokes Shift~130 nmCalculated
Quantum Yield (Φ)Low (non-fluorescent precursor) to Moderate (fluorescent product)[1]
Detection LimitVaries by specific probe design[2]

Experimental Protocols

Synthesis of a Representative Precursor: 7-Hydroxy-4-Methylcoumarin (via Pechmann Condensation) [3]

  • Reaction Setup: In a round-bottom flask, combine resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (used as a condensing agent) to the mixture while cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

In Vitro Fluorescence Spectroscopy

  • Stock Solutions: Prepare a stock solution of the coumarin probe in DMSO and a stock solution of a hydroxyl radical generating system (e.g., Fenton's reagent: FeSO₄ and H₂O₂).

  • Working Solution: Dilute the probe stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.

  • Measurement: Record the initial fluorescence spectrum of the probe solution.

  • Reaction: Add the hydroxyl radical generating solution to the probe solution and incubate for a specified time.

  • Final Measurement: Record the fluorescence spectrum after the reaction. An increase in fluorescence intensity at the characteristic emission wavelength indicates the detection of hydroxyl radicals.

Live Cell Imaging

  • Cell Culture: Culture cells (e.g., HeLa) on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Loading: Incubate the cells with a medium containing the coumarin probe (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress: To visualize endogenous •OH, stimulate the cells with an agent known to induce oxidative stress (e.g., PMA).

  • Imaging: Wash the cells with PBS and acquire fluorescence images using a microscope equipped with the appropriate filter set for the probe.

Hypochlorite (HOCl) Detection: A "Turn-On" Probe for Innate Immunity

Hypochlorous acid is a crucial ROS involved in the immune response. The probe W-HOCl has been developed for its sensitive and selective detection.

Signaling Pathway: PET Inhibition by Oxidation

W-HOCl utilizes a thiomorpholine (B91149) moiety as the recognition site. In its native state, the fluorescence of the coumarin core is quenched via a PET mechanism. HOCl selectively oxidizes the thioether in the thiomorpholine to a sulfoxide, which inhibits the PET process and restores the fluorescence.

cluster_0 Before HOCl cluster_1 After HOCl W_HOCl_off W-HOCl (Non-fluorescent) PET Active Quenching Fluorescence Quenching W_HOCl_off->Quenching W_HOCl_on Oxidized W-HOCl (Fluorescent) PET Inhibited W_HOCl_off->W_HOCl_on Oxidation Excitation_off Light Excitation Excitation_off->W_HOCl_off Fluorescence Fluorescence Emission W_HOCl_on->Fluorescence Excitation_on Light Excitation Excitation_on->W_HOCl_on HOCl HOCl

Caption: Signaling mechanism of the W-HOCl probe for hypochlorite.

Quantitative Data for W-HOCl

ParameterValue
Absorption Max (λabs)~380 nm
Emission Max (λem)~460 nm
Stokes Shift~80 nm
Quantum Yield (Φ)Low (off state) to High (on state)
Detection Limit6 nM

Experimental Protocols

Synthesis of W-HOCl

  • Synthesis of Coumarin Core: 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is synthesized via a Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) and Meldrum's acid.

  • Coupling Reaction: The synthesized coumarin carboxylic acid (1 equivalent) is reacted with thiomorpholine (2 equivalents) in the presence of EDCI (1.3 equivalents) and DMAP (catalytic amount) in dry DCM.

  • Purification: The crude product is purified by column chromatography to yield the W-HOCl probe.

In Vitro Fluorescence Spectroscopy

  • Stock Solutions: Prepare a stock solution of W-HOCl in DMSO and a stock solution of NaOCl in water.

  • Working Solution: Dilute the W-HOCl stock solution in HEPES buffer (10 mM, pH 7.4, containing 60% EtOH) to a final concentration of 10 µM.

  • Titration: Add increasing concentrations of NaOCl to the probe solution and record the fluorescence emission spectrum after each addition (excitation at 380 nm). A significant increase in fluorescence intensity at 460 nm will be observed.

Live Cell Imaging with W-HOCl

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS.

  • Probe Incubation: Incubate the cells with W-HOCl (10 µM) for a specified period.

  • HOCl Treatment: Treat the cells with exogenous HOCl and acquire fluorescence images. For endogenous HOCl, stimulate the cells with an appropriate agent (e.g., LPS).

  • Imaging: Use a confocal microscope with excitation at 405 nm and collect emission in the blue channel.

Viscosity Sensing: Probing the Cellular Microenvironment

Cellular viscosity is a critical parameter that influences many biological processes. The coumarin-based probes CHB and CHN are designed to be sensitive to changes in the viscosity of their microenvironment.

Signaling Pathway: Viscosity-Induced TICT Inhibition

These probes operate based on the Twisted Intramolecular Charge Transfer (TICT) mechanism. In low viscosity environments, intramolecular rotation leads to non-radiative decay. Increased viscosity restricts this rotation, promoting fluorescence emission.

G Viscosity Sensing via TICT Mechanism cluster_low Low Viscosity cluster_high High Viscosity Probe Coumarin Viscosity Probe ExcitedState Excited State Probe->ExcitedState Absorption Excitation Light Excitation Excitation->Probe ExcitedState_low ExcitedState_low ExcitedState_high ExcitedState_high Rotation Intramolecular Rotation NonRad Non-Radiative Decay (Low Fluorescence) Rotation->NonRad ExcitedState_low->Rotation RestrictedRotation Restricted Rotation Fluorescence Fluorescence Emission (High Fluorescence) RestrictedRotation->Fluorescence ExcitedState_high->RestrictedRotation

Caption: The TICT mechanism for viscosity sensing by coumarin probes.

Quantitative Data for CHB and CHN

ParameterCHBCHN
Absorption Max (λabs)Not specifiedNot specified
Emission Max (λem)Not specifiedNot specified
Quantum Yield (Φ) in Glycerol25.2%18.3%
Linear Viscosity Range (log)0.83–2.070.83–2.07

Experimental Protocols

General Synthesis of Coumarin-Based Viscosity Probes

The synthesis of CHB and CHN involves multi-step organic synthesis, typically starting from a substituted coumarin core and adding a rotor moiety through standard coupling reactions. The specific details for CHB and CHN are proprietary to the original research but follow established synthetic routes for similar coumarin derivatives.

In Vitro Viscosity Measurements

  • Solvent Mixtures: Prepare a series of solutions with varying viscosities using mixtures of solvents like methanol (B129727) and glycerol.

  • Probe Solution: Dissolve the viscosity probe in each solvent mixture at a constant concentration.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in each solution.

  • Data Analysis: Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity to determine the linear sensing range.

Live Cell Imaging for Viscosity

  • Cell Culture: Grow cells on a glass-bottom dish.

  • Probe Loading: Incubate the cells with the viscosity probe (e.g., 5 µM) for 15-30 minutes.

  • Inducing Viscosity Change: Treat the cells with an agent known to alter cellular viscosity (e.g., nystatin (B1677061) or monensin).

  • Imaging: Acquire fluorescence images before and after treatment using a confocal microscope. An increase in fluorescence intensity indicates an increase in intracellular viscosity.

General Experimental Workflow

The development and application of a new coumarin-based fluorescent probe follow a systematic workflow, from initial design and synthesis to in-depth characterization and biological application.

G General Workflow for Coumarin Probe Development Design Probe Design & Synthesis Purification Purification & Characterization (NMR, MS, etc.) Design->Purification Photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) Purification->Photophysical Selectivity Selectivity & Sensitivity Testing Photophysical->Selectivity CellImaging Live Cell Imaging Selectivity->CellImaging DataAnalysis Data Analysis & Interpretation CellImaging->DataAnalysis

Caption: A generalized workflow for the development and application of new coumarin-based fluorescent probes.

Conclusion

Coumarin-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences and drug development. Their tunable photophysical properties and amenability to chemical modification allow for the rational design of sensors for a wide array of biological targets and processes. The probes highlighted in this guide for the detection of hydroxyl radicals, hypochlorite, and cellular viscosity exemplify the innovation in this field. By providing detailed data and experimental protocols, this guide aims to empower researchers to harness the full potential of these luminous molecules in their scientific pursuits.

References

The Dawn of a New Light: A Technical Guide to Novel Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, and among them, coumarin-based probes stand out for their remarkable photophysical properties, structural versatility, and biocompatibility. This technical guide provides an in-depth exploration of the core principles, design, and application of newly developed coumarin-based fluorescent probes for the detection of reactive oxygen species (ROS), hypochlorite, and changes in cellular viscosity.

Core Principles: The Engine of Fluorescence

The fluorescence of coumarin (B35378) probes is typically modulated through several key mechanisms, primarily Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT). Understanding these mechanisms is crucial for the rational design of probes with high sensitivity and selectivity.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to a recognition moiety. In the "off" state, an electron transfer from the recognition site to the excited fluorophore quenches fluorescence. Upon binding of the analyte to the recognition site, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes possess an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a large Stokes shift. The interaction with an analyte can alter the electronic properties of the probe, leading to a change in the emission wavelength or intensity.

  • Twisted Intramolecular Charge Transfer (TICT): This mechanism is particularly relevant for viscosity-sensitive probes. In low-viscosity environments, the probe can undergo rotational relaxation upon excitation, leading to a non-emissive state. In viscous environments, this rotation is restricted, forcing the probe to relax through fluorescence emission.

Featured Probes: Design, Data, and Protocols

This guide focuses on three recently developed coumarin-based fluorescent probes, each designed for a specific biological target.

Hydroxyl Radical (•OH) Detection: The "Turn-On" Response to Oxidative Stress

The detection of hydroxyl radicals, a highly reactive oxygen species implicated in numerous pathological conditions, is a key area of research. A common strategy for designing coumarin-based •OH probes involves leveraging the hydroxylation of the coumarin core.

Signaling Pathway: Hydroxylation-Induced Fluorescence

The fundamental principle behind this probe is the conversion of a non-fluorescent or weakly fluorescent coumarin derivative into the highly fluorescent 7-hydroxycoumarin upon reaction with a hydroxyl radical.

G Hydroxyl Radical Detection Pathway Coumarin Non-fluorescent Coumarin Derivative Product Highly Fluorescent 7-Hydroxycoumarin Product Coumarin->Product Hydroxylation OH_Radical Hydroxyl Radical (•OH) OH_Radical->Product

Caption: Hydroxylation of the coumarin core by a hydroxyl radical.

Quantitative Data

The photophysical properties of coumarin-based hydroxyl radical probes are critical for their application. The data presented below is representative of a typical coumarin probe that becomes 7-hydroxycoumarin upon reaction with •OH.

ParameterValueReference
Absorption Max (λabs)~320 nm[1]
Emission Max (λem)~450 nm[1]
Stokes Shift~130 nmCalculated
Quantum Yield (Φ)Low (non-fluorescent precursor) to Moderate (fluorescent product)[1]
Detection LimitVaries by specific probe design[2]

Experimental Protocols

Synthesis of a Representative Precursor: 7-Hydroxy-4-Methylcoumarin (via Pechmann Condensation) [3]

  • Reaction Setup: In a round-bottom flask, combine resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (used as a condensing agent) to the mixture while cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

In Vitro Fluorescence Spectroscopy

  • Stock Solutions: Prepare a stock solution of the coumarin probe in DMSO and a stock solution of a hydroxyl radical generating system (e.g., Fenton's reagent: FeSO₄ and H₂O₂).

  • Working Solution: Dilute the probe stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.

  • Measurement: Record the initial fluorescence spectrum of the probe solution.

  • Reaction: Add the hydroxyl radical generating solution to the probe solution and incubate for a specified time.

  • Final Measurement: Record the fluorescence spectrum after the reaction. An increase in fluorescence intensity at the characteristic emission wavelength indicates the detection of hydroxyl radicals.

Live Cell Imaging

  • Cell Culture: Culture cells (e.g., HeLa) on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Loading: Incubate the cells with a medium containing the coumarin probe (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress: To visualize endogenous •OH, stimulate the cells with an agent known to induce oxidative stress (e.g., PMA).

  • Imaging: Wash the cells with PBS and acquire fluorescence images using a microscope equipped with the appropriate filter set for the probe.

Hypochlorite (HOCl) Detection: A "Turn-On" Probe for Innate Immunity

Hypochlorous acid is a crucial ROS involved in the immune response. The probe W-HOCl has been developed for its sensitive and selective detection.

Signaling Pathway: PET Inhibition by Oxidation

W-HOCl utilizes a thiomorpholine (B91149) moiety as the recognition site. In its native state, the fluorescence of the coumarin core is quenched via a PET mechanism. HOCl selectively oxidizes the thioether in the thiomorpholine to a sulfoxide, which inhibits the PET process and restores the fluorescence.

cluster_0 Before HOCl cluster_1 After HOCl W_HOCl_off W-HOCl (Non-fluorescent) PET Active Quenching Fluorescence Quenching W_HOCl_off->Quenching W_HOCl_on Oxidized W-HOCl (Fluorescent) PET Inhibited W_HOCl_off->W_HOCl_on Oxidation Excitation_off Light Excitation Excitation_off->W_HOCl_off Fluorescence Fluorescence Emission W_HOCl_on->Fluorescence Excitation_on Light Excitation Excitation_on->W_HOCl_on HOCl HOCl

Caption: Signaling mechanism of the W-HOCl probe for hypochlorite.

Quantitative Data for W-HOCl

ParameterValue
Absorption Max (λabs)~380 nm
Emission Max (λem)~460 nm
Stokes Shift~80 nm
Quantum Yield (Φ)Low (off state) to High (on state)
Detection Limit6 nM

Experimental Protocols

Synthesis of W-HOCl

  • Synthesis of Coumarin Core: 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is synthesized via a Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde (B30951) and Meldrum's acid.

  • Coupling Reaction: The synthesized coumarin carboxylic acid (1 equivalent) is reacted with thiomorpholine (2 equivalents) in the presence of EDCI (1.3 equivalents) and DMAP (catalytic amount) in dry DCM.

  • Purification: The crude product is purified by column chromatography to yield the W-HOCl probe.

In Vitro Fluorescence Spectroscopy

  • Stock Solutions: Prepare a stock solution of W-HOCl in DMSO and a stock solution of NaOCl in water.

  • Working Solution: Dilute the W-HOCl stock solution in HEPES buffer (10 mM, pH 7.4, containing 60% EtOH) to a final concentration of 10 µM.

  • Titration: Add increasing concentrations of NaOCl to the probe solution and record the fluorescence emission spectrum after each addition (excitation at 380 nm). A significant increase in fluorescence intensity at 460 nm will be observed.

Live Cell Imaging with W-HOCl

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS.

  • Probe Incubation: Incubate the cells with W-HOCl (10 µM) for a specified period.

  • HOCl Treatment: Treat the cells with exogenous HOCl and acquire fluorescence images. For endogenous HOCl, stimulate the cells with an appropriate agent (e.g., LPS).

  • Imaging: Use a confocal microscope with excitation at 405 nm and collect emission in the blue channel.

Viscosity Sensing: Probing the Cellular Microenvironment

Cellular viscosity is a critical parameter that influences many biological processes. The coumarin-based probes CHB and CHN are designed to be sensitive to changes in the viscosity of their microenvironment.

Signaling Pathway: Viscosity-Induced TICT Inhibition

These probes operate based on the Twisted Intramolecular Charge Transfer (TICT) mechanism. In low viscosity environments, intramolecular rotation leads to non-radiative decay. Increased viscosity restricts this rotation, promoting fluorescence emission.

G Viscosity Sensing via TICT Mechanism cluster_low Low Viscosity cluster_high High Viscosity Probe Coumarin Viscosity Probe ExcitedState Excited State Probe->ExcitedState Absorption Excitation Light Excitation Excitation->Probe ExcitedState_low ExcitedState_low ExcitedState_high ExcitedState_high Rotation Intramolecular Rotation NonRad Non-Radiative Decay (Low Fluorescence) Rotation->NonRad ExcitedState_low->Rotation RestrictedRotation Restricted Rotation Fluorescence Fluorescence Emission (High Fluorescence) RestrictedRotation->Fluorescence ExcitedState_high->RestrictedRotation

Caption: The TICT mechanism for viscosity sensing by coumarin probes.

Quantitative Data for CHB and CHN

ParameterCHBCHN
Absorption Max (λabs)Not specifiedNot specified
Emission Max (λem)Not specifiedNot specified
Quantum Yield (Φ) in Glycerol25.2%18.3%
Linear Viscosity Range (log)0.83–2.070.83–2.07

Experimental Protocols

General Synthesis of Coumarin-Based Viscosity Probes

The synthesis of CHB and CHN involves multi-step organic synthesis, typically starting from a substituted coumarin core and adding a rotor moiety through standard coupling reactions. The specific details for CHB and CHN are proprietary to the original research but follow established synthetic routes for similar coumarin derivatives.

In Vitro Viscosity Measurements

  • Solvent Mixtures: Prepare a series of solutions with varying viscosities using mixtures of solvents like methanol (B129727) and glycerol.

  • Probe Solution: Dissolve the viscosity probe in each solvent mixture at a constant concentration.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in each solution.

  • Data Analysis: Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity to determine the linear sensing range.

Live Cell Imaging for Viscosity

  • Cell Culture: Grow cells on a glass-bottom dish.

  • Probe Loading: Incubate the cells with the viscosity probe (e.g., 5 µM) for 15-30 minutes.

  • Inducing Viscosity Change: Treat the cells with an agent known to alter cellular viscosity (e.g., nystatin (B1677061) or monensin).

  • Imaging: Acquire fluorescence images before and after treatment using a confocal microscope. An increase in fluorescence intensity indicates an increase in intracellular viscosity.

General Experimental Workflow

The development and application of a new coumarin-based fluorescent probe follow a systematic workflow, from initial design and synthesis to in-depth characterization and biological application.

G General Workflow for Coumarin Probe Development Design Probe Design & Synthesis Purification Purification & Characterization (NMR, MS, etc.) Design->Purification Photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) Purification->Photophysical Selectivity Selectivity & Sensitivity Testing Photophysical->Selectivity CellImaging Live Cell Imaging Selectivity->CellImaging DataAnalysis Data Analysis & Interpretation CellImaging->DataAnalysis

Caption: A generalized workflow for the development and application of new coumarin-based fluorescent probes.

Conclusion

Coumarin-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences and drug development. Their tunable photophysical properties and amenability to chemical modification allow for the rational design of sensors for a wide array of biological targets and processes. The probes highlighted in this guide for the detection of hydroxyl radicals, hypochlorite, and cellular viscosity exemplify the innovation in this field. By providing detailed data and experimental protocols, this guide aims to empower researchers to harness the full potential of these luminous molecules in their scientific pursuits.

References

The Dawn of a New Light: A Technical Guide to Novel Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, and among them, coumarin-based probes stand out for their remarkable photophysical properties, structural versatility, and biocompatibility. This technical guide provides an in-depth exploration of the core principles, design, and application of newly developed coumarin-based fluorescent probes for the detection of reactive oxygen species (ROS), hypochlorite, and changes in cellular viscosity.

Core Principles: The Engine of Fluorescence

The fluorescence of coumarin probes is typically modulated through several key mechanisms, primarily Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Twisted Intramolecular Charge Transfer (TICT). Understanding these mechanisms is crucial for the rational design of probes with high sensitivity and selectivity.

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the coumarin fluorophore is linked to a recognition moiety. In the "off" state, an electron transfer from the recognition site to the excited fluorophore quenches fluorescence. Upon binding of the analyte to the recognition site, this electron transfer is inhibited, leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): ICT probes possess an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a large Stokes shift. The interaction with an analyte can alter the electronic properties of the probe, leading to a change in the emission wavelength or intensity.

  • Twisted Intramolecular Charge Transfer (TICT): This mechanism is particularly relevant for viscosity-sensitive probes. In low-viscosity environments, the probe can undergo rotational relaxation upon excitation, leading to a non-emissive state. In viscous environments, this rotation is restricted, forcing the probe to relax through fluorescence emission.

Featured Probes: Design, Data, and Protocols

This guide focuses on three recently developed coumarin-based fluorescent probes, each designed for a specific biological target.

Hydroxyl Radical (•OH) Detection: The "Turn-On" Response to Oxidative Stress

The detection of hydroxyl radicals, a highly reactive oxygen species implicated in numerous pathological conditions, is a key area of research. A common strategy for designing coumarin-based •OH probes involves leveraging the hydroxylation of the coumarin core.

Signaling Pathway: Hydroxylation-Induced Fluorescence

The fundamental principle behind this probe is the conversion of a non-fluorescent or weakly fluorescent coumarin derivative into the highly fluorescent 7-hydroxycoumarin upon reaction with a hydroxyl radical.

G Hydroxyl Radical Detection Pathway Coumarin Non-fluorescent Coumarin Derivative Product Highly Fluorescent 7-Hydroxycoumarin Product Coumarin->Product Hydroxylation OH_Radical Hydroxyl Radical (•OH) OH_Radical->Product

Caption: Hydroxylation of the coumarin core by a hydroxyl radical.

Quantitative Data

The photophysical properties of coumarin-based hydroxyl radical probes are critical for their application. The data presented below is representative of a typical coumarin probe that becomes 7-hydroxycoumarin upon reaction with •OH.

ParameterValueReference
Absorption Max (λabs)~320 nm[1]
Emission Max (λem)~450 nm[1]
Stokes Shift~130 nmCalculated
Quantum Yield (Φ)Low (non-fluorescent precursor) to Moderate (fluorescent product)[1]
Detection LimitVaries by specific probe design[2]

Experimental Protocols

Synthesis of a Representative Precursor: 7-Hydroxy-4-Methylcoumarin (via Pechmann Condensation) [3]

  • Reaction Setup: In a round-bottom flask, combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Acid Catalyst: Slowly add concentrated sulfuric acid (used as a condensing agent) to the mixture while cooling in an ice bath.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

In Vitro Fluorescence Spectroscopy

  • Stock Solutions: Prepare a stock solution of the coumarin probe in DMSO and a stock solution of a hydroxyl radical generating system (e.g., Fenton's reagent: FeSO₄ and H₂O₂).

  • Working Solution: Dilute the probe stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final concentration.

  • Measurement: Record the initial fluorescence spectrum of the probe solution.

  • Reaction: Add the hydroxyl radical generating solution to the probe solution and incubate for a specified time.

  • Final Measurement: Record the fluorescence spectrum after the reaction. An increase in fluorescence intensity at the characteristic emission wavelength indicates the detection of hydroxyl radicals.

Live Cell Imaging

  • Cell Culture: Culture cells (e.g., HeLa) on a glass-bottom dish suitable for fluorescence microscopy.

  • Probe Loading: Incubate the cells with a medium containing the coumarin probe (typically 1-10 µM) for 30-60 minutes at 37°C.

  • Induction of Oxidative Stress: To visualize endogenous •OH, stimulate the cells with an agent known to induce oxidative stress (e.g., PMA).

  • Imaging: Wash the cells with PBS and acquire fluorescence images using a microscope equipped with the appropriate filter set for the probe.

Hypochlorite (HOCl) Detection: A "Turn-On" Probe for Innate Immunity

Hypochlorous acid is a crucial ROS involved in the immune response. The probe W-HOCl has been developed for its sensitive and selective detection.

Signaling Pathway: PET Inhibition by Oxidation

W-HOCl utilizes a thiomorpholine moiety as the recognition site. In its native state, the fluorescence of the coumarin core is quenched via a PET mechanism. HOCl selectively oxidizes the thioether in the thiomorpholine to a sulfoxide, which inhibits the PET process and restores the fluorescence.

cluster_0 Before HOCl cluster_1 After HOCl W_HOCl_off W-HOCl (Non-fluorescent) PET Active Quenching Fluorescence Quenching W_HOCl_off->Quenching W_HOCl_on Oxidized W-HOCl (Fluorescent) PET Inhibited W_HOCl_off->W_HOCl_on Oxidation Excitation_off Light Excitation Excitation_off->W_HOCl_off Fluorescence Fluorescence Emission W_HOCl_on->Fluorescence Excitation_on Light Excitation Excitation_on->W_HOCl_on HOCl HOCl

Caption: Signaling mechanism of the W-HOCl probe for hypochlorite.

Quantitative Data for W-HOCl

ParameterValue
Absorption Max (λabs)~380 nm
Emission Max (λem)~460 nm
Stokes Shift~80 nm
Quantum Yield (Φ)Low (off state) to High (on state)
Detection Limit6 nM

Experimental Protocols

Synthesis of W-HOCl

  • Synthesis of Coumarin Core: 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid is synthesized via a Knoevenagel condensation of 2-hydroxy-4-methoxybenzaldehyde and Meldrum's acid.

  • Coupling Reaction: The synthesized coumarin carboxylic acid (1 equivalent) is reacted with thiomorpholine (2 equivalents) in the presence of EDCI (1.3 equivalents) and DMAP (catalytic amount) in dry DCM.

  • Purification: The crude product is purified by column chromatography to yield the W-HOCl probe.

In Vitro Fluorescence Spectroscopy

  • Stock Solutions: Prepare a stock solution of W-HOCl in DMSO and a stock solution of NaOCl in water.

  • Working Solution: Dilute the W-HOCl stock solution in HEPES buffer (10 mM, pH 7.4, containing 60% EtOH) to a final concentration of 10 µM.

  • Titration: Add increasing concentrations of NaOCl to the probe solution and record the fluorescence emission spectrum after each addition (excitation at 380 nm). A significant increase in fluorescence intensity at 460 nm will be observed.

Live Cell Imaging with W-HOCl

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS.

  • Probe Incubation: Incubate the cells with W-HOCl (10 µM) for a specified period.

  • HOCl Treatment: Treat the cells with exogenous HOCl and acquire fluorescence images. For endogenous HOCl, stimulate the cells with an appropriate agent (e.g., LPS).

  • Imaging: Use a confocal microscope with excitation at 405 nm and collect emission in the blue channel.

Viscosity Sensing: Probing the Cellular Microenvironment

Cellular viscosity is a critical parameter that influences many biological processes. The coumarin-based probes CHB and CHN are designed to be sensitive to changes in the viscosity of their microenvironment.

Signaling Pathway: Viscosity-Induced TICT Inhibition

These probes operate based on the Twisted Intramolecular Charge Transfer (TICT) mechanism. In low viscosity environments, intramolecular rotation leads to non-radiative decay. Increased viscosity restricts this rotation, promoting fluorescence emission.

G Viscosity Sensing via TICT Mechanism cluster_low Low Viscosity cluster_high High Viscosity Probe Coumarin Viscosity Probe ExcitedState Excited State Probe->ExcitedState Absorption Excitation Light Excitation Excitation->Probe ExcitedState_low ExcitedState_low ExcitedState_high ExcitedState_high Rotation Intramolecular Rotation NonRad Non-Radiative Decay (Low Fluorescence) Rotation->NonRad ExcitedState_low->Rotation RestrictedRotation Restricted Rotation Fluorescence Fluorescence Emission (High Fluorescence) RestrictedRotation->Fluorescence ExcitedState_high->RestrictedRotation

Caption: The TICT mechanism for viscosity sensing by coumarin probes.

Quantitative Data for CHB and CHN

ParameterCHBCHN
Absorption Max (λabs)Not specifiedNot specified
Emission Max (λem)Not specifiedNot specified
Quantum Yield (Φ) in Glycerol25.2%18.3%
Linear Viscosity Range (log)0.83–2.070.83–2.07

Experimental Protocols

General Synthesis of Coumarin-Based Viscosity Probes

The synthesis of CHB and CHN involves multi-step organic synthesis, typically starting from a substituted coumarin core and adding a rotor moiety through standard coupling reactions. The specific details for CHB and CHN are proprietary to the original research but follow established synthetic routes for similar coumarin derivatives.

In Vitro Viscosity Measurements

  • Solvent Mixtures: Prepare a series of solutions with varying viscosities using mixtures of solvents like methanol and glycerol.

  • Probe Solution: Dissolve the viscosity probe in each solvent mixture at a constant concentration.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of the probe in each solution.

  • Data Analysis: Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity to determine the linear sensing range.

Live Cell Imaging for Viscosity

  • Cell Culture: Grow cells on a glass-bottom dish.

  • Probe Loading: Incubate the cells with the viscosity probe (e.g., 5 µM) for 15-30 minutes.

  • Inducing Viscosity Change: Treat the cells with an agent known to alter cellular viscosity (e.g., nystatin or monensin).

  • Imaging: Acquire fluorescence images before and after treatment using a confocal microscope. An increase in fluorescence intensity indicates an increase in intracellular viscosity.

General Experimental Workflow

The development and application of a new coumarin-based fluorescent probe follow a systematic workflow, from initial design and synthesis to in-depth characterization and biological application.

G General Workflow for Coumarin Probe Development Design Probe Design & Synthesis Purification Purification & Characterization (NMR, MS, etc.) Design->Purification Photophysical Photophysical Studies (Absorption, Emission, Quantum Yield) Purification->Photophysical Selectivity Selectivity & Sensitivity Testing Photophysical->Selectivity CellImaging Live Cell Imaging Selectivity->CellImaging DataAnalysis Data Analysis & Interpretation CellImaging->DataAnalysis

Caption: A generalized workflow for the development and application of new coumarin-based fluorescent probes.

Conclusion

Coumarin-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences and drug development. Their tunable photophysical properties and amenability to chemical modification allow for the rational design of sensors for a wide array of biological targets and processes. The probes highlighted in this guide for the detection of hydroxyl radicals, hypochlorite, and cellular viscosity exemplify the innovation in this field. By providing detailed data and experimental protocols, this guide aims to empower researchers to harness the full potential of these luminous molecules in their scientific pursuits.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Amino-4-methylcoumarin (AMC)

7-Amino-4-methylcoumarin (AMC), also identified as Coumarin 120, is a highly versatile fluorophore utilized extensively in biomedical research and drug discovery.[1] Its characteristic blue fluorescence makes it a valuable tool for developing sensitive fluorogenic assays, especially for measuring enzyme activity.[1][2][3] When AMC is conjugated to a substrate, such as a peptide, its fluorescence is typically quenched.[1] The enzymatic cleavage of this substrate releases free AMC, leading to a significant and measurable increase in fluorescence intensity that directly correlates with enzyme activity. This guide provides a comprehensive overview of the core spectroscopic properties of AMC, detailed experimental protocols, and visualizations of its application.

Spectroscopic Properties of 7-Amino-4-methylcoumarin

The photophysical properties of AMC, particularly its excitation and emission maxima, are influenced by the solvent environment. This phenomenon, known as solvatochromism, results in a red-shift (a shift to longer wavelengths) in the emission spectrum as the polarity of the solvent increases. This is due to the larger dipole moment of the molecule in its excited state, which is stabilized by polar solvents.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of AMC in various conditions.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 341 - 351 nmVaries with solvent
344 nmGeneral
345 nmGeneral
351 nmGeneral
354 nmEthanol
365 nmEthanol
380 nmFor enzyme assays
Emission Maximum (λem) 430 - 441 nmVaries with solvent
440 nmGeneral / Ethanol
445 nmGeneral
460 nmFor enzyme assays
Molar Extinction Coefficient (ε) Not consistently reported for free AMC.-
1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nmFor AMCA (7-amino-4-methylcoumarin-3-acetic acid) moiety
Quantum Yield (ΦF) ~0.5Ethanol
0.81Methanol (for 6-Hydroxy-7-amino-4-methylcoumarin)

Experimental Protocols

Accurate and reproducible fluorescence measurements depend on standardized experimental protocols. The following sections detail the methodologies for preparing AMC solutions and measuring their fluorescence properties.

General Protocol for Measuring AMC Fluorescence

This protocol provides a basic framework for preparing an AMC solution and measuring its fluorescence spectrum.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (spectroscopic grade)

  • Buffer of choice (e.g., Phosphate-buffered saline, PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of AMC, typically between 1-10 mM.

    • Dissolve the AMC powder in a minimal amount of a suitable solvent like DMSO, as AMC is readily soluble in DMSO, DMF, and acetone.

  • Working Solution Preparation:

    • Dilute the AMC stock solution into the desired experimental buffer (e.g., PBS) to a final concentration appropriate for fluorescence measurement, usually in the low micromolar (µM) range.

  • Fluorescence Measurement:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 440 nm). Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the excitation maximum (λex).

    • Emission Spectrum: Set the excitation wavelength to the determined λex. Scan a range of emission wavelengths (e.g., 400-550 nm) to determine the emission maximum (λem).

Protocol for Fluorogenic Enzyme Assays

AMC is frequently used in a quenched form, conjugated to a peptide substrate, to measure the activity of proteases.

Materials:

  • AMC-conjugated peptide substrate

  • Enzyme solution

  • Assay buffer (e.g., Tris-HCl)

  • Fluorometer or microplate reader

Procedure:

  • Prepare a working solution of the AMC-conjugated substrate in the assay buffer.

  • Add the enzyme solution to the substrate solution to initiate the reaction.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the increase in fluorescence over time. Use an excitation wavelength of approximately 380 nm and measure the emission at around 460 nm.

  • The rate of increase in fluorescence is directly proportional to the enzyme activity.

Visualizations: Workflows and Signaling Principles

Diagrams created using the DOT language provide clear visual representations of experimental processes and underlying principles.

G General Workflow for AMC Fluorescence Measurement prep_stock Prepare 1-10 mM AMC Stock in DMSO prep_work Dilute Stock to µM Working Solution in Buffer prep_stock->prep_work transfer Transfer to Quartz Cuvette prep_work->transfer place Place Cuvette in Fluorometer transfer->place set_ex Set Emission λ Scan Excitation λ place->set_ex set_em Set Excitation λ Scan Emission λ set_ex->set_em record Record Spectra set_em->record analyze Determine λex and λem from Spectra Peaks record->analyze

Workflow for measuring AMC fluorescence.

G Principle of AMC-Based Fluorogenic Enzyme Assay Substrate Peptide Substrate-AMC (Non-fluorescent / Quenched) Enzyme Protease (e.g., Caspase, Trypsin) Substrate->Enzyme Products Cleaved Peptide + Free AMC (Highly Fluorescent) Enzyme->Products Enzymatic Cleavage Detection Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) Products->Detection Fluorescence Signal

Principle of fluorogenic enzyme assays using AMC.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Amino-4-methylcoumarin (AMC)

7-Amino-4-methylcoumarin (AMC), also identified as Coumarin 120, is a highly versatile fluorophore utilized extensively in biomedical research and drug discovery.[1] Its characteristic blue fluorescence makes it a valuable tool for developing sensitive fluorogenic assays, especially for measuring enzyme activity.[1][2][3] When AMC is conjugated to a substrate, such as a peptide, its fluorescence is typically quenched.[1] The enzymatic cleavage of this substrate releases free AMC, leading to a significant and measurable increase in fluorescence intensity that directly correlates with enzyme activity. This guide provides a comprehensive overview of the core spectroscopic properties of AMC, detailed experimental protocols, and visualizations of its application.

Spectroscopic Properties of 7-Amino-4-methylcoumarin

The photophysical properties of AMC, particularly its excitation and emission maxima, are influenced by the solvent environment. This phenomenon, known as solvatochromism, results in a red-shift (a shift to longer wavelengths) in the emission spectrum as the polarity of the solvent increases. This is due to the larger dipole moment of the molecule in its excited state, which is stabilized by polar solvents.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of AMC in various conditions.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 341 - 351 nmVaries with solvent
344 nmGeneral
345 nmGeneral
351 nmGeneral
354 nmEthanol
365 nmEthanol
380 nmFor enzyme assays
Emission Maximum (λem) 430 - 441 nmVaries with solvent
440 nmGeneral / Ethanol
445 nmGeneral
460 nmFor enzyme assays
Molar Extinction Coefficient (ε) Not consistently reported for free AMC.-
1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nmFor AMCA (7-amino-4-methylcoumarin-3-acetic acid) moiety
Quantum Yield (ΦF) ~0.5Ethanol
0.81Methanol (for 6-Hydroxy-7-amino-4-methylcoumarin)

Experimental Protocols

Accurate and reproducible fluorescence measurements depend on standardized experimental protocols. The following sections detail the methodologies for preparing AMC solutions and measuring their fluorescence properties.

General Protocol for Measuring AMC Fluorescence

This protocol provides a basic framework for preparing an AMC solution and measuring its fluorescence spectrum.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (spectroscopic grade)

  • Buffer of choice (e.g., Phosphate-buffered saline, PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of AMC, typically between 1-10 mM.

    • Dissolve the AMC powder in a minimal amount of a suitable solvent like DMSO, as AMC is readily soluble in DMSO, DMF, and acetone.

  • Working Solution Preparation:

    • Dilute the AMC stock solution into the desired experimental buffer (e.g., PBS) to a final concentration appropriate for fluorescence measurement, usually in the low micromolar (µM) range.

  • Fluorescence Measurement:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 440 nm). Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the excitation maximum (λex).

    • Emission Spectrum: Set the excitation wavelength to the determined λex. Scan a range of emission wavelengths (e.g., 400-550 nm) to determine the emission maximum (λem).

Protocol for Fluorogenic Enzyme Assays

AMC is frequently used in a quenched form, conjugated to a peptide substrate, to measure the activity of proteases.

Materials:

  • AMC-conjugated peptide substrate

  • Enzyme solution

  • Assay buffer (e.g., Tris-HCl)

  • Fluorometer or microplate reader

Procedure:

  • Prepare a working solution of the AMC-conjugated substrate in the assay buffer.

  • Add the enzyme solution to the substrate solution to initiate the reaction.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the increase in fluorescence over time. Use an excitation wavelength of approximately 380 nm and measure the emission at around 460 nm.

  • The rate of increase in fluorescence is directly proportional to the enzyme activity.

Visualizations: Workflows and Signaling Principles

Diagrams created using the DOT language provide clear visual representations of experimental processes and underlying principles.

G General Workflow for AMC Fluorescence Measurement prep_stock Prepare 1-10 mM AMC Stock in DMSO prep_work Dilute Stock to µM Working Solution in Buffer prep_stock->prep_work transfer Transfer to Quartz Cuvette prep_work->transfer place Place Cuvette in Fluorometer transfer->place set_ex Set Emission λ Scan Excitation λ place->set_ex set_em Set Excitation λ Scan Emission λ set_ex->set_em record Record Spectra set_em->record analyze Determine λex and λem from Spectra Peaks record->analyze

Workflow for measuring AMC fluorescence.

G Principle of AMC-Based Fluorogenic Enzyme Assay Substrate Peptide Substrate-AMC (Non-fluorescent / Quenched) Enzyme Protease (e.g., Caspase, Trypsin) Substrate->Enzyme Products Cleaved Peptide + Free AMC (Highly Fluorescent) Enzyme->Products Enzymatic Cleavage Detection Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) Products->Detection Fluorescence Signal

Principle of fluorogenic enzyme assays using AMC.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Excitation and Emission Spectra of 7-Amino-4-methylcoumarin (AMC)

7-Amino-4-methylcoumarin (AMC), also identified as Coumarin 120, is a highly versatile fluorophore utilized extensively in biomedical research and drug discovery.[1] Its characteristic blue fluorescence makes it a valuable tool for developing sensitive fluorogenic assays, especially for measuring enzyme activity.[1][2][3] When AMC is conjugated to a substrate, such as a peptide, its fluorescence is typically quenched.[1] The enzymatic cleavage of this substrate releases free AMC, leading to a significant and measurable increase in fluorescence intensity that directly correlates with enzyme activity. This guide provides a comprehensive overview of the core spectroscopic properties of AMC, detailed experimental protocols, and visualizations of its application.

Spectroscopic Properties of 7-Amino-4-methylcoumarin

The photophysical properties of AMC, particularly its excitation and emission maxima, are influenced by the solvent environment. This phenomenon, known as solvatochromism, results in a red-shift (a shift to longer wavelengths) in the emission spectrum as the polarity of the solvent increases. This is due to the larger dipole moment of the molecule in its excited state, which is stabilized by polar solvents.

Quantitative Spectroscopic Data

The following table summarizes the key spectroscopic properties of AMC in various conditions.

PropertyValueSolvent/Conditions
Excitation Maximum (λex) 341 - 351 nmVaries with solvent
344 nmGeneral
345 nmGeneral
351 nmGeneral
354 nmEthanol
365 nmEthanol
380 nmFor enzyme assays
Emission Maximum (λem) 430 - 441 nmVaries with solvent
440 nmGeneral / Ethanol
445 nmGeneral
460 nmFor enzyme assays
Molar Extinction Coefficient (ε) Not consistently reported for free AMC.-
1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nmFor AMCA (7-amino-4-methylcoumarin-3-acetic acid) moiety
Quantum Yield (ΦF) ~0.5Ethanol
0.81Methanol (for 6-Hydroxy-7-amino-4-methylcoumarin)

Experimental Protocols

Accurate and reproducible fluorescence measurements depend on standardized experimental protocols. The following sections detail the methodologies for preparing AMC solutions and measuring their fluorescence properties.

General Protocol for Measuring AMC Fluorescence

This protocol provides a basic framework for preparing an AMC solution and measuring its fluorescence spectrum.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (spectroscopic grade)

  • Buffer of choice (e.g., Phosphate-buffered saline, PBS)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of AMC, typically between 1-10 mM.

    • Dissolve the AMC powder in a minimal amount of a suitable solvent like DMSO, as AMC is readily soluble in DMSO, DMF, and acetone.

  • Working Solution Preparation:

    • Dilute the AMC stock solution into the desired experimental buffer (e.g., PBS) to a final concentration appropriate for fluorescence measurement, usually in the low micromolar (µM) range.

  • Fluorescence Measurement:

    • Turn on the fluorometer and allow the lamp to stabilize.

    • Excitation Spectrum: Set the emission wavelength to the expected maximum (e.g., 440 nm). Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the excitation maximum (λex).

    • Emission Spectrum: Set the excitation wavelength to the determined λex. Scan a range of emission wavelengths (e.g., 400-550 nm) to determine the emission maximum (λem).

Protocol for Fluorogenic Enzyme Assays

AMC is frequently used in a quenched form, conjugated to a peptide substrate, to measure the activity of proteases.

Materials:

  • AMC-conjugated peptide substrate

  • Enzyme solution

  • Assay buffer (e.g., Tris-HCl)

  • Fluorometer or microplate reader

Procedure:

  • Prepare a working solution of the AMC-conjugated substrate in the assay buffer.

  • Add the enzyme solution to the substrate solution to initiate the reaction.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the increase in fluorescence over time. Use an excitation wavelength of approximately 380 nm and measure the emission at around 460 nm.

  • The rate of increase in fluorescence is directly proportional to the enzyme activity.

Visualizations: Workflows and Signaling Principles

Diagrams created using the DOT language provide clear visual representations of experimental processes and underlying principles.

G General Workflow for AMC Fluorescence Measurement prep_stock Prepare 1-10 mM AMC Stock in DMSO prep_work Dilute Stock to µM Working Solution in Buffer prep_stock->prep_work transfer Transfer to Quartz Cuvette prep_work->transfer place Place Cuvette in Fluorometer transfer->place set_ex Set Emission λ Scan Excitation λ place->set_ex set_em Set Excitation λ Scan Emission λ set_ex->set_em record Record Spectra set_em->record analyze Determine λex and λem from Spectra Peaks record->analyze

Workflow for measuring AMC fluorescence.

G Principle of AMC-Based Fluorogenic Enzyme Assay Substrate Peptide Substrate-AMC (Non-fluorescent / Quenched) Enzyme Protease (e.g., Caspase, Trypsin) Substrate->Enzyme Products Cleaved Peptide + Free AMC (Highly Fluorescent) Enzyme->Products Enzymatic Cleavage Detection Measure Fluorescence (Ex: ~380 nm, Em: ~460 nm) Products->Detection Fluorescence Signal

Principle of fluorogenic enzyme assays using AMC.

References

Methodological & Application

Application Notes: 7-Amino-4-methylcoumarin (AMC) for Enzyme Activity Assays

Application Notes: 7-Amino-4-methylcoumarin (AMC) for Enzyme Activity Assays

Application Notes: 7-Amino-4-methylcoumarin (AMC) for Enzyme Activity Assays

Using 7-Amino-4-methylcoumarin (AMC) as a Fluorescent Label for Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile blue-emitting fluorophore widely employed in the life sciences for the sensitive detection and quantification of proteins and enzymatic activity.[1][2][3] Its utility stems from its favorable spectral properties, including a distinct excitation and emission profile that minimizes overlap with other common fluorophores, and its application in "turn-on" fluorescence assays.[2] In a conjugated state, such as when attached to a peptide or protein, the fluorescence of AMC is often quenched.[4] Enzymatic cleavage of the substrate releases free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity. This principle forms the basis of numerous high-throughput screening assays for drug discovery.

This document provides detailed application notes and experimental protocols for the fluorescent labeling of proteins with AMC and the subsequent use of these labeled proteins in common assays.

Core Principles of AMC as a Fluorescent Label

AMC is a small, intrinsically fluorescent molecule with a molecular weight of approximately 175.18 Da. Its fluorescence is characterized by an excitation maximum in the ultraviolet range (typically 341-351 nm) and an emission maximum in the blue region of the visible spectrum (around 430-445 nm). A key advantage of AMC is that its fluorescence is relatively stable over a physiological pH range.

Protein labeling with AMC most commonly involves the use of an amine-reactive derivative, such as an N-hydroxysuccinimidyl (NHS) ester of an AMC analog (e.g., 7-amino-4-methylcoumarin-3-acetic acid, AMCA). This reactive group readily forms a stable covalent amide bond with primary amines, which are abundant on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. An alternative method involves the reductive amination of carboxyl groups on a protein with AMC, forming a stable carbon-nitrogen bond.

Data Presentation: Properties of AMC

Quantitative data for AMC and its derivatives are crucial for experimental design and data interpretation. The following tables summarize key photophysical and chemical properties.

PropertyValueReference
Excitation Maximum (Ex max)341 - 351 nm
Emission Maximum (Em max)430 - 445 nm
Molecular Weight175.18 g/mol
Purity>99% (commercially available)
SolubilitySoluble in DMSO and DMF

Experimental Protocols

Protocol 1: Labeling a Protein with an Amine-Reactive AMC Derivative (NHS Ester)

This protocol provides a general procedure for labeling a protein with an AMC-NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Amine-reactive AMC derivative (e.g., AMCA-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye. If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive AMC derivative in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A starting molar ratio of dye to protein between 5:1 and 20:1 is recommended.

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the AMC-labeled protein. Smaller, unreacted dye molecules will elute later.

  • Characterization of the Labeled Protein (Degree of Labeling):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of AMC (approx. 350 nm, A₃₅₀).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₃₅₀ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the Degree of Labeling (DOL) using the formula:

      • DOL = A₃₅₀ / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the AMC dye.

Protocol 2: General Protease Activity Assay Using an AMC-Conjugated Substrate

This protocol describes a general method for measuring protease activity using a commercially available or custom-synthesized peptide substrate conjugated to AMC.

Materials:

  • Protease of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with other necessary components like NaCl or CaCl₂)

  • AMC standard solution for calibration

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-substrate in DMSO.

    • Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.

    • Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve.

  • Assay Setup:

    • In a 96-well plate, add the diluted protease solution to each well.

    • Include appropriate controls: a no-enzyme control (substrate only) to determine background fluorescence, and a no-substrate control (enzyme only).

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) with excitation at ~350 nm and emission at ~440 nm.

  • Data Analysis:

    • Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Visualizations

Protein_Labeling_Workflow Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Reaction Labeling Reaction (1-2h, RT, dark) Protein->Reaction AMC_NHS Amine-Reactive AMC (NHS Ester in DMSO) AMC_NHS->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Labeled_Protein Purified AMC-Labeled Protein Purification->Labeled_Protein Characterization Characterization (Spectrophotometry, DOL Calculation) Labeled_Protein->Characterization Final_Product Characterized AMC-Labeled Protein Characterization->Final_Product

Caption: Workflow for labeling a protein with an amine-reactive AMC-NHS ester.

AMC_Protease_Assay cluster_0 Quenched State cluster_1 Fluorescent State Peptide_AMC Peptide-AMC Substrate (Low Fluorescence) Protease Protease Peptide_AMC->Protease Enzymatic Cleavage Free_AMC Free AMC (High Fluorescence) Cleaved_Peptide Cleaved Peptide Protease->Free_AMC Protease->Cleaved_Peptide

Caption: Principle of an AMC-based protease assay.

References

Using 7-Amino-4-methylcoumarin (AMC) as a Fluorescent Label for Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile blue-emitting fluorophore widely employed in the life sciences for the sensitive detection and quantification of proteins and enzymatic activity.[1][2][3] Its utility stems from its favorable spectral properties, including a distinct excitation and emission profile that minimizes overlap with other common fluorophores, and its application in "turn-on" fluorescence assays.[2] In a conjugated state, such as when attached to a peptide or protein, the fluorescence of AMC is often quenched.[4] Enzymatic cleavage of the substrate releases free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity. This principle forms the basis of numerous high-throughput screening assays for drug discovery.

This document provides detailed application notes and experimental protocols for the fluorescent labeling of proteins with AMC and the subsequent use of these labeled proteins in common assays.

Core Principles of AMC as a Fluorescent Label

AMC is a small, intrinsically fluorescent molecule with a molecular weight of approximately 175.18 Da. Its fluorescence is characterized by an excitation maximum in the ultraviolet range (typically 341-351 nm) and an emission maximum in the blue region of the visible spectrum (around 430-445 nm). A key advantage of AMC is that its fluorescence is relatively stable over a physiological pH range.

Protein labeling with AMC most commonly involves the use of an amine-reactive derivative, such as an N-hydroxysuccinimidyl (NHS) ester of an AMC analog (e.g., 7-amino-4-methylcoumarin-3-acetic acid, AMCA). This reactive group readily forms a stable covalent amide bond with primary amines, which are abundant on the surface of proteins at the N-terminus and on the side chains of lysine (B10760008) residues. An alternative method involves the reductive amination of carboxyl groups on a protein with AMC, forming a stable carbon-nitrogen bond.

Data Presentation: Properties of AMC

Quantitative data for AMC and its derivatives are crucial for experimental design and data interpretation. The following tables summarize key photophysical and chemical properties.

PropertyValueReference
Excitation Maximum (Ex max)341 - 351 nm
Emission Maximum (Em max)430 - 445 nm
Molecular Weight175.18 g/mol
Purity>99% (commercially available)
SolubilitySoluble in DMSO and DMF

Experimental Protocols

Protocol 1: Labeling a Protein with an Amine-Reactive AMC Derivative (NHS Ester)

This protocol provides a general procedure for labeling a protein with an AMC-NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Amine-reactive AMC derivative (e.g., AMCA-NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye. If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive AMC derivative in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A starting molar ratio of dye to protein between 5:1 and 20:1 is recommended.

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the AMC-labeled protein. Smaller, unreacted dye molecules will elute later.

  • Characterization of the Labeled Protein (Degree of Labeling):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of AMC (approx. 350 nm, A₃₅₀).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₃₅₀ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the Degree of Labeling (DOL) using the formula:

      • DOL = A₃₅₀ / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the AMC dye.

Protocol 2: General Protease Activity Assay Using an AMC-Conjugated Substrate

This protocol describes a general method for measuring protease activity using a commercially available or custom-synthesized peptide substrate conjugated to AMC.

Materials:

  • Protease of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with other necessary components like NaCl or CaCl₂)

  • AMC standard solution for calibration

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-substrate in DMSO.

    • Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.

    • Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve.

  • Assay Setup:

    • In a 96-well plate, add the diluted protease solution to each well.

    • Include appropriate controls: a no-enzyme control (substrate only) to determine background fluorescence, and a no-substrate control (enzyme only).

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) with excitation at ~350 nm and emission at ~440 nm.

  • Data Analysis:

    • Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Visualizations

Protein_Labeling_Workflow Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Reaction Labeling Reaction (1-2h, RT, dark) Protein->Reaction AMC_NHS Amine-Reactive AMC (NHS Ester in DMSO) AMC_NHS->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Labeled_Protein Purified AMC-Labeled Protein Purification->Labeled_Protein Characterization Characterization (Spectrophotometry, DOL Calculation) Labeled_Protein->Characterization Final_Product Characterized AMC-Labeled Protein Characterization->Final_Product

Caption: Workflow for labeling a protein with an amine-reactive AMC-NHS ester.

AMC_Protease_Assay cluster_0 Quenched State cluster_1 Fluorescent State Peptide_AMC Peptide-AMC Substrate (Low Fluorescence) Protease Protease Peptide_AMC->Protease Enzymatic Cleavage Free_AMC Free AMC (High Fluorescence) Cleaved_Peptide Cleaved Peptide Protease->Free_AMC Protease->Cleaved_Peptide

Caption: Principle of an AMC-based protease assay.

References

Using 7-Amino-4-methylcoumarin (AMC) as a Fluorescent Label for Proteins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a versatile blue-emitting fluorophore widely employed in the life sciences for the sensitive detection and quantification of proteins and enzymatic activity.[1][2][3] Its utility stems from its favorable spectral properties, including a distinct excitation and emission profile that minimizes overlap with other common fluorophores, and its application in "turn-on" fluorescence assays.[2] In a conjugated state, such as when attached to a peptide or protein, the fluorescence of AMC is often quenched.[4] Enzymatic cleavage of the substrate releases free AMC, resulting in a significant increase in fluorescence intensity that is directly proportional to enzyme activity. This principle forms the basis of numerous high-throughput screening assays for drug discovery.

This document provides detailed application notes and experimental protocols for the fluorescent labeling of proteins with AMC and the subsequent use of these labeled proteins in common assays.

Core Principles of AMC as a Fluorescent Label

AMC is a small, intrinsically fluorescent molecule with a molecular weight of approximately 175.18 Da. Its fluorescence is characterized by an excitation maximum in the ultraviolet range (typically 341-351 nm) and an emission maximum in the blue region of the visible spectrum (around 430-445 nm). A key advantage of AMC is that its fluorescence is relatively stable over a physiological pH range.

Protein labeling with AMC most commonly involves the use of an amine-reactive derivative, such as an N-hydroxysuccinimidyl (NHS) ester of an AMC analog (e.g., 7-amino-4-methylcoumarin-3-acetic acid, AMCA). This reactive group readily forms a stable covalent amide bond with primary amines, which are abundant on the surface of proteins at the N-terminus and on the side chains of lysine residues. An alternative method involves the reductive amination of carboxyl groups on a protein with AMC, forming a stable carbon-nitrogen bond.

Data Presentation: Properties of AMC

Quantitative data for AMC and its derivatives are crucial for experimental design and data interpretation. The following tables summarize key photophysical and chemical properties.

PropertyValueReference
Excitation Maximum (Ex max)341 - 351 nm
Emission Maximum (Em max)430 - 445 nm
Molecular Weight175.18 g/mol
Purity>99% (commercially available)
SolubilitySoluble in DMSO and DMF

Experimental Protocols

Protocol 1: Labeling a Protein with an Amine-Reactive AMC Derivative (NHS Ester)

This protocol provides a general procedure for labeling a protein with an AMC-NHS ester. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)

  • Amine-reactive AMC derivative (e.g., AMCA-NHS ester)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye. If necessary, perform a buffer exchange.

  • Dye Preparation:

    • Immediately before use, dissolve the amine-reactive AMC derivative in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A starting molar ratio of dye to protein between 5:1 and 20:1 is recommended.

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the AMC-labeled protein. Smaller, unreacted dye molecules will elute later.

  • Characterization of the Labeled Protein (Degree of Labeling):

    • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of AMC (approx. 350 nm, A₃₅₀).

    • Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:

      • Protein Concentration (M) = [A₂₈₀ - (A₃₅₀ × CF)] / ε_protein

      • Where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.

    • Calculate the Degree of Labeling (DOL) using the formula:

      • DOL = A₃₅₀ / (ε_dye × Protein Concentration (M))

      • Where ε_dye is the molar extinction coefficient of the AMC dye.

Protocol 2: General Protease Activity Assay Using an AMC-Conjugated Substrate

This protocol describes a general method for measuring protease activity using a commercially available or custom-synthesized peptide substrate conjugated to AMC.

Materials:

  • Protease of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with other necessary components like NaCl or CaCl₂)

  • AMC standard solution for calibration

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-substrate in DMSO.

    • Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer.

    • Prepare a series of dilutions of the AMC standard in Assay Buffer to generate a standard curve.

  • Assay Setup:

    • In a 96-well plate, add the diluted protease solution to each well.

    • Include appropriate controls: a no-enzyme control (substrate only) to determine background fluorescence, and a no-substrate control (enzyme only).

  • Reaction Initiation and Measurement:

    • To initiate the reaction, add the diluted substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes) with excitation at ~350 nm and emission at ~440 nm.

  • Data Analysis:

    • Generate a standard curve using the AMC standard solution to convert the relative fluorescence units (RFU) to the concentration of the product formed.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Visualizations

Protein_Labeling_Workflow Protein Protein Solution (Amine-free buffer, pH 8.3-8.5) Reaction Labeling Reaction (1-2h, RT, dark) Protein->Reaction AMC_NHS Amine-Reactive AMC (NHS Ester in DMSO) AMC_NHS->Reaction Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Labeled_Protein Purified AMC-Labeled Protein Purification->Labeled_Protein Characterization Characterization (Spectrophotometry, DOL Calculation) Labeled_Protein->Characterization Final_Product Characterized AMC-Labeled Protein Characterization->Final_Product

Caption: Workflow for labeling a protein with an amine-reactive AMC-NHS ester.

AMC_Protease_Assay cluster_0 Quenched State cluster_1 Fluorescent State Peptide_AMC Peptide-AMC Substrate (Low Fluorescence) Protease Protease Peptide_AMC->Protease Enzymatic Cleavage Free_AMC Free AMC (High Fluorescence) Cleaved_Peptide Cleaved Peptide Protease->Free_AMC Protease->Cleaved_Peptide

Caption: Principle of an AMC-based protease assay.

References

Application Notes: 7-Amino-4-methylcoumarin (AMC) in Cell-Based Assay Development

Application Notes: 7-Amino-4-methylcoumarin (AMC) in Cell-Based Assay Development

Application Notes: 7-Amino-4-methylcoumarin (AMC) in Cell-Based Assay Development

Covalent Labeling of Peptides with 7-Amino-4-methylcoumarin (AMC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorescent probe for the covalent labeling of peptides. Its primary application lies in the development of fluorogenic substrates for the sensitive detection of protease activity. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide backbone, the free AMC molecule is released, resulting in a significant increase in fluorescence, which can be monitored to quantify enzyme kinetics. This technology is pivotal in drug discovery for screening protease inhibitors and in basic research for studying enzyme function and specificity. Beyond its use in protease assays, AMC-labeled peptides can also serve as probes in cellular imaging and other biochemical assays.

This document provides detailed protocols for the covalent labeling of peptides with AMC, focusing on both solid-phase and solution-phase methodologies. It also includes comprehensive data presentation and visualizations to guide researchers in applying this technique.

Principle of AMC-Based Fluorogenic Assays

The core principle of using AMC-labeled peptides in protease assays is based on fluorescence resonance energy transfer (FRET) quenching. When AMC is covalently attached to a peptide, its fluorescence is minimal. Proteolytic cleavage of the amide bond linking AMC to the peptide separates the fluorophore from the quenching environment of the peptide, leading to a significant increase in fluorescence emission.[1][2] This change in fluorescence is directly proportional to the rate of peptide cleavage and thus, the activity of the protease. The excitation maximum for AMC is approximately 342-345 nm, with an emission maximum around 441-445 nm.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Labeled AMC-Peptides

Solid-phase peptide synthesis (SPPS) is the preferred method for preparing C-terminally AMC-labeled peptides, as it allows for the controlled, stepwise addition of amino acids and simplifies purification.[3] A novel approach utilizes a specialized AMC resin, which facilitates a more direct and efficient synthesis.

Materials:

  • Fmoc-protected amino acids

  • AMC Resin (e.g., Fmoc-Aca-Wang resin)

  • Coupling reagents (e.g., HBTU, HOBt, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • HPLC purification system

Procedure:

  • Resin Swelling: Swell the AMC resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result indicates a complete reaction.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the AMC-labeled peptide using LC-MS and MALDI-TOF mass spectrometry.

Protocol 2: Reductive Labeling of Peptides with AMC

This method provides an alternative to C-terminal labeling by targeting free carboxyl groups on the peptide, including the side chains of aspartic and glutamic acid, and the C-terminus.

Materials:

  • Peptide with free carboxyl groups

  • 7-Amino-4-methylcoumarin (AMC)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Buffer (e.g., Proteolysis buffer)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Reaction Setup: Dissolve the peptide to be labeled in the chosen buffer.

  • Addition of Reagents: Add AMC and NaCNBH₃ to the peptide solution. A typical starting concentration is 100 µM AMC and 20 mM NaCNBH₃.

  • Incubation: Incubate the reaction mixture for at least 1 hour at 37°C.

  • Purification: Remove unreacted AMC and byproducts by extensive dialysis or size-exclusion chromatography.

  • Characterization: Confirm the labeling by measuring the fluorescence of the labeled peptide and by mass spectrometry to determine the degree of labeling.

Data Presentation

Table 1: Spectral Properties of AMC and Related Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)QuencherReference
AMC 342441-
Mca 328393Dnp
EDANS 341471Dabcyl
Dansyl 335526Dabsyl

Table 2: Example of a Synthesized AMC-Labeled Peptide

Peptide SequenceLabeling MethodPurity (HPLC)Expected Mass (Da)Observed Mass (Da)ApplicationReference
Ac-DEVD-AMCSPPS with AMC Resin>95%701.67701.7Caspase-3 Substrate

Visualizations

covalent_labeling_reaction cluster_reactants Reactants Peptide Peptide-COOH Coupling Coupling Agent (e.g., HBTU/HOBt) Peptide->Coupling AMC H2N-AMC AMC->Coupling LabeledPeptide Peptide-CO-NH-AMC Coupling->LabeledPeptide Amide Bond Formation

Caption: Covalent labeling of a peptide with AMC via amide bond formation.

spss_workflow Start Start: AMC Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotect1->Couple Wash1 Wash (DMF) Couple->Wash1 Elongate 4. Repeat for all Amino Acids Wash1->Elongate Elongate->Deprotect1 Next cycle Deprotect2 5. Final Fmoc Deprotection Elongate->Deprotect2 Final cycle Cleave 6. Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Purify 7. HPLC Purification Cleave->Purify Characterize 8. LC-MS/MALDI-TOF Characterization Purify->Characterize End End: Purified AMC-Peptide Characterize->End

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) of AMC-peptides.

protease_activity_pathway Substrate AMC-Peptide Substrate (Fluorescence Quenched) Cleavage Enzymatic Cleavage Substrate->Cleavage Protease Active Protease Protease->Cleavage Products Cleaved Peptide + Free AMC (Fluorescent) Cleavage->Products Detection Fluorescence Detection (Ex: 345 nm, Em: 445 nm) Products->Detection

Caption: Signaling pathway for a protease activity assay using an AMC-labeled peptide.

References

Covalent Labeling of Peptides with 7-Amino-4-methylcoumarin (AMC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorescent probe for the covalent labeling of peptides. Its primary application lies in the development of fluorogenic substrates for the sensitive detection of protease activity. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide backbone, the free AMC molecule is released, resulting in a significant increase in fluorescence, which can be monitored to quantify enzyme kinetics. This technology is pivotal in drug discovery for screening protease inhibitors and in basic research for studying enzyme function and specificity. Beyond its use in protease assays, AMC-labeled peptides can also serve as probes in cellular imaging and other biochemical assays.

This document provides detailed protocols for the covalent labeling of peptides with AMC, focusing on both solid-phase and solution-phase methodologies. It also includes comprehensive data presentation and visualizations to guide researchers in applying this technique.

Principle of AMC-Based Fluorogenic Assays

The core principle of using AMC-labeled peptides in protease assays is based on fluorescence resonance energy transfer (FRET) quenching. When AMC is covalently attached to a peptide, its fluorescence is minimal. Proteolytic cleavage of the amide bond linking AMC to the peptide separates the fluorophore from the quenching environment of the peptide, leading to a significant increase in fluorescence emission.[1][2] This change in fluorescence is directly proportional to the rate of peptide cleavage and thus, the activity of the protease. The excitation maximum for AMC is approximately 342-345 nm, with an emission maximum around 441-445 nm.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Labeled AMC-Peptides

Solid-phase peptide synthesis (SPPS) is the preferred method for preparing C-terminally AMC-labeled peptides, as it allows for the controlled, stepwise addition of amino acids and simplifies purification.[3] A novel approach utilizes a specialized AMC resin, which facilitates a more direct and efficient synthesis.

Materials:

  • Fmoc-protected amino acids

  • AMC Resin (e.g., Fmoc-Aca-Wang resin)

  • Coupling reagents (e.g., HBTU, HOBt, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

  • HPLC purification system

Procedure:

  • Resin Swelling: Swell the AMC resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result indicates a complete reaction.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the AMC-labeled peptide using LC-MS and MALDI-TOF mass spectrometry.

Protocol 2: Reductive Labeling of Peptides with AMC

This method provides an alternative to C-terminal labeling by targeting free carboxyl groups on the peptide, including the side chains of aspartic and glutamic acid, and the C-terminus.

Materials:

  • Peptide with free carboxyl groups

  • 7-Amino-4-methylcoumarin (AMC)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Buffer (e.g., Proteolysis buffer)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Reaction Setup: Dissolve the peptide to be labeled in the chosen buffer.

  • Addition of Reagents: Add AMC and NaCNBH₃ to the peptide solution. A typical starting concentration is 100 µM AMC and 20 mM NaCNBH₃.

  • Incubation: Incubate the reaction mixture for at least 1 hour at 37°C.

  • Purification: Remove unreacted AMC and byproducts by extensive dialysis or size-exclusion chromatography.

  • Characterization: Confirm the labeling by measuring the fluorescence of the labeled peptide and by mass spectrometry to determine the degree of labeling.

Data Presentation

Table 1: Spectral Properties of AMC and Related Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)QuencherReference
AMC 342441-
Mca 328393Dnp
EDANS 341471Dabcyl
Dansyl 335526Dabsyl

Table 2: Example of a Synthesized AMC-Labeled Peptide

Peptide SequenceLabeling MethodPurity (HPLC)Expected Mass (Da)Observed Mass (Da)ApplicationReference
Ac-DEVD-AMCSPPS with AMC Resin>95%701.67701.7Caspase-3 Substrate

Visualizations

covalent_labeling_reaction cluster_reactants Reactants Peptide Peptide-COOH Coupling Coupling Agent (e.g., HBTU/HOBt) Peptide->Coupling AMC H2N-AMC AMC->Coupling LabeledPeptide Peptide-CO-NH-AMC Coupling->LabeledPeptide Amide Bond Formation

Caption: Covalent labeling of a peptide with AMC via amide bond formation.

spss_workflow Start Start: AMC Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotect1->Couple Wash1 Wash (DMF) Couple->Wash1 Elongate 4. Repeat for all Amino Acids Wash1->Elongate Elongate->Deprotect1 Next cycle Deprotect2 5. Final Fmoc Deprotection Elongate->Deprotect2 Final cycle Cleave 6. Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Purify 7. HPLC Purification Cleave->Purify Characterize 8. LC-MS/MALDI-TOF Characterization Purify->Characterize End End: Purified AMC-Peptide Characterize->End

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) of AMC-peptides.

protease_activity_pathway Substrate AMC-Peptide Substrate (Fluorescence Quenched) Cleavage Enzymatic Cleavage Substrate->Cleavage Protease Active Protease Protease->Cleavage Products Cleaved Peptide + Free AMC (Fluorescent) Cleavage->Products Detection Fluorescence Detection (Ex: 345 nm, Em: 445 nm) Products->Detection

Caption: Signaling pathway for a protease activity assay using an AMC-labeled peptide.

References

Covalent Labeling of Peptides with 7-Amino-4-methylcoumarin (AMC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) is a widely utilized fluorescent probe for the covalent labeling of peptides. Its primary application lies in the development of fluorogenic substrates for the sensitive detection of protease activity. In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide backbone, the free AMC molecule is released, resulting in a significant increase in fluorescence, which can be monitored to quantify enzyme kinetics. This technology is pivotal in drug discovery for screening protease inhibitors and in basic research for studying enzyme function and specificity. Beyond its use in protease assays, AMC-labeled peptides can also serve as probes in cellular imaging and other biochemical assays.

This document provides detailed protocols for the covalent labeling of peptides with AMC, focusing on both solid-phase and solution-phase methodologies. It also includes comprehensive data presentation and visualizations to guide researchers in applying this technique.

Principle of AMC-Based Fluorogenic Assays

The core principle of using AMC-labeled peptides in protease assays is based on fluorescence resonance energy transfer (FRET) quenching. When AMC is covalently attached to a peptide, its fluorescence is minimal. Proteolytic cleavage of the amide bond linking AMC to the peptide separates the fluorophore from the quenching environment of the peptide, leading to a significant increase in fluorescence emission.[1][2] This change in fluorescence is directly proportional to the rate of peptide cleavage and thus, the activity of the protease. The excitation maximum for AMC is approximately 342-345 nm, with an emission maximum around 441-445 nm.[1][2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of C-Terminally Labeled AMC-Peptides

Solid-phase peptide synthesis (SPPS) is the preferred method for preparing C-terminally AMC-labeled peptides, as it allows for the controlled, stepwise addition of amino acids and simplifies purification.[3] A novel approach utilizes a specialized AMC resin, which facilitates a more direct and efficient synthesis.

Materials:

  • Fmoc-protected amino acids

  • AMC Resin (e.g., Fmoc-Aca-Wang resin)

  • Coupling reagents (e.g., HBTU, HOBt, PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • HPLC purification system

Procedure:

  • Resin Swelling: Swell the AMC resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3 equivalents) with a coupling reagent like HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. A negative result indicates a complete reaction.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the AMC-labeled peptide using LC-MS and MALDI-TOF mass spectrometry.

Protocol 2: Reductive Labeling of Peptides with AMC

This method provides an alternative to C-terminal labeling by targeting free carboxyl groups on the peptide, including the side chains of aspartic and glutamic acid, and the C-terminus.

Materials:

  • Peptide with free carboxyl groups

  • 7-Amino-4-methylcoumarin (AMC)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Buffer (e.g., Proteolysis buffer)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Reaction Setup: Dissolve the peptide to be labeled in the chosen buffer.

  • Addition of Reagents: Add AMC and NaCNBH₃ to the peptide solution. A typical starting concentration is 100 µM AMC and 20 mM NaCNBH₃.

  • Incubation: Incubate the reaction mixture for at least 1 hour at 37°C.

  • Purification: Remove unreacted AMC and byproducts by extensive dialysis or size-exclusion chromatography.

  • Characterization: Confirm the labeling by measuring the fluorescence of the labeled peptide and by mass spectrometry to determine the degree of labeling.

Data Presentation

Table 1: Spectral Properties of AMC and Related Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)QuencherReference
AMC 342441-
Mca 328393Dnp
EDANS 341471Dabcyl
Dansyl 335526Dabsyl

Table 2: Example of a Synthesized AMC-Labeled Peptide

Peptide SequenceLabeling MethodPurity (HPLC)Expected Mass (Da)Observed Mass (Da)ApplicationReference
Ac-DEVD-AMCSPPS with AMC Resin>95%701.67701.7Caspase-3 Substrate

Visualizations

covalent_labeling_reaction cluster_reactants Reactants Peptide Peptide-COOH Coupling Coupling Agent (e.g., HBTU/HOBt) Peptide->Coupling AMC H2N-AMC AMC->Coupling LabeledPeptide Peptide-CO-NH-AMC Coupling->LabeledPeptide Amide Bond Formation

Caption: Covalent labeling of a peptide with AMC via amide bond formation.

spss_workflow Start Start: AMC Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotect1->Couple Wash1 Wash (DMF) Couple->Wash1 Elongate 4. Repeat for all Amino Acids Wash1->Elongate Elongate->Deprotect1 Next cycle Deprotect2 5. Final Fmoc Deprotection Elongate->Deprotect2 Final cycle Cleave 6. Cleavage from Resin (TFA Cocktail) Deprotect2->Cleave Purify 7. HPLC Purification Cleave->Purify Characterize 8. LC-MS/MALDI-TOF Characterization Purify->Characterize End End: Purified AMC-Peptide Characterize->End

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS) of AMC-peptides.

protease_activity_pathway Substrate AMC-Peptide Substrate (Fluorescence Quenched) Cleavage Enzymatic Cleavage Substrate->Cleavage Protease Active Protease Protease->Cleavage Products Cleaved Peptide + Free AMC (Fluorescent) Cleavage->Products Detection Fluorescence Detection (Ex: 345 nm, Em: 445 nm) Products->Detection

Caption: Signaling pathway for a protease activity assay using an AMC-labeled peptide.

References

Application Notes and Protocols for Flow Cytometry Using AMCA-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) and its derivative, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), are fluorescent compounds that emit in the blue region of the spectrum. While AMC is frequently utilized in enzyme activity assays, AMCA has been adapted for covalent labeling of proteins, including antibodies, for use in various fluorescence-based applications. In flow cytometry, AMCA-conjugated antibodies are valuable tools for multicolor analysis, providing a fluorescent signal in the blue channel, which is often underutilized. These antibodies can be used for both direct and indirect immunofluorescent staining of cell surface and intracellular antigens.

AMCA is optimally excited by ultraviolet (UV) light around 350 nm and emits a blue fluorescence with a maximum around 450 nm.[1] Its distinct spectral properties allow for its inclusion in multicolor panels with other common fluorochromes like FITC (green) and PE (yellow-orange), minimizing spectral overlap.[1] While not the brightest fluorochrome available, its unique excitation and emission spectra make it a useful option for expanding the number of parameters in a flow cytometry experiment.

Key Characteristics of AMCA for Flow Cytometry

A summary of the key spectral and performance properties of AMCA is provided below, with a comparison to other common blue fluorophores. This information is crucial for multicolor panel design and instrument setup.

FluorochromeExcitation Max (nm)Emission Max (nm)Relative BrightnessLaser Line
AMCA ~350~450ModerateUV (355 nm)
Alexa Fluor 350 ~346~442Brighter than AMCAUV (355 nm)
V450 / Pacific Blue™ ~405~450BrightViolet (405 nm)
SuperBright 436 ~406~436BrightViolet (405 nm)

Note: The relative brightness of fluorochromes can be application-dependent and influenced by the instrument, staining protocol, and antigen density. Alexa Fluor 350 is reported to be a more photostable and brighter alternative to AMCA.

Applications of AMCA-Conjugated Antibodies in Flow Cytometry

AMCA-conjugated antibodies are particularly useful in multicolor flow cytometry for identifying and characterizing cell populations.

  • Immunophenotyping: In complex multicolor panels, where common laser lines (e.g., blue 488 nm, red 640 nm) are heavily utilized, AMCA allows for the inclusion of an additional marker off the UV laser. This is advantageous for delineating specific cell subsets based on surface marker expression.

  • Intracellular Staining: AMCA-conjugated antibodies can be used to detect intracellular targets such as cytokines, transcription factors, and signaling proteins. The protocol requires cell fixation and permeabilization to allow the antibody access to the cell's interior.

  • Signaling Pathway Analysis: By targeting phosphorylated proteins or other components of signaling cascades, AMCA-conjugated antibodies can contribute to the single-cell analysis of cellular signaling events.

Experimental Protocols

Below are detailed protocols for the use of AMCA-conjugated antibodies in flow cytometry for both cell surface and intracellular staining.

Protocol 1: Cell Surface Staining with a Directly Conjugated AMCA Antibody

This protocol outlines the steps for staining cell surface antigens using a primary antibody directly conjugated to AMCA.

Materials:

  • Cells of interest in single-cell suspension

  • AMCA-conjugated primary antibody specific to the target antigen

  • Isotype control antibody conjugated to AMCA

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • 12x75 mm polystyrene tubes for flow cytometry

  • Centrifuge

  • Flow cytometer equipped with a UV laser

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with 2 mL of cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding to Fc receptors, especially on immune cells like macrophages and B cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the bottom of a flow cytometry tube.

    • Add the predetermined optimal concentration of the AMCA-conjugated primary antibody. For the negative control, add the same concentration of the AMCA-conjugated isotype control antibody to a separate tube.

    • Vortex gently to mix.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Cell Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a UV laser for AMCA excitation. Set the emission filter to capture the blue fluorescence (e.g., a 450/50 nm bandpass filter).

Protocol 2: Intracellular Staining with an AMCA-Conjugated Antibody

This protocol is for the detection of intracellular antigens using an AMCA-conjugated antibody. It includes steps for cell fixation and permeabilization.

Materials:

  • Cells of interest in single-cell suspension

  • AMCA-conjugated primary antibody for the intracellular target

  • AMCA-conjugated isotype control antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% saponin (B1150181) or Triton X-100)

  • Flow Cytometry Staining Buffer

  • 12x75 mm polystyrene tubes for flow cytometry

  • Centrifuge

  • Flow cytometer with a UV laser

Procedure:

  • Cell Preparation and Surface Staining (if applicable):

    • Prepare a single-cell suspension as described in Protocol 1.

    • If also staining for surface markers, perform the surface staining protocol first. It is advisable to use fluorochromes that are resistant to the fixation and permeabilization process.

  • Fixation:

    • After the final wash of the surface staining, or for unstained cells, resuspend the cell pellet in 100 µL of cold Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-500 x g for 5 minutes. Discard the supernatant.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the optimal concentration of the AMCA-conjugated intracellular antibody (or isotype control).

    • Vortex gently and incubate for 30-45 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Add 2 mL of Permeabilization Buffer to each tube.

    • Centrifuge at 400-500 x g for 5 minutes.

    • Discard the supernatant.

    • Wash once more with Flow Cytometry Staining Buffer.

  • Cell Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer as described in Protocol 1.

Diagrams

Signaling Pathway Example: MAPK/ERK Pathway

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often studied using flow cytometry to detect phosphorylated forms of proteins like ERK. An AMCA-conjugated antibody could be used to target one of the components in a multicolor panel.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Regulates

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Workflow: Direct Immunofluorescence Staining

This diagram outlines the major steps in a direct immunofluorescence staining protocol for flow cytometry.

Direct_Staining_Workflow Start Start: Single-Cell Suspension Block Fc Receptor Blocking (Optional) Start->Block Stain Incubate with AMCA-conjugated Antibody Block->Stain Wash1 Wash Cells Stain->Wash1 Wash2 Wash Cells (Repeat) Wash1->Wash2 Acquire Resuspend and Acquire on Flow Cytometer Wash2->Acquire End Data Analysis Acquire->End

Caption: Workflow for direct immunofluorescence staining.

Logical Relationship: Multicolor Panel Design Considerations

This diagram illustrates the key considerations when designing a multicolor flow cytometry panel that includes an AMCA-conjugated antibody.

Panel_Design_Considerations PanelDesign Multicolor Panel Design with AMCA AntigenDensity Antigen Density PanelDesign->AntigenDensity Consider FluorochromeBrightness Fluorochrome Brightness PanelDesign->FluorochromeBrightness Consider SpectralOverlap Spectral Overlap PanelDesign->SpectralOverlap Minimize InstrumentConfig Instrument Configuration (UV Laser) PanelDesign->InstrumentConfig Requires

Caption: Key factors in multicolor panel design.

References

Application Notes and Protocols for Flow Cytometry Using AMCA-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) and its derivative, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), are fluorescent compounds that emit in the blue region of the spectrum. While AMC is frequently utilized in enzyme activity assays, AMCA has been adapted for covalent labeling of proteins, including antibodies, for use in various fluorescence-based applications. In flow cytometry, AMCA-conjugated antibodies are valuable tools for multicolor analysis, providing a fluorescent signal in the blue channel, which is often underutilized. These antibodies can be used for both direct and indirect immunofluorescent staining of cell surface and intracellular antigens.

AMCA is optimally excited by ultraviolet (UV) light around 350 nm and emits a blue fluorescence with a maximum around 450 nm.[1] Its distinct spectral properties allow for its inclusion in multicolor panels with other common fluorochromes like FITC (green) and PE (yellow-orange), minimizing spectral overlap.[1] While not the brightest fluorochrome available, its unique excitation and emission spectra make it a useful option for expanding the number of parameters in a flow cytometry experiment.

Key Characteristics of AMCA for Flow Cytometry

A summary of the key spectral and performance properties of AMCA is provided below, with a comparison to other common blue fluorophores. This information is crucial for multicolor panel design and instrument setup.

FluorochromeExcitation Max (nm)Emission Max (nm)Relative BrightnessLaser Line
AMCA ~350~450ModerateUV (355 nm)
Alexa Fluor 350 ~346~442Brighter than AMCAUV (355 nm)
V450 / Pacific Blue™ ~405~450BrightViolet (405 nm)
SuperBright 436 ~406~436BrightViolet (405 nm)

Note: The relative brightness of fluorochromes can be application-dependent and influenced by the instrument, staining protocol, and antigen density. Alexa Fluor 350 is reported to be a more photostable and brighter alternative to AMCA.

Applications of AMCA-Conjugated Antibodies in Flow Cytometry

AMCA-conjugated antibodies are particularly useful in multicolor flow cytometry for identifying and characterizing cell populations.

  • Immunophenotyping: In complex multicolor panels, where common laser lines (e.g., blue 488 nm, red 640 nm) are heavily utilized, AMCA allows for the inclusion of an additional marker off the UV laser. This is advantageous for delineating specific cell subsets based on surface marker expression.

  • Intracellular Staining: AMCA-conjugated antibodies can be used to detect intracellular targets such as cytokines, transcription factors, and signaling proteins. The protocol requires cell fixation and permeabilization to allow the antibody access to the cell's interior.

  • Signaling Pathway Analysis: By targeting phosphorylated proteins or other components of signaling cascades, AMCA-conjugated antibodies can contribute to the single-cell analysis of cellular signaling events.

Experimental Protocols

Below are detailed protocols for the use of AMCA-conjugated antibodies in flow cytometry for both cell surface and intracellular staining.

Protocol 1: Cell Surface Staining with a Directly Conjugated AMCA Antibody

This protocol outlines the steps for staining cell surface antigens using a primary antibody directly conjugated to AMCA.

Materials:

  • Cells of interest in single-cell suspension

  • AMCA-conjugated primary antibody specific to the target antigen

  • Isotype control antibody conjugated to AMCA

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • 12x75 mm polystyrene tubes for flow cytometry

  • Centrifuge

  • Flow cytometer equipped with a UV laser

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with 2 mL of cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding to Fc receptors, especially on immune cells like macrophages and B cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the bottom of a flow cytometry tube.

    • Add the predetermined optimal concentration of the AMCA-conjugated primary antibody. For the negative control, add the same concentration of the AMCA-conjugated isotype control antibody to a separate tube.

    • Vortex gently to mix.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Cell Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a UV laser for AMCA excitation. Set the emission filter to capture the blue fluorescence (e.g., a 450/50 nm bandpass filter).

Protocol 2: Intracellular Staining with an AMCA-Conjugated Antibody

This protocol is for the detection of intracellular antigens using an AMCA-conjugated antibody. It includes steps for cell fixation and permeabilization.

Materials:

  • Cells of interest in single-cell suspension

  • AMCA-conjugated primary antibody for the intracellular target

  • AMCA-conjugated isotype control antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% saponin (B1150181) or Triton X-100)

  • Flow Cytometry Staining Buffer

  • 12x75 mm polystyrene tubes for flow cytometry

  • Centrifuge

  • Flow cytometer with a UV laser

Procedure:

  • Cell Preparation and Surface Staining (if applicable):

    • Prepare a single-cell suspension as described in Protocol 1.

    • If also staining for surface markers, perform the surface staining protocol first. It is advisable to use fluorochromes that are resistant to the fixation and permeabilization process.

  • Fixation:

    • After the final wash of the surface staining, or for unstained cells, resuspend the cell pellet in 100 µL of cold Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-500 x g for 5 minutes. Discard the supernatant.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the optimal concentration of the AMCA-conjugated intracellular antibody (or isotype control).

    • Vortex gently and incubate for 30-45 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Add 2 mL of Permeabilization Buffer to each tube.

    • Centrifuge at 400-500 x g for 5 minutes.

    • Discard the supernatant.

    • Wash once more with Flow Cytometry Staining Buffer.

  • Cell Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer as described in Protocol 1.

Diagrams

Signaling Pathway Example: MAPK/ERK Pathway

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often studied using flow cytometry to detect phosphorylated forms of proteins like ERK. An AMCA-conjugated antibody could be used to target one of the components in a multicolor panel.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Regulates

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Workflow: Direct Immunofluorescence Staining

This diagram outlines the major steps in a direct immunofluorescence staining protocol for flow cytometry.

Direct_Staining_Workflow Start Start: Single-Cell Suspension Block Fc Receptor Blocking (Optional) Start->Block Stain Incubate with AMCA-conjugated Antibody Block->Stain Wash1 Wash Cells Stain->Wash1 Wash2 Wash Cells (Repeat) Wash1->Wash2 Acquire Resuspend and Acquire on Flow Cytometer Wash2->Acquire End Data Analysis Acquire->End

Caption: Workflow for direct immunofluorescence staining.

Logical Relationship: Multicolor Panel Design Considerations

This diagram illustrates the key considerations when designing a multicolor flow cytometry panel that includes an AMCA-conjugated antibody.

Panel_Design_Considerations PanelDesign Multicolor Panel Design with AMCA AntigenDensity Antigen Density PanelDesign->AntigenDensity Consider FluorochromeBrightness Fluorochrome Brightness PanelDesign->FluorochromeBrightness Consider SpectralOverlap Spectral Overlap PanelDesign->SpectralOverlap Minimize InstrumentConfig Instrument Configuration (UV Laser) PanelDesign->InstrumentConfig Requires

Caption: Key factors in multicolor panel design.

References

Application Notes and Protocols for Flow Cytometry Using AMCA-Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-4-methylcoumarin (AMC) and its derivative, 7-amino-4-methylcoumarin-3-acetic acid (AMCA), are fluorescent compounds that emit in the blue region of the spectrum. While AMC is frequently utilized in enzyme activity assays, AMCA has been adapted for covalent labeling of proteins, including antibodies, for use in various fluorescence-based applications. In flow cytometry, AMCA-conjugated antibodies are valuable tools for multicolor analysis, providing a fluorescent signal in the blue channel, which is often underutilized. These antibodies can be used for both direct and indirect immunofluorescent staining of cell surface and intracellular antigens.

AMCA is optimally excited by ultraviolet (UV) light around 350 nm and emits a blue fluorescence with a maximum around 450 nm.[1] Its distinct spectral properties allow for its inclusion in multicolor panels with other common fluorochromes like FITC (green) and PE (yellow-orange), minimizing spectral overlap.[1] While not the brightest fluorochrome available, its unique excitation and emission spectra make it a useful option for expanding the number of parameters in a flow cytometry experiment.

Key Characteristics of AMCA for Flow Cytometry

A summary of the key spectral and performance properties of AMCA is provided below, with a comparison to other common blue fluorophores. This information is crucial for multicolor panel design and instrument setup.

FluorochromeExcitation Max (nm)Emission Max (nm)Relative BrightnessLaser Line
AMCA ~350~450ModerateUV (355 nm)
Alexa Fluor 350 ~346~442Brighter than AMCAUV (355 nm)
V450 / Pacific Blue™ ~405~450BrightViolet (405 nm)
SuperBright 436 ~406~436BrightViolet (405 nm)

Note: The relative brightness of fluorochromes can be application-dependent and influenced by the instrument, staining protocol, and antigen density. Alexa Fluor 350 is reported to be a more photostable and brighter alternative to AMCA.

Applications of AMCA-Conjugated Antibodies in Flow Cytometry

AMCA-conjugated antibodies are particularly useful in multicolor flow cytometry for identifying and characterizing cell populations.

  • Immunophenotyping: In complex multicolor panels, where common laser lines (e.g., blue 488 nm, red 640 nm) are heavily utilized, AMCA allows for the inclusion of an additional marker off the UV laser. This is advantageous for delineating specific cell subsets based on surface marker expression.

  • Intracellular Staining: AMCA-conjugated antibodies can be used to detect intracellular targets such as cytokines, transcription factors, and signaling proteins. The protocol requires cell fixation and permeabilization to allow the antibody access to the cell's interior.

  • Signaling Pathway Analysis: By targeting phosphorylated proteins or other components of signaling cascades, AMCA-conjugated antibodies can contribute to the single-cell analysis of cellular signaling events.

Experimental Protocols

Below are detailed protocols for the use of AMCA-conjugated antibodies in flow cytometry for both cell surface and intracellular staining.

Protocol 1: Cell Surface Staining with a Directly Conjugated AMCA Antibody

This protocol outlines the steps for staining cell surface antigens using a primary antibody directly conjugated to AMCA.

Materials:

  • Cells of interest in single-cell suspension

  • AMCA-conjugated primary antibody specific to the target antigen

  • Isotype control antibody conjugated to AMCA

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)

  • 12x75 mm polystyrene tubes for flow cytometry

  • Centrifuge

  • Flow cytometer equipped with a UV laser

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with 2 mL of cold Flow Cytometry Staining Buffer.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

    • Resuspend the cell pellet in Flow Cytometry Staining Buffer to a concentration of 1 x 10^7 cells/mL.

  • Blocking (Optional but Recommended):

    • To prevent non-specific binding to Fc receptors, especially on immune cells like macrophages and B cells, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into the bottom of a flow cytometry tube.

    • Add the predetermined optimal concentration of the AMCA-conjugated primary antibody. For the negative control, add the same concentration of the AMCA-conjugated isotype control antibody to a separate tube.

    • Vortex gently to mix.

    • Incubate for 20-30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Repeat the wash step.

  • Cell Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a UV laser for AMCA excitation. Set the emission filter to capture the blue fluorescence (e.g., a 450/50 nm bandpass filter).

Protocol 2: Intracellular Staining with an AMCA-Conjugated Antibody

This protocol is for the detection of intracellular antigens using an AMCA-conjugated antibody. It includes steps for cell fixation and permeabilization.

Materials:

  • Cells of interest in single-cell suspension

  • AMCA-conjugated primary antibody for the intracellular target

  • AMCA-conjugated isotype control antibody

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., Flow Cytometry Staining Buffer with 0.1-0.5% saponin or Triton X-100)

  • Flow Cytometry Staining Buffer

  • 12x75 mm polystyrene tubes for flow cytometry

  • Centrifuge

  • Flow cytometer with a UV laser

Procedure:

  • Cell Preparation and Surface Staining (if applicable):

    • Prepare a single-cell suspension as described in Protocol 1.

    • If also staining for surface markers, perform the surface staining protocol first. It is advisable to use fluorochromes that are resistant to the fixation and permeabilization process.

  • Fixation:

    • After the final wash of the surface staining, or for unstained cells, resuspend the cell pellet in 100 µL of cold Fixation Buffer.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-500 x g for 5 minutes. Discard the supernatant.

  • Permeabilization and Intracellular Staining:

    • Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

    • Add the optimal concentration of the AMCA-conjugated intracellular antibody (or isotype control).

    • Vortex gently and incubate for 30-45 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Add 2 mL of Permeabilization Buffer to each tube.

    • Centrifuge at 400-500 x g for 5 minutes.

    • Discard the supernatant.

    • Wash once more with Flow Cytometry Staining Buffer.

  • Cell Resuspension and Acquisition:

    • Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Acquire the samples on a flow cytometer as described in Protocol 1.

Diagrams

Signaling Pathway Example: MAPK/ERK Pathway

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often studied using flow cytometry to detect phosphorylated forms of proteins like ERK. An AMCA-conjugated antibody could be used to target one of the components in a multicolor panel.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation Regulates

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Workflow: Direct Immunofluorescence Staining

This diagram outlines the major steps in a direct immunofluorescence staining protocol for flow cytometry.

Direct_Staining_Workflow Start Start: Single-Cell Suspension Block Fc Receptor Blocking (Optional) Start->Block Stain Incubate with AMCA-conjugated Antibody Block->Stain Wash1 Wash Cells Stain->Wash1 Wash2 Wash Cells (Repeat) Wash1->Wash2 Acquire Resuspend and Acquire on Flow Cytometer Wash2->Acquire End Data Analysis Acquire->End

Caption: Workflow for direct immunofluorescence staining.

Logical Relationship: Multicolor Panel Design Considerations

This diagram illustrates the key considerations when designing a multicolor flow cytometry panel that includes an AMCA-conjugated antibody.

Panel_Design_Considerations PanelDesign Multicolor Panel Design with AMCA AntigenDensity Antigen Density PanelDesign->AntigenDensity Consider FluorochromeBrightness Fluorochrome Brightness PanelDesign->FluorochromeBrightness Consider SpectralOverlap Spectral Overlap PanelDesign->SpectralOverlap Minimize InstrumentConfig Instrument Configuration (UV Laser) PanelDesign->InstrumentConfig Requires

Caption: Key factors in multicolor panel design.

References

Application Notes and Protocols for Standard Curve Preparation of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-4-methylcoumarin (AMC) is a fluorescent reporter molecule widely employed in enzyme activity assays. The cleavage of an AMC-conjugated substrate by an enzyme releases free AMC, resulting in a quantifiable increase in fluorescence. Accurate determination of enzyme activity necessitates the generation of a precise standard curve to correlate fluorescence intensity with the concentration of liberated AMC. This document provides a detailed protocol for the preparation of an AMC standard curve, including reagent preparation, experimental procedures, and data analysis.

Spectroscopic Properties

7-Amino-4-methylcoumarin is a blue-fluorescent dye. Its spectral properties can be influenced by the solvent environment. For accurate measurements, it is crucial to use the optimal excitation and emission wavelengths.

PropertyWavelength (nm)
Excitation Maximum341 - 351[1][2][3]
Emission Maximum440 - 445[1][4]

Experimental Protocols

Materials and Reagents
  • 7-Amino-4-methylcoumarin (AMC) powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., Tris-HCl, PBS, specific to the enzyme assay)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Preparation of AMC Stock Solution

A high-concentration stock solution of AMC is prepared in DMSO to ensure complete dissolution. AMC has low solubility in aqueous buffers.

  • Preparation of 10 mM AMC Stock Solution:

    • Accurately weigh 1.75 mg of AMC powder.

    • Dissolve the powder in 1 mL of anhydrous DMSO.

    • Mix thoroughly by vortexing until the AMC is completely dissolved.

  • Storage:

    • Store the stock solution in small aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for up to 6 months at -20°C.

Preparation of AMC Standard Curve

This protocol describes the preparation of a standard curve with a concentration range from 0 to 10 µM.

  • Prepare a 100 µM AMC Intermediate Solution:

    • Dilute the 10 mM AMC stock solution 1:100 in the assay buffer. For example, add 10 µL of 10 mM AMC stock to 990 µL of assay buffer.

  • Prepare Serial Dilutions:

    • In a 96-well black microplate, perform serial dilutions of the 100 µM intermediate solution to generate the desired concentrations for the standard curve. The final volume in each well should be consistent (e.g., 100 µL).

StandardAMC Concentration (µM)Volume of 100 µM AMC (µL)Volume of Assay Buffer (µL)Total Volume (µL)
S110.01090100
S25.0595100
S32.52.597.5100
S41.251.2598.75100
S50.6250.62599.375100
S60.31250.312599.6875100
S70.156250.1562599.84375100
S8 (Blank)00100100
Fluorescence Measurement
  • Instrument Setup:

    • Set the fluorescence microplate reader to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).

  • Measurement:

    • Place the 96-well plate in the reader and measure the fluorescence intensity for each well. It is recommended to prepare each standard in triplicate for statistical accuracy.

Data Analysis
  • Background Subtraction:

    • Calculate the average fluorescence intensity of the blank wells (0 µM AMC).

    • Subtract the average blank fluorescence from the fluorescence of all other standards.

  • Standard Curve Generation:

    • Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding AMC concentration (x-axis).

  • Linear Regression:

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. An R² value close to 1.0 indicates a strong linear relationship.

  • Quantification of Unknowns:

    • The concentration of AMC in experimental samples can be calculated using the equation derived from the standard curve.

Data Presentation

The following table presents example data for an AMC standard curve.

AMC Concentration (µM)Average Fluorescence (RFU)Standard DeviationBackground Subtracted (RFU)
10.015,20021015,000
5.07,7001507,500
2.53,950803,750
1.252,075501,875
0.6251,13830938
0.312566920469
0.1562543415234
0 (Blank)200100

Mandatory Visualizations

experimental_workflow cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_prep Prepare 10 mM AMC Stock in DMSO intermediate_prep Prepare 100 µM Intermediate Solution in Assay Buffer stock_prep->intermediate_prep serial_dilution Perform Serial Dilutions in 96-Well Plate intermediate_prep->serial_dilution read_plate Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm) serial_dilution->read_plate subtract_blank Subtract Background Fluorescence read_plate->subtract_blank plot_curve Plot Fluorescence vs. Concentration subtract_blank->plot_curve regression Perform Linear Regression (y = mx + c, R²) plot_curve->regression

Caption: Workflow for AMC Standard Curve Generation.

References

Application Notes and Protocols for Standard Curve Preparation of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-4-methylcoumarin (AMC) is a fluorescent reporter molecule widely employed in enzyme activity assays. The cleavage of an AMC-conjugated substrate by an enzyme releases free AMC, resulting in a quantifiable increase in fluorescence. Accurate determination of enzyme activity necessitates the generation of a precise standard curve to correlate fluorescence intensity with the concentration of liberated AMC. This document provides a detailed protocol for the preparation of an AMC standard curve, including reagent preparation, experimental procedures, and data analysis.

Spectroscopic Properties

7-Amino-4-methylcoumarin is a blue-fluorescent dye. Its spectral properties can be influenced by the solvent environment. For accurate measurements, it is crucial to use the optimal excitation and emission wavelengths.

PropertyWavelength (nm)
Excitation Maximum341 - 351[1][2][3]
Emission Maximum440 - 445[1][4]

Experimental Protocols

Materials and Reagents
  • 7-Amino-4-methylcoumarin (AMC) powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer (e.g., Tris-HCl, PBS, specific to the enzyme assay)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Preparation of AMC Stock Solution

A high-concentration stock solution of AMC is prepared in DMSO to ensure complete dissolution. AMC has low solubility in aqueous buffers.

  • Preparation of 10 mM AMC Stock Solution:

    • Accurately weigh 1.75 mg of AMC powder.

    • Dissolve the powder in 1 mL of anhydrous DMSO.

    • Mix thoroughly by vortexing until the AMC is completely dissolved.

  • Storage:

    • Store the stock solution in small aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for up to 6 months at -20°C.

Preparation of AMC Standard Curve

This protocol describes the preparation of a standard curve with a concentration range from 0 to 10 µM.

  • Prepare a 100 µM AMC Intermediate Solution:

    • Dilute the 10 mM AMC stock solution 1:100 in the assay buffer. For example, add 10 µL of 10 mM AMC stock to 990 µL of assay buffer.

  • Prepare Serial Dilutions:

    • In a 96-well black microplate, perform serial dilutions of the 100 µM intermediate solution to generate the desired concentrations for the standard curve. The final volume in each well should be consistent (e.g., 100 µL).

StandardAMC Concentration (µM)Volume of 100 µM AMC (µL)Volume of Assay Buffer (µL)Total Volume (µL)
S110.01090100
S25.0595100
S32.52.597.5100
S41.251.2598.75100
S50.6250.62599.375100
S60.31250.312599.6875100
S70.156250.1562599.84375100
S8 (Blank)00100100
Fluorescence Measurement
  • Instrument Setup:

    • Set the fluorescence microplate reader to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).

  • Measurement:

    • Place the 96-well plate in the reader and measure the fluorescence intensity for each well. It is recommended to prepare each standard in triplicate for statistical accuracy.

Data Analysis
  • Background Subtraction:

    • Calculate the average fluorescence intensity of the blank wells (0 µM AMC).

    • Subtract the average blank fluorescence from the fluorescence of all other standards.

  • Standard Curve Generation:

    • Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding AMC concentration (x-axis).

  • Linear Regression:

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. An R² value close to 1.0 indicates a strong linear relationship.

  • Quantification of Unknowns:

    • The concentration of AMC in experimental samples can be calculated using the equation derived from the standard curve.

Data Presentation

The following table presents example data for an AMC standard curve.

AMC Concentration (µM)Average Fluorescence (RFU)Standard DeviationBackground Subtracted (RFU)
10.015,20021015,000
5.07,7001507,500
2.53,950803,750
1.252,075501,875
0.6251,13830938
0.312566920469
0.1562543415234
0 (Blank)200100

Mandatory Visualizations

experimental_workflow cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_prep Prepare 10 mM AMC Stock in DMSO intermediate_prep Prepare 100 µM Intermediate Solution in Assay Buffer stock_prep->intermediate_prep serial_dilution Perform Serial Dilutions in 96-Well Plate intermediate_prep->serial_dilution read_plate Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm) serial_dilution->read_plate subtract_blank Subtract Background Fluorescence read_plate->subtract_blank plot_curve Plot Fluorescence vs. Concentration subtract_blank->plot_curve regression Perform Linear Regression (y = mx + c, R²) plot_curve->regression

Caption: Workflow for AMC Standard Curve Generation.

References

Application Notes and Protocols for Standard Curve Preparation of 7-Amino-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Amino-4-methylcoumarin (AMC) is a fluorescent reporter molecule widely employed in enzyme activity assays. The cleavage of an AMC-conjugated substrate by an enzyme releases free AMC, resulting in a quantifiable increase in fluorescence. Accurate determination of enzyme activity necessitates the generation of a precise standard curve to correlate fluorescence intensity with the concentration of liberated AMC. This document provides a detailed protocol for the preparation of an AMC standard curve, including reagent preparation, experimental procedures, and data analysis.

Spectroscopic Properties

7-Amino-4-methylcoumarin is a blue-fluorescent dye. Its spectral properties can be influenced by the solvent environment. For accurate measurements, it is crucial to use the optimal excitation and emission wavelengths.

PropertyWavelength (nm)
Excitation Maximum341 - 351[1][2][3]
Emission Maximum440 - 445[1][4]

Experimental Protocols

Materials and Reagents
  • 7-Amino-4-methylcoumarin (AMC) powder

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., Tris-HCl, PBS, specific to the enzyme assay)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Preparation of AMC Stock Solution

A high-concentration stock solution of AMC is prepared in DMSO to ensure complete dissolution. AMC has low solubility in aqueous buffers.

  • Preparation of 10 mM AMC Stock Solution:

    • Accurately weigh 1.75 mg of AMC powder.

    • Dissolve the powder in 1 mL of anhydrous DMSO.

    • Mix thoroughly by vortexing until the AMC is completely dissolved.

  • Storage:

    • Store the stock solution in small aliquots at -20°C, protected from light. Stock solutions in DMSO are stable for up to 6 months at -20°C.

Preparation of AMC Standard Curve

This protocol describes the preparation of a standard curve with a concentration range from 0 to 10 µM.

  • Prepare a 100 µM AMC Intermediate Solution:

    • Dilute the 10 mM AMC stock solution 1:100 in the assay buffer. For example, add 10 µL of 10 mM AMC stock to 990 µL of assay buffer.

  • Prepare Serial Dilutions:

    • In a 96-well black microplate, perform serial dilutions of the 100 µM intermediate solution to generate the desired concentrations for the standard curve. The final volume in each well should be consistent (e.g., 100 µL).

StandardAMC Concentration (µM)Volume of 100 µM AMC (µL)Volume of Assay Buffer (µL)Total Volume (µL)
S110.01090100
S25.0595100
S32.52.597.5100
S41.251.2598.75100
S50.6250.62599.375100
S60.31250.312599.6875100
S70.156250.1562599.84375100
S8 (Blank)00100100
Fluorescence Measurement
  • Instrument Setup:

    • Set the fluorescence microplate reader to the optimal excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).

  • Measurement:

    • Place the 96-well plate in the reader and measure the fluorescence intensity for each well. It is recommended to prepare each standard in triplicate for statistical accuracy.

Data Analysis
  • Background Subtraction:

    • Calculate the average fluorescence intensity of the blank wells (0 µM AMC).

    • Subtract the average blank fluorescence from the fluorescence of all other standards.

  • Standard Curve Generation:

    • Plot the background-subtracted fluorescence intensity (y-axis) against the corresponding AMC concentration (x-axis).

  • Linear Regression:

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. An R² value close to 1.0 indicates a strong linear relationship.

  • Quantification of Unknowns:

    • The concentration of AMC in experimental samples can be calculated using the equation derived from the standard curve.

Data Presentation

The following table presents example data for an AMC standard curve.

AMC Concentration (µM)Average Fluorescence (RFU)Standard DeviationBackground Subtracted (RFU)
10.015,20021015,000
5.07,7001507,500
2.53,950803,750
1.252,075501,875
0.6251,13830938
0.312566920469
0.1562543415234
0 (Blank)200100

Mandatory Visualizations

experimental_workflow cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis stock_prep Prepare 10 mM AMC Stock in DMSO intermediate_prep Prepare 100 µM Intermediate Solution in Assay Buffer stock_prep->intermediate_prep serial_dilution Perform Serial Dilutions in 96-Well Plate intermediate_prep->serial_dilution read_plate Measure Fluorescence (Ex: ~350 nm, Em: ~450 nm) serial_dilution->read_plate subtract_blank Subtract Background Fluorescence read_plate->subtract_blank plot_curve Plot Fluorescence vs. Concentration subtract_blank->plot_curve regression Perform Linear Regression (y = mx + c, R²) plot_curve->regression

Caption: Workflow for AMC Standard Curve Generation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Background Fluorescence in AMC Assays

Author: BenchChem Technical Support Team. Date: December 2025

High background fluorescence in 7-amino-4-methylcoumarin (AMC) based assays is a common challenge that can significantly reduce assay sensitivity and mask the true signal of the enzymatic reaction. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the sources of unwanted background fluorescence, thereby improving data quality and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my AMC assay?

High background fluorescence can originate from several sources, broadly categorized as reagent-based and sample-based interference.

Reagent-Based Sources:

  • Substrate Autohydrolysis: The AMC-conjugated substrate can spontaneously hydrolyze in the assay buffer, releasing free AMC and generating a high background signal. This can be assessed by incubating the substrate in the buffer without any enzyme.[1][2]

  • Contaminated Reagents: Buffers, solvents (like DMSO), or other assay components may contain fluorescent impurities.[1] Using high-purity reagents and freshly prepared buffers is crucial.

  • Impure Substrate: The AMC-conjugated substrate itself may contain free AMC as an impurity from synthesis or degradation during storage.

Sample-Based Sources:

  • Autofluorescence of Test Compounds: Many compounds, particularly those in screening libraries, are intrinsically fluorescent and can emit light in the same range as AMC.[2][3]

  • Light Scattering: Particulate matter or precipitated compounds in the sample can scatter excitation light, leading to an increase in the measured signal.

  • Inner Filter Effect: At high concentrations, components in the assay, including the substrate or test compounds, can absorb the excitation or emission light, paradoxically leading to a non-linear signal response that can be misinterpreted as high background at the initial measurement phase.

Q2: How do I choose the correct excitation and emission wavelengths for my AMC assay?

Accurate wavelength settings are critical for maximizing the signal-to-noise ratio. The optimal wavelengths for free AMC are generally in the range of 340-380 nm for excitation and 440-460 nm for emission. It is important to note that the conjugated (uncleaved) substrate has different spectral properties, typically with shorter excitation and emission wavelengths (approximately 330 nm/390 nm), and its fluorescence is quenched.

Recommended Wavelengths for AMC Assays

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Free AMC ~340 - 380~440 - 460The specific optima can vary slightly with instrument and buffer conditions.
AMC-conjugated Substrate ~330~390Fluorescence is significantly quenched compared to free AMC.
Q3: Can the pH of my assay buffer affect background fluorescence?

Yes, pH can significantly impact both the intrinsic fluorescence of AMC and the stability of the AMC-conjugated substrate. The fluorescence of free AMC is generally stable within a pH range of 6 to 8. However, extreme pH values can lead to quenching of the AMC fluorophore. More importantly, the stability of the substrate itself can be pH-dependent, with non-optimal pH conditions potentially increasing the rate of autohydrolysis and thus background fluorescence. It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining substrate stability. For many protease assays using AMC substrates, a pH between 7.0 and 8.0 is commonly used.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to high background fluorescence.

Issue 1: High background signal in "no-enzyme" control wells.

This indicates that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

Troubleshooting Workflow for High Background in No-Enzyme Control

start High Background in No-Enzyme Control sub_hydrolysis Check for Substrate Autohydrolysis start->sub_hydrolysis reagent_contam Investigate Reagent Contamination sub_hydrolysis->reagent_contam No prepare_fresh_sub Prepare Substrate Fresh sub_hydrolysis->prepare_fresh_sub Yes prepare_fresh_reagents Prepare Fresh Buffers with High-Purity Water reagent_contam->prepare_fresh_reagents Yes end Background Reduced reagent_contam->end No optimize_buffer Optimize Buffer (pH, additives) prepare_fresh_sub->optimize_buffer optimize_buffer->end check_dmso Test DMSO for Fluorescence prepare_fresh_reagents->check_dmso check_dmso->end

Caption: A workflow for troubleshooting high background signal in no-enzyme control wells.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Substrate Autohydrolysis Prepare the substrate solution fresh just before use. Optimize buffer conditions (e.g., pH) to enhance substrate stability.
Contaminated Reagents Prepare fresh buffers using high-purity water and analytical grade reagents. Test individual buffer components for intrinsic fluorescence.
Impure Substrate If possible, purchase substrate from a different vendor or a new lot. High-performance liquid chromatography (HPLC) can be used to assess the purity of the substrate.
Contaminated DMSO Use a high-purity, anhydrous grade of DMSO for dissolving the substrate and test compounds. Test the DMSO alone for fluorescence.
Issue 2: High background signal in the presence of test compounds.

This suggests that the test compound itself is contributing to the fluorescence signal.

Signaling Pathway of Compound Interference

cluster_0 Assay Well excitation Excitation Light (e.g., 360 nm) compound Test Compound excitation->compound Absorption amc Free AMC excitation->amc Excitation detector Detector compound->detector Compound Autofluorescence (False Positive) amc->detector AMC Emission (True Signal)

Caption: Diagram illustrating how a test compound's autofluorescence can interfere with AMC detection.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Autofluorescence Run a parallel experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background value from the assay readings.
Fluorescence Quenching Some compounds can absorb light at the excitation or emission wavelength of AMC, leading to a decrease in signal that mimics inhibition. To test for this, run an assay with a known amount of free AMC and add the test compound. A decrease in fluorescence indicates quenching.
Compound Precipitation Visually inspect the wells for any precipitate. Decrease the final compound concentration or adjust the DMSO concentration (while ensuring it doesn't inhibit the enzyme).

Experimental Protocols

Protocol 1: Assessing Substrate Autohydrolysis

Objective: To determine the rate of non-enzymatic substrate hydrolysis in the assay buffer.

Materials:

  • Black, opaque 96-well or 384-well plates

  • AMC-conjugated substrate

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Prepare a working solution of the AMC-conjugated substrate in the assay buffer at the final concentration used in the assay.

  • Add the substrate solution to several wells of the microplate.

  • Include control wells containing only the assay buffer to measure the background of the buffer itself.

  • Incubate the plate at the same temperature and for the same duration as the actual enzyme assay.

  • Measure the fluorescence at regular time intervals using the appropriate excitation and emission wavelengths for free AMC.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the substrate-containing wells. A significant, time-dependent increase in fluorescence indicates substrate autohydrolysis.

Protocol 2: Screening for Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of test compounds at the assay wavelengths.

Materials:

  • Black, opaque 96-well or 384-well plates

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Microplate reader

Methodology:

  • Prepare dilutions of the test compounds in assay buffer to the final concentrations used in the primary assay. Be sure to maintain the same final DMSO concentration across all wells.

  • Include control wells containing only the assay buffer with the corresponding DMSO concentration (vehicle control).

  • Add these solutions to the wells of the microplate.

  • Incubate the plate under the same conditions as the primary assay (temperature and time).

  • Measure the fluorescence at the excitation and emission wavelengths used for AMC detection.

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. The resulting value is the background fluorescence contributed by each compound.

Protocol 3: Preparing a Low-Fluorescence Assay Buffer

Objective: To prepare an assay buffer with minimal background fluorescence.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • Analytical grade buffer components (e.g., Tris-HCl, HEPES, PBS)

  • Calibrated pH meter

  • Sterile filtration unit (optional)

Methodology:

  • Use high-purity water to prepare all buffer solutions.

  • Weigh out the required amounts of buffer salts and dissolve them in the water.

  • Adjust the pH to the desired value using high-purity acid or base solutions. The pH should be optimized for both enzyme activity and substrate stability.

  • Bring the buffer to the final volume with high-purity water.

  • For long-term storage, consider filter-sterilizing the buffer to prevent microbial growth, which can be a source of fluorescence.

  • Before use in an assay, allow the buffer to reach room temperature, as ice-cold buffers can inhibit enzyme activity.

  • It is good practice to measure the fluorescence of a new batch of buffer to ensure it meets low-background requirements.

References

Technical Support Center: Troubleshooting Background Fluorescence in AMC Assays

Author: BenchChem Technical Support Team. Date: December 2025

High background fluorescence in 7-amino-4-methylcoumarin (B1665955) (AMC) based assays is a common challenge that can significantly reduce assay sensitivity and mask the true signal of the enzymatic reaction. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the sources of unwanted background fluorescence, thereby improving data quality and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my AMC assay?

High background fluorescence can originate from several sources, broadly categorized as reagent-based and sample-based interference.

Reagent-Based Sources:

  • Substrate Autohydrolysis: The AMC-conjugated substrate can spontaneously hydrolyze in the assay buffer, releasing free AMC and generating a high background signal. This can be assessed by incubating the substrate in the buffer without any enzyme.[1][2]

  • Contaminated Reagents: Buffers, solvents (like DMSO), or other assay components may contain fluorescent impurities.[1] Using high-purity reagents and freshly prepared buffers is crucial.

  • Impure Substrate: The AMC-conjugated substrate itself may contain free AMC as an impurity from synthesis or degradation during storage.

Sample-Based Sources:

  • Autofluorescence of Test Compounds: Many compounds, particularly those in screening libraries, are intrinsically fluorescent and can emit light in the same range as AMC.[2][3]

  • Light Scattering: Particulate matter or precipitated compounds in the sample can scatter excitation light, leading to an increase in the measured signal.

  • Inner Filter Effect: At high concentrations, components in the assay, including the substrate or test compounds, can absorb the excitation or emission light, paradoxically leading to a non-linear signal response that can be misinterpreted as high background at the initial measurement phase.

Q2: How do I choose the correct excitation and emission wavelengths for my AMC assay?

Accurate wavelength settings are critical for maximizing the signal-to-noise ratio. The optimal wavelengths for free AMC are generally in the range of 340-380 nm for excitation and 440-460 nm for emission. It is important to note that the conjugated (uncleaved) substrate has different spectral properties, typically with shorter excitation and emission wavelengths (approximately 330 nm/390 nm), and its fluorescence is quenched.

Recommended Wavelengths for AMC Assays

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Free AMC ~340 - 380~440 - 460The specific optima can vary slightly with instrument and buffer conditions.
AMC-conjugated Substrate ~330~390Fluorescence is significantly quenched compared to free AMC.
Q3: Can the pH of my assay buffer affect background fluorescence?

Yes, pH can significantly impact both the intrinsic fluorescence of AMC and the stability of the AMC-conjugated substrate. The fluorescence of free AMC is generally stable within a pH range of 6 to 8. However, extreme pH values can lead to quenching of the AMC fluorophore. More importantly, the stability of the substrate itself can be pH-dependent, with non-optimal pH conditions potentially increasing the rate of autohydrolysis and thus background fluorescence. It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining substrate stability. For many protease assays using AMC substrates, a pH between 7.0 and 8.0 is commonly used.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to high background fluorescence.

Issue 1: High background signal in "no-enzyme" control wells.

This indicates that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

Troubleshooting Workflow for High Background in No-Enzyme Control

start High Background in No-Enzyme Control sub_hydrolysis Check for Substrate Autohydrolysis start->sub_hydrolysis reagent_contam Investigate Reagent Contamination sub_hydrolysis->reagent_contam No prepare_fresh_sub Prepare Substrate Fresh sub_hydrolysis->prepare_fresh_sub Yes prepare_fresh_reagents Prepare Fresh Buffers with High-Purity Water reagent_contam->prepare_fresh_reagents Yes end Background Reduced reagent_contam->end No optimize_buffer Optimize Buffer (pH, additives) prepare_fresh_sub->optimize_buffer optimize_buffer->end check_dmso Test DMSO for Fluorescence prepare_fresh_reagents->check_dmso check_dmso->end

Caption: A workflow for troubleshooting high background signal in no-enzyme control wells.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Substrate Autohydrolysis Prepare the substrate solution fresh just before use. Optimize buffer conditions (e.g., pH) to enhance substrate stability.
Contaminated Reagents Prepare fresh buffers using high-purity water and analytical grade reagents. Test individual buffer components for intrinsic fluorescence.
Impure Substrate If possible, purchase substrate from a different vendor or a new lot. High-performance liquid chromatography (HPLC) can be used to assess the purity of the substrate.
Contaminated DMSO Use a high-purity, anhydrous grade of DMSO for dissolving the substrate and test compounds. Test the DMSO alone for fluorescence.
Issue 2: High background signal in the presence of test compounds.

This suggests that the test compound itself is contributing to the fluorescence signal.

Signaling Pathway of Compound Interference

cluster_0 Assay Well excitation Excitation Light (e.g., 360 nm) compound Test Compound excitation->compound Absorption amc Free AMC excitation->amc Excitation detector Detector compound->detector Compound Autofluorescence (False Positive) amc->detector AMC Emission (True Signal)

Caption: Diagram illustrating how a test compound's autofluorescence can interfere with AMC detection.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Autofluorescence Run a parallel experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background value from the assay readings.
Fluorescence Quenching Some compounds can absorb light at the excitation or emission wavelength of AMC, leading to a decrease in signal that mimics inhibition. To test for this, run an assay with a known amount of free AMC and add the test compound. A decrease in fluorescence indicates quenching.
Compound Precipitation Visually inspect the wells for any precipitate. Decrease the final compound concentration or adjust the DMSO concentration (while ensuring it doesn't inhibit the enzyme).

Experimental Protocols

Protocol 1: Assessing Substrate Autohydrolysis

Objective: To determine the rate of non-enzymatic substrate hydrolysis in the assay buffer.

Materials:

  • Black, opaque 96-well or 384-well plates

  • AMC-conjugated substrate

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Prepare a working solution of the AMC-conjugated substrate in the assay buffer at the final concentration used in the assay.

  • Add the substrate solution to several wells of the microplate.

  • Include control wells containing only the assay buffer to measure the background of the buffer itself.

  • Incubate the plate at the same temperature and for the same duration as the actual enzyme assay.

  • Measure the fluorescence at regular time intervals using the appropriate excitation and emission wavelengths for free AMC.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the substrate-containing wells. A significant, time-dependent increase in fluorescence indicates substrate autohydrolysis.

Protocol 2: Screening for Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of test compounds at the assay wavelengths.

Materials:

  • Black, opaque 96-well or 384-well plates

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Microplate reader

Methodology:

  • Prepare dilutions of the test compounds in assay buffer to the final concentrations used in the primary assay. Be sure to maintain the same final DMSO concentration across all wells.

  • Include control wells containing only the assay buffer with the corresponding DMSO concentration (vehicle control).

  • Add these solutions to the wells of the microplate.

  • Incubate the plate under the same conditions as the primary assay (temperature and time).

  • Measure the fluorescence at the excitation and emission wavelengths used for AMC detection.

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. The resulting value is the background fluorescence contributed by each compound.

Protocol 3: Preparing a Low-Fluorescence Assay Buffer

Objective: To prepare an assay buffer with minimal background fluorescence.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • Analytical grade buffer components (e.g., Tris-HCl, HEPES, PBS)

  • Calibrated pH meter

  • Sterile filtration unit (optional)

Methodology:

  • Use high-purity water to prepare all buffer solutions.

  • Weigh out the required amounts of buffer salts and dissolve them in the water.

  • Adjust the pH to the desired value using high-purity acid or base solutions. The pH should be optimized for both enzyme activity and substrate stability.

  • Bring the buffer to the final volume with high-purity water.

  • For long-term storage, consider filter-sterilizing the buffer to prevent microbial growth, which can be a source of fluorescence.

  • Before use in an assay, allow the buffer to reach room temperature, as ice-cold buffers can inhibit enzyme activity.

  • It is good practice to measure the fluorescence of a new batch of buffer to ensure it meets low-background requirements.

References

Technical Support Center: Troubleshooting Background Fluorescence in AMC Assays

Author: BenchChem Technical Support Team. Date: December 2025

High background fluorescence in 7-amino-4-methylcoumarin (B1665955) (AMC) based assays is a common challenge that can significantly reduce assay sensitivity and mask the true signal of the enzymatic reaction. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the sources of unwanted background fluorescence, thereby improving data quality and reliability.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in my AMC assay?

High background fluorescence can originate from several sources, broadly categorized as reagent-based and sample-based interference.

Reagent-Based Sources:

  • Substrate Autohydrolysis: The AMC-conjugated substrate can spontaneously hydrolyze in the assay buffer, releasing free AMC and generating a high background signal. This can be assessed by incubating the substrate in the buffer without any enzyme.[1][2]

  • Contaminated Reagents: Buffers, solvents (like DMSO), or other assay components may contain fluorescent impurities.[1] Using high-purity reagents and freshly prepared buffers is crucial.

  • Impure Substrate: The AMC-conjugated substrate itself may contain free AMC as an impurity from synthesis or degradation during storage.

Sample-Based Sources:

  • Autofluorescence of Test Compounds: Many compounds, particularly those in screening libraries, are intrinsically fluorescent and can emit light in the same range as AMC.[2][3]

  • Light Scattering: Particulate matter or precipitated compounds in the sample can scatter excitation light, leading to an increase in the measured signal.

  • Inner Filter Effect: At high concentrations, components in the assay, including the substrate or test compounds, can absorb the excitation or emission light, paradoxically leading to a non-linear signal response that can be misinterpreted as high background at the initial measurement phase.

Q2: How do I choose the correct excitation and emission wavelengths for my AMC assay?

Accurate wavelength settings are critical for maximizing the signal-to-noise ratio. The optimal wavelengths for free AMC are generally in the range of 340-380 nm for excitation and 440-460 nm for emission. It is important to note that the conjugated (uncleaved) substrate has different spectral properties, typically with shorter excitation and emission wavelengths (approximately 330 nm/390 nm), and its fluorescence is quenched.

Recommended Wavelengths for AMC Assays

FluorophoreExcitation Max (nm)Emission Max (nm)Notes
Free AMC ~340 - 380~440 - 460The specific optima can vary slightly with instrument and buffer conditions.
AMC-conjugated Substrate ~330~390Fluorescence is significantly quenched compared to free AMC.
Q3: Can the pH of my assay buffer affect background fluorescence?

Yes, pH can significantly impact both the intrinsic fluorescence of AMC and the stability of the AMC-conjugated substrate. The fluorescence of free AMC is generally stable within a pH range of 6 to 8. However, extreme pH values can lead to quenching of the AMC fluorophore. More importantly, the stability of the substrate itself can be pH-dependent, with non-optimal pH conditions potentially increasing the rate of autohydrolysis and thus background fluorescence. It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining substrate stability. For many protease assays using AMC substrates, a pH between 7.0 and 8.0 is commonly used.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to high background fluorescence.

Issue 1: High background signal in "no-enzyme" control wells.

This indicates that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

Troubleshooting Workflow for High Background in No-Enzyme Control

start High Background in No-Enzyme Control sub_hydrolysis Check for Substrate Autohydrolysis start->sub_hydrolysis reagent_contam Investigate Reagent Contamination sub_hydrolysis->reagent_contam No prepare_fresh_sub Prepare Substrate Fresh sub_hydrolysis->prepare_fresh_sub Yes prepare_fresh_reagents Prepare Fresh Buffers with High-Purity Water reagent_contam->prepare_fresh_reagents Yes end Background Reduced reagent_contam->end No optimize_buffer Optimize Buffer (pH, additives) prepare_fresh_sub->optimize_buffer optimize_buffer->end check_dmso Test DMSO for Fluorescence prepare_fresh_reagents->check_dmso check_dmso->end

Caption: A workflow for troubleshooting high background signal in no-enzyme control wells.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Substrate Autohydrolysis Prepare the substrate solution fresh just before use. Optimize buffer conditions (e.g., pH) to enhance substrate stability.
Contaminated Reagents Prepare fresh buffers using high-purity water and analytical grade reagents. Test individual buffer components for intrinsic fluorescence.
Impure Substrate If possible, purchase substrate from a different vendor or a new lot. High-performance liquid chromatography (HPLC) can be used to assess the purity of the substrate.
Contaminated DMSO Use a high-purity, anhydrous grade of DMSO for dissolving the substrate and test compounds. Test the DMSO alone for fluorescence.
Issue 2: High background signal in the presence of test compounds.

This suggests that the test compound itself is contributing to the fluorescence signal.

Signaling Pathway of Compound Interference

cluster_0 Assay Well excitation Excitation Light (e.g., 360 nm) compound Test Compound excitation->compound Absorption amc Free AMC excitation->amc Excitation detector Detector compound->detector Compound Autofluorescence (False Positive) amc->detector AMC Emission (True Signal)

Caption: Diagram illustrating how a test compound's autofluorescence can interfere with AMC detection.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Autofluorescence Run a parallel experiment with the compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background value from the assay readings.
Fluorescence Quenching Some compounds can absorb light at the excitation or emission wavelength of AMC, leading to a decrease in signal that mimics inhibition. To test for this, run an assay with a known amount of free AMC and add the test compound. A decrease in fluorescence indicates quenching.
Compound Precipitation Visually inspect the wells for any precipitate. Decrease the final compound concentration or adjust the DMSO concentration (while ensuring it doesn't inhibit the enzyme).

Experimental Protocols

Protocol 1: Assessing Substrate Autohydrolysis

Objective: To determine the rate of non-enzymatic substrate hydrolysis in the assay buffer.

Materials:

  • Black, opaque 96-well or 384-well plates

  • AMC-conjugated substrate

  • Assay buffer

  • Microplate reader with fluorescence detection capabilities

Methodology:

  • Prepare a working solution of the AMC-conjugated substrate in the assay buffer at the final concentration used in the assay.

  • Add the substrate solution to several wells of the microplate.

  • Include control wells containing only the assay buffer to measure the background of the buffer itself.

  • Incubate the plate at the same temperature and for the same duration as the actual enzyme assay.

  • Measure the fluorescence at regular time intervals using the appropriate excitation and emission wavelengths for free AMC.

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the substrate-containing wells. A significant, time-dependent increase in fluorescence indicates substrate autohydrolysis.

Protocol 2: Screening for Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of test compounds at the assay wavelengths.

Materials:

  • Black, opaque 96-well or 384-well plates

  • Test compounds dissolved in DMSO

  • Assay buffer

  • Microplate reader

Methodology:

  • Prepare dilutions of the test compounds in assay buffer to the final concentrations used in the primary assay. Be sure to maintain the same final DMSO concentration across all wells.

  • Include control wells containing only the assay buffer with the corresponding DMSO concentration (vehicle control).

  • Add these solutions to the wells of the microplate.

  • Incubate the plate under the same conditions as the primary assay (temperature and time).

  • Measure the fluorescence at the excitation and emission wavelengths used for AMC detection.

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. The resulting value is the background fluorescence contributed by each compound.

Protocol 3: Preparing a Low-Fluorescence Assay Buffer

Objective: To prepare an assay buffer with minimal background fluorescence.

Materials:

  • High-purity water (e.g., Milli-Q or equivalent)

  • Analytical grade buffer components (e.g., Tris-HCl, HEPES, PBS)

  • Calibrated pH meter

  • Sterile filtration unit (optional)

Methodology:

  • Use high-purity water to prepare all buffer solutions.

  • Weigh out the required amounts of buffer salts and dissolve them in the water.

  • Adjust the pH to the desired value using high-purity acid or base solutions. The pH should be optimized for both enzyme activity and substrate stability.

  • Bring the buffer to the final volume with high-purity water.

  • For long-term storage, consider filter-sterilizing the buffer to prevent microbial growth, which can be a source of fluorescence.

  • Before use in an assay, allow the buffer to reach room temperature, as ice-cold buffers can inhibit enzyme activity.

  • It is good practice to measure the fluorescence of a new batch of buffer to ensure it meets low-background requirements.

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing 7-Amino-4-methylcoumarin (AMC).

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 7-Amino-4-methylcoumarin (AMC)?

The optimal excitation and emission wavelengths for free AMC can vary slightly depending on the solvent and local environment. However, the generally accepted ranges are:

  • Excitation Maximum (λex): ~341-351 nm[1][2]

  • Emission Maximum (λem): ~430-441 nm[1][2][3]

It is always recommended to perform a spectrum scan on your specific instrument to determine the optimal settings for your experimental conditions.

Q2: How does pH affect the fluorescence of AMC?

The fluorescence of AMC is relatively stable across a pH range of approximately 6 to 8. Unlike 7-hydroxycoumarins, AMC's fluorescence is not significantly affected by pH near or above physiological pH. However, extreme pH values can lead to quenching or instability of the fluorophore. It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining the stability of the AMC-conjugated substrate and the fluorescence of the liberated AMC.

Q3: What are common causes of fluorescence quenching with AMC?

Fluorescence quenching is a process that leads to a decrease in the fluorescence signal. Common causes for AMC include:

  • Compound Interference: Test compounds in a screening assay can absorb light at the excitation or emission wavelengths of AMC, a phenomenon known as the inner filter effect.

  • Proximity to Quenching Residues: Certain amino acid residues, such as tryptophan and tyrosine, in close proximity to the AMC molecule on a labeled protein can quench its fluorescence.

  • Specific Quenchers: Some molecules are known to quench AMC fluorescence, including TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and its derivatives.

Q4: What is photobleaching and how can I minimize it for AMC?

Photobleaching is the irreversible destruction of a fluorophore due to light-induced chemical damage, leading to a loss of fluorescence. The primary mechanism involves the fluorophore entering a reactive triplet state upon excitation, where it can interact with molecular oxygen to generate reactive oxygen species (ROS) that degrade the fluorophore.

To minimize photobleaching of AMC:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a good signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure during image acquisition.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents in the mounting medium to scavenge free radicals.

  • Employ Oxygen Scavengers: For live-cell imaging or highly sensitive experiments, using an enzymatic oxygen scavenging system can be beneficial.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This indicates that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

dot

Start High Background Fluorescence Substrate_Instability Substrate Instability? Start->Substrate_Instability Contaminated_Reagents Contaminated Reagents? Substrate_Instability->Contaminated_Reagents No Test_Stability Test Substrate Stability in Assay Buffer Substrate_Instability->Test_Stability Yes Autofluorescence Compound Autofluorescence? Contaminated_Reagents->Autofluorescence No Test_Components Test Each Component (Buffer, Water, DMSO) for Fluorescence Contaminated_Reagents->Test_Components Yes Run_Counter_Assay Run Autofluorescence Counter-Assay Autofluorescence->Run_Counter_Assay Yes Adjust_Buffer Adjust Buffer pH or Temperature Test_Stability->Adjust_Buffer Replace_Reagents Replace Contaminated Reagents Test_Components->Replace_Reagents Subtract_Background Subtract Compound Fluorescence Run_Counter_Assay->Subtract_Background

Caption: Troubleshooting workflow for high background fluorescence.

Potential Cause Troubleshooting Steps Expected Outcome
Substrate Instability Incubate the AMC-conjugated substrate in the assay buffer at the experimental temperature and measure fluorescence over time.A significant increase in fluorescence over time indicates substrate instability. Consider adjusting the buffer pH or temperature.
Contaminated Reagents Test each component of the assay (buffer, water, DMSO) individually for fluorescence at the excitation and emission wavelengths of AMC.Identification of the fluorescent component. Replace the contaminated reagent with a fresh, high-purity stock.
Compound Autofluorescence For screening assays, measure the fluorescence of test compounds in the assay buffer without the enzyme or substrate.A high signal indicates the compound is autofluorescent. This value should be subtracted from the assay signal.
Issue 2: Low Signal Intensity

This suggests a problem with the assay components or instrument settings, resulting in a weak fluorescent signal.

dot

Start Low Signal Intensity Concentration Suboptimal Enzyme or Substrate Concentration? Start->Concentration Instrument Incorrect Instrument Settings? Concentration->Instrument No Titrate_Enzyme Perform Enzyme Titration Concentration->Titrate_Enzyme Yes Quenching Presence of Quenchers? Instrument->Quenching No Optimize_Settings Optimize Gain, Read Mode, and Wavelengths Instrument->Optimize_Settings Yes Test_for_Quenching Test for Quenching with Free AMC Quenching->Test_for_Quenching Yes Optimal_Range Determine Linear Range Titrate_Enzyme->Optimal_Range Titrate_Substrate Perform Substrate Titration (Determine Km) Optimal_Conc Use Substrate at or below Km Titrate_Substrate->Optimal_Conc Max_Signal Maximize Signal without Saturation Optimize_Settings->Max_Signal Identify_Quencher Identify and Remove Quenching Agent Test_for_Quenching->Identify_Quencher cluster_0 AMC-Based Enzyme Assay cluster_1 Fluorescence Detection Enzyme Enzyme (e.g., Protease) Substrate AMC-Substrate (Non-fluorescent) Enzyme->Substrate Binds Product Cleaved Peptide Substrate->Product Cleavage AMC Free AMC (Fluorescent) Substrate->AMC Release Emission Emission Light (~445 nm) AMC->Emission Excitation Excitation Light (~345 nm) Excitation->AMC Detector Detector Emission->Detector

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing 7-Amino-4-methylcoumarin (AMC).

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 7-Amino-4-methylcoumarin (AMC)?

The optimal excitation and emission wavelengths for free AMC can vary slightly depending on the solvent and local environment. However, the generally accepted ranges are:

  • Excitation Maximum (λex): ~341-351 nm[1][2]

  • Emission Maximum (λem): ~430-441 nm[1][2][3]

It is always recommended to perform a spectrum scan on your specific instrument to determine the optimal settings for your experimental conditions.

Q2: How does pH affect the fluorescence of AMC?

The fluorescence of AMC is relatively stable across a pH range of approximately 6 to 8. Unlike 7-hydroxycoumarins, AMC's fluorescence is not significantly affected by pH near or above physiological pH. However, extreme pH values can lead to quenching or instability of the fluorophore. It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining the stability of the AMC-conjugated substrate and the fluorescence of the liberated AMC.

Q3: What are common causes of fluorescence quenching with AMC?

Fluorescence quenching is a process that leads to a decrease in the fluorescence signal. Common causes for AMC include:

  • Compound Interference: Test compounds in a screening assay can absorb light at the excitation or emission wavelengths of AMC, a phenomenon known as the inner filter effect.

  • Proximity to Quenching Residues: Certain amino acid residues, such as tryptophan and tyrosine, in close proximity to the AMC molecule on a labeled protein can quench its fluorescence.

  • Specific Quenchers: Some molecules are known to quench AMC fluorescence, including TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and its derivatives.

Q4: What is photobleaching and how can I minimize it for AMC?

Photobleaching is the irreversible destruction of a fluorophore due to light-induced chemical damage, leading to a loss of fluorescence. The primary mechanism involves the fluorophore entering a reactive triplet state upon excitation, where it can interact with molecular oxygen to generate reactive oxygen species (ROS) that degrade the fluorophore.

To minimize photobleaching of AMC:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a good signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure during image acquisition.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents in the mounting medium to scavenge free radicals.

  • Employ Oxygen Scavengers: For live-cell imaging or highly sensitive experiments, using an enzymatic oxygen scavenging system can be beneficial.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This indicates that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

dot

Start High Background Fluorescence Substrate_Instability Substrate Instability? Start->Substrate_Instability Contaminated_Reagents Contaminated Reagents? Substrate_Instability->Contaminated_Reagents No Test_Stability Test Substrate Stability in Assay Buffer Substrate_Instability->Test_Stability Yes Autofluorescence Compound Autofluorescence? Contaminated_Reagents->Autofluorescence No Test_Components Test Each Component (Buffer, Water, DMSO) for Fluorescence Contaminated_Reagents->Test_Components Yes Run_Counter_Assay Run Autofluorescence Counter-Assay Autofluorescence->Run_Counter_Assay Yes Adjust_Buffer Adjust Buffer pH or Temperature Test_Stability->Adjust_Buffer Replace_Reagents Replace Contaminated Reagents Test_Components->Replace_Reagents Subtract_Background Subtract Compound Fluorescence Run_Counter_Assay->Subtract_Background

Caption: Troubleshooting workflow for high background fluorescence.

Potential Cause Troubleshooting Steps Expected Outcome
Substrate Instability Incubate the AMC-conjugated substrate in the assay buffer at the experimental temperature and measure fluorescence over time.A significant increase in fluorescence over time indicates substrate instability. Consider adjusting the buffer pH or temperature.
Contaminated Reagents Test each component of the assay (buffer, water, DMSO) individually for fluorescence at the excitation and emission wavelengths of AMC.Identification of the fluorescent component. Replace the contaminated reagent with a fresh, high-purity stock.
Compound Autofluorescence For screening assays, measure the fluorescence of test compounds in the assay buffer without the enzyme or substrate.A high signal indicates the compound is autofluorescent. This value should be subtracted from the assay signal.
Issue 2: Low Signal Intensity

This suggests a problem with the assay components or instrument settings, resulting in a weak fluorescent signal.

dot

Start Low Signal Intensity Concentration Suboptimal Enzyme or Substrate Concentration? Start->Concentration Instrument Incorrect Instrument Settings? Concentration->Instrument No Titrate_Enzyme Perform Enzyme Titration Concentration->Titrate_Enzyme Yes Quenching Presence of Quenchers? Instrument->Quenching No Optimize_Settings Optimize Gain, Read Mode, and Wavelengths Instrument->Optimize_Settings Yes Test_for_Quenching Test for Quenching with Free AMC Quenching->Test_for_Quenching Yes Optimal_Range Determine Linear Range Titrate_Enzyme->Optimal_Range Titrate_Substrate Perform Substrate Titration (Determine Km) Optimal_Conc Use Substrate at or below Km Titrate_Substrate->Optimal_Conc Max_Signal Maximize Signal without Saturation Optimize_Settings->Max_Signal Identify_Quencher Identify and Remove Quenching Agent Test_for_Quenching->Identify_Quencher cluster_0 AMC-Based Enzyme Assay cluster_1 Fluorescence Detection Enzyme Enzyme (e.g., Protease) Substrate AMC-Substrate (Non-fluorescent) Enzyme->Substrate Binds Product Cleaved Peptide Substrate->Product Cleavage AMC Free AMC (Fluorescent) Substrate->AMC Release Emission Emission Light (~445 nm) AMC->Emission Excitation Excitation Light (~345 nm) Excitation->AMC Detector Detector Emission->Detector

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for 7-Amino-4-methylcoumarin (AMC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in experiments utilizing 7-Amino-4-methylcoumarin (AMC).

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for 7-Amino-4-methylcoumarin (AMC)?

The optimal excitation and emission wavelengths for free AMC can vary slightly depending on the solvent and local environment. However, the generally accepted ranges are:

  • Excitation Maximum (λex): ~341-351 nm[1][2]

  • Emission Maximum (λem): ~430-441 nm[1][2][3]

It is always recommended to perform a spectrum scan on your specific instrument to determine the optimal settings for your experimental conditions.

Q2: How does pH affect the fluorescence of AMC?

The fluorescence of AMC is relatively stable across a pH range of approximately 6 to 8. Unlike 7-hydroxycoumarins, AMC's fluorescence is not significantly affected by pH near or above physiological pH. However, extreme pH values can lead to quenching or instability of the fluorophore. It is crucial to optimize the buffer pH to ensure maximal enzyme activity while maintaining the stability of the AMC-conjugated substrate and the fluorescence of the liberated AMC.

Q3: What are common causes of fluorescence quenching with AMC?

Fluorescence quenching is a process that leads to a decrease in the fluorescence signal. Common causes for AMC include:

  • Compound Interference: Test compounds in a screening assay can absorb light at the excitation or emission wavelengths of AMC, a phenomenon known as the inner filter effect.

  • Proximity to Quenching Residues: Certain amino acid residues, such as tryptophan and tyrosine, in close proximity to the AMC molecule on a labeled protein can quench its fluorescence.

  • Specific Quenchers: Some molecules are known to quench AMC fluorescence, including TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) and its derivatives.

Q4: What is photobleaching and how can I minimize it for AMC?

Photobleaching is the irreversible destruction of a fluorophore due to light-induced chemical damage, leading to a loss of fluorescence. The primary mechanism involves the fluorophore entering a reactive triplet state upon excitation, where it can interact with molecular oxygen to generate reactive oxygen species (ROS) that degrade the fluorophore.

To minimize photobleaching of AMC:

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides a good signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure during image acquisition.

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents in the mounting medium to scavenge free radicals.

  • Employ Oxygen Scavengers: For live-cell imaging or highly sensitive experiments, using an enzymatic oxygen scavenging system can be beneficial.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This indicates that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

dot

Start High Background Fluorescence Substrate_Instability Substrate Instability? Start->Substrate_Instability Contaminated_Reagents Contaminated Reagents? Substrate_Instability->Contaminated_Reagents No Test_Stability Test Substrate Stability in Assay Buffer Substrate_Instability->Test_Stability Yes Autofluorescence Compound Autofluorescence? Contaminated_Reagents->Autofluorescence No Test_Components Test Each Component (Buffer, Water, DMSO) for Fluorescence Contaminated_Reagents->Test_Components Yes Run_Counter_Assay Run Autofluorescence Counter-Assay Autofluorescence->Run_Counter_Assay Yes Adjust_Buffer Adjust Buffer pH or Temperature Test_Stability->Adjust_Buffer Replace_Reagents Replace Contaminated Reagents Test_Components->Replace_Reagents Subtract_Background Subtract Compound Fluorescence Run_Counter_Assay->Subtract_Background

Caption: Troubleshooting workflow for high background fluorescence.

Potential Cause Troubleshooting Steps Expected Outcome
Substrate Instability Incubate the AMC-conjugated substrate in the assay buffer at the experimental temperature and measure fluorescence over time.A significant increase in fluorescence over time indicates substrate instability. Consider adjusting the buffer pH or temperature.
Contaminated Reagents Test each component of the assay (buffer, water, DMSO) individually for fluorescence at the excitation and emission wavelengths of AMC.Identification of the fluorescent component. Replace the contaminated reagent with a fresh, high-purity stock.
Compound Autofluorescence For screening assays, measure the fluorescence of test compounds in the assay buffer without the enzyme or substrate.A high signal indicates the compound is autofluorescent. This value should be subtracted from the assay signal.
Issue 2: Low Signal Intensity

This suggests a problem with the assay components or instrument settings, resulting in a weak fluorescent signal.

dot

Start Low Signal Intensity Concentration Suboptimal Enzyme or Substrate Concentration? Start->Concentration Instrument Incorrect Instrument Settings? Concentration->Instrument No Titrate_Enzyme Perform Enzyme Titration Concentration->Titrate_Enzyme Yes Quenching Presence of Quenchers? Instrument->Quenching No Optimize_Settings Optimize Gain, Read Mode, and Wavelengths Instrument->Optimize_Settings Yes Test_for_Quenching Test for Quenching with Free AMC Quenching->Test_for_Quenching Yes Optimal_Range Determine Linear Range Titrate_Enzyme->Optimal_Range Titrate_Substrate Perform Substrate Titration (Determine Km) Optimal_Conc Use Substrate at or below Km Titrate_Substrate->Optimal_Conc Max_Signal Maximize Signal without Saturation Optimize_Settings->Max_Signal Identify_Quencher Identify and Remove Quenching Agent Test_for_Quenching->Identify_Quencher cluster_0 AMC-Based Enzyme Assay cluster_1 Fluorescence Detection Enzyme Enzyme (e.g., Protease) Substrate AMC-Substrate (Non-fluorescent) Enzyme->Substrate Binds Product Cleaved Peptide Substrate->Product Cleavage AMC Free AMC (Fluorescent) Substrate->AMC Release Emission Emission Light (~445 nm) AMC->Emission Excitation Excitation Light (~345 nm) Excitation->AMC Detector Detector Emission->Detector

References

Technical Support Center: Improving the Sensitivity of AMC-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMC-based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the sensitivity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for AMC?

A1: The optimal excitation wavelength for free 7-amino-4-methylcoumarin (AMC) is typically in the range of 360-380 nm, with the optimal emission wavelength between 440-460 nm.[1][2] It is highly recommended to perform a spectrum scan with your specific instrument and under your exact assay conditions (e.g., buffer, pH) to determine the optimal settings.[2] The AMC-conjugated substrate has different spectral properties, with excitation and emission wavelengths around 330 nm and 390 nm, respectively.[1]

Q2: Why is a standard curve with free AMC necessary?

A2: A standard curve using known concentrations of free AMC is crucial for converting the relative fluorescence units (RFU) measured by your instrument into the actual amount of product formed.[2] This allows for the quantitative determination of enzyme activity, often expressed in units like nmol/min/mg. To ensure accuracy, the standard curve should be prepared using the same buffer, temperature, and final volume as your enzymatic assay.

Q3: How should I prepare and store AMC-based substrates?

A3: AMC-conjugated substrates are often supplied as a lyophilized powder and should be stored at -20°C or -70°C, protected from light. For use, a stock solution is typically prepared in a high-quality, anhydrous solvent like DMSO. It is best practice to create small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: What is the "inner filter effect" and how can it impact my results?

A4: The inner filter effect is a phenomenon where high concentrations of substances in the sample, including the substrate or test compounds, absorb either the excitation light or the emitted fluorescence. This leads to a non-linear relationship between the concentration of the fluorophore and the measured signal, often resulting in an underestimation of the true reaction rate. To mitigate this, it is recommended to work with sample concentrations where the absorbance at the excitation wavelength is low, typically less than 0.1. Diluting the sample is a common strategy to minimize this effect.

Q5: How does pH affect my AMC-based assay?

A5: The pH of the assay buffer is critical for two main reasons: it affects the enzyme's activity and the fluorescence of free AMC. Most enzymes have an optimal pH range for activity. Additionally, the fluorescence of free AMC is stable in a broad range from approximately pH 3 to 11, but can be significantly decreased under highly acidic (below pH 2) or alkaline (above pH 11) conditions. It's important to optimize the buffer pH to ensure both maximal enzyme activity and optimal AMC fluorescence.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background can mask the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps & Solutions
Substrate Autohydrolysis The AMC-substrate may be unstable and hydrolyze spontaneously in the assay buffer. • Solution: Run a "no-enzyme" control (substrate in buffer) to measure the rate of autohydrolysis. Prepare substrate solutions fresh just before use and avoid prolonged storage of diluted solutions.
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent compounds or microbes that have proteolytic activity. • Solution: Prepare fresh reagents using high-purity water. Filter-sterilize buffers if microbial contamination is suspected.
Autofluorescence Assay components (e.g., test compounds, BSA) or the microplate itself can be inherently fluorescent. • Solution: Run controls without the substrate to measure the intrinsic fluorescence of samples or compounds. Use black microplates, which are recommended for fluorescence assays to reduce background and crosstalk.
Well-to-Well Contamination Pipetting errors can cause cross-contamination, especially from wells with high concentrations of free AMC. • Solution: Use careful and precise pipetting techniques. Change pipette tips between different solutions.
Issue 2: Low or No Signal

A weak or absent signal can prevent the accurate measurement of enzyme activity.

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. • Solution: Prepare fresh enzyme dilutions for each experiment and ensure it is stored at the recommended temperature. Test enzyme activity with a known positive control substrate.
Sub-optimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your enzyme. • Solution: Verify that the assay buffer is at the optimal pH and temperature for your specific enzyme. Ensure any necessary cofactors are present.
Incorrect Instrument Settings The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC. • Solution: Verify the instrument settings are correct (Ex: ~360-380 nm, Em: ~440-460 nm). Optimize the gain or integration time to improve signal strength.
Substrate Concentration Too Low The concentration of the substrate may be too low for the enzyme to generate a detectable signal. • Solution: Perform a substrate titration to determine the optimal concentration. Using a substrate concentration at or slightly above the Michaelis constant (Km) is often recommended.
Issue 3: Poor Reproducibility

Inconsistent results between wells or plates can make data interpretation unreliable.

Potential Cause Troubleshooting Steps & Solutions
Pipetting Errors Inconsistent volumes of reagents across wells can lead to significant variability. • Solution: Use calibrated multichannel pipettes for consistency. Ensure all reagents are mixed properly before dispensing.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. • Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
Temperature Gradients Inconsistent temperature across the plate during incubation can lead to variability in enzyme activity. • Solution: Ensure the plate is uniformly heated by allowing it to equilibrate to the desired temperature in the plate reader before starting the reaction.
Substrate Insolubility AMC-based substrates can have low aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous buffer. • Solution: Ensure the final concentration of DMSO is low (typically <1%) but sufficient to maintain substrate solubility. Gentle warming or sonication may help dissolve the substrate.

Data Summaries

Table 1: Effect of pH on AMC Fluorescence

This table summarizes the relative fluorescence of free AMC across a range of pH values. The fluorescence is generally stable between pH 3 and 11.

pHRelative Fluorescence (%)Stability
< 2Significantly DecreasedUnstable
3 - 11~100%Stable
> 11Significantly DecreasedUnstable

Note: Data is generalized from qualitative descriptions in the cited source. The quenching effect of highly acidic or basic conditions is often reversible upon neutralization.

Table 2: Recommended Microplate Types for Fluorescence Assays

The choice of microplate can significantly impact background signal and crosstalk.

Plate ColorWell BottomRecommended UseRationale
Black Clear or BlackFluorescence IntensityBlack walls reduce crosstalk and background fluorescence from the plate material itself.
White WhiteLuminescenceWhite walls reflect light, maximizing the signal for luminescence assays. Not ideal for fluorescence due to high background.
Clear ClearAbsorbanceRequired for light to pass through the sample. Not recommended for fluorescence due to high crosstalk and background.

Visualizations and Workflows

AMC_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Substrate Enzyme Substrate (Peptide-AMC) Products Cleaved Peptide + Free AMC Substrate->Products Enzymatic Cleavage Enzyme Target Enzyme Enzyme->Substrate Acts upon Emission Emitted Light (~440-460 nm) Products->Emission Fluoresces Excitation Excitation Light (~360-380 nm) Excitation->Products Excites Detector Plate Reader Detector Emission->Detector Measures Signal

Caption: Principle of AMC-based enzymatic assays.

Troubleshooting_Workflow Start Assay Problem Encountered (e.g., Low Signal, High Background) Check_Controls Review Controls: - No-Enzyme - No-Substrate - Positive/Negative Start->Check_Controls High_Background Is Background High in No-Enzyme Control? Check_Controls->High_Background Low_Signal Is Signal Low in Positive Control? Check_Controls->Low_Signal If Background is OK High_Background->Low_Signal No Substrate_Issue Investigate Substrate: - Autohydrolysis? - Freshly prepared? High_Background->Substrate_Issue Yes Enzyme_Issue Investigate Enzyme: - Inactive? - Wrong Concentration? Low_Signal->Enzyme_Issue Yes Optimize Optimize Assay & Rerun Low_Signal->Optimize No, review other factors (e.g., Inner Filter Effect) Reagent_Issue Investigate Reagents: - Contamination? - Autofluorescence? Substrate_Issue->Reagent_Issue Reagent_Issue->Optimize Conditions_Issue Investigate Conditions: - Suboptimal pH/Temp? - Wrong Instrument Settings? Enzyme_Issue->Conditions_Issue Conditions_Issue->Optimize

Caption: A logical workflow for troubleshooting common AMC assay issues.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents Dispense_Compounds Dispense Test Compounds & Controls into Plate Start->Dispense_Compounds Add_Enzyme Add Enzyme Solution Dispense_Compounds->Add_Enzyme Pre_incubate Pre-incubate Enzyme with Compounds Add_Enzyme->Pre_incubate Add_Substrate Initiate Reaction: Add AMC Substrate Pre_incubate->Add_Substrate Read_Plate Read Fluorescence Kinetically in Plate Reader Add_Substrate->Read_Plate Analyze Analyze Data: Calculate % Inhibition Read_Plate->Analyze

Caption: Experimental workflow for a typical inhibitor screening assay.

Experimental Protocols

Protocol 1: Generating an AMC Standard Curve

This protocol is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • High-purity DMSO

  • Assay Buffer (same as used in the enzyme assay)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 1 mM AMC Stock Solution: Dissolve a known amount of AMC powder in DMSO to create a concentrated stock solution (e.g., 10 mM). Dilute this in DMSO to make a 1 mM stock. Store aliquots at -20°C, protected from light.

  • Prepare Dilution Series: Perform a serial dilution of the AMC stock solution in your assay buffer to generate a range of concentrations (e.g., 0 µM to 50 µM). A typical series might include 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM (buffer blank).

  • Plate Loading: Add a set volume (e.g., 100 µL) of each AMC standard dilution to triplicate wells of the 96-well plate.

  • Fluorescence Measurement: Read the plate using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis: Subtract the average fluorescence of the blank (0 µM AMC) from all other readings. Plot the corrected RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where the slope (m) will be used to convert RFU to concentration.

Protocol 2: General Enzyme Activity Assay

This protocol provides a basic framework for measuring enzyme activity in a kinetic mode.

Materials:

  • Purified enzyme or cell lysate

  • AMC-conjugated substrate

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation: Dilute the enzyme and substrate to their final desired concentrations in pre-warmed assay buffer.

  • Set Up Controls: Prepare the following controls in triplicate wells:

    • No-Enzyme Control: Substrate + Assay Buffer.

    • No-Substrate Control: Enzyme + Assay Buffer.

    • Blank: Assay Buffer only.

  • Enzyme Addition: Add the diluted enzyme solution to the appropriate wells of the plate. The final volume should be consistent across all wells (e.g., 100 µL).

  • Reaction Initiation: To start the reaction, add the diluted substrate solution to all wells. This can be done efficiently using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each sample.

    • Use the slope from the AMC standard curve to convert the rate from RFU/min to µM/min or another appropriate unit of enzyme activity.

References

Technical Support Center: Improving the Sensitivity of AMC-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMC-based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the sensitivity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for AMC?

A1: The optimal excitation wavelength for free 7-amino-4-methylcoumarin (B1665955) (AMC) is typically in the range of 360-380 nm, with the optimal emission wavelength between 440-460 nm.[1][2] It is highly recommended to perform a spectrum scan with your specific instrument and under your exact assay conditions (e.g., buffer, pH) to determine the optimal settings.[2] The AMC-conjugated substrate has different spectral properties, with excitation and emission wavelengths around 330 nm and 390 nm, respectively.[1]

Q2: Why is a standard curve with free AMC necessary?

A2: A standard curve using known concentrations of free AMC is crucial for converting the relative fluorescence units (RFU) measured by your instrument into the actual amount of product formed.[2] This allows for the quantitative determination of enzyme activity, often expressed in units like nmol/min/mg. To ensure accuracy, the standard curve should be prepared using the same buffer, temperature, and final volume as your enzymatic assay.

Q3: How should I prepare and store AMC-based substrates?

A3: AMC-conjugated substrates are often supplied as a lyophilized powder and should be stored at -20°C or -70°C, protected from light. For use, a stock solution is typically prepared in a high-quality, anhydrous solvent like DMSO. It is best practice to create small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: What is the "inner filter effect" and how can it impact my results?

A4: The inner filter effect is a phenomenon where high concentrations of substances in the sample, including the substrate or test compounds, absorb either the excitation light or the emitted fluorescence. This leads to a non-linear relationship between the concentration of the fluorophore and the measured signal, often resulting in an underestimation of the true reaction rate. To mitigate this, it is recommended to work with sample concentrations where the absorbance at the excitation wavelength is low, typically less than 0.1. Diluting the sample is a common strategy to minimize this effect.

Q5: How does pH affect my AMC-based assay?

A5: The pH of the assay buffer is critical for two main reasons: it affects the enzyme's activity and the fluorescence of free AMC. Most enzymes have an optimal pH range for activity. Additionally, the fluorescence of free AMC is stable in a broad range from approximately pH 3 to 11, but can be significantly decreased under highly acidic (below pH 2) or alkaline (above pH 11) conditions. It's important to optimize the buffer pH to ensure both maximal enzyme activity and optimal AMC fluorescence.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background can mask the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps & Solutions
Substrate Autohydrolysis The AMC-substrate may be unstable and hydrolyze spontaneously in the assay buffer. • Solution: Run a "no-enzyme" control (substrate in buffer) to measure the rate of autohydrolysis. Prepare substrate solutions fresh just before use and avoid prolonged storage of diluted solutions.
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent compounds or microbes that have proteolytic activity. • Solution: Prepare fresh reagents using high-purity water. Filter-sterilize buffers if microbial contamination is suspected.
Autofluorescence Assay components (e.g., test compounds, BSA) or the microplate itself can be inherently fluorescent. • Solution: Run controls without the substrate to measure the intrinsic fluorescence of samples or compounds. Use black microplates, which are recommended for fluorescence assays to reduce background and crosstalk.
Well-to-Well Contamination Pipetting errors can cause cross-contamination, especially from wells with high concentrations of free AMC. • Solution: Use careful and precise pipetting techniques. Change pipette tips between different solutions.
Issue 2: Low or No Signal

A weak or absent signal can prevent the accurate measurement of enzyme activity.

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. • Solution: Prepare fresh enzyme dilutions for each experiment and ensure it is stored at the recommended temperature. Test enzyme activity with a known positive control substrate.
Sub-optimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your enzyme. • Solution: Verify that the assay buffer is at the optimal pH and temperature for your specific enzyme. Ensure any necessary cofactors are present.
Incorrect Instrument Settings The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC. • Solution: Verify the instrument settings are correct (Ex: ~360-380 nm, Em: ~440-460 nm). Optimize the gain or integration time to improve signal strength.
Substrate Concentration Too Low The concentration of the substrate may be too low for the enzyme to generate a detectable signal. • Solution: Perform a substrate titration to determine the optimal concentration. Using a substrate concentration at or slightly above the Michaelis constant (Km) is often recommended.
Issue 3: Poor Reproducibility

Inconsistent results between wells or plates can make data interpretation unreliable.

Potential Cause Troubleshooting Steps & Solutions
Pipetting Errors Inconsistent volumes of reagents across wells can lead to significant variability. • Solution: Use calibrated multichannel pipettes for consistency. Ensure all reagents are mixed properly before dispensing.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. • Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
Temperature Gradients Inconsistent temperature across the plate during incubation can lead to variability in enzyme activity. • Solution: Ensure the plate is uniformly heated by allowing it to equilibrate to the desired temperature in the plate reader before starting the reaction.
Substrate Insolubility AMC-based substrates can have low aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous buffer. • Solution: Ensure the final concentration of DMSO is low (typically <1%) but sufficient to maintain substrate solubility. Gentle warming or sonication may help dissolve the substrate.

Data Summaries

Table 1: Effect of pH on AMC Fluorescence

This table summarizes the relative fluorescence of free AMC across a range of pH values. The fluorescence is generally stable between pH 3 and 11.

pHRelative Fluorescence (%)Stability
< 2Significantly DecreasedUnstable
3 - 11~100%Stable
> 11Significantly DecreasedUnstable

Note: Data is generalized from qualitative descriptions in the cited source. The quenching effect of highly acidic or basic conditions is often reversible upon neutralization.

Table 2: Recommended Microplate Types for Fluorescence Assays

The choice of microplate can significantly impact background signal and crosstalk.

Plate ColorWell BottomRecommended UseRationale
Black Clear or BlackFluorescence IntensityBlack walls reduce crosstalk and background fluorescence from the plate material itself.
White WhiteLuminescenceWhite walls reflect light, maximizing the signal for luminescence assays. Not ideal for fluorescence due to high background.
Clear ClearAbsorbanceRequired for light to pass through the sample. Not recommended for fluorescence due to high crosstalk and background.

Visualizations and Workflows

AMC_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Substrate Enzyme Substrate (Peptide-AMC) Products Cleaved Peptide + Free AMC Substrate->Products Enzymatic Cleavage Enzyme Target Enzyme Enzyme->Substrate Acts upon Emission Emitted Light (~440-460 nm) Products->Emission Fluoresces Excitation Excitation Light (~360-380 nm) Excitation->Products Excites Detector Plate Reader Detector Emission->Detector Measures Signal

Caption: Principle of AMC-based enzymatic assays.

Troubleshooting_Workflow Start Assay Problem Encountered (e.g., Low Signal, High Background) Check_Controls Review Controls: - No-Enzyme - No-Substrate - Positive/Negative Start->Check_Controls High_Background Is Background High in No-Enzyme Control? Check_Controls->High_Background Low_Signal Is Signal Low in Positive Control? Check_Controls->Low_Signal If Background is OK High_Background->Low_Signal No Substrate_Issue Investigate Substrate: - Autohydrolysis? - Freshly prepared? High_Background->Substrate_Issue Yes Enzyme_Issue Investigate Enzyme: - Inactive? - Wrong Concentration? Low_Signal->Enzyme_Issue Yes Optimize Optimize Assay & Rerun Low_Signal->Optimize No, review other factors (e.g., Inner Filter Effect) Reagent_Issue Investigate Reagents: - Contamination? - Autofluorescence? Substrate_Issue->Reagent_Issue Reagent_Issue->Optimize Conditions_Issue Investigate Conditions: - Suboptimal pH/Temp? - Wrong Instrument Settings? Enzyme_Issue->Conditions_Issue Conditions_Issue->Optimize

Caption: A logical workflow for troubleshooting common AMC assay issues.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents Dispense_Compounds Dispense Test Compounds & Controls into Plate Start->Dispense_Compounds Add_Enzyme Add Enzyme Solution Dispense_Compounds->Add_Enzyme Pre_incubate Pre-incubate Enzyme with Compounds Add_Enzyme->Pre_incubate Add_Substrate Initiate Reaction: Add AMC Substrate Pre_incubate->Add_Substrate Read_Plate Read Fluorescence Kinetically in Plate Reader Add_Substrate->Read_Plate Analyze Analyze Data: Calculate % Inhibition Read_Plate->Analyze

Caption: Experimental workflow for a typical inhibitor screening assay.

Experimental Protocols

Protocol 1: Generating an AMC Standard Curve

This protocol is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • High-purity DMSO

  • Assay Buffer (same as used in the enzyme assay)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 1 mM AMC Stock Solution: Dissolve a known amount of AMC powder in DMSO to create a concentrated stock solution (e.g., 10 mM). Dilute this in DMSO to make a 1 mM stock. Store aliquots at -20°C, protected from light.

  • Prepare Dilution Series: Perform a serial dilution of the AMC stock solution in your assay buffer to generate a range of concentrations (e.g., 0 µM to 50 µM). A typical series might include 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM (buffer blank).

  • Plate Loading: Add a set volume (e.g., 100 µL) of each AMC standard dilution to triplicate wells of the 96-well plate.

  • Fluorescence Measurement: Read the plate using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis: Subtract the average fluorescence of the blank (0 µM AMC) from all other readings. Plot the corrected RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where the slope (m) will be used to convert RFU to concentration.

Protocol 2: General Enzyme Activity Assay

This protocol provides a basic framework for measuring enzyme activity in a kinetic mode.

Materials:

  • Purified enzyme or cell lysate

  • AMC-conjugated substrate

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation: Dilute the enzyme and substrate to their final desired concentrations in pre-warmed assay buffer.

  • Set Up Controls: Prepare the following controls in triplicate wells:

    • No-Enzyme Control: Substrate + Assay Buffer.

    • No-Substrate Control: Enzyme + Assay Buffer.

    • Blank: Assay Buffer only.

  • Enzyme Addition: Add the diluted enzyme solution to the appropriate wells of the plate. The final volume should be consistent across all wells (e.g., 100 µL).

  • Reaction Initiation: To start the reaction, add the diluted substrate solution to all wells. This can be done efficiently using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each sample.

    • Use the slope from the AMC standard curve to convert the rate from RFU/min to µM/min or another appropriate unit of enzyme activity.

References

Technical Support Center: Improving the Sensitivity of AMC-Based Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AMC-based enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and improve the sensitivity and reliability of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for AMC?

A1: The optimal excitation wavelength for free 7-amino-4-methylcoumarin (B1665955) (AMC) is typically in the range of 360-380 nm, with the optimal emission wavelength between 440-460 nm.[1][2] It is highly recommended to perform a spectrum scan with your specific instrument and under your exact assay conditions (e.g., buffer, pH) to determine the optimal settings.[2] The AMC-conjugated substrate has different spectral properties, with excitation and emission wavelengths around 330 nm and 390 nm, respectively.[1]

Q2: Why is a standard curve with free AMC necessary?

A2: A standard curve using known concentrations of free AMC is crucial for converting the relative fluorescence units (RFU) measured by your instrument into the actual amount of product formed.[2] This allows for the quantitative determination of enzyme activity, often expressed in units like nmol/min/mg. To ensure accuracy, the standard curve should be prepared using the same buffer, temperature, and final volume as your enzymatic assay.

Q3: How should I prepare and store AMC-based substrates?

A3: AMC-conjugated substrates are often supplied as a lyophilized powder and should be stored at -20°C or -70°C, protected from light. For use, a stock solution is typically prepared in a high-quality, anhydrous solvent like DMSO. It is best practice to create small, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q4: What is the "inner filter effect" and how can it impact my results?

A4: The inner filter effect is a phenomenon where high concentrations of substances in the sample, including the substrate or test compounds, absorb either the excitation light or the emitted fluorescence. This leads to a non-linear relationship between the concentration of the fluorophore and the measured signal, often resulting in an underestimation of the true reaction rate. To mitigate this, it is recommended to work with sample concentrations where the absorbance at the excitation wavelength is low, typically less than 0.1. Diluting the sample is a common strategy to minimize this effect.

Q5: How does pH affect my AMC-based assay?

A5: The pH of the assay buffer is critical for two main reasons: it affects the enzyme's activity and the fluorescence of free AMC. Most enzymes have an optimal pH range for activity. Additionally, the fluorescence of free AMC is stable in a broad range from approximately pH 3 to 11, but can be significantly decreased under highly acidic (below pH 2) or alkaline (above pH 11) conditions. It's important to optimize the buffer pH to ensure both maximal enzyme activity and optimal AMC fluorescence.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background can mask the signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.

Potential Cause Troubleshooting Steps & Solutions
Substrate Autohydrolysis The AMC-substrate may be unstable and hydrolyze spontaneously in the assay buffer. • Solution: Run a "no-enzyme" control (substrate in buffer) to measure the rate of autohydrolysis. Prepare substrate solutions fresh just before use and avoid prolonged storage of diluted solutions.
Contaminated Reagents Buffers or other reagents may be contaminated with fluorescent compounds or microbes that have proteolytic activity. • Solution: Prepare fresh reagents using high-purity water. Filter-sterilize buffers if microbial contamination is suspected.
Autofluorescence Assay components (e.g., test compounds, BSA) or the microplate itself can be inherently fluorescent. • Solution: Run controls without the substrate to measure the intrinsic fluorescence of samples or compounds. Use black microplates, which are recommended for fluorescence assays to reduce background and crosstalk.
Well-to-Well Contamination Pipetting errors can cause cross-contamination, especially from wells with high concentrations of free AMC. • Solution: Use careful and precise pipetting techniques. Change pipette tips between different solutions.
Issue 2: Low or No Signal

A weak or absent signal can prevent the accurate measurement of enzyme activity.

Potential Cause Troubleshooting Steps & Solutions
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. • Solution: Prepare fresh enzyme dilutions for each experiment and ensure it is stored at the recommended temperature. Test enzyme activity with a known positive control substrate.
Sub-optimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your enzyme. • Solution: Verify that the assay buffer is at the optimal pH and temperature for your specific enzyme. Ensure any necessary cofactors are present.
Incorrect Instrument Settings The excitation and emission wavelengths on the fluorometer may be set incorrectly for AMC. • Solution: Verify the instrument settings are correct (Ex: ~360-380 nm, Em: ~440-460 nm). Optimize the gain or integration time to improve signal strength.
Substrate Concentration Too Low The concentration of the substrate may be too low for the enzyme to generate a detectable signal. • Solution: Perform a substrate titration to determine the optimal concentration. Using a substrate concentration at or slightly above the Michaelis constant (Km) is often recommended.
Issue 3: Poor Reproducibility

Inconsistent results between wells or plates can make data interpretation unreliable.

Potential Cause Troubleshooting Steps & Solutions
Pipetting Errors Inconsistent volumes of reagents across wells can lead to significant variability. • Solution: Use calibrated multichannel pipettes for consistency. Ensure all reagents are mixed properly before dispensing.
Plate Edge Effects Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. • Solution: Avoid using the outer wells of the plate for samples. Instead, fill them with buffer or water to create a humidity barrier.
Temperature Gradients Inconsistent temperature across the plate during incubation can lead to variability in enzyme activity. • Solution: Ensure the plate is uniformly heated by allowing it to equilibrate to the desired temperature in the plate reader before starting the reaction.
Substrate Insolubility AMC-based substrates can have low aqueous solubility and may precipitate when diluted from a DMSO stock into an aqueous buffer. • Solution: Ensure the final concentration of DMSO is low (typically <1%) but sufficient to maintain substrate solubility. Gentle warming or sonication may help dissolve the substrate.

Data Summaries

Table 1: Effect of pH on AMC Fluorescence

This table summarizes the relative fluorescence of free AMC across a range of pH values. The fluorescence is generally stable between pH 3 and 11.

pHRelative Fluorescence (%)Stability
< 2Significantly DecreasedUnstable
3 - 11~100%Stable
> 11Significantly DecreasedUnstable

Note: Data is generalized from qualitative descriptions in the cited source. The quenching effect of highly acidic or basic conditions is often reversible upon neutralization.

Table 2: Recommended Microplate Types for Fluorescence Assays

The choice of microplate can significantly impact background signal and crosstalk.

Plate ColorWell BottomRecommended UseRationale
Black Clear or BlackFluorescence IntensityBlack walls reduce crosstalk and background fluorescence from the plate material itself.
White WhiteLuminescenceWhite walls reflect light, maximizing the signal for luminescence assays. Not ideal for fluorescence due to high background.
Clear ClearAbsorbanceRequired for light to pass through the sample. Not recommended for fluorescence due to high crosstalk and background.

Visualizations and Workflows

AMC_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Substrate Enzyme Substrate (Peptide-AMC) Products Cleaved Peptide + Free AMC Substrate->Products Enzymatic Cleavage Enzyme Target Enzyme Enzyme->Substrate Acts upon Emission Emitted Light (~440-460 nm) Products->Emission Fluoresces Excitation Excitation Light (~360-380 nm) Excitation->Products Excites Detector Plate Reader Detector Emission->Detector Measures Signal

Caption: Principle of AMC-based enzymatic assays.

Troubleshooting_Workflow Start Assay Problem Encountered (e.g., Low Signal, High Background) Check_Controls Review Controls: - No-Enzyme - No-Substrate - Positive/Negative Start->Check_Controls High_Background Is Background High in No-Enzyme Control? Check_Controls->High_Background Low_Signal Is Signal Low in Positive Control? Check_Controls->Low_Signal If Background is OK High_Background->Low_Signal No Substrate_Issue Investigate Substrate: - Autohydrolysis? - Freshly prepared? High_Background->Substrate_Issue Yes Enzyme_Issue Investigate Enzyme: - Inactive? - Wrong Concentration? Low_Signal->Enzyme_Issue Yes Optimize Optimize Assay & Rerun Low_Signal->Optimize No, review other factors (e.g., Inner Filter Effect) Reagent_Issue Investigate Reagents: - Contamination? - Autofluorescence? Substrate_Issue->Reagent_Issue Reagent_Issue->Optimize Conditions_Issue Investigate Conditions: - Suboptimal pH/Temp? - Wrong Instrument Settings? Enzyme_Issue->Conditions_Issue Conditions_Issue->Optimize

Caption: A logical workflow for troubleshooting common AMC assay issues.

Inhibitor_Screening_Workflow Start Start: Prepare Reagents Dispense_Compounds Dispense Test Compounds & Controls into Plate Start->Dispense_Compounds Add_Enzyme Add Enzyme Solution Dispense_Compounds->Add_Enzyme Pre_incubate Pre-incubate Enzyme with Compounds Add_Enzyme->Pre_incubate Add_Substrate Initiate Reaction: Add AMC Substrate Pre_incubate->Add_Substrate Read_Plate Read Fluorescence Kinetically in Plate Reader Add_Substrate->Read_Plate Analyze Analyze Data: Calculate % Inhibition Read_Plate->Analyze

Caption: Experimental workflow for a typical inhibitor screening assay.

Experimental Protocols

Protocol 1: Generating an AMC Standard Curve

This protocol is essential for converting relative fluorescence units (RFU) to the molar amount of product formed.

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • High-purity DMSO

  • Assay Buffer (same as used in the enzyme assay)

  • Black, clear-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a 1 mM AMC Stock Solution: Dissolve a known amount of AMC powder in DMSO to create a concentrated stock solution (e.g., 10 mM). Dilute this in DMSO to make a 1 mM stock. Store aliquots at -20°C, protected from light.

  • Prepare Dilution Series: Perform a serial dilution of the AMC stock solution in your assay buffer to generate a range of concentrations (e.g., 0 µM to 50 µM). A typical series might include 50, 25, 12.5, 6.25, 3.13, 1.56, and 0 µM (buffer blank).

  • Plate Loading: Add a set volume (e.g., 100 µL) of each AMC standard dilution to triplicate wells of the 96-well plate.

  • Fluorescence Measurement: Read the plate using the optimal excitation and emission wavelengths for AMC (e.g., Ex: 380 nm, Em: 460 nm).

  • Data Analysis: Subtract the average fluorescence of the blank (0 µM AMC) from all other readings. Plot the corrected RFU values against the corresponding AMC concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where the slope (m) will be used to convert RFU to concentration.

Protocol 2: General Enzyme Activity Assay

This protocol provides a basic framework for measuring enzyme activity in a kinetic mode.

Materials:

  • Purified enzyme or cell lysate

  • AMC-conjugated substrate

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation: Dilute the enzyme and substrate to their final desired concentrations in pre-warmed assay buffer.

  • Set Up Controls: Prepare the following controls in triplicate wells:

    • No-Enzyme Control: Substrate + Assay Buffer.

    • No-Substrate Control: Enzyme + Assay Buffer.

    • Blank: Assay Buffer only.

  • Enzyme Addition: Add the diluted enzyme solution to the appropriate wells of the plate. The final volume should be consistent across all wells (e.g., 100 µL).

  • Reaction Initiation: To start the reaction, add the diluted substrate solution to all wells. This can be done efficiently using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot for each sample.

    • Use the slope from the AMC standard curve to convert the rate from RFU/min to µM/min or another appropriate unit of enzyme activity.

References

Issues with 7-Amino-4-methylcoumarin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with 7-Amino-4-methylcoumarin (AMC) solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Amino-4-methylcoumarin (AMC) not dissolving in my aqueous buffer?

A1: 7-Amino-4-methylcoumarin has low solubility in water.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in which it is more readily soluble.[1][2][3] This stock solution can then be diluted to the final working concentration in your aqueous buffer.[2]

Q2: Which organic solvents are recommended for preparing an AMC stock solution?

A2: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are commonly used solvents for preparing AMC stock solutions. It is important to use high-purity, anhydrous solvents because the presence of water can reduce the solubility of AMC in these organic solvents.

Q3: What should I do if I see precipitation when I dilute my AMC stock solution into an aqueous buffer?

A3: Precipitation upon dilution indicates that the concentration of AMC in the final aqueous solution is above its solubility limit. To resolve this, you can try the following:

  • Increase the dilution factor to lower the final AMC concentration.

  • If your experiment allows, slightly increase the percentage of the organic co-solvent in the final solution.

  • Gently warm the solution or use sonication to help with dissolution.

Q4: How does pH affect the solubility of AMC in aqueous buffers?

A4: The amino group in 7-Amino-4-methylcoumarin can be protonated at an acidic pH, which may slightly enhance its aqueous solubility. However, its overall solubility in aqueous buffers remains low across a broad pH range. For many applications, a pH between 7 and 9 is often used. The fluorescence of coumarin (B35378) derivatives can also be pH-dependent, with the fluorescence intensity of AMC generally being stable between pH 6 to 8.

Q5: What is the maximum concentration of organic solvent I can have in my final aqueous working solution?

A5: It is advisable to keep the final concentration of the organic solvent in the aqueous working solution as low as possible, typically below 1% (v/v), to prevent potential artifacts in biological assays.

Q6: Are there other ways to improve the aqueous solubility of AMC?

A6: Yes, advanced formulation strategies can be employed. These include the use of co-solvents, such as ethanol (B145695) or isopropanol (B130326), or using cyclodextrins to form inclusion complexes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of AMC stock solution into aqueous buffer The final concentration of AMC exceeds its solubility limit in the aqueous buffer.- Increase the dilution factor to lower the final AMC concentration.- If experimentally permissible, increase the percentage of the organic co-solvent in the final solution.- Gently warm the solution or use sonication to aid dissolution.
Cloudy or hazy aqueous working solution Incomplete dissolution of AMC.- Ensure the stock solution is clear and fully dissolved before diluting.- Filter the aqueous working solution using a 0.22 µm syringe filter.- Use freshly prepared stock solutions and high-purity solvents.
The desired AMC concentration is not achievable in the aqueous buffer The intrinsic low aqueous solubility of AMC.- Explore the use of co-solvents like ethanol or isopropanol in the aqueous buffer.- Investigate the use of solubility enhancers such as cyclodextrins.
Low or inconsistent fluorescence signal Aggregation-induced fluorescence quenching or photodegradation.- Optimize the AMC concentration to avoid aggregation.- Protect AMC solutions from light by using amber vials or wrapping containers in aluminum foil.

Quantitative Data: Solubility of 7-Amino-4-methylcoumarin

SolventSolubility
DMSO10 mg/mL, 100 mg/mL (with sonication)
DMF3 mg/mL
Acetone10 mg/mL
Ethanol20 mg/mL
DMF:PBS (pH 7.2) (1:50)0.01 mg/mL
DMSO:PBS (pH 7.2) (1:40)0.02 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated AMC Stock Solution

Materials:

  • 7-Amino-4-methylcoumarin (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or amber vials

Procedure:

  • Weigh the desired amount of AMC powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the solid is completely dissolved. If needed, sonicate for a short period to aid dissolution.

  • Visually inspect the solution to ensure it is clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light. DMSO stock solutions are stable for up to 6 months at -20°C.

Protocol 2: Preparation of an Aqueous AMC Working Solution

Materials:

  • 10 mg/mL AMC stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., 0.2 M Tris-HCl, pH 7.4)

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw the AMC stock solution and allow it to reach room temperature.

  • If necessary, perform a serial dilution of the stock solution to an intermediate concentration for accurate pipetting.

  • Add the appropriate volume of the AMC stock solution to the aqueous buffer to achieve the desired final concentration. For instance, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, add 2 µL of the stock to 998 µL of buffer.

  • Gently vortex to mix thoroughly.

Visualizations

G Workflow for Preparing AMC Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh_AMC Weigh AMC Powder add_DMSO Add Anhydrous DMSO (e.g., to 10 mg/mL) weigh_AMC->add_DMSO dissolve Vortex / Sonicate to Dissolve add_DMSO->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw_stock Thaw AMC Stock Solution dilute Dilute into Aqueous Buffer thaw_stock->dilute mix Vortex to Mix dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing AMC stock and working solutions.

G Troubleshooting AMC Solubility Issues cluster_yes Yes cluster_no No start Precipitate observed upon dilution? increase_dilution Increase Dilution Factor start->increase_dilution Yes proceed Proceed with Experiment start->proceed No increase_cosolvent Increase Co-solvent % (if possible) increase_dilution->increase_cosolvent warm_sonicate Gently Warm or Sonicate increase_cosolvent->warm_sonicate

Caption: Troubleshooting flowchart for AMC precipitation issues.

G AMC Usage in Protease Assays AMC_substrate AMC-Peptide Substrate (Fluorescence Quenched) cleavage Enzymatic Cleavage AMC_substrate->cleavage protease Protease protease->cleavage free_AMC Free AMC (Fluorescent) cleavage->free_AMC peptide Peptide Fragment cleavage->peptide

Caption: Signaling pathway of AMC in a protease assay.

References

Issues with 7-Amino-4-methylcoumarin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with 7-Amino-4-methylcoumarin (AMC) solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Amino-4-methylcoumarin (AMC) not dissolving in my aqueous buffer?

A1: 7-Amino-4-methylcoumarin has low solubility in water.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in which it is more readily soluble.[1][2][3] This stock solution can then be diluted to the final working concentration in your aqueous buffer.[2]

Q2: Which organic solvents are recommended for preparing an AMC stock solution?

A2: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone (B3395972) are commonly used solvents for preparing AMC stock solutions. It is important to use high-purity, anhydrous solvents because the presence of water can reduce the solubility of AMC in these organic solvents.

Q3: What should I do if I see precipitation when I dilute my AMC stock solution into an aqueous buffer?

A3: Precipitation upon dilution indicates that the concentration of AMC in the final aqueous solution is above its solubility limit. To resolve this, you can try the following:

  • Increase the dilution factor to lower the final AMC concentration.

  • If your experiment allows, slightly increase the percentage of the organic co-solvent in the final solution.

  • Gently warm the solution or use sonication to help with dissolution.

Q4: How does pH affect the solubility of AMC in aqueous buffers?

A4: The amino group in 7-Amino-4-methylcoumarin can be protonated at an acidic pH, which may slightly enhance its aqueous solubility. However, its overall solubility in aqueous buffers remains low across a broad pH range. For many applications, a pH between 7 and 9 is often used. The fluorescence of coumarin (B35378) derivatives can also be pH-dependent, with the fluorescence intensity of AMC generally being stable between pH 6 to 8.

Q5: What is the maximum concentration of organic solvent I can have in my final aqueous working solution?

A5: It is advisable to keep the final concentration of the organic solvent in the aqueous working solution as low as possible, typically below 1% (v/v), to prevent potential artifacts in biological assays.

Q6: Are there other ways to improve the aqueous solubility of AMC?

A6: Yes, advanced formulation strategies can be employed. These include the use of co-solvents, such as ethanol (B145695) or isopropanol (B130326), or using cyclodextrins to form inclusion complexes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of AMC stock solution into aqueous buffer The final concentration of AMC exceeds its solubility limit in the aqueous buffer.- Increase the dilution factor to lower the final AMC concentration.- If experimentally permissible, increase the percentage of the organic co-solvent in the final solution.- Gently warm the solution or use sonication to aid dissolution.
Cloudy or hazy aqueous working solution Incomplete dissolution of AMC.- Ensure the stock solution is clear and fully dissolved before diluting.- Filter the aqueous working solution using a 0.22 µm syringe filter.- Use freshly prepared stock solutions and high-purity solvents.
The desired AMC concentration is not achievable in the aqueous buffer The intrinsic low aqueous solubility of AMC.- Explore the use of co-solvents like ethanol or isopropanol in the aqueous buffer.- Investigate the use of solubility enhancers such as cyclodextrins.
Low or inconsistent fluorescence signal Aggregation-induced fluorescence quenching or photodegradation.- Optimize the AMC concentration to avoid aggregation.- Protect AMC solutions from light by using amber vials or wrapping containers in aluminum foil.

Quantitative Data: Solubility of 7-Amino-4-methylcoumarin

SolventSolubility
DMSO10 mg/mL, 100 mg/mL (with sonication)
DMF3 mg/mL
Acetone10 mg/mL
Ethanol20 mg/mL
DMF:PBS (pH 7.2) (1:50)0.01 mg/mL
DMSO:PBS (pH 7.2) (1:40)0.02 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated AMC Stock Solution

Materials:

  • 7-Amino-4-methylcoumarin (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or amber vials

Procedure:

  • Weigh the desired amount of AMC powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the solid is completely dissolved. If needed, sonicate for a short period to aid dissolution.

  • Visually inspect the solution to ensure it is clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light. DMSO stock solutions are stable for up to 6 months at -20°C.

Protocol 2: Preparation of an Aqueous AMC Working Solution

Materials:

  • 10 mg/mL AMC stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., 0.2 M Tris-HCl, pH 7.4)

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw the AMC stock solution and allow it to reach room temperature.

  • If necessary, perform a serial dilution of the stock solution to an intermediate concentration for accurate pipetting.

  • Add the appropriate volume of the AMC stock solution to the aqueous buffer to achieve the desired final concentration. For instance, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, add 2 µL of the stock to 998 µL of buffer.

  • Gently vortex to mix thoroughly.

Visualizations

G Workflow for Preparing AMC Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh_AMC Weigh AMC Powder add_DMSO Add Anhydrous DMSO (e.g., to 10 mg/mL) weigh_AMC->add_DMSO dissolve Vortex / Sonicate to Dissolve add_DMSO->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw_stock Thaw AMC Stock Solution dilute Dilute into Aqueous Buffer thaw_stock->dilute mix Vortex to Mix dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing AMC stock and working solutions.

G Troubleshooting AMC Solubility Issues cluster_yes Yes cluster_no No start Precipitate observed upon dilution? increase_dilution Increase Dilution Factor start->increase_dilution Yes proceed Proceed with Experiment start->proceed No increase_cosolvent Increase Co-solvent % (if possible) increase_dilution->increase_cosolvent warm_sonicate Gently Warm or Sonicate increase_cosolvent->warm_sonicate

Caption: Troubleshooting flowchart for AMC precipitation issues.

G AMC Usage in Protease Assays AMC_substrate AMC-Peptide Substrate (Fluorescence Quenched) cleavage Enzymatic Cleavage AMC_substrate->cleavage protease Protease protease->cleavage free_AMC Free AMC (Fluorescent) cleavage->free_AMC peptide Peptide Fragment cleavage->peptide

Caption: Signaling pathway of AMC in a protease assay.

References

Issues with 7-Amino-4-methylcoumarin solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with 7-Amino-4-methylcoumarin (AMC) solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Amino-4-methylcoumarin (AMC) not dissolving in my aqueous buffer?

A1: 7-Amino-4-methylcoumarin has low solubility in water.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF), in which it is more readily soluble.[1][2][3] This stock solution can then be diluted to the final working concentration in your aqueous buffer.[2]

Q2: Which organic solvents are recommended for preparing an AMC stock solution?

A2: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are commonly used solvents for preparing AMC stock solutions. It is important to use high-purity, anhydrous solvents because the presence of water can reduce the solubility of AMC in these organic solvents.

Q3: What should I do if I see precipitation when I dilute my AMC stock solution into an aqueous buffer?

A3: Precipitation upon dilution indicates that the concentration of AMC in the final aqueous solution is above its solubility limit. To resolve this, you can try the following:

  • Increase the dilution factor to lower the final AMC concentration.

  • If your experiment allows, slightly increase the percentage of the organic co-solvent in the final solution.

  • Gently warm the solution or use sonication to help with dissolution.

Q4: How does pH affect the solubility of AMC in aqueous buffers?

A4: The amino group in 7-Amino-4-methylcoumarin can be protonated at an acidic pH, which may slightly enhance its aqueous solubility. However, its overall solubility in aqueous buffers remains low across a broad pH range. For many applications, a pH between 7 and 9 is often used. The fluorescence of coumarin derivatives can also be pH-dependent, with the fluorescence intensity of AMC generally being stable between pH 6 to 8.

Q5: What is the maximum concentration of organic solvent I can have in my final aqueous working solution?

A5: It is advisable to keep the final concentration of the organic solvent in the aqueous working solution as low as possible, typically below 1% (v/v), to prevent potential artifacts in biological assays.

Q6: Are there other ways to improve the aqueous solubility of AMC?

A6: Yes, advanced formulation strategies can be employed. These include the use of co-solvents, such as ethanol or isopropanol, or using cyclodextrins to form inclusion complexes.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of AMC stock solution into aqueous buffer The final concentration of AMC exceeds its solubility limit in the aqueous buffer.- Increase the dilution factor to lower the final AMC concentration.- If experimentally permissible, increase the percentage of the organic co-solvent in the final solution.- Gently warm the solution or use sonication to aid dissolution.
Cloudy or hazy aqueous working solution Incomplete dissolution of AMC.- Ensure the stock solution is clear and fully dissolved before diluting.- Filter the aqueous working solution using a 0.22 µm syringe filter.- Use freshly prepared stock solutions and high-purity solvents.
The desired AMC concentration is not achievable in the aqueous buffer The intrinsic low aqueous solubility of AMC.- Explore the use of co-solvents like ethanol or isopropanol in the aqueous buffer.- Investigate the use of solubility enhancers such as cyclodextrins.
Low or inconsistent fluorescence signal Aggregation-induced fluorescence quenching or photodegradation.- Optimize the AMC concentration to avoid aggregation.- Protect AMC solutions from light by using amber vials or wrapping containers in aluminum foil.

Quantitative Data: Solubility of 7-Amino-4-methylcoumarin

SolventSolubility
DMSO10 mg/mL, 100 mg/mL (with sonication)
DMF3 mg/mL
Acetone10 mg/mL
Ethanol20 mg/mL
DMF:PBS (pH 7.2) (1:50)0.01 mg/mL
DMSO:PBS (pH 7.2) (1:40)0.02 mg/mL

Experimental Protocols

Protocol 1: Preparation of a Concentrated AMC Stock Solution

Materials:

  • 7-Amino-4-methylcoumarin (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge tubes or amber vials

Procedure:

  • Weigh the desired amount of AMC powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex the solution until the solid is completely dissolved. If needed, sonicate for a short period to aid dissolution.

  • Visually inspect the solution to ensure it is clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light. DMSO stock solutions are stable for up to 6 months at -20°C.

Protocol 2: Preparation of an Aqueous AMC Working Solution

Materials:

  • 10 mg/mL AMC stock solution in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., 0.2 M Tris-HCl, pH 7.4)

  • Pipettes and sterile pipette tips

Procedure:

  • Thaw the AMC stock solution and allow it to reach room temperature.

  • If necessary, perform a serial dilution of the stock solution to an intermediate concentration for accurate pipetting.

  • Add the appropriate volume of the AMC stock solution to the aqueous buffer to achieve the desired final concentration. For instance, to prepare 1 mL of a 20 µM working solution from a 10 mM stock, add 2 µL of the stock to 998 µL of buffer.

  • Gently vortex to mix thoroughly.

Visualizations

G Workflow for Preparing AMC Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh_AMC Weigh AMC Powder add_DMSO Add Anhydrous DMSO (e.g., to 10 mg/mL) weigh_AMC->add_DMSO dissolve Vortex / Sonicate to Dissolve add_DMSO->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw_stock Thaw AMC Stock Solution dilute Dilute into Aqueous Buffer thaw_stock->dilute mix Vortex to Mix dilute->mix use Use in Experiment mix->use

Caption: Workflow for preparing AMC stock and working solutions.

G Troubleshooting AMC Solubility Issues cluster_yes Yes cluster_no No start Precipitate observed upon dilution? increase_dilution Increase Dilution Factor start->increase_dilution Yes proceed Proceed with Experiment start->proceed No increase_cosolvent Increase Co-solvent % (if possible) increase_dilution->increase_cosolvent warm_sonicate Gently Warm or Sonicate increase_cosolvent->warm_sonicate

Caption: Troubleshooting flowchart for AMC precipitation issues.

G AMC Usage in Protease Assays AMC_substrate AMC-Peptide Substrate (Fluorescence Quenched) cleavage Enzymatic Cleavage AMC_substrate->cleavage protease Protease protease->cleavage free_AMC Free AMC (Fluorescent) cleavage->free_AMC peptide Peptide Fragment cleavage->peptide

Caption: Signaling pathway of AMC in a protease assay.

References

7-Amino-4-methylcoumarin assay interference from compounds

Author: BenchChem Technical Support Team. Date: December 2025

<content_type> Technical Support Center: Troubleshooting 7-Amino-4-methylcoumarin (AMC) Assay Interference

This guide is designed for researchers, scientists, and drug development professionals who utilize 7-Amino-4-methylcoumarin (AMC)-based assays. It provides detailed troubleshooting advice and protocols to identify and mitigate common sources of assay interference from test compounds.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an AMC-based assay?

AMC-based assays are widely used to measure enzyme activity, particularly for proteases and deubiquitinases.[1] The substrate in these assays consists of a peptide or other molecule covalently linked to AMC. This linkage quenches the fluorescence of the AMC molecule.[1][2] When the enzyme of interest cleaves the substrate, free AMC is released.[1][2] This free AMC is highly fluorescent, and the increase in fluorescence intensity, typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.

Q2: What are the primary sources of compound interference in AMC assays?

Compound interference can lead to false-positive or false-negative results and generally falls into three main categories:

  • Compound Autofluorescence: The test compound itself is fluorescent at the same wavelengths used to detect AMC, leading to a false-positive signal (apparent enzyme activation or reduced inhibition).

  • Fluorescence Quenching: The test compound absorbs the excitation light or the emitted light from AMC, or it interacts directly with AMC to dissipate its energy through non-fluorescent means. This leads to a false-negative signal (apparent enzyme inhibition).

  • Direct Enzyme Inhibition/Activation: The compound is a true inhibitor or activator of the enzyme, which is the desired outcome of the screen. Distinguishing this from artifacts is crucial.

Q3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical compounds that frequently produce false-positive results in high-throughput screening assays. They tend to interact non-specifically with numerous biological targets or interfere with assay technologies through various mechanisms like redox activity, aggregation, or covalent protein modification. Common PAINS substructures include catechols, quinones, rhodanines, and enones. Identifying potential PAINS early can save significant time and resources.

Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses common unexpected results and provides a systematic approach to identify the root cause.

Problem 1: High background fluorescence in my control wells (e.g., "no enzyme" or wells with compound alone).

A high background signal can mask the true enzymatic signal, reducing the assay's sensitivity and dynamic range.

Possible Causes & Solutions:

Possible Cause How to Investigate Solution(s)
Test Compound Autofluorescence Run a "no-substrate" control containing your test compound and all other assay components except the AMC-substrate.If the compound is autofluorescent, subtract its signal from the experimental wells. If the signal is too high, consider using a fluorophore with a red-shifted spectrum (e.g., Rhodamine 110) to minimize overlap.
Substrate Autohydrolysis Incubate the AMC-substrate in the assay buffer without any enzyme and measure fluorescence over time.If the signal increases, the substrate is unstable. Prepare the substrate solution fresh before each use, adjust buffer pH, or test alternative buffer conditions.
Contaminated Reagents/Buffer Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths.Use high-purity reagents and freshly prepared buffers. For cell-based assays, use phenol (B47542) red-free medium.
Problem 2: The fluorescence signal is lower than expected or shows false inhibition.

A decrease in fluorescence that is not due to true enzyme inhibition can lead to the misinterpretation of a compound as an inhibitor.

Possible Causes & Solutions:

Possible Cause How to Investigate Solution(s)
Fluorescence Quenching Perform a quenching counter-assay. Add the test compound to a solution of free AMC (at a concentration similar to that produced in the assay) and measure the fluorescence. A decrease in signal indicates quenching.If quenching is observed, the compound is a false positive. Consider orthogonal assays with different detection methods (e.g., colorimetric, luminescent) to confirm activity.
Inner Filter Effect Measure the absorbance spectrum of the test compound.If the compound's absorbance overlaps with the AMC excitation (~350-380 nm) or emission (~440-460 nm) wavelengths, it can block light from reaching or leaving the sample. Consider lowering the compound concentration or using a different assay format.
Compound Precipitation Visually inspect the wells of the assay plate for any signs of precipitation (cloudiness, particles).If precipitation occurs, lower the final compound concentration or adjust the solvent (e.g., DMSO) concentration, ensuring it does not inhibit the enzyme. Including a small amount of a non-ionic detergent like Triton X-100 can sometimes prevent aggregation.
Enzyme Inactivity Run a positive control with a known active enzyme or a known inhibitor to ensure the assay is performing correctly.Ensure the enzyme is stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.

Experimental Protocols

Protocol 1: Testing for Compound Autofluorescence

Objective: To determine if a test compound emits fluorescence at the AMC assay wavelengths.

Methodology:

  • Plate Setup: In a black, opaque microplate, prepare wells containing the assay buffer and the test compound at its final screening concentration.

  • Controls: Include wells with assay buffer and the compound vehicle (e.g., DMSO) as a blank control.

  • Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths as your main assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. A significant net increase in fluorescence indicates autofluorescence.

Protocol 2: Counter-Assay for Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of free AMC.

Methodology:

  • Plate Setup: In a black, opaque microplate, add a solution of free AMC in assay buffer to all wells. The concentration of AMC should be comparable to the amount of product generated in the positive control of the primary assay.

  • Add Compound: Add the test compound at its final screening concentration to the experimental wells. Add the compound vehicle (e.g., DMSO) to control wells.

  • Measurement: Read the fluorescence of the plate immediately.

  • Analysis: Compare the fluorescence signal of wells containing the test compound to the vehicle control wells. A significant decrease in fluorescence indicates that the compound is a quencher.

Protocol 3: AMC Standard Curve

Objective: To convert relative fluorescence units (RFU) to the molar concentration of the product formed.

Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO. Store at -20°C, protected from light.

  • Serial Dilutions: Create a series of dilutions of the AMC stock solution in the assay buffer, ranging from a high concentration down to zero (buffer only blank).

  • Measurement: Add the dilutions to a microplate and read the fluorescence using the standard assay settings.

  • Plotting: Subtract the blank reading from all measurements. Plot the background-corrected RFU values against the known AMC concentrations to generate a standard curve.

Visualizing Interference and Troubleshooting

The following diagrams illustrate the mechanisms of interference and the workflow for identifying false positives.

G cluster_assay Standard AMC Assay cluster_interference Interference Mechanisms S Substrate (AMC-Peptide) Non-fluorescent E Enzyme S->E Cleavage P Product (Free AMC) Fluorescent E->P Light_Out Emission (Signal) P->Light_Out C1 Compound (Autofluorescent) C1->Light_Out False Signal C2 Compound (Quencher) C2->Light_Out Blocks Signal Light_In Excitation Light Light_In->P

Caption: Mechanisms of AMC Assay Interference. (Within 100 characters)

G Start Initial Hit Identified (Apparent Inhibition) Check_Quench Run Quenching Assay (Compound + free AMC) Start->Check_Quench Check_Auto Run Autofluorescence Check (Compound alone, no substrate) Is_Auto Is Compound Autofluorescent? Check_Auto->Is_Auto True_Hit Potential True Inhibitor Proceed to orthogonal assays and dose-response studies Is_Auto->True_Hit No Subtract Subtract background signal. Re-evaluate inhibition. Is_Auto->Subtract Yes Is_Quench Does Compound Quench AMC Signal? Check_Quench->Is_Quench Is_Quench->Check_Auto No False_Pos Result is an Artifact (False Positive) Is_Quench->False_Pos Yes Subtract->True_Hit

Caption: Workflow for Investigating False Positives. (Within 100 characters)

References

7-Amino-4-methylcoumarin assay interference from compounds

Author: BenchChem Technical Support Team. Date: December 2025

<content_type> Technical Support Center: Troubleshooting 7-Amino-4-methylcoumarin (AMC) Assay Interference

This guide is designed for researchers, scientists, and drug development professionals who utilize 7-Amino-4-methylcoumarin (AMC)-based assays. It provides detailed troubleshooting advice and protocols to identify and mitigate common sources of assay interference from test compounds.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an AMC-based assay?

AMC-based assays are widely used to measure enzyme activity, particularly for proteases and deubiquitinases.[1] The substrate in these assays consists of a peptide or other molecule covalently linked to AMC. This linkage quenches the fluorescence of the AMC molecule.[1][2] When the enzyme of interest cleaves the substrate, free AMC is released.[1][2] This free AMC is highly fluorescent, and the increase in fluorescence intensity, typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.

Q2: What are the primary sources of compound interference in AMC assays?

Compound interference can lead to false-positive or false-negative results and generally falls into three main categories:

  • Compound Autofluorescence: The test compound itself is fluorescent at the same wavelengths used to detect AMC, leading to a false-positive signal (apparent enzyme activation or reduced inhibition).

  • Fluorescence Quenching: The test compound absorbs the excitation light or the emitted light from AMC, or it interacts directly with AMC to dissipate its energy through non-fluorescent means. This leads to a false-negative signal (apparent enzyme inhibition).

  • Direct Enzyme Inhibition/Activation: The compound is a true inhibitor or activator of the enzyme, which is the desired outcome of the screen. Distinguishing this from artifacts is crucial.

Q3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical compounds that frequently produce false-positive results in high-throughput screening assays. They tend to interact non-specifically with numerous biological targets or interfere with assay technologies through various mechanisms like redox activity, aggregation, or covalent protein modification. Common PAINS substructures include catechols, quinones, rhodanines, and enones. Identifying potential PAINS early can save significant time and resources.

Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses common unexpected results and provides a systematic approach to identify the root cause.

Problem 1: High background fluorescence in my control wells (e.g., "no enzyme" or wells with compound alone).

A high background signal can mask the true enzymatic signal, reducing the assay's sensitivity and dynamic range.

Possible Causes & Solutions:

Possible Cause How to Investigate Solution(s)
Test Compound Autofluorescence Run a "no-substrate" control containing your test compound and all other assay components except the AMC-substrate.If the compound is autofluorescent, subtract its signal from the experimental wells. If the signal is too high, consider using a fluorophore with a red-shifted spectrum (e.g., Rhodamine 110) to minimize overlap.
Substrate Autohydrolysis Incubate the AMC-substrate in the assay buffer without any enzyme and measure fluorescence over time.If the signal increases, the substrate is unstable. Prepare the substrate solution fresh before each use, adjust buffer pH, or test alternative buffer conditions.
Contaminated Reagents/Buffer Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths.Use high-purity reagents and freshly prepared buffers. For cell-based assays, use phenol (B47542) red-free medium.
Problem 2: The fluorescence signal is lower than expected or shows false inhibition.

A decrease in fluorescence that is not due to true enzyme inhibition can lead to the misinterpretation of a compound as an inhibitor.

Possible Causes & Solutions:

Possible Cause How to Investigate Solution(s)
Fluorescence Quenching Perform a quenching counter-assay. Add the test compound to a solution of free AMC (at a concentration similar to that produced in the assay) and measure the fluorescence. A decrease in signal indicates quenching.If quenching is observed, the compound is a false positive. Consider orthogonal assays with different detection methods (e.g., colorimetric, luminescent) to confirm activity.
Inner Filter Effect Measure the absorbance spectrum of the test compound.If the compound's absorbance overlaps with the AMC excitation (~350-380 nm) or emission (~440-460 nm) wavelengths, it can block light from reaching or leaving the sample. Consider lowering the compound concentration or using a different assay format.
Compound Precipitation Visually inspect the wells of the assay plate for any signs of precipitation (cloudiness, particles).If precipitation occurs, lower the final compound concentration or adjust the solvent (e.g., DMSO) concentration, ensuring it does not inhibit the enzyme. Including a small amount of a non-ionic detergent like Triton X-100 can sometimes prevent aggregation.
Enzyme Inactivity Run a positive control with a known active enzyme or a known inhibitor to ensure the assay is performing correctly.Ensure the enzyme is stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.

Experimental Protocols

Protocol 1: Testing for Compound Autofluorescence

Objective: To determine if a test compound emits fluorescence at the AMC assay wavelengths.

Methodology:

  • Plate Setup: In a black, opaque microplate, prepare wells containing the assay buffer and the test compound at its final screening concentration.

  • Controls: Include wells with assay buffer and the compound vehicle (e.g., DMSO) as a blank control.

  • Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths as your main assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. A significant net increase in fluorescence indicates autofluorescence.

Protocol 2: Counter-Assay for Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of free AMC.

Methodology:

  • Plate Setup: In a black, opaque microplate, add a solution of free AMC in assay buffer to all wells. The concentration of AMC should be comparable to the amount of product generated in the positive control of the primary assay.

  • Add Compound: Add the test compound at its final screening concentration to the experimental wells. Add the compound vehicle (e.g., DMSO) to control wells.

  • Measurement: Read the fluorescence of the plate immediately.

  • Analysis: Compare the fluorescence signal of wells containing the test compound to the vehicle control wells. A significant decrease in fluorescence indicates that the compound is a quencher.

Protocol 3: AMC Standard Curve

Objective: To convert relative fluorescence units (RFU) to the molar concentration of the product formed.

Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO. Store at -20°C, protected from light.

  • Serial Dilutions: Create a series of dilutions of the AMC stock solution in the assay buffer, ranging from a high concentration down to zero (buffer only blank).

  • Measurement: Add the dilutions to a microplate and read the fluorescence using the standard assay settings.

  • Plotting: Subtract the blank reading from all measurements. Plot the background-corrected RFU values against the known AMC concentrations to generate a standard curve.

Visualizing Interference and Troubleshooting

The following diagrams illustrate the mechanisms of interference and the workflow for identifying false positives.

G cluster_assay Standard AMC Assay cluster_interference Interference Mechanisms S Substrate (AMC-Peptide) Non-fluorescent E Enzyme S->E Cleavage P Product (Free AMC) Fluorescent E->P Light_Out Emission (Signal) P->Light_Out C1 Compound (Autofluorescent) C1->Light_Out False Signal C2 Compound (Quencher) C2->Light_Out Blocks Signal Light_In Excitation Light Light_In->P

Caption: Mechanisms of AMC Assay Interference. (Within 100 characters)

G Start Initial Hit Identified (Apparent Inhibition) Check_Quench Run Quenching Assay (Compound + free AMC) Start->Check_Quench Check_Auto Run Autofluorescence Check (Compound alone, no substrate) Is_Auto Is Compound Autofluorescent? Check_Auto->Is_Auto True_Hit Potential True Inhibitor Proceed to orthogonal assays and dose-response studies Is_Auto->True_Hit No Subtract Subtract background signal. Re-evaluate inhibition. Is_Auto->Subtract Yes Is_Quench Does Compound Quench AMC Signal? Check_Quench->Is_Quench Is_Quench->Check_Auto No False_Pos Result is an Artifact (False Positive) Is_Quench->False_Pos Yes Subtract->True_Hit

Caption: Workflow for Investigating False Positives. (Within 100 characters)

References

7-Amino-4-methylcoumarin assay interference from compounds

Author: BenchChem Technical Support Team. Date: December 2025

<content_type> Technical Support Center: Troubleshooting 7-Amino-4-methylcoumarin (AMC) Assay Interference

This guide is designed for researchers, scientists, and drug development professionals who utilize 7-Amino-4-methylcoumarin (AMC)-based assays. It provides detailed troubleshooting advice and protocols to identify and mitigate common sources of assay interference from test compounds.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of an AMC-based assay?

AMC-based assays are widely used to measure enzyme activity, particularly for proteases and deubiquitinases.[1] The substrate in these assays consists of a peptide or other molecule covalently linked to AMC. This linkage quenches the fluorescence of the AMC molecule.[1][2] When the enzyme of interest cleaves the substrate, free AMC is released.[1][2] This free AMC is highly fluorescent, and the increase in fluorescence intensity, typically measured at an excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the enzyme's activity.

Q2: What are the primary sources of compound interference in AMC assays?

Compound interference can lead to false-positive or false-negative results and generally falls into three main categories:

  • Compound Autofluorescence: The test compound itself is fluorescent at the same wavelengths used to detect AMC, leading to a false-positive signal (apparent enzyme activation or reduced inhibition).

  • Fluorescence Quenching: The test compound absorbs the excitation light or the emitted light from AMC, or it interacts directly with AMC to dissipate its energy through non-fluorescent means. This leads to a false-negative signal (apparent enzyme inhibition).

  • Direct Enzyme Inhibition/Activation: The compound is a true inhibitor or activator of the enzyme, which is the desired outcome of the screen. Distinguishing this from artifacts is crucial.

Q3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical compounds that frequently produce false-positive results in high-throughput screening assays. They tend to interact non-specifically with numerous biological targets or interfere with assay technologies through various mechanisms like redox activity, aggregation, or covalent protein modification. Common PAINS substructures include catechols, quinones, rhodanines, and enones. Identifying potential PAINS early can save significant time and resources.

Troubleshooting Guide: Symptom-Based Problem Solving

This section addresses common unexpected results and provides a systematic approach to identify the root cause.

Problem 1: High background fluorescence in my control wells (e.g., "no enzyme" or wells with compound alone).

A high background signal can mask the true enzymatic signal, reducing the assay's sensitivity and dynamic range.

Possible Causes & Solutions:

Possible Cause How to Investigate Solution(s)
Test Compound Autofluorescence Run a "no-substrate" control containing your test compound and all other assay components except the AMC-substrate.If the compound is autofluorescent, subtract its signal from the experimental wells. If the signal is too high, consider using a fluorophore with a red-shifted spectrum (e.g., Rhodamine 110) to minimize overlap.
Substrate Autohydrolysis Incubate the AMC-substrate in the assay buffer without any enzyme and measure fluorescence over time.If the signal increases, the substrate is unstable. Prepare the substrate solution fresh before each use, adjust buffer pH, or test alternative buffer conditions.
Contaminated Reagents/Buffer Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths.Use high-purity reagents and freshly prepared buffers. For cell-based assays, use phenol red-free medium.
Problem 2: The fluorescence signal is lower than expected or shows false inhibition.

A decrease in fluorescence that is not due to true enzyme inhibition can lead to the misinterpretation of a compound as an inhibitor.

Possible Causes & Solutions:

Possible Cause How to Investigate Solution(s)
Fluorescence Quenching Perform a quenching counter-assay. Add the test compound to a solution of free AMC (at a concentration similar to that produced in the assay) and measure the fluorescence. A decrease in signal indicates quenching.If quenching is observed, the compound is a false positive. Consider orthogonal assays with different detection methods (e.g., colorimetric, luminescent) to confirm activity.
Inner Filter Effect Measure the absorbance spectrum of the test compound.If the compound's absorbance overlaps with the AMC excitation (~350-380 nm) or emission (~440-460 nm) wavelengths, it can block light from reaching or leaving the sample. Consider lowering the compound concentration or using a different assay format.
Compound Precipitation Visually inspect the wells of the assay plate for any signs of precipitation (cloudiness, particles).If precipitation occurs, lower the final compound concentration or adjust the solvent (e.g., DMSO) concentration, ensuring it does not inhibit the enzyme. Including a small amount of a non-ionic detergent like Triton X-100 can sometimes prevent aggregation.
Enzyme Inactivity Run a positive control with a known active enzyme or a known inhibitor to ensure the assay is performing correctly.Ensure the enzyme is stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment.

Experimental Protocols

Protocol 1: Testing for Compound Autofluorescence

Objective: To determine if a test compound emits fluorescence at the AMC assay wavelengths.

Methodology:

  • Plate Setup: In a black, opaque microplate, prepare wells containing the assay buffer and the test compound at its final screening concentration.

  • Controls: Include wells with assay buffer and the compound vehicle (e.g., DMSO) as a blank control.

  • Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths as your main assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Analysis: Subtract the average fluorescence of the vehicle control wells from the fluorescence of the compound-containing wells. A significant net increase in fluorescence indicates autofluorescence.

Protocol 2: Counter-Assay for Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of free AMC.

Methodology:

  • Plate Setup: In a black, opaque microplate, add a solution of free AMC in assay buffer to all wells. The concentration of AMC should be comparable to the amount of product generated in the positive control of the primary assay.

  • Add Compound: Add the test compound at its final screening concentration to the experimental wells. Add the compound vehicle (e.g., DMSO) to control wells.

  • Measurement: Read the fluorescence of the plate immediately.

  • Analysis: Compare the fluorescence signal of wells containing the test compound to the vehicle control wells. A significant decrease in fluorescence indicates that the compound is a quencher.

Protocol 3: AMC Standard Curve

Objective: To convert relative fluorescence units (RFU) to the molar concentration of the product formed.

Methodology:

  • Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO. Store at -20°C, protected from light.

  • Serial Dilutions: Create a series of dilutions of the AMC stock solution in the assay buffer, ranging from a high concentration down to zero (buffer only blank).

  • Measurement: Add the dilutions to a microplate and read the fluorescence using the standard assay settings.

  • Plotting: Subtract the blank reading from all measurements. Plot the background-corrected RFU values against the known AMC concentrations to generate a standard curve.

Visualizing Interference and Troubleshooting

The following diagrams illustrate the mechanisms of interference and the workflow for identifying false positives.

G cluster_assay Standard AMC Assay cluster_interference Interference Mechanisms S Substrate (AMC-Peptide) Non-fluorescent E Enzyme S->E Cleavage P Product (Free AMC) Fluorescent E->P Light_Out Emission (Signal) P->Light_Out C1 Compound (Autofluorescent) C1->Light_Out False Signal C2 Compound (Quencher) C2->Light_Out Blocks Signal Light_In Excitation Light Light_In->P

Caption: Mechanisms of AMC Assay Interference. (Within 100 characters)

G Start Initial Hit Identified (Apparent Inhibition) Check_Quench Run Quenching Assay (Compound + free AMC) Start->Check_Quench Check_Auto Run Autofluorescence Check (Compound alone, no substrate) Is_Auto Is Compound Autofluorescent? Check_Auto->Is_Auto True_Hit Potential True Inhibitor Proceed to orthogonal assays and dose-response studies Is_Auto->True_Hit No Subtract Subtract background signal. Re-evaluate inhibition. Is_Auto->Subtract Yes Is_Quench Does Compound Quench AMC Signal? Check_Quench->Is_Quench Is_Quench->Check_Auto No False_Pos Result is an Artifact (False Positive) Is_Quench->False_Pos Yes Subtract->True_Hit

Caption: Workflow for Investigating False Positives. (Within 100 characters)

References

Technical Support Center: 7-Amino-4-methylcoumarin (AMC) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH stability of 7-Amino-4-methylcoumarin (AMC) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for 7-Amino-4-methylcoumarin (AMC) fluorescence?

The fluorescence of 7-Amino-4-methylcoumarin is relatively stable across a pH range of approximately 6 to 8.[1] For many protease assays that utilize AMC substrates, a pH between 7.0 and 8.0 is commonly used to ensure both maximal enzyme activity and stable fluorescence of the liberated AMC.[1]

Q2: How do extreme pH values affect AMC fluorescence?

Extreme pH values, both acidic and alkaline, can lead to the quenching or instability of the AMC fluorophore.[1] This can result in a decreased fluorescence signal, impacting the accuracy and sensitivity of the assay. It is crucial to maintain the pH of the assay buffer within the optimal range to avoid these effects.

Q3: Can the fluorescence of an AMC-peptide conjugate change upon enzymatic cleavage?

Yes, this is the fundamental principle of many AMC-based assays. When AMC is conjugated to a peptide, its fluorescence is often quenched due to a phenomenon known as static quenching.[2] Upon enzymatic cleavage of the peptide, free AMC is released, restoring its original electronic configuration and leading to a significant increase in fluorescence intensity.[2]

Q4: What are the typical excitation and emission wavelengths for AMC?

7-Amino-4-methylcoumarin typically has an excitation maximum in the range of 341-380 nm and an emission maximum around 430-460 nm, which falls within the blue region of the visible spectrum.

Q5: Are there alternatives to AMC that are less sensitive to pH?

While AMC is considered relatively stable around physiological pH, other fluorophores might be more suitable for assays conducted outside this range. For instance, some rhodamine-based fluorophores have red-shifted spectra and may exhibit different pH sensitivities. The choice of fluorophore should always be guided by the specific experimental conditions, including the pH of the assay environment.

Data Presentation

Table 1: Relative Fluorescence Intensity of 7-Amino-4-methylcoumarin (AMC) at Various pH Values

pHRelative Fluorescence Intensity (%)Stability
3.045Low
4.065Moderate
5.085Good
6.098Very Good
7.0100Excellent
7.4100Excellent
8.097Very Good
9.080Moderate
10.060Low

Note: This data is a representative summary compiled from various sources and illustrates the general trend of AMC fluorescence pH stability. Actual values may vary depending on buffer composition and experimental conditions.

Experimental Protocols

Protocol for Determining the pH Stability of 7-Amino-4-methylcoumarin (AMC)

This protocol outlines a detailed methodology to assess the pH stability of AMC fluorescence.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) stock solution (e.g., 10 mM in DMSO)

  • A series of buffers covering a wide pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10)

  • pH meter

  • Fluorometer or fluorescence microplate reader

  • Black, opaque 96-well or 384-well microplates

  • High-purity water and reagents

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in increments of 1 pH unit from 3 to 10). Ensure the final buffer concentration is consistent across all samples.

  • AMC Working Solution Preparation: Prepare a working solution of AMC by diluting the stock solution in each of the prepared buffers to a final concentration that falls within the linear range of your instrument. A typical final concentration is in the low micromolar range.

  • Plate Setup:

    • Pipette a fixed volume of each AMC working solution (at different pH values) into triplicate wells of a black, opaque microplate.

    • Include "blank" control wells containing only the respective buffers without AMC to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes), protected from light, to allow the solution to equilibrate.

  • Fluorescence Measurement:

    • Set the fluorometer or microplate reader to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the corresponding AMC-containing wells to correct for background fluorescence.

    • Normalize the fluorescence intensity values by setting the highest measured fluorescence intensity (typically around pH 7.0-7.4) to 100%.

    • Plot the normalized fluorescence intensity as a function of pH to visualize the pH stability profile of AMC.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This suggests that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

  • Possible Cause: Substrate Instability

    • Troubleshooting Step: Test the stability of the AMC-conjugated substrate in the assay buffer over time. Consider adjusting the buffer pH or temperature to improve stability.

  • Possible Cause: Contaminated Reagents

    • Troubleshooting Step: Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths. Use high-purity, fluorescence-free reagents.

  • Possible Cause: Spontaneous Substrate Hydrolysis

    • Troubleshooting Step: Incubate the substrate in the assay buffer at the experimental temperature and measure fluorescence over time. A significant increase in signal indicates spontaneous hydrolysis.

Issue 2: Low Fluorescence Signal or Small Assay Window

A weak signal can be due to a variety of factors related to the assay components and conditions.

  • Possible Cause: Suboptimal Enzyme or Substrate Concentration

    • Troubleshooting Step: Perform a titration of both the enzyme and substrate concentrations to find the optimal conditions that provide a robust signal-to-background ratio.

  • Possible Cause: Inactive Enzyme

    • Troubleshooting Step: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a fresh aliquot of the enzyme.

  • Possible Cause: Presence of Quenching Agents

    • Troubleshooting Step: Test components of your sample for quenching effects by adding them to a solution of free AMC and observing any decrease in fluorescence.

Issue 3: Interference from Test Compounds

Test compounds can interfere with the assay through autofluorescence or quenching.

  • Possible Cause: Compound Autofluorescence

    • Troubleshooting Step: To identify fluorescent compounds, add the test compound to the assay buffer without the AMC substrate and measure the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.

  • Possible Cause: Compound-Mediated Fluorescence Quenching

    • Troubleshooting Step: To identify quenching compounds, add the test compound to a solution of free AMC. A significant decrease in fluorescence compared to the control (AMC with vehicle) indicates quenching.

  • Possible Cause: Inner Filter Effect

    • Troubleshooting Step: Test compounds that absorb light at the excitation or emission wavelengths of AMC can reduce the detected signal. Measure the absorbance spectrum of the compound. If there is significant overlap, consider using a different fluorophore.

Mandatory Visualizations

pH_Stability_Workflow Workflow for Determining AMC pH Stability A Prepare Buffers (pH 3-10) B Prepare AMC Working Solutions in each buffer A->B Dilute AMC stock C Pipette into 96-well Plate (include blanks) B->C D Incubate at RT (15-30 min, dark) C->D E Measure Fluorescence (Ex: 350 nm, Em: 450 nm) D->E F Data Analysis: - Subtract Blank - Normalize Data E->F G Plot Fluorescence vs. pH F->G Generate pH profile

Caption: Experimental workflow for determining the pH stability of AMC fluorescence.

Troubleshooting_Logic Troubleshooting Logic for AMC Assays Start Assay Issue Detected HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No Substrate Check Substrate Stability & Reagent Purity HighBg->Substrate Yes CompoundInterference Compound Interference? LowSignal->CompoundInterference No Enzyme Optimize Enzyme/Substrate Conc. & Check Enzyme Activity LowSignal->Enzyme Yes TestCompound Test for Autofluorescence & Quenching CompoundInterference->TestCompound Yes

Caption: Decision tree for troubleshooting common issues in AMC-based assays.

References

Technical Support Center: 7-Amino-4-methylcoumarin (AMC) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH stability of 7-Amino-4-methylcoumarin (AMC) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for 7-Amino-4-methylcoumarin (AMC) fluorescence?

The fluorescence of 7-Amino-4-methylcoumarin is relatively stable across a pH range of approximately 6 to 8.[1] For many protease assays that utilize AMC substrates, a pH between 7.0 and 8.0 is commonly used to ensure both maximal enzyme activity and stable fluorescence of the liberated AMC.[1]

Q2: How do extreme pH values affect AMC fluorescence?

Extreme pH values, both acidic and alkaline, can lead to the quenching or instability of the AMC fluorophore.[1] This can result in a decreased fluorescence signal, impacting the accuracy and sensitivity of the assay. It is crucial to maintain the pH of the assay buffer within the optimal range to avoid these effects.

Q3: Can the fluorescence of an AMC-peptide conjugate change upon enzymatic cleavage?

Yes, this is the fundamental principle of many AMC-based assays. When AMC is conjugated to a peptide, its fluorescence is often quenched due to a phenomenon known as static quenching.[2] Upon enzymatic cleavage of the peptide, free AMC is released, restoring its original electronic configuration and leading to a significant increase in fluorescence intensity.[2]

Q4: What are the typical excitation and emission wavelengths for AMC?

7-Amino-4-methylcoumarin typically has an excitation maximum in the range of 341-380 nm and an emission maximum around 430-460 nm, which falls within the blue region of the visible spectrum.

Q5: Are there alternatives to AMC that are less sensitive to pH?

While AMC is considered relatively stable around physiological pH, other fluorophores might be more suitable for assays conducted outside this range. For instance, some rhodamine-based fluorophores have red-shifted spectra and may exhibit different pH sensitivities. The choice of fluorophore should always be guided by the specific experimental conditions, including the pH of the assay environment.

Data Presentation

Table 1: Relative Fluorescence Intensity of 7-Amino-4-methylcoumarin (AMC) at Various pH Values

pHRelative Fluorescence Intensity (%)Stability
3.045Low
4.065Moderate
5.085Good
6.098Very Good
7.0100Excellent
7.4100Excellent
8.097Very Good
9.080Moderate
10.060Low

Note: This data is a representative summary compiled from various sources and illustrates the general trend of AMC fluorescence pH stability. Actual values may vary depending on buffer composition and experimental conditions.

Experimental Protocols

Protocol for Determining the pH Stability of 7-Amino-4-methylcoumarin (AMC)

This protocol outlines a detailed methodology to assess the pH stability of AMC fluorescence.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) stock solution (e.g., 10 mM in DMSO)

  • A series of buffers covering a wide pH range (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, and borate (B1201080) buffer for pH 8-10)

  • pH meter

  • Fluorometer or fluorescence microplate reader

  • Black, opaque 96-well or 384-well microplates

  • High-purity water and reagents

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in increments of 1 pH unit from 3 to 10). Ensure the final buffer concentration is consistent across all samples.

  • AMC Working Solution Preparation: Prepare a working solution of AMC by diluting the stock solution in each of the prepared buffers to a final concentration that falls within the linear range of your instrument. A typical final concentration is in the low micromolar range.

  • Plate Setup:

    • Pipette a fixed volume of each AMC working solution (at different pH values) into triplicate wells of a black, opaque microplate.

    • Include "blank" control wells containing only the respective buffers without AMC to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes), protected from light, to allow the solution to equilibrate.

  • Fluorescence Measurement:

    • Set the fluorometer or microplate reader to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the corresponding AMC-containing wells to correct for background fluorescence.

    • Normalize the fluorescence intensity values by setting the highest measured fluorescence intensity (typically around pH 7.0-7.4) to 100%.

    • Plot the normalized fluorescence intensity as a function of pH to visualize the pH stability profile of AMC.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This suggests that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

  • Possible Cause: Substrate Instability

    • Troubleshooting Step: Test the stability of the AMC-conjugated substrate in the assay buffer over time. Consider adjusting the buffer pH or temperature to improve stability.

  • Possible Cause: Contaminated Reagents

    • Troubleshooting Step: Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths. Use high-purity, fluorescence-free reagents.

  • Possible Cause: Spontaneous Substrate Hydrolysis

    • Troubleshooting Step: Incubate the substrate in the assay buffer at the experimental temperature and measure fluorescence over time. A significant increase in signal indicates spontaneous hydrolysis.

Issue 2: Low Fluorescence Signal or Small Assay Window

A weak signal can be due to a variety of factors related to the assay components and conditions.

  • Possible Cause: Suboptimal Enzyme or Substrate Concentration

    • Troubleshooting Step: Perform a titration of both the enzyme and substrate concentrations to find the optimal conditions that provide a robust signal-to-background ratio.

  • Possible Cause: Inactive Enzyme

    • Troubleshooting Step: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a fresh aliquot of the enzyme.

  • Possible Cause: Presence of Quenching Agents

    • Troubleshooting Step: Test components of your sample for quenching effects by adding them to a solution of free AMC and observing any decrease in fluorescence.

Issue 3: Interference from Test Compounds

Test compounds can interfere with the assay through autofluorescence or quenching.

  • Possible Cause: Compound Autofluorescence

    • Troubleshooting Step: To identify fluorescent compounds, add the test compound to the assay buffer without the AMC substrate and measure the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.

  • Possible Cause: Compound-Mediated Fluorescence Quenching

    • Troubleshooting Step: To identify quenching compounds, add the test compound to a solution of free AMC. A significant decrease in fluorescence compared to the control (AMC with vehicle) indicates quenching.

  • Possible Cause: Inner Filter Effect

    • Troubleshooting Step: Test compounds that absorb light at the excitation or emission wavelengths of AMC can reduce the detected signal. Measure the absorbance spectrum of the compound. If there is significant overlap, consider using a different fluorophore.

Mandatory Visualizations

pH_Stability_Workflow Workflow for Determining AMC pH Stability A Prepare Buffers (pH 3-10) B Prepare AMC Working Solutions in each buffer A->B Dilute AMC stock C Pipette into 96-well Plate (include blanks) B->C D Incubate at RT (15-30 min, dark) C->D E Measure Fluorescence (Ex: 350 nm, Em: 450 nm) D->E F Data Analysis: - Subtract Blank - Normalize Data E->F G Plot Fluorescence vs. pH F->G Generate pH profile

Caption: Experimental workflow for determining the pH stability of AMC fluorescence.

Troubleshooting_Logic Troubleshooting Logic for AMC Assays Start Assay Issue Detected HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No Substrate Check Substrate Stability & Reagent Purity HighBg->Substrate Yes CompoundInterference Compound Interference? LowSignal->CompoundInterference No Enzyme Optimize Enzyme/Substrate Conc. & Check Enzyme Activity LowSignal->Enzyme Yes TestCompound Test for Autofluorescence & Quenching CompoundInterference->TestCompound Yes

Caption: Decision tree for troubleshooting common issues in AMC-based assays.

References

Technical Support Center: 7-Amino-4-methylcoumarin (AMC) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH stability of 7-Amino-4-methylcoumarin (AMC) fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for 7-Amino-4-methylcoumarin (AMC) fluorescence?

The fluorescence of 7-Amino-4-methylcoumarin is relatively stable across a pH range of approximately 6 to 8.[1] For many protease assays that utilize AMC substrates, a pH between 7.0 and 8.0 is commonly used to ensure both maximal enzyme activity and stable fluorescence of the liberated AMC.[1]

Q2: How do extreme pH values affect AMC fluorescence?

Extreme pH values, both acidic and alkaline, can lead to the quenching or instability of the AMC fluorophore.[1] This can result in a decreased fluorescence signal, impacting the accuracy and sensitivity of the assay. It is crucial to maintain the pH of the assay buffer within the optimal range to avoid these effects.

Q3: Can the fluorescence of an AMC-peptide conjugate change upon enzymatic cleavage?

Yes, this is the fundamental principle of many AMC-based assays. When AMC is conjugated to a peptide, its fluorescence is often quenched due to a phenomenon known as static quenching.[2] Upon enzymatic cleavage of the peptide, free AMC is released, restoring its original electronic configuration and leading to a significant increase in fluorescence intensity.[2]

Q4: What are the typical excitation and emission wavelengths for AMC?

7-Amino-4-methylcoumarin typically has an excitation maximum in the range of 341-380 nm and an emission maximum around 430-460 nm, which falls within the blue region of the visible spectrum.

Q5: Are there alternatives to AMC that are less sensitive to pH?

While AMC is considered relatively stable around physiological pH, other fluorophores might be more suitable for assays conducted outside this range. For instance, some rhodamine-based fluorophores have red-shifted spectra and may exhibit different pH sensitivities. The choice of fluorophore should always be guided by the specific experimental conditions, including the pH of the assay environment.

Data Presentation

Table 1: Relative Fluorescence Intensity of 7-Amino-4-methylcoumarin (AMC) at Various pH Values

pHRelative Fluorescence Intensity (%)Stability
3.045Low
4.065Moderate
5.085Good
6.098Very Good
7.0100Excellent
7.4100Excellent
8.097Very Good
9.080Moderate
10.060Low

Note: This data is a representative summary compiled from various sources and illustrates the general trend of AMC fluorescence pH stability. Actual values may vary depending on buffer composition and experimental conditions.

Experimental Protocols

Protocol for Determining the pH Stability of 7-Amino-4-methylcoumarin (AMC)

This protocol outlines a detailed methodology to assess the pH stability of AMC fluorescence.

Materials:

  • 7-Amino-4-methylcoumarin (AMC) stock solution (e.g., 10 mM in DMSO)

  • A series of buffers covering a wide pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, and borate buffer for pH 8-10)

  • pH meter

  • Fluorometer or fluorescence microplate reader

  • Black, opaque 96-well or 384-well microplates

  • High-purity water and reagents

Procedure:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., in increments of 1 pH unit from 3 to 10). Ensure the final buffer concentration is consistent across all samples.

  • AMC Working Solution Preparation: Prepare a working solution of AMC by diluting the stock solution in each of the prepared buffers to a final concentration that falls within the linear range of your instrument. A typical final concentration is in the low micromolar range.

  • Plate Setup:

    • Pipette a fixed volume of each AMC working solution (at different pH values) into triplicate wells of a black, opaque microplate.

    • Include "blank" control wells containing only the respective buffers without AMC to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 15-30 minutes), protected from light, to allow the solution to equilibrate.

  • Fluorescence Measurement:

    • Set the fluorometer or microplate reader to the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350 nm, Em: 450 nm).

    • Measure the fluorescence intensity of each well.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the corresponding AMC-containing wells to correct for background fluorescence.

    • Normalize the fluorescence intensity values by setting the highest measured fluorescence intensity (typically around pH 7.0-7.4) to 100%.

    • Plot the normalized fluorescence intensity as a function of pH to visualize the pH stability profile of AMC.

Troubleshooting Guides

Issue 1: High Background Fluorescence in "No Enzyme" Control Wells

This suggests that the AMC fluorophore is being released or is inherently fluorescent independent of enzymatic activity.

  • Possible Cause: Substrate Instability

    • Troubleshooting Step: Test the stability of the AMC-conjugated substrate in the assay buffer over time. Consider adjusting the buffer pH or temperature to improve stability.

  • Possible Cause: Contaminated Reagents

    • Troubleshooting Step: Test each assay component (buffer, water, DMSO) individually for fluorescence at the assay wavelengths. Use high-purity, fluorescence-free reagents.

  • Possible Cause: Spontaneous Substrate Hydrolysis

    • Troubleshooting Step: Incubate the substrate in the assay buffer at the experimental temperature and measure fluorescence over time. A significant increase in signal indicates spontaneous hydrolysis.

Issue 2: Low Fluorescence Signal or Small Assay Window

A weak signal can be due to a variety of factors related to the assay components and conditions.

  • Possible Cause: Suboptimal Enzyme or Substrate Concentration

    • Troubleshooting Step: Perform a titration of both the enzyme and substrate concentrations to find the optimal conditions that provide a robust signal-to-background ratio.

  • Possible Cause: Inactive Enzyme

    • Troubleshooting Step: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a fresh aliquot of the enzyme.

  • Possible Cause: Presence of Quenching Agents

    • Troubleshooting Step: Test components of your sample for quenching effects by adding them to a solution of free AMC and observing any decrease in fluorescence.

Issue 3: Interference from Test Compounds

Test compounds can interfere with the assay through autofluorescence or quenching.

  • Possible Cause: Compound Autofluorescence

    • Troubleshooting Step: To identify fluorescent compounds, add the test compound to the assay buffer without the AMC substrate and measure the fluorescence at the assay's excitation and emission wavelengths. A significant signal indicates autofluorescence.

  • Possible Cause: Compound-Mediated Fluorescence Quenching

    • Troubleshooting Step: To identify quenching compounds, add the test compound to a solution of free AMC. A significant decrease in fluorescence compared to the control (AMC with vehicle) indicates quenching.

  • Possible Cause: Inner Filter Effect

    • Troubleshooting Step: Test compounds that absorb light at the excitation or emission wavelengths of AMC can reduce the detected signal. Measure the absorbance spectrum of the compound. If there is significant overlap, consider using a different fluorophore.

Mandatory Visualizations

pH_Stability_Workflow Workflow for Determining AMC pH Stability A Prepare Buffers (pH 3-10) B Prepare AMC Working Solutions in each buffer A->B Dilute AMC stock C Pipette into 96-well Plate (include blanks) B->C D Incubate at RT (15-30 min, dark) C->D E Measure Fluorescence (Ex: 350 nm, Em: 450 nm) D->E F Data Analysis: - Subtract Blank - Normalize Data E->F G Plot Fluorescence vs. pH F->G Generate pH profile

Caption: Experimental workflow for determining the pH stability of AMC fluorescence.

Troubleshooting_Logic Troubleshooting Logic for AMC Assays Start Assay Issue Detected HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No Substrate Check Substrate Stability & Reagent Purity HighBg->Substrate Yes CompoundInterference Compound Interference? LowSignal->CompoundInterference No Enzyme Optimize Enzyme/Substrate Conc. & Check Enzyme Activity LowSignal->Enzyme Yes TestCompound Test for Autofluorescence & Quenching CompoundInterference->TestCompound Yes

Caption: Decision tree for troubleshooting common issues in AMC-based assays.

References

Validation & Comparative

A Comparative Guide: 7-Amino-4-methylcoumarin (AMC) vs. Fluorescein Isothiocyanate (FITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant of success in a wide array of biological assays and imaging applications. This guide provides a comprehensive, data-driven comparison of two commonly utilized fluorophores: 7-Amino-4-methylcoumarin (AMC) and Fluorescein Isothiocyanate (FITC). We will delve into their respective photophysical properties, performance characteristics, and detail experimental protocols to aid in your selection process.

Executive Summary

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore, widely recognized for its utility in enzyme activity assays. Its fluorescence is typically quenched when conjugated to a substrate, and upon enzymatic cleavage, the release of free AMC results in a significant increase in fluorescence. A key advantage of AMC is the relative stability of its fluorescence across a physiological pH range.

Fluorescein Isothiocyanate (FITC) , a derivative of fluorescein, is a workhorse green-emitting fluorophore. The isothiocyanate group readily reacts with primary amines on proteins, making it a popular choice for labeling antibodies and other biomolecules for applications such as flow cytometry and immunofluorescence. However, its fluorescence is notably sensitive to pH and it is more susceptible to photobleaching compared to many modern dyes.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the key photophysical and chemical properties of AMC and FITC.

Table 1: Photophysical Properties

Property7-Amino-4-methylcoumarin (AMC)Fluorescein Isothiocyanate (FITC)
Excitation Maximum (λex) ~344-351 nm[1][2][3]~491-495 nm[4]
Emission Maximum (λem) ~440-445 nm~516-525 nm
Molar Extinction Coefficient (ε) Not readily available for free AMC. For AMCA, a derivative, it is 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm.~73,000 - 75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.5-0.6 in ethanol. A derivative, 6-hydroxy-7-amino-4-methylcoumarin, has a quantum yield of 0.81 in methanol.~0.75 - 0.92
Color Colorless (absorbs UV)Yellow-Orange
Emitted Light BlueGreen

Table 2: Chemical and Performance Properties

Property7-Amino-4-methylcoumarin (AMC)Fluorescein Isothiocyanate (FITC)
Molecular Weight 175.18 g/mol 389.38 g/mol
Reactive Group AmineIsothiocyanate
Reactivity Typically conjugated via its amino group to a substrate, resulting in fluorescence quenching.Reacts with primary amines to form a stable thiourea (B124793) bond.
pH Sensitivity Fluorescence is relatively stable at physiological pH.Highly pH-dependent; fluorescence significantly decreases in acidic conditions.
Photostability Generally considered to have good photostability, though it can be a limiting factor in long-term imaging experiments.Prone to photobleaching upon prolonged light exposure.
Common Applications Enzyme activity assays.Antibody labeling, flow cytometry, immunofluorescence.

Experimental Protocols

Protocol 1: FITC Labeling of Antibodies

This protocol outlines the general steps for conjugating FITC to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • FITC (freshly prepared 5 mg/mL solution in anhydrous DMSO or DMF)

  • 0.1 M Sodium carbonate-bicarbonate buffer (pH 9.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare Antibody: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to ensure the correct pH for the labeling reaction.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.

  • Labeling Reaction: While gently stirring, add the FITC solution to the antibody solution. A common starting point is a 5:1 molar ratio of FITC to antibody.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with continuous gentle stirring.

  • Purification: Remove unconjugated FITC using a desalting column or by dialysis against PBS.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 495 nm. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and FITC.

  • Storage: Store the FITC-conjugated antibody at 4°C, protected from light.

Protocol 2: Enzyme Activity Assay using an AMC-Conjugated Substrate

This protocol describes a typical fluorometric enzyme assay using a peptide-AMC substrate.

Materials:

  • Peptide-AMC substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

  • AMC standard solution (for generating a standard curve)

  • Assay Buffer (specific to the enzyme of interest, e.g., 25 mM MES, 5 mM DTT, pH 5.0 for Cathepsin B)

  • Enzyme solution (purified enzyme or cell/tissue lysate)

  • Black, clear-bottom 96-well plate

  • Fluorometer

Procedure:

  • Prepare AMC Standard Curve: Prepare serial dilutions of the AMC standard solution in the assay buffer in the 96-well plate. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product formed.

  • Prepare Enzyme Reaction: In separate wells, add the enzyme solution. Include a "no enzyme" control with only the assay buffer.

  • Initiate Reaction: Add the AMC-conjugated substrate to all wells to initiate the enzymatic reaction.

  • Fluorometric Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 360-380 nm/440-460 nm).

  • Data Analysis: Monitor the increase in fluorescence over time. The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot. Convert the rate from RFU/min to moles/min using the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_final Final Product antibody Antibody in Amine-Free Buffer mix Mix Antibody and FITC (pH 9.0) antibody->mix fitc FITC in Anhydrous DMSO fitc->mix incubate Incubate 1-2h (Dark, RT) mix->incubate purify Remove Excess FITC (Desalting Column) incubate->purify analyze Measure A280 & A495 (Calculate DOL) purify->analyze final_product FITC-Conjugated Antibody analyze->final_product

Caption: Workflow for FITC Antibody Labeling.

signaling_pathway enzyme Protease substrate Peptide-AMC Substrate (Quenched Fluorescence) enzyme->substrate Binding products Cleaved Peptide + Free AMC (High Fluorescence) substrate->products Enzymatic Cleavage

Caption: Enzyme-Mediated Release of AMC.

logical_relationship cluster_amc 7-Amino-4-methylcoumarin (AMC) cluster_fitc Fluorescein Isothiocyanate (FITC) cluster_shared Shared Characteristics amc_props Blue Emission pH Insensitive Good Photostability shared_props Fluorescent Probes Used for Labeling fitc_props Green Emission pH Sensitive Prone to Photobleaching

References

A Comparative Guide: 7-Amino-4-methylcoumarin (AMC) vs. Fluorescein Isothiocyanate (FITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant of success in a wide array of biological assays and imaging applications. This guide provides a comprehensive, data-driven comparison of two commonly utilized fluorophores: 7-Amino-4-methylcoumarin (AMC) and Fluorescein Isothiocyanate (FITC). We will delve into their respective photophysical properties, performance characteristics, and detail experimental protocols to aid in your selection process.

Executive Summary

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore, widely recognized for its utility in enzyme activity assays. Its fluorescence is typically quenched when conjugated to a substrate, and upon enzymatic cleavage, the release of free AMC results in a significant increase in fluorescence. A key advantage of AMC is the relative stability of its fluorescence across a physiological pH range.

Fluorescein Isothiocyanate (FITC) , a derivative of fluorescein, is a workhorse green-emitting fluorophore. The isothiocyanate group readily reacts with primary amines on proteins, making it a popular choice for labeling antibodies and other biomolecules for applications such as flow cytometry and immunofluorescence. However, its fluorescence is notably sensitive to pH and it is more susceptible to photobleaching compared to many modern dyes.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the key photophysical and chemical properties of AMC and FITC.

Table 1: Photophysical Properties

Property7-Amino-4-methylcoumarin (AMC)Fluorescein Isothiocyanate (FITC)
Excitation Maximum (λex) ~344-351 nm[1][2][3]~491-495 nm[4]
Emission Maximum (λem) ~440-445 nm~516-525 nm
Molar Extinction Coefficient (ε) Not readily available for free AMC. For AMCA, a derivative, it is 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm.~73,000 - 75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.5-0.6 in ethanol. A derivative, 6-hydroxy-7-amino-4-methylcoumarin, has a quantum yield of 0.81 in methanol.~0.75 - 0.92
Color Colorless (absorbs UV)Yellow-Orange
Emitted Light BlueGreen

Table 2: Chemical and Performance Properties

Property7-Amino-4-methylcoumarin (AMC)Fluorescein Isothiocyanate (FITC)
Molecular Weight 175.18 g/mol 389.38 g/mol
Reactive Group AmineIsothiocyanate
Reactivity Typically conjugated via its amino group to a substrate, resulting in fluorescence quenching.Reacts with primary amines to form a stable thiourea (B124793) bond.
pH Sensitivity Fluorescence is relatively stable at physiological pH.Highly pH-dependent; fluorescence significantly decreases in acidic conditions.
Photostability Generally considered to have good photostability, though it can be a limiting factor in long-term imaging experiments.Prone to photobleaching upon prolonged light exposure.
Common Applications Enzyme activity assays.Antibody labeling, flow cytometry, immunofluorescence.

Experimental Protocols

Protocol 1: FITC Labeling of Antibodies

This protocol outlines the general steps for conjugating FITC to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • FITC (freshly prepared 5 mg/mL solution in anhydrous DMSO or DMF)

  • 0.1 M Sodium carbonate-bicarbonate buffer (pH 9.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare Antibody: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to ensure the correct pH for the labeling reaction.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.

  • Labeling Reaction: While gently stirring, add the FITC solution to the antibody solution. A common starting point is a 5:1 molar ratio of FITC to antibody.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with continuous gentle stirring.

  • Purification: Remove unconjugated FITC using a desalting column or by dialysis against PBS.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 495 nm. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and FITC.

  • Storage: Store the FITC-conjugated antibody at 4°C, protected from light.

Protocol 2: Enzyme Activity Assay using an AMC-Conjugated Substrate

This protocol describes a typical fluorometric enzyme assay using a peptide-AMC substrate.

Materials:

  • Peptide-AMC substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

  • AMC standard solution (for generating a standard curve)

  • Assay Buffer (specific to the enzyme of interest, e.g., 25 mM MES, 5 mM DTT, pH 5.0 for Cathepsin B)

  • Enzyme solution (purified enzyme or cell/tissue lysate)

  • Black, clear-bottom 96-well plate

  • Fluorometer

Procedure:

  • Prepare AMC Standard Curve: Prepare serial dilutions of the AMC standard solution in the assay buffer in the 96-well plate. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product formed.

  • Prepare Enzyme Reaction: In separate wells, add the enzyme solution. Include a "no enzyme" control with only the assay buffer.

  • Initiate Reaction: Add the AMC-conjugated substrate to all wells to initiate the enzymatic reaction.

  • Fluorometric Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 360-380 nm/440-460 nm).

  • Data Analysis: Monitor the increase in fluorescence over time. The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot. Convert the rate from RFU/min to moles/min using the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_final Final Product antibody Antibody in Amine-Free Buffer mix Mix Antibody and FITC (pH 9.0) antibody->mix fitc FITC in Anhydrous DMSO fitc->mix incubate Incubate 1-2h (Dark, RT) mix->incubate purify Remove Excess FITC (Desalting Column) incubate->purify analyze Measure A280 & A495 (Calculate DOL) purify->analyze final_product FITC-Conjugated Antibody analyze->final_product

Caption: Workflow for FITC Antibody Labeling.

signaling_pathway enzyme Protease substrate Peptide-AMC Substrate (Quenched Fluorescence) enzyme->substrate Binding products Cleaved Peptide + Free AMC (High Fluorescence) substrate->products Enzymatic Cleavage

Caption: Enzyme-Mediated Release of AMC.

logical_relationship cluster_amc 7-Amino-4-methylcoumarin (AMC) cluster_fitc Fluorescein Isothiocyanate (FITC) cluster_shared Shared Characteristics amc_props Blue Emission pH Insensitive Good Photostability shared_props Fluorescent Probes Used for Labeling fitc_props Green Emission pH Sensitive Prone to Photobleaching

References

A Comparative Guide: 7-Amino-4-methylcoumarin (AMC) vs. Fluorescein Isothiocyanate (FITC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant of success in a wide array of biological assays and imaging applications. This guide provides a comprehensive, data-driven comparison of two commonly utilized fluorophores: 7-Amino-4-methylcoumarin (AMC) and Fluorescein Isothiocyanate (FITC). We will delve into their respective photophysical properties, performance characteristics, and detail experimental protocols to aid in your selection process.

Executive Summary

7-Amino-4-methylcoumarin (AMC) is a blue-emitting fluorophore, widely recognized for its utility in enzyme activity assays. Its fluorescence is typically quenched when conjugated to a substrate, and upon enzymatic cleavage, the release of free AMC results in a significant increase in fluorescence. A key advantage of AMC is the relative stability of its fluorescence across a physiological pH range.

Fluorescein Isothiocyanate (FITC) , a derivative of fluorescein, is a workhorse green-emitting fluorophore. The isothiocyanate group readily reacts with primary amines on proteins, making it a popular choice for labeling antibodies and other biomolecules for applications such as flow cytometry and immunofluorescence. However, its fluorescence is notably sensitive to pH and it is more susceptible to photobleaching compared to many modern dyes.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the key photophysical and chemical properties of AMC and FITC.

Table 1: Photophysical Properties

Property7-Amino-4-methylcoumarin (AMC)Fluorescein Isothiocyanate (FITC)
Excitation Maximum (λex) ~344-351 nm[1][2][3]~491-495 nm[4]
Emission Maximum (λem) ~440-445 nm~516-525 nm
Molar Extinction Coefficient (ε) Not readily available for free AMC. For AMCA, a derivative, it is 1.90 x 10⁴ M⁻¹cm⁻¹ at 350 nm.~73,000 - 75,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.5-0.6 in ethanol. A derivative, 6-hydroxy-7-amino-4-methylcoumarin, has a quantum yield of 0.81 in methanol.~0.75 - 0.92
Color Colorless (absorbs UV)Yellow-Orange
Emitted Light BlueGreen

Table 2: Chemical and Performance Properties

Property7-Amino-4-methylcoumarin (AMC)Fluorescein Isothiocyanate (FITC)
Molecular Weight 175.18 g/mol 389.38 g/mol
Reactive Group AmineIsothiocyanate
Reactivity Typically conjugated via its amino group to a substrate, resulting in fluorescence quenching.Reacts with primary amines to form a stable thiourea bond.
pH Sensitivity Fluorescence is relatively stable at physiological pH.Highly pH-dependent; fluorescence significantly decreases in acidic conditions.
Photostability Generally considered to have good photostability, though it can be a limiting factor in long-term imaging experiments.Prone to photobleaching upon prolonged light exposure.
Common Applications Enzyme activity assays.Antibody labeling, flow cytometry, immunofluorescence.

Experimental Protocols

Protocol 1: FITC Labeling of Antibodies

This protocol outlines the general steps for conjugating FITC to an antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • FITC (freshly prepared 5 mg/mL solution in anhydrous DMSO or DMF)

  • 0.1 M Sodium carbonate-bicarbonate buffer (pH 9.0)

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment

Procedure:

  • Prepare Antibody: Dialyze the antibody against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to ensure the correct pH for the labeling reaction.

  • Prepare FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 5-10 mg/mL.

  • Labeling Reaction: While gently stirring, add the FITC solution to the antibody solution. A common starting point is a 5:1 molar ratio of FITC to antibody.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours with continuous gentle stirring.

  • Purification: Remove unconjugated FITC using a desalting column or by dialysis against PBS.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 495 nm. The DOL can be calculated using the Beer-Lambert law and the extinction coefficients for the protein and FITC.

  • Storage: Store the FITC-conjugated antibody at 4°C, protected from light.

Protocol 2: Enzyme Activity Assay using an AMC-Conjugated Substrate

This protocol describes a typical fluorometric enzyme assay using a peptide-AMC substrate.

Materials:

  • Peptide-AMC substrate (e.g., Z-Arg-Arg-AMC for Cathepsin B)

  • AMC standard solution (for generating a standard curve)

  • Assay Buffer (specific to the enzyme of interest, e.g., 25 mM MES, 5 mM DTT, pH 5.0 for Cathepsin B)

  • Enzyme solution (purified enzyme or cell/tissue lysate)

  • Black, clear-bottom 96-well plate

  • Fluorometer

Procedure:

  • Prepare AMC Standard Curve: Prepare serial dilutions of the AMC standard solution in the assay buffer in the 96-well plate. This is crucial for converting relative fluorescence units (RFU) to the concentration of the product formed.

  • Prepare Enzyme Reaction: In separate wells, add the enzyme solution. Include a "no enzyme" control with only the assay buffer.

  • Initiate Reaction: Add the AMC-conjugated substrate to all wells to initiate the enzymatic reaction.

  • Fluorometric Measurement: Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 360-380 nm/440-460 nm).

  • Data Analysis: Monitor the increase in fluorescence over time. The rate of the reaction is determined from the initial linear portion of the fluorescence versus time plot. Convert the rate from RFU/min to moles/min using the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_final Final Product antibody Antibody in Amine-Free Buffer mix Mix Antibody and FITC (pH 9.0) antibody->mix fitc FITC in Anhydrous DMSO fitc->mix incubate Incubate 1-2h (Dark, RT) mix->incubate purify Remove Excess FITC (Desalting Column) incubate->purify analyze Measure A280 & A495 (Calculate DOL) purify->analyze final_product FITC-Conjugated Antibody analyze->final_product

Caption: Workflow for FITC Antibody Labeling.

signaling_pathway enzyme Protease substrate Peptide-AMC Substrate (Quenched Fluorescence) enzyme->substrate Binding products Cleaved Peptide + Free AMC (High Fluorescence) substrate->products Enzymatic Cleavage

Caption: Enzyme-Mediated Release of AMC.

logical_relationship cluster_amc 7-Amino-4-methylcoumarin (AMC) cluster_fitc Fluorescein Isothiocyanate (FITC) cluster_shared Shared Characteristics amc_props Blue Emission pH Insensitive Good Photostability shared_props Fluorescent Probes Used for Labeling fitc_props Green Emission pH Sensitive Prone to Photobleaching

References

A Comparative Guide to Alternatives for Blue Fluorescence Detection in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput screening and enzyme kinetics, the selection of a suitable fluorogenic substrate is critical for obtaining sensitive and reliable data. 7-Amino-4-methylcoumarin (AMC) has long been a staple fluorophore for monitoring enzymatic activity due to its characteristic blue fluorescence upon cleavage from a quenched substrate. However, the emergence of alternative fluorescent probes with potentially superior photophysical properties necessitates a comparative evaluation to guide optimal assay design.

This guide provides an objective comparison of AMC with several key alternatives, including other coumarin (B35378) derivatives and fluorophores from different chemical classes. The performance of these molecules is evaluated based on key photophysical parameters, and detailed experimental protocols are provided for their application in enzyme assays.

Performance Comparison of Blue Fluorophores

The efficacy of a fluorogenic substrate is largely determined by the photophysical properties of the released fluorophore. Key metrics include the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally translates to a brighter signal and greater assay sensitivity. Photostability is another crucial factor, as it determines the fluorophore's resistance to degradation upon exposure to light.

Below is a summary of the key performance indicators for AMC and its alternatives. It is important to note that these values can be influenced by the specific experimental conditions, such as solvent and pH.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Features
7-Amino-4-methylcoumarin (AMC) ~341-365[1]~440-460[1][2][3]~18,000~0.5 in Ethanol[4]~9,000Widely used, cost-effective, but prone to photobleaching and interference from UV-absorbing compounds.
7-Diethylamino-4-methylcoumarin (DEAC) ~375-411~445-472~21,000-52,500~0.5 in Ethanol~10,500-26,250Higher extinction coefficient than AMC, potentially brighter.
4-Methylumbelliferone (HMC) ~365~445-454Not readily available~0.63 in alkaline bufferData not availablepH-dependent fluorescence, with maximum intensity at pH >10.
Alexa Fluor 350 ~343-346~441-442~19,000~0.24~4,560More photostable than AMC, but lower quantum yield.
Rhodamine 110 ~496-500~520-522~80,000~0.65-1.0~52,000-80,000Significantly brighter than coumarin-based dyes with red-shifted spectra, reducing interference.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of these fluorophores in enzyme assays is the "turn-on" fluorescence mechanism. In its conjugated form, the fluorophore is attached to a recognition moiety (e.g., a peptide for a protease) which quenches its fluorescence through a process known as static quenching. Enzymatic cleavage of the substrate releases the free fluorophore, restoring its native conjugated system and leading to a significant increase in fluorescence.

Enzymatic Cleavage and Fluorescence Activation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Non-fluorescent Substrate Enzyme Recognition Moiety Quenched Fluorophore Cleaved Products Cleaved Recognition Moiety Free Fluorophore Non-fluorescent Substrate->Cleaved Products Enzymatic Cleavage Enzyme Enzyme Enzyme->Non-fluorescent Substrate Fluorescent Signal Fluorescent Signal Cleaved Products->Fluorescent Signal Emission Excitation Light Excitation Light Excitation Light->Cleaved Products Excitation

Mechanism of "turn-on" fluorescence in enzyme assays.

A generalized workflow for an enzyme assay using a fluorogenic substrate involves several key steps, from sample preparation to data analysis.

General Experimental Workflow for a Fluorogenic Enzyme Assay Start Start Prepare Reagents Prepare Assay Buffer, Enzyme Solution, Substrate Solution Start->Prepare Reagents Set up Assay Plate Pipette Enzyme and Buffer into Microplate Prepare Reagents->Set up Assay Plate Initiate Reaction Add Substrate to Initiate Reaction Set up Assay Plate->Initiate Reaction Incubate Incubate at Optimal Temperature Initiate Reaction->Incubate Measure Fluorescence Read Fluorescence on a Plate Reader Incubate->Measure Fluorescence Data Analysis Calculate Enzyme Activity Measure Fluorescence->Data Analysis End End Data Analysis->End

A typical workflow for a fluorogenic enzyme assay.

The relationship between AMC and its alternatives can be viewed as a progression towards improved photophysical properties, offering researchers a range of options to best suit their specific experimental needs.

Logical Relationship of AMC and its Alternatives AMC AMC Coumarin Derivatives Other Coumarin Derivatives (e.g., DEAC, HMC) AMC->Coumarin Derivatives Improved Brightness Non-Coumarin Alternatives Non-Coumarin Alternatives AMC->Non-Coumarin Alternatives Different Chemical Scaffolds Alexa Fluor 350 Alexa Fluor 350 Non-Coumarin Alternatives->Alexa Fluor 350 Improved Photostability Rhodamine 110 Rhodamine 110 Non-Coumarin Alternatives->Rhodamine 110 Significantly Increased Brightness & Red-Shifted Spectra

Relationship between AMC and alternative fluorophores.

Experimental Protocols

The following are representative protocols for conducting enzyme assays using AMC and its alternatives. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: General Protease Assay using an AMC-conjugated Peptide Substrate

Materials:

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • Purified Protease

  • AMC-conjugated peptide substrate (e.g., Ac-DEVD-AMC for caspases)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the AMC-conjugated peptide substrate in DMSO.

  • Prepare serial dilutions of the purified protease in assay buffer.

  • In a 96-well black microplate, add the diluted protease to each well. Include a "no enzyme" control with only assay buffer.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Prepare a working solution of the AMC-conjugated substrate by diluting the stock solution in assay buffer to the desired final concentration.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each protease concentration.

Protocol 2: Caspase-3 Assay using a Rhodamine 110-conjugated Peptide Substrate

Materials:

  • Cell Lysis Buffer

  • Assay Buffer (e.g., HEPES buffer containing DTT and EDTA)

  • Rhodamine 110-conjugated caspase-3 substrate (e.g., (Ac-DEVD)₂-R110)

  • Cell culture with induced apoptosis and a negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Induce apoptosis in your cell line of interest using a known stimulus.

  • Lyse the cells using a suitable cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well black microplate, add a consistent amount of protein lysate to each well.

  • Prepare a working solution of the (Ac-DEVD)₂-R110 substrate in assay buffer.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

  • The fluorescence signal is proportional to the caspase-3 activity in the cell lysate.

Protocol 3: General Hydrolase Assay using a 4-Methylumbelliferone (HMC)-conjugated Substrate

Materials:

  • Assay Buffer (at the optimal pH for the enzyme)

  • Purified Hydrolase

  • HMC-conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase)

  • Stop Solution (e.g., high pH glycine-carbonate buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the HMC-conjugated substrate in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of the purified hydrolase in assay buffer.

  • In a 96-well black microplate, add the diluted enzyme to each well.

  • Initiate the reaction by adding the HMC-conjugated substrate to each well.

  • Incubate the plate at the optimal temperature for the desired amount of time.

  • Stop the reaction by adding a high pH stop solution. This also enhances the fluorescence of the liberated HMC.

  • Measure the endpoint fluorescence using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • The fluorescence intensity is proportional to the amount of product formed.

Conclusion

While AMC remains a widely used and cost-effective fluorophore for blue fluorescence detection, several alternatives offer distinct advantages. Coumarin derivatives such as DEAC can provide increased brightness. For applications demanding high photostability, Alexa Fluor 350 is a robust alternative, albeit with a lower quantum yield. For assays requiring the highest sensitivity and minimal interference from background fluorescence, the red-shifted and exceptionally bright Rhodamine 110 presents a superior choice. The selection of the optimal fluorophore will ultimately depend on the specific requirements of the assay, including the abundance of the target enzyme, the potential for compound interference, and the instrumentation available.

References

A Comparative Guide to Alternatives for Blue Fluorescence Detection in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput screening and enzyme kinetics, the selection of a suitable fluorogenic substrate is critical for obtaining sensitive and reliable data. 7-Amino-4-methylcoumarin (AMC) has long been a staple fluorophore for monitoring enzymatic activity due to its characteristic blue fluorescence upon cleavage from a quenched substrate. However, the emergence of alternative fluorescent probes with potentially superior photophysical properties necessitates a comparative evaluation to guide optimal assay design.

This guide provides an objective comparison of AMC with several key alternatives, including other coumarin (B35378) derivatives and fluorophores from different chemical classes. The performance of these molecules is evaluated based on key photophysical parameters, and detailed experimental protocols are provided for their application in enzyme assays.

Performance Comparison of Blue Fluorophores

The efficacy of a fluorogenic substrate is largely determined by the photophysical properties of the released fluorophore. Key metrics include the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally translates to a brighter signal and greater assay sensitivity. Photostability is another crucial factor, as it determines the fluorophore's resistance to degradation upon exposure to light.

Below is a summary of the key performance indicators for AMC and its alternatives. It is important to note that these values can be influenced by the specific experimental conditions, such as solvent and pH.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Features
7-Amino-4-methylcoumarin (AMC) ~341-365[1]~440-460[1][2][3]~18,000~0.5 in Ethanol[4]~9,000Widely used, cost-effective, but prone to photobleaching and interference from UV-absorbing compounds.
7-Diethylamino-4-methylcoumarin (DEAC) ~375-411~445-472~21,000-52,500~0.5 in Ethanol~10,500-26,250Higher extinction coefficient than AMC, potentially brighter.
4-Methylumbelliferone (HMC) ~365~445-454Not readily available~0.63 in alkaline bufferData not availablepH-dependent fluorescence, with maximum intensity at pH >10.
Alexa Fluor 350 ~343-346~441-442~19,000~0.24~4,560More photostable than AMC, but lower quantum yield.
Rhodamine 110 ~496-500~520-522~80,000~0.65-1.0~52,000-80,000Significantly brighter than coumarin-based dyes with red-shifted spectra, reducing interference.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of these fluorophores in enzyme assays is the "turn-on" fluorescence mechanism. In its conjugated form, the fluorophore is attached to a recognition moiety (e.g., a peptide for a protease) which quenches its fluorescence through a process known as static quenching. Enzymatic cleavage of the substrate releases the free fluorophore, restoring its native conjugated system and leading to a significant increase in fluorescence.

Enzymatic Cleavage and Fluorescence Activation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Non-fluorescent Substrate Enzyme Recognition Moiety Quenched Fluorophore Cleaved Products Cleaved Recognition Moiety Free Fluorophore Non-fluorescent Substrate->Cleaved Products Enzymatic Cleavage Enzyme Enzyme Enzyme->Non-fluorescent Substrate Fluorescent Signal Fluorescent Signal Cleaved Products->Fluorescent Signal Emission Excitation Light Excitation Light Excitation Light->Cleaved Products Excitation

Mechanism of "turn-on" fluorescence in enzyme assays.

A generalized workflow for an enzyme assay using a fluorogenic substrate involves several key steps, from sample preparation to data analysis.

General Experimental Workflow for a Fluorogenic Enzyme Assay Start Start Prepare Reagents Prepare Assay Buffer, Enzyme Solution, Substrate Solution Start->Prepare Reagents Set up Assay Plate Pipette Enzyme and Buffer into Microplate Prepare Reagents->Set up Assay Plate Initiate Reaction Add Substrate to Initiate Reaction Set up Assay Plate->Initiate Reaction Incubate Incubate at Optimal Temperature Initiate Reaction->Incubate Measure Fluorescence Read Fluorescence on a Plate Reader Incubate->Measure Fluorescence Data Analysis Calculate Enzyme Activity Measure Fluorescence->Data Analysis End End Data Analysis->End

A typical workflow for a fluorogenic enzyme assay.

The relationship between AMC and its alternatives can be viewed as a progression towards improved photophysical properties, offering researchers a range of options to best suit their specific experimental needs.

Logical Relationship of AMC and its Alternatives AMC AMC Coumarin Derivatives Other Coumarin Derivatives (e.g., DEAC, HMC) AMC->Coumarin Derivatives Improved Brightness Non-Coumarin Alternatives Non-Coumarin Alternatives AMC->Non-Coumarin Alternatives Different Chemical Scaffolds Alexa Fluor 350 Alexa Fluor 350 Non-Coumarin Alternatives->Alexa Fluor 350 Improved Photostability Rhodamine 110 Rhodamine 110 Non-Coumarin Alternatives->Rhodamine 110 Significantly Increased Brightness & Red-Shifted Spectra

Relationship between AMC and alternative fluorophores.

Experimental Protocols

The following are representative protocols for conducting enzyme assays using AMC and its alternatives. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: General Protease Assay using an AMC-conjugated Peptide Substrate

Materials:

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • Purified Protease

  • AMC-conjugated peptide substrate (e.g., Ac-DEVD-AMC for caspases)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the AMC-conjugated peptide substrate in DMSO.

  • Prepare serial dilutions of the purified protease in assay buffer.

  • In a 96-well black microplate, add the diluted protease to each well. Include a "no enzyme" control with only assay buffer.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Prepare a working solution of the AMC-conjugated substrate by diluting the stock solution in assay buffer to the desired final concentration.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each protease concentration.

Protocol 2: Caspase-3 Assay using a Rhodamine 110-conjugated Peptide Substrate

Materials:

  • Cell Lysis Buffer

  • Assay Buffer (e.g., HEPES buffer containing DTT and EDTA)

  • Rhodamine 110-conjugated caspase-3 substrate (e.g., (Ac-DEVD)₂-R110)

  • Cell culture with induced apoptosis and a negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Induce apoptosis in your cell line of interest using a known stimulus.

  • Lyse the cells using a suitable cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well black microplate, add a consistent amount of protein lysate to each well.

  • Prepare a working solution of the (Ac-DEVD)₂-R110 substrate in assay buffer.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

  • The fluorescence signal is proportional to the caspase-3 activity in the cell lysate.

Protocol 3: General Hydrolase Assay using a 4-Methylumbelliferone (HMC)-conjugated Substrate

Materials:

  • Assay Buffer (at the optimal pH for the enzyme)

  • Purified Hydrolase

  • HMC-conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase)

  • Stop Solution (e.g., high pH glycine-carbonate buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the HMC-conjugated substrate in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of the purified hydrolase in assay buffer.

  • In a 96-well black microplate, add the diluted enzyme to each well.

  • Initiate the reaction by adding the HMC-conjugated substrate to each well.

  • Incubate the plate at the optimal temperature for the desired amount of time.

  • Stop the reaction by adding a high pH stop solution. This also enhances the fluorescence of the liberated HMC.

  • Measure the endpoint fluorescence using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • The fluorescence intensity is proportional to the amount of product formed.

Conclusion

While AMC remains a widely used and cost-effective fluorophore for blue fluorescence detection, several alternatives offer distinct advantages. Coumarin derivatives such as DEAC can provide increased brightness. For applications demanding high photostability, Alexa Fluor 350 is a robust alternative, albeit with a lower quantum yield. For assays requiring the highest sensitivity and minimal interference from background fluorescence, the red-shifted and exceptionally bright Rhodamine 110 presents a superior choice. The selection of the optimal fluorophore will ultimately depend on the specific requirements of the assay, including the abundance of the target enzyme, the potential for compound interference, and the instrumentation available.

References

A Comparative Guide to Alternatives for Blue Fluorescence Detection in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in high-throughput screening and enzyme kinetics, the selection of a suitable fluorogenic substrate is critical for obtaining sensitive and reliable data. 7-Amino-4-methylcoumarin (AMC) has long been a staple fluorophore for monitoring enzymatic activity due to its characteristic blue fluorescence upon cleavage from a quenched substrate. However, the emergence of alternative fluorescent probes with potentially superior photophysical properties necessitates a comparative evaluation to guide optimal assay design.

This guide provides an objective comparison of AMC with several key alternatives, including other coumarin derivatives and fluorophores from different chemical classes. The performance of these molecules is evaluated based on key photophysical parameters, and detailed experimental protocols are provided for their application in enzyme assays.

Performance Comparison of Blue Fluorophores

The efficacy of a fluorogenic substrate is largely determined by the photophysical properties of the released fluorophore. Key metrics include the molar extinction coefficient (ε), which dictates the efficiency of light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher value for both parameters generally translates to a brighter signal and greater assay sensitivity. Photostability is another crucial factor, as it determines the fluorophore's resistance to degradation upon exposure to light.

Below is a summary of the key performance indicators for AMC and its alternatives. It is important to note that these values can be influenced by the specific experimental conditions, such as solvent and pH.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε × Φ)Key Features
7-Amino-4-methylcoumarin (AMC) ~341-365[1]~440-460[1][2][3]~18,000~0.5 in Ethanol[4]~9,000Widely used, cost-effective, but prone to photobleaching and interference from UV-absorbing compounds.
7-Diethylamino-4-methylcoumarin (DEAC) ~375-411~445-472~21,000-52,500~0.5 in Ethanol~10,500-26,250Higher extinction coefficient than AMC, potentially brighter.
4-Methylumbelliferone (HMC) ~365~445-454Not readily available~0.63 in alkaline bufferData not availablepH-dependent fluorescence, with maximum intensity at pH >10.
Alexa Fluor 350 ~343-346~441-442~19,000~0.24~4,560More photostable than AMC, but lower quantum yield.
Rhodamine 110 ~496-500~520-522~80,000~0.65-1.0~52,000-80,000Significantly brighter than coumarin-based dyes with red-shifted spectra, reducing interference.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of these fluorophores in enzyme assays is the "turn-on" fluorescence mechanism. In its conjugated form, the fluorophore is attached to a recognition moiety (e.g., a peptide for a protease) which quenches its fluorescence through a process known as static quenching. Enzymatic cleavage of the substrate releases the free fluorophore, restoring its native conjugated system and leading to a significant increase in fluorescence.

Enzymatic Cleavage and Fluorescence Activation cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection Non-fluorescent Substrate Enzyme Recognition Moiety Quenched Fluorophore Cleaved Products Cleaved Recognition Moiety Free Fluorophore Non-fluorescent Substrate->Cleaved Products Enzymatic Cleavage Enzyme Enzyme Enzyme->Non-fluorescent Substrate Fluorescent Signal Fluorescent Signal Cleaved Products->Fluorescent Signal Emission Excitation Light Excitation Light Excitation Light->Cleaved Products Excitation

Mechanism of "turn-on" fluorescence in enzyme assays.

A generalized workflow for an enzyme assay using a fluorogenic substrate involves several key steps, from sample preparation to data analysis.

General Experimental Workflow for a Fluorogenic Enzyme Assay Start Start Prepare Reagents Prepare Assay Buffer, Enzyme Solution, Substrate Solution Start->Prepare Reagents Set up Assay Plate Pipette Enzyme and Buffer into Microplate Prepare Reagents->Set up Assay Plate Initiate Reaction Add Substrate to Initiate Reaction Set up Assay Plate->Initiate Reaction Incubate Incubate at Optimal Temperature Initiate Reaction->Incubate Measure Fluorescence Read Fluorescence on a Plate Reader Incubate->Measure Fluorescence Data Analysis Calculate Enzyme Activity Measure Fluorescence->Data Analysis End End Data Analysis->End

A typical workflow for a fluorogenic enzyme assay.

The relationship between AMC and its alternatives can be viewed as a progression towards improved photophysical properties, offering researchers a range of options to best suit their specific experimental needs.

Logical Relationship of AMC and its Alternatives AMC AMC Coumarin Derivatives Other Coumarin Derivatives (e.g., DEAC, HMC) AMC->Coumarin Derivatives Improved Brightness Non-Coumarin Alternatives Non-Coumarin Alternatives AMC->Non-Coumarin Alternatives Different Chemical Scaffolds Alexa Fluor 350 Alexa Fluor 350 Non-Coumarin Alternatives->Alexa Fluor 350 Improved Photostability Rhodamine 110 Rhodamine 110 Non-Coumarin Alternatives->Rhodamine 110 Significantly Increased Brightness & Red-Shifted Spectra

Relationship between AMC and alternative fluorophores.

Experimental Protocols

The following are representative protocols for conducting enzyme assays using AMC and its alternatives. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: General Protease Assay using an AMC-conjugated Peptide Substrate

Materials:

  • Assay Buffer (e.g., Tris or HEPES buffer at optimal pH for the enzyme)

  • Purified Protease

  • AMC-conjugated peptide substrate (e.g., Ac-DEVD-AMC for caspases)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the AMC-conjugated peptide substrate in DMSO.

  • Prepare serial dilutions of the purified protease in assay buffer.

  • In a 96-well black microplate, add the diluted protease to each well. Include a "no enzyme" control with only assay buffer.

  • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.

  • Prepare a working solution of the AMC-conjugated substrate by diluting the stock solution in assay buffer to the desired final concentration.

  • Initiate the reaction by adding the substrate working solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes, using an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each protease concentration.

Protocol 2: Caspase-3 Assay using a Rhodamine 110-conjugated Peptide Substrate

Materials:

  • Cell Lysis Buffer

  • Assay Buffer (e.g., HEPES buffer containing DTT and EDTA)

  • Rhodamine 110-conjugated caspase-3 substrate (e.g., (Ac-DEVD)₂-R110)

  • Cell culture with induced apoptosis and a negative control

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Induce apoptosis in your cell line of interest using a known stimulus.

  • Lyse the cells using a suitable cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the cell lysate.

  • In a 96-well black microplate, add a consistent amount of protein lysate to each well.

  • Prepare a working solution of the (Ac-DEVD)₂-R110 substrate in assay buffer.

  • Initiate the reaction by adding the substrate working solution to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of ~496 nm and an emission wavelength of ~520 nm.

  • The fluorescence signal is proportional to the caspase-3 activity in the cell lysate.

Protocol 3: General Hydrolase Assay using a 4-Methylumbelliferone (HMC)-conjugated Substrate

Materials:

  • Assay Buffer (at the optimal pH for the enzyme)

  • Purified Hydrolase

  • HMC-conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase)

  • Stop Solution (e.g., high pH glycine-carbonate buffer)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the HMC-conjugated substrate in a suitable solvent (e.g., DMSO or water).

  • Prepare serial dilutions of the purified hydrolase in assay buffer.

  • In a 96-well black microplate, add the diluted enzyme to each well.

  • Initiate the reaction by adding the HMC-conjugated substrate to each well.

  • Incubate the plate at the optimal temperature for the desired amount of time.

  • Stop the reaction by adding a high pH stop solution. This also enhances the fluorescence of the liberated HMC.

  • Measure the endpoint fluorescence using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • The fluorescence intensity is proportional to the amount of product formed.

Conclusion

While AMC remains a widely used and cost-effective fluorophore for blue fluorescence detection, several alternatives offer distinct advantages. Coumarin derivatives such as DEAC can provide increased brightness. For applications demanding high photostability, Alexa Fluor 350 is a robust alternative, albeit with a lower quantum yield. For assays requiring the highest sensitivity and minimal interference from background fluorescence, the red-shifted and exceptionally bright Rhodamine 110 presents a superior choice. The selection of the optimal fluorophore will ultimately depend on the specific requirements of the assay, including the abundance of the target enzyme, the potential for compound interference, and the instrumentation available.

References

A Comparative Guide to 7-Amino-4-methylcoumarin and Other Coumarin Fluorophores for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based assays and imaging, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. Coumarin (B35378) derivatives, a class of blue-emitting fluorophores, are widely utilized due to their high quantum yields and environmental sensitivity. This guide provides an objective comparison of 7-Amino-4-methylcoumarin (AMC) with other common coumarin fluorophores, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Photophysical Properties: A Quantitative Comparison

The utility of a fluorophore is fundamentally determined by its photophysical properties. 7-Amino-4-methylcoumarin (AMC) is a widely used coumarin derivative, particularly as a reporter in enzyme assays.[1] The key to its application lies in the quenching of its fluorescence when conjugated to a substrate, such as a peptide, and the subsequent release of the highly fluorescent free AMC upon enzymatic cleavage.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making AMC-based probes exceptionally sensitive.[1]

Here, we compare the key photophysical parameters of AMC with other notable coumarin fluorophores. It is important to note that these values can be influenced by the solvent and the local microenvironment.[2]

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
7-Amino-4-methylcoumarin (AMC) ~341-351[2]~430-44117,000 - 19,000~0.5 - 0.63Ethanol
7-Hydroxy-4-methylcoumarin (HMC) ~360~44818,0000.32 (for a derivative)PBS, pH 7.4
7-Methoxy-4-methylcoumarin ~323~38813,0000.58Methanol
Coumarin 1 (7-Diethylamino-4-methylcoumarin) 37545625,000~0.5Ethanol
Coumarin 343 44549544,3000.63Ethanol
Alexa Fluor™ 350 34644219,0000.24Aqueous

Key Distinctions and Application-Specific Considerations

The choice between AMC and other coumarin fluorophores often hinges on the specific experimental requirements, particularly the pH of the assay environment and the nature of the enzymatic reaction.

pH Sensitivity

A primary distinguishing factor is pH sensitivity. 7-Hydroxy-4-methylcoumarin (HMC) exhibits significant pH-dependent fluorescence, with its emission intensity increasing in more alkaline conditions. This can be a critical drawback in assays where pH fluctuations might lead to experimental artifacts. In contrast, the fluorescence of 7-Amino-4-methylcoumarin (AMC) is relatively stable across a pH range of approximately 6 to 8 , making it a more robust option for experiments conducted at or near physiological pH.

Application in Enzyme Assays

The functional group at the 7-position dictates the type of enzymatic substrates that can be synthesized. The amino group of AMC is commonly utilized to form amide bonds in substrates for proteases, such as caspases. Conversely, the hydroxyl group of HMC is typically used to form ether or ester linkages in substrates for enzymes like glycosidases and esterases.

Experimental Protocols

Reproducible experimental outcomes rely on detailed and validated methodologies. Below are protocols for key applications of coumarin-based fluorogenic substrates.

Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol is adapted from established methods for measuring caspase-3 activity in cell lysates.

Materials:

  • Cells to be assayed (apoptotic and non-apoptotic controls)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

  • Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate: Ac-DEVD-AMC (reconstituted in DMSO to 1 mg/mL)

  • 96-well black, opaque microplate

  • Spectrofluorometer

Procedure:

  • Cell Lysate Preparation:

    • For adherent cells, wash with PBS, remove excess PBS, and lyse with Cell Lysis Buffer.

    • For suspension cells, pellet, wash with PBS, and lyse in Cell Lysis Buffer on ice for 30 minutes.

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to the Protease Assay Buffer.

    • Include negative controls with lysis buffer only.

    • Add the Ac-DEVD-AMC substrate to each well to a final concentration of 20 µM.

  • Incubation:

    • Incubate the reaction mixtures for 1 hour at 37°C.

  • Fluorescence Measurement:

    • Measure the liberated AMC using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.

    • Apoptotic cell lysates containing active caspase-3 will yield a significantly higher fluorescence emission compared to non-apoptotic cell lysates.

Cellular Imaging with 7-Amino-4-methylcoumarin

AMC can be used for staining both live and fixed cells.

Materials:

  • Cells cultured on coverslips

  • PBS

  • Cell culture medium

  • AMC stock solution (10 mM in DMSO)

  • 4% Paraformaldehyde in PBS (for fixed cells)

  • 0.1-0.5% Triton™ X-100 in PBS (optional, for permeabilization in fixed cells)

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set

Live Cell Staining Protocol:

  • Prepare a working solution of AMC by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Wash cells once with pre-warmed PBS.

  • Add the AMC working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Image the cells immediately using a fluorescence microscope.

Fixed Cell Staining Protocol:

  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash cells three times with PBS.

  • (Optional) Permeabilize cells with Triton™ X-100 in PBS for 10-15 minutes.

  • Wash cells three times with PBS.

  • Prepare a working solution of AMC in PBS at a final concentration of 1-10 µM.

  • Incubate the fixed cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium and image.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of AMC, the following diagrams illustrate a typical enzyme assay workflow and the signaling pathway for caspase-3 activation.

EnzymeAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Cell Lysate Prepare Cell Lysate Mix Lysate, Buffer, and Substrate Mix Lysate, Buffer, and Substrate Prepare Cell Lysate->Mix Lysate, Buffer, and Substrate Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Mix Lysate, Buffer, and Substrate Prepare AMC-Substrate Prepare AMC-Substrate Prepare AMC-Substrate->Mix Lysate, Buffer, and Substrate Incubate at 37°C Incubate at 37°C Mix Lysate, Buffer, and Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

General workflow for a fluorogenic enzyme assay using an AMC-based substrate.

CaspaseActivationPathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage Cleavage Cleavage Active Caspase-3->Cleavage Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent)->Cleavage AMC (Fluorescent) AMC (Fluorescent) Cleavage->AMC (Fluorescent) releases

Simplified signaling pathway of caspase-3 activation detected by an AMC-based probe.

Conclusion

7-Amino-4-methylcoumarin and its derivatives are invaluable tools in biological research, offering robust blue fluorescence and high sensitivity for a variety of applications. The choice of a specific coumarin fluorophore should be guided by a thorough understanding of its photophysical properties and its suitability for the intended experimental conditions. For assays requiring stable fluorescence around physiological pH, AMC is a superior choice over the pH-sensitive HMC. By providing detailed protocols and a clear comparison of their characteristics, this guide aims to empower researchers to select and effectively utilize the optimal coumarin fluorophore for their scientific endeavors.

References

A Comparative Guide to 7-Amino-4-methylcoumarin and Other Coumarin Fluorophores for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based assays and imaging, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. Coumarin (B35378) derivatives, a class of blue-emitting fluorophores, are widely utilized due to their high quantum yields and environmental sensitivity. This guide provides an objective comparison of 7-Amino-4-methylcoumarin (AMC) with other common coumarin fluorophores, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Photophysical Properties: A Quantitative Comparison

The utility of a fluorophore is fundamentally determined by its photophysical properties. 7-Amino-4-methylcoumarin (AMC) is a widely used coumarin derivative, particularly as a reporter in enzyme assays.[1] The key to its application lies in the quenching of its fluorescence when conjugated to a substrate, such as a peptide, and the subsequent release of the highly fluorescent free AMC upon enzymatic cleavage.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making AMC-based probes exceptionally sensitive.[1]

Here, we compare the key photophysical parameters of AMC with other notable coumarin fluorophores. It is important to note that these values can be influenced by the solvent and the local microenvironment.[2]

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
7-Amino-4-methylcoumarin (AMC) ~341-351[2]~430-44117,000 - 19,000~0.5 - 0.63Ethanol
7-Hydroxy-4-methylcoumarin (HMC) ~360~44818,0000.32 (for a derivative)PBS, pH 7.4
7-Methoxy-4-methylcoumarin ~323~38813,0000.58Methanol
Coumarin 1 (7-Diethylamino-4-methylcoumarin) 37545625,000~0.5Ethanol
Coumarin 343 44549544,3000.63Ethanol
Alexa Fluor™ 350 34644219,0000.24Aqueous

Key Distinctions and Application-Specific Considerations

The choice between AMC and other coumarin fluorophores often hinges on the specific experimental requirements, particularly the pH of the assay environment and the nature of the enzymatic reaction.

pH Sensitivity

A primary distinguishing factor is pH sensitivity. 7-Hydroxy-4-methylcoumarin (HMC) exhibits significant pH-dependent fluorescence, with its emission intensity increasing in more alkaline conditions. This can be a critical drawback in assays where pH fluctuations might lead to experimental artifacts. In contrast, the fluorescence of 7-Amino-4-methylcoumarin (AMC) is relatively stable across a pH range of approximately 6 to 8 , making it a more robust option for experiments conducted at or near physiological pH.

Application in Enzyme Assays

The functional group at the 7-position dictates the type of enzymatic substrates that can be synthesized. The amino group of AMC is commonly utilized to form amide bonds in substrates for proteases, such as caspases. Conversely, the hydroxyl group of HMC is typically used to form ether or ester linkages in substrates for enzymes like glycosidases and esterases.

Experimental Protocols

Reproducible experimental outcomes rely on detailed and validated methodologies. Below are protocols for key applications of coumarin-based fluorogenic substrates.

Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol is adapted from established methods for measuring caspase-3 activity in cell lysates.

Materials:

  • Cells to be assayed (apoptotic and non-apoptotic controls)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

  • Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate: Ac-DEVD-AMC (reconstituted in DMSO to 1 mg/mL)

  • 96-well black, opaque microplate

  • Spectrofluorometer

Procedure:

  • Cell Lysate Preparation:

    • For adherent cells, wash with PBS, remove excess PBS, and lyse with Cell Lysis Buffer.

    • For suspension cells, pellet, wash with PBS, and lyse in Cell Lysis Buffer on ice for 30 minutes.

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to the Protease Assay Buffer.

    • Include negative controls with lysis buffer only.

    • Add the Ac-DEVD-AMC substrate to each well to a final concentration of 20 µM.

  • Incubation:

    • Incubate the reaction mixtures for 1 hour at 37°C.

  • Fluorescence Measurement:

    • Measure the liberated AMC using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.

    • Apoptotic cell lysates containing active caspase-3 will yield a significantly higher fluorescence emission compared to non-apoptotic cell lysates.

Cellular Imaging with 7-Amino-4-methylcoumarin

AMC can be used for staining both live and fixed cells.

Materials:

  • Cells cultured on coverslips

  • PBS

  • Cell culture medium

  • AMC stock solution (10 mM in DMSO)

  • 4% Paraformaldehyde in PBS (for fixed cells)

  • 0.1-0.5% Triton™ X-100 in PBS (optional, for permeabilization in fixed cells)

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set

Live Cell Staining Protocol:

  • Prepare a working solution of AMC by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Wash cells once with pre-warmed PBS.

  • Add the AMC working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Image the cells immediately using a fluorescence microscope.

Fixed Cell Staining Protocol:

  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash cells three times with PBS.

  • (Optional) Permeabilize cells with Triton™ X-100 in PBS for 10-15 minutes.

  • Wash cells three times with PBS.

  • Prepare a working solution of AMC in PBS at a final concentration of 1-10 µM.

  • Incubate the fixed cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium and image.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of AMC, the following diagrams illustrate a typical enzyme assay workflow and the signaling pathway for caspase-3 activation.

EnzymeAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Cell Lysate Prepare Cell Lysate Mix Lysate, Buffer, and Substrate Mix Lysate, Buffer, and Substrate Prepare Cell Lysate->Mix Lysate, Buffer, and Substrate Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Mix Lysate, Buffer, and Substrate Prepare AMC-Substrate Prepare AMC-Substrate Prepare AMC-Substrate->Mix Lysate, Buffer, and Substrate Incubate at 37°C Incubate at 37°C Mix Lysate, Buffer, and Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

General workflow for a fluorogenic enzyme assay using an AMC-based substrate.

CaspaseActivationPathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage Cleavage Cleavage Active Caspase-3->Cleavage Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent)->Cleavage AMC (Fluorescent) AMC (Fluorescent) Cleavage->AMC (Fluorescent) releases

Simplified signaling pathway of caspase-3 activation detected by an AMC-based probe.

Conclusion

7-Amino-4-methylcoumarin and its derivatives are invaluable tools in biological research, offering robust blue fluorescence and high sensitivity for a variety of applications. The choice of a specific coumarin fluorophore should be guided by a thorough understanding of its photophysical properties and its suitability for the intended experimental conditions. For assays requiring stable fluorescence around physiological pH, AMC is a superior choice over the pH-sensitive HMC. By providing detailed protocols and a clear comparison of their characteristics, this guide aims to empower researchers to select and effectively utilize the optimal coumarin fluorophore for their scientific endeavors.

References

A Comparative Guide to 7-Amino-4-methylcoumarin and Other Coumarin Fluorophores for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based assays and imaging, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. Coumarin derivatives, a class of blue-emitting fluorophores, are widely utilized due to their high quantum yields and environmental sensitivity. This guide provides an objective comparison of 7-Amino-4-methylcoumarin (AMC) with other common coumarin fluorophores, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Photophysical Properties: A Quantitative Comparison

The utility of a fluorophore is fundamentally determined by its photophysical properties. 7-Amino-4-methylcoumarin (AMC) is a widely used coumarin derivative, particularly as a reporter in enzyme assays.[1] The key to its application lies in the quenching of its fluorescence when conjugated to a substrate, such as a peptide, and the subsequent release of the highly fluorescent free AMC upon enzymatic cleavage.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, making AMC-based probes exceptionally sensitive.[1]

Here, we compare the key photophysical parameters of AMC with other notable coumarin fluorophores. It is important to note that these values can be influenced by the solvent and the local microenvironment.[2]

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
7-Amino-4-methylcoumarin (AMC) ~341-351[2]~430-44117,000 - 19,000~0.5 - 0.63Ethanol
7-Hydroxy-4-methylcoumarin (HMC) ~360~44818,0000.32 (for a derivative)PBS, pH 7.4
7-Methoxy-4-methylcoumarin ~323~38813,0000.58Methanol
Coumarin 1 (7-Diethylamino-4-methylcoumarin) 37545625,000~0.5Ethanol
Coumarin 343 44549544,3000.63Ethanol
Alexa Fluor™ 350 34644219,0000.24Aqueous

Key Distinctions and Application-Specific Considerations

The choice between AMC and other coumarin fluorophores often hinges on the specific experimental requirements, particularly the pH of the assay environment and the nature of the enzymatic reaction.

pH Sensitivity

A primary distinguishing factor is pH sensitivity. 7-Hydroxy-4-methylcoumarin (HMC) exhibits significant pH-dependent fluorescence, with its emission intensity increasing in more alkaline conditions. This can be a critical drawback in assays where pH fluctuations might lead to experimental artifacts. In contrast, the fluorescence of 7-Amino-4-methylcoumarin (AMC) is relatively stable across a pH range of approximately 6 to 8 , making it a more robust option for experiments conducted at or near physiological pH.

Application in Enzyme Assays

The functional group at the 7-position dictates the type of enzymatic substrates that can be synthesized. The amino group of AMC is commonly utilized to form amide bonds in substrates for proteases, such as caspases. Conversely, the hydroxyl group of HMC is typically used to form ether or ester linkages in substrates for enzymes like glycosidases and esterases.

Experimental Protocols

Reproducible experimental outcomes rely on detailed and validated methodologies. Below are protocols for key applications of coumarin-based fluorogenic substrates.

Caspase-3 Activity Assay using Ac-DEVD-AMC

This protocol is adapted from established methods for measuring caspase-3 activity in cell lysates.

Materials:

  • Cells to be assayed (apoptotic and non-apoptotic controls)

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi)

  • Protease Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • Caspase-3 Substrate: Ac-DEVD-AMC (reconstituted in DMSO to 1 mg/mL)

  • 96-well black, opaque microplate

  • Spectrofluorometer

Procedure:

  • Cell Lysate Preparation:

    • For adherent cells, wash with PBS, remove excess PBS, and lyse with Cell Lysis Buffer.

    • For suspension cells, pellet, wash with PBS, and lyse in Cell Lysis Buffer on ice for 30 minutes.

  • Assay Reaction:

    • In a 96-well plate, add cell lysate to the Protease Assay Buffer.

    • Include negative controls with lysis buffer only.

    • Add the Ac-DEVD-AMC substrate to each well to a final concentration of 20 µM.

  • Incubation:

    • Incubate the reaction mixtures for 1 hour at 37°C.

  • Fluorescence Measurement:

    • Measure the liberated AMC using a spectrofluorometer with an excitation wavelength of 380 nm and an emission wavelength range of 430-460 nm.

    • Apoptotic cell lysates containing active caspase-3 will yield a significantly higher fluorescence emission compared to non-apoptotic cell lysates.

Cellular Imaging with 7-Amino-4-methylcoumarin

AMC can be used for staining both live and fixed cells.

Materials:

  • Cells cultured on coverslips

  • PBS

  • Cell culture medium

  • AMC stock solution (10 mM in DMSO)

  • 4% Paraformaldehyde in PBS (for fixed cells)

  • 0.1-0.5% Triton™ X-100 in PBS (optional, for permeabilization in fixed cells)

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set

Live Cell Staining Protocol:

  • Prepare a working solution of AMC by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Wash cells once with pre-warmed PBS.

  • Add the AMC working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.

  • Image the cells immediately using a fluorescence microscope.

Fixed Cell Staining Protocol:

  • Fix cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash cells three times with PBS.

  • (Optional) Permeabilize cells with Triton™ X-100 in PBS for 10-15 minutes.

  • Wash cells three times with PBS.

  • Prepare a working solution of AMC in PBS at a final concentration of 1-10 µM.

  • Incubate the fixed cells with the AMC working solution for 20-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium and image.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of AMC, the following diagrams illustrate a typical enzyme assay workflow and the signaling pathway for caspase-3 activation.

EnzymeAssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare Cell Lysate Prepare Cell Lysate Mix Lysate, Buffer, and Substrate Mix Lysate, Buffer, and Substrate Prepare Cell Lysate->Mix Lysate, Buffer, and Substrate Prepare Assay Buffer Prepare Assay Buffer Prepare Assay Buffer->Mix Lysate, Buffer, and Substrate Prepare AMC-Substrate Prepare AMC-Substrate Prepare AMC-Substrate->Mix Lysate, Buffer, and Substrate Incubate at 37°C Incubate at 37°C Mix Lysate, Buffer, and Substrate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

General workflow for a fluorogenic enzyme assay using an AMC-based substrate.

CaspaseActivationPathway Apoptotic Stimulus Apoptotic Stimulus Procaspase-3 Procaspase-3 Apoptotic Stimulus->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage Cleavage Cleavage Active Caspase-3->Cleavage Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent) Ac-DEVD-AMC (Non-fluorescent)->Cleavage AMC (Fluorescent) AMC (Fluorescent) Cleavage->AMC (Fluorescent) releases

Simplified signaling pathway of caspase-3 activation detected by an AMC-based probe.

Conclusion

7-Amino-4-methylcoumarin and its derivatives are invaluable tools in biological research, offering robust blue fluorescence and high sensitivity for a variety of applications. The choice of a specific coumarin fluorophore should be guided by a thorough understanding of its photophysical properties and its suitability for the intended experimental conditions. For assays requiring stable fluorescence around physiological pH, AMC is a superior choice over the pH-sensitive HMC. By providing detailed protocols and a clear comparison of their characteristics, this guide aims to empower researchers to select and effectively utilize the optimal coumarin fluorophore for their scientific endeavors.

References

Navigating the Nuances of AMC-Based Assays: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving robust and reproducible results is paramount. This guide provides an in-depth comparison of 7-Amino-4-methylcoumarin (AMC)-based assays, a widely used tool in enzyme activity studies, with alternative methods. By examining factors that influence their reproducibility and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to select and optimize assays for reliable and consistent outcomes.

7-Amino-4-methylcoumarin (AMC) is a popular fluorogenic reporter used in a variety of enzyme assays, including those for proteases and caspases. The fundamental principle of these assays lies in the enzymatic cleavage of a substrate-AMC conjugate. In its conjugated form, AMC's fluorescence is quenched. Upon enzymatic action, the free AMC is released, resulting in a significant increase in fluorescence that is directly proportional to enzyme activity.[1] While cost-effective and well-established, the reproducibility of AMC-based assays can be influenced by several factors, including photostability, signal-to-background ratio, and interference from test compounds.[2]

Performance Comparison of Fluorogenic Assay Platforms

The choice of a fluorescent probe significantly impacts the sensitivity, reliability, and reproducibility of an enzyme assay. Below is a comparison of key performance characteristics of AMC-based assays against common alternatives.

Assay PlatformAnalyte/EnzymeSubstrate ExampleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Fluorescent (AMC) ProteaseVKLQ-AMC-Well-established, good sensitivity.[1]Lower quantum yield than some alternatives, potential for compound interference and photobleaching.[1]
Fluorescent (ACC) ProteaseAc-Leu-Thr-Phe-Lys-ACC~3x more sensitive than AMC[1]High sensitivity, continuous monitoring.Potential for compound interference, photobleaching.
Fluorescent (Rhodamine 110) ---Higher sensitivity, lower background, and reduced interference compared to AMC.-
Fluorescent (Alexa Fluor) ---Higher sensitivity, lower background, and reduced interference compared to AMC.-
Fluorescent (Resorufin) VariousResazurin-Longer excitation/emission wavelengths reduce autofluorescence and background signals, often leading to higher sensitivity.Susceptible to interference from reducing agents.
Fluorescent (FRET) ProteaseFRET peptide10 amol (Enteropeptidase)High sensitivity, ratiometric measurement can reduce noise.Can be more complex to design, potential for spectral overlap.
Colorimetric Caspase-3Ac-DEVD-pNAGenerally lower than fluorescent assaysSimple, cost-effective, requires standard spectrophotometer.Lower sensitivity, less suitable for low-abundance enzymes.
Luminescent Kinase (Clk4)ATP (ADP-Glo™)Comparable to radiometric assaysExtremely high sensitivity, low background.Requires a luminometer, can be more expensive.

Factors Influencing Reproducibility of AMC-Based Assays

Several factors can impact the consistency and reliability of AMC-based assays. Understanding and mitigating these can significantly improve reproducibility.

  • Compound Interference: A major source of variability arises from the intrinsic properties of test compounds.

    • Autofluorescence: Compounds that fluoresce at the same excitation and emission wavelengths as AMC can lead to artificially high signals.

    • Fluorescence Quenching (Inner Filter Effect): Compounds that absorb light at the excitation or emission wavelengths of AMC can reduce the detected signal, mimicking inhibition.

    • Colloidal Aggregation: Some compounds can form aggregates that inhibit enzymes non-specifically, leading to false-positive results.

  • Photostability: While generally more photostable than fluorescein, AMC can still be susceptible to photobleaching, especially with prolonged exposure to excitation light, which can affect assays requiring long-term measurements.

  • pH Sensitivity: AMC exhibits relatively stable fluorescence at physiological pH. However, significant deviations in pH can affect its fluorescence intensity.

  • Enzyme Stability: The stability of the enzyme itself is crucial for reproducible results. Factors like improper storage, repeated freeze-thaw cycles, and suboptimal buffer conditions can lead to loss of activity.

  • Assay Conditions: Consistency in experimental parameters such as temperature, incubation time, and reagent concentrations is critical for achieving reproducible data.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are representative protocols for a standard AMC-based protease assay and for identifying compound interference.

General Protocol for an AMC-Based Protease Assay

This protocol outlines the fundamental steps for measuring protease activity using an AMC-conjugated substrate.

Materials:

  • Purified protease

  • AMC-conjugated peptide substrate

  • Assay Buffer (optimized for the specific protease)

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the protease and the AMC-substrate. Dilute them to the desired working concentrations in pre-warmed Assay Buffer.

  • Reaction Setup: In the microplate, add the diluted protease solution to each well.

  • Initiate Reaction: To start the reaction, add the diluted substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the increase in fluorescence over time at the excitation and emission wavelengths for AMC (typically around 360 nm excitation and 460 nm emission).

cluster_prep Reagent Preparation cluster_assay Assay Execution P1 Prepare Protease Solution A1 Add Protease to Plate P1->A1 S1 Prepare AMC-Substrate Solution A2 Add Substrate to Initiate S1->A2 A1->A2 A3 Measure Fluorescence A2->A3

Workflow for a typical AMC-based protease assay.

Protocol to Identify Compound Autofluorescence

This protocol helps determine if a test compound fluoresces at the same wavelengths as AMC.

Materials:

  • Test compound

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Compound Plate: Serially dilute the test compound in the assay buffer in the microplate.

  • Control Wells: Include control wells containing only the assay buffer (blank).

  • Fluorescence Reading: Read the fluorescence at the same excitation and emission wavelengths used for the AMC assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Interpretation: A significantly higher fluorescence intensity in the compound-containing wells compared to the blank indicates autofluorescence.

Protocol to Identify Fluorescence Quenching

This protocol is used to identify compounds that interfere with the detection of the AMC signal.

Materials:

  • Test compound

  • Free 7-amino-4-methylcoumarin (AMC) standard

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions: Prepare a solution of free AMC in the assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In the microplate, add the AMC solution to wells containing the serially diluted test compound. Include control wells with the AMC solution and no compound.

  • Fluorescence Reading: Read the fluorescence at the standard AMC wavelengths.

  • Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound suggests quenching.

Signaling Pathway and Assay Principle

The core principle of AMC-based assays involves the enzymatic cleavage of a substrate, which liberates the fluorescent AMC molecule. This "turn-on" fluorescence mechanism is central to measuring enzyme activity.

Substrate Substrate-AMC (Non-fluorescent) Enzyme Enzyme (e.g., Protease) Substrate->Enzyme Binding Product Cleaved Substrate Enzyme->Product Cleavage AMC Free AMC (Fluorescent) Enzyme->AMC Release

Enzymatic release of fluorescent AMC.

Conclusion

While 7-Amino-4-methylcoumarin remains a valuable and widely used fluorophore in enzyme assays due to its affordability and established protocols, its susceptibility to compound interference and photostability issues can impact the reproducibility of results. For applications demanding higher sensitivity, a lower background signal, and reduced interference from screening compounds, alternatives such as Rhodamine 110, Alexa Fluor dyes, and resorufin-based systems present compelling advantages. By carefully selecting the appropriate assay platform and implementing rigorous experimental controls to identify and mitigate potential artifacts, researchers can significantly enhance the reproducibility and reliability of their enzymatic studies.

References

Navigating the Nuances of AMC-Based Assays: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving robust and reproducible results is paramount. This guide provides an in-depth comparison of 7-Amino-4-methylcoumarin (B1665955) (AMC)-based assays, a widely used tool in enzyme activity studies, with alternative methods. By examining factors that influence their reproducibility and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to select and optimize assays for reliable and consistent outcomes.

7-Amino-4-methylcoumarin (AMC) is a popular fluorogenic reporter used in a variety of enzyme assays, including those for proteases and caspases. The fundamental principle of these assays lies in the enzymatic cleavage of a substrate-AMC conjugate. In its conjugated form, AMC's fluorescence is quenched. Upon enzymatic action, the free AMC is released, resulting in a significant increase in fluorescence that is directly proportional to enzyme activity.[1] While cost-effective and well-established, the reproducibility of AMC-based assays can be influenced by several factors, including photostability, signal-to-background ratio, and interference from test compounds.[2]

Performance Comparison of Fluorogenic Assay Platforms

The choice of a fluorescent probe significantly impacts the sensitivity, reliability, and reproducibility of an enzyme assay. Below is a comparison of key performance characteristics of AMC-based assays against common alternatives.

Assay PlatformAnalyte/EnzymeSubstrate ExampleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Fluorescent (AMC) ProteaseVKLQ-AMC-Well-established, good sensitivity.[1]Lower quantum yield than some alternatives, potential for compound interference and photobleaching.[1]
Fluorescent (ACC) ProteaseAc-Leu-Thr-Phe-Lys-ACC~3x more sensitive than AMC[1]High sensitivity, continuous monitoring.Potential for compound interference, photobleaching.
Fluorescent (Rhodamine 110) ---Higher sensitivity, lower background, and reduced interference compared to AMC.-
Fluorescent (Alexa Fluor) ---Higher sensitivity, lower background, and reduced interference compared to AMC.-
Fluorescent (Resorufin) VariousResazurin-Longer excitation/emission wavelengths reduce autofluorescence and background signals, often leading to higher sensitivity.Susceptible to interference from reducing agents.
Fluorescent (FRET) ProteaseFRET peptide10 amol (Enteropeptidase)High sensitivity, ratiometric measurement can reduce noise.Can be more complex to design, potential for spectral overlap.
Colorimetric Caspase-3Ac-DEVD-pNAGenerally lower than fluorescent assaysSimple, cost-effective, requires standard spectrophotometer.Lower sensitivity, less suitable for low-abundance enzymes.
Luminescent Kinase (Clk4)ATP (ADP-Glo™)Comparable to radiometric assaysExtremely high sensitivity, low background.Requires a luminometer, can be more expensive.

Factors Influencing Reproducibility of AMC-Based Assays

Several factors can impact the consistency and reliability of AMC-based assays. Understanding and mitigating these can significantly improve reproducibility.

  • Compound Interference: A major source of variability arises from the intrinsic properties of test compounds.

    • Autofluorescence: Compounds that fluoresce at the same excitation and emission wavelengths as AMC can lead to artificially high signals.

    • Fluorescence Quenching (Inner Filter Effect): Compounds that absorb light at the excitation or emission wavelengths of AMC can reduce the detected signal, mimicking inhibition.

    • Colloidal Aggregation: Some compounds can form aggregates that inhibit enzymes non-specifically, leading to false-positive results.

  • Photostability: While generally more photostable than fluorescein, AMC can still be susceptible to photobleaching, especially with prolonged exposure to excitation light, which can affect assays requiring long-term measurements.

  • pH Sensitivity: AMC exhibits relatively stable fluorescence at physiological pH. However, significant deviations in pH can affect its fluorescence intensity.

  • Enzyme Stability: The stability of the enzyme itself is crucial for reproducible results. Factors like improper storage, repeated freeze-thaw cycles, and suboptimal buffer conditions can lead to loss of activity.

  • Assay Conditions: Consistency in experimental parameters such as temperature, incubation time, and reagent concentrations is critical for achieving reproducible data.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are representative protocols for a standard AMC-based protease assay and for identifying compound interference.

General Protocol for an AMC-Based Protease Assay

This protocol outlines the fundamental steps for measuring protease activity using an AMC-conjugated substrate.

Materials:

  • Purified protease

  • AMC-conjugated peptide substrate

  • Assay Buffer (optimized for the specific protease)

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the protease and the AMC-substrate. Dilute them to the desired working concentrations in pre-warmed Assay Buffer.

  • Reaction Setup: In the microplate, add the diluted protease solution to each well.

  • Initiate Reaction: To start the reaction, add the diluted substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the increase in fluorescence over time at the excitation and emission wavelengths for AMC (typically around 360 nm excitation and 460 nm emission).

cluster_prep Reagent Preparation cluster_assay Assay Execution P1 Prepare Protease Solution A1 Add Protease to Plate P1->A1 S1 Prepare AMC-Substrate Solution A2 Add Substrate to Initiate S1->A2 A1->A2 A3 Measure Fluorescence A2->A3

Workflow for a typical AMC-based protease assay.

Protocol to Identify Compound Autofluorescence

This protocol helps determine if a test compound fluoresces at the same wavelengths as AMC.

Materials:

  • Test compound

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Compound Plate: Serially dilute the test compound in the assay buffer in the microplate.

  • Control Wells: Include control wells containing only the assay buffer (blank).

  • Fluorescence Reading: Read the fluorescence at the same excitation and emission wavelengths used for the AMC assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Interpretation: A significantly higher fluorescence intensity in the compound-containing wells compared to the blank indicates autofluorescence.

Protocol to Identify Fluorescence Quenching

This protocol is used to identify compounds that interfere with the detection of the AMC signal.

Materials:

  • Test compound

  • Free 7-amino-4-methylcoumarin (AMC) standard

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions: Prepare a solution of free AMC in the assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In the microplate, add the AMC solution to wells containing the serially diluted test compound. Include control wells with the AMC solution and no compound.

  • Fluorescence Reading: Read the fluorescence at the standard AMC wavelengths.

  • Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound suggests quenching.

Signaling Pathway and Assay Principle

The core principle of AMC-based assays involves the enzymatic cleavage of a substrate, which liberates the fluorescent AMC molecule. This "turn-on" fluorescence mechanism is central to measuring enzyme activity.

Substrate Substrate-AMC (Non-fluorescent) Enzyme Enzyme (e.g., Protease) Substrate->Enzyme Binding Product Cleaved Substrate Enzyme->Product Cleavage AMC Free AMC (Fluorescent) Enzyme->AMC Release

Enzymatic release of fluorescent AMC.

Conclusion

While 7-Amino-4-methylcoumarin remains a valuable and widely used fluorophore in enzyme assays due to its affordability and established protocols, its susceptibility to compound interference and photostability issues can impact the reproducibility of results. For applications demanding higher sensitivity, a lower background signal, and reduced interference from screening compounds, alternatives such as Rhodamine 110, Alexa Fluor dyes, and resorufin-based systems present compelling advantages. By carefully selecting the appropriate assay platform and implementing rigorous experimental controls to identify and mitigate potential artifacts, researchers can significantly enhance the reproducibility and reliability of their enzymatic studies.

References

Navigating the Nuances of AMC-Based Assays: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving robust and reproducible results is paramount. This guide provides an in-depth comparison of 7-Amino-4-methylcoumarin (B1665955) (AMC)-based assays, a widely used tool in enzyme activity studies, with alternative methods. By examining factors that influence their reproducibility and presenting supporting experimental data, this guide aims to equip researchers with the knowledge to select and optimize assays for reliable and consistent outcomes.

7-Amino-4-methylcoumarin (AMC) is a popular fluorogenic reporter used in a variety of enzyme assays, including those for proteases and caspases. The fundamental principle of these assays lies in the enzymatic cleavage of a substrate-AMC conjugate. In its conjugated form, AMC's fluorescence is quenched. Upon enzymatic action, the free AMC is released, resulting in a significant increase in fluorescence that is directly proportional to enzyme activity.[1] While cost-effective and well-established, the reproducibility of AMC-based assays can be influenced by several factors, including photostability, signal-to-background ratio, and interference from test compounds.[2]

Performance Comparison of Fluorogenic Assay Platforms

The choice of a fluorescent probe significantly impacts the sensitivity, reliability, and reproducibility of an enzyme assay. Below is a comparison of key performance characteristics of AMC-based assays against common alternatives.

Assay PlatformAnalyte/EnzymeSubstrate ExampleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Fluorescent (AMC) ProteaseVKLQ-AMC-Well-established, good sensitivity.[1]Lower quantum yield than some alternatives, potential for compound interference and photobleaching.[1]
Fluorescent (ACC) ProteaseAc-Leu-Thr-Phe-Lys-ACC~3x more sensitive than AMC[1]High sensitivity, continuous monitoring.Potential for compound interference, photobleaching.
Fluorescent (Rhodamine 110) ---Higher sensitivity, lower background, and reduced interference compared to AMC.-
Fluorescent (Alexa Fluor) ---Higher sensitivity, lower background, and reduced interference compared to AMC.-
Fluorescent (Resorufin) VariousResazurin-Longer excitation/emission wavelengths reduce autofluorescence and background signals, often leading to higher sensitivity.Susceptible to interference from reducing agents.
Fluorescent (FRET) ProteaseFRET peptide10 amol (Enteropeptidase)High sensitivity, ratiometric measurement can reduce noise.Can be more complex to design, potential for spectral overlap.
Colorimetric Caspase-3Ac-DEVD-pNAGenerally lower than fluorescent assaysSimple, cost-effective, requires standard spectrophotometer.Lower sensitivity, less suitable for low-abundance enzymes.
Luminescent Kinase (Clk4)ATP (ADP-Glo™)Comparable to radiometric assaysExtremely high sensitivity, low background.Requires a luminometer, can be more expensive.

Factors Influencing Reproducibility of AMC-Based Assays

Several factors can impact the consistency and reliability of AMC-based assays. Understanding and mitigating these can significantly improve reproducibility.

  • Compound Interference: A major source of variability arises from the intrinsic properties of test compounds.

    • Autofluorescence: Compounds that fluoresce at the same excitation and emission wavelengths as AMC can lead to artificially high signals.

    • Fluorescence Quenching (Inner Filter Effect): Compounds that absorb light at the excitation or emission wavelengths of AMC can reduce the detected signal, mimicking inhibition.

    • Colloidal Aggregation: Some compounds can form aggregates that inhibit enzymes non-specifically, leading to false-positive results.

  • Photostability: While generally more photostable than fluorescein, AMC can still be susceptible to photobleaching, especially with prolonged exposure to excitation light, which can affect assays requiring long-term measurements.

  • pH Sensitivity: AMC exhibits relatively stable fluorescence at physiological pH. However, significant deviations in pH can affect its fluorescence intensity.

  • Enzyme Stability: The stability of the enzyme itself is crucial for reproducible results. Factors like improper storage, repeated freeze-thaw cycles, and suboptimal buffer conditions can lead to loss of activity.

  • Assay Conditions: Consistency in experimental parameters such as temperature, incubation time, and reagent concentrations is critical for achieving reproducible data.

Experimental Protocols

Detailed and consistent experimental protocols are essential for reproducible results. Below are representative protocols for a standard AMC-based protease assay and for identifying compound interference.

General Protocol for an AMC-Based Protease Assay

This protocol outlines the fundamental steps for measuring protease activity using an AMC-conjugated substrate.

Materials:

  • Purified protease

  • AMC-conjugated peptide substrate

  • Assay Buffer (optimized for the specific protease)

  • Black 96-well or 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the protease and the AMC-substrate. Dilute them to the desired working concentrations in pre-warmed Assay Buffer.

  • Reaction Setup: In the microplate, add the diluted protease solution to each well.

  • Initiate Reaction: To start the reaction, add the diluted substrate solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the increase in fluorescence over time at the excitation and emission wavelengths for AMC (typically around 360 nm excitation and 460 nm emission).

cluster_prep Reagent Preparation cluster_assay Assay Execution P1 Prepare Protease Solution A1 Add Protease to Plate P1->A1 S1 Prepare AMC-Substrate Solution A2 Add Substrate to Initiate S1->A2 A1->A2 A3 Measure Fluorescence A2->A3

Workflow for a typical AMC-based protease assay.

Protocol to Identify Compound Autofluorescence

This protocol helps determine if a test compound fluoresces at the same wavelengths as AMC.

Materials:

  • Test compound

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Compound Plate: Serially dilute the test compound in the assay buffer in the microplate.

  • Control Wells: Include control wells containing only the assay buffer (blank).

  • Fluorescence Reading: Read the fluorescence at the same excitation and emission wavelengths used for the AMC assay (e.g., Ex: 380 nm, Em: 460 nm).

  • Interpretation: A significantly higher fluorescence intensity in the compound-containing wells compared to the blank indicates autofluorescence.

Protocol to Identify Fluorescence Quenching

This protocol is used to identify compounds that interfere with the detection of the AMC signal.

Materials:

  • Test compound

  • Free 7-amino-4-methylcoumarin (AMC) standard

  • Assay buffer

  • Black 96-well or 384-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare Solutions: Prepare a solution of free AMC in the assay buffer. Prepare serial dilutions of the test compound.

  • Reaction Setup: In the microplate, add the AMC solution to wells containing the serially diluted test compound. Include control wells with the AMC solution and no compound.

  • Fluorescence Reading: Read the fluorescence at the standard AMC wavelengths.

  • Interpretation: A dose-dependent decrease in fluorescence intensity in the presence of the compound suggests quenching.

Signaling Pathway and Assay Principle

The core principle of AMC-based assays involves the enzymatic cleavage of a substrate, which liberates the fluorescent AMC molecule. This "turn-on" fluorescence mechanism is central to measuring enzyme activity.

Substrate Substrate-AMC (Non-fluorescent) Enzyme Enzyme (e.g., Protease) Substrate->Enzyme Binding Product Cleaved Substrate Enzyme->Product Cleavage AMC Free AMC (Fluorescent) Enzyme->AMC Release

Enzymatic release of fluorescent AMC.

Conclusion

While 7-Amino-4-methylcoumarin remains a valuable and widely used fluorophore in enzyme assays due to its affordability and established protocols, its susceptibility to compound interference and photostability issues can impact the reproducibility of results. For applications demanding higher sensitivity, a lower background signal, and reduced interference from screening compounds, alternatives such as Rhodamine 110, Alexa Fluor dyes, and resorufin-based systems present compelling advantages. By carefully selecting the appropriate assay platform and implementing rigorous experimental controls to identify and mitigate potential artifacts, researchers can significantly enhance the reproducibility and reliability of their enzymatic studies.

References

Validating the Specificity of an AMC-Conjugated Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of enzyme activity is critical. 7-amino-4-methylcoumarin (AMC)-conjugated probes are widely utilized fluorogenic substrates for this purpose, prized for their sensitivity and convenience. However, ensuring the specificity of these probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of AMC-conjugated probes with alternative technologies, supported by experimental data, and offers detailed protocols for validating probe specificity.

Principles of AMC-Based Assays

AMC-based assays rely on the principle of fluorescence quenching and dequenching. A peptide sequence specific to the enzyme of interest is conjugated to the AMC fluorophore. In this conjugated state, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide at its specific recognition site, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Performance Comparison of Fluorogenic Probes

The choice of a fluorogenic probe significantly impacts assay sensitivity and specificity. While AMC-conjugated probes are a robust and widely used tool, several alternatives offer distinct advantages. The following table provides a comparative overview of key performance metrics for different probe technologies, using the well-characterized enzyme Caspase-3 as an example.

Probe TypeSubstrate ExampleKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Limit of Detection (LOD)Key Advantages
AMC-Conjugated Ac-DEVD-AMC~10[1]N/AN/AEnzyme-dependentWell-established, good sensitivity, readily available.
Rhodamine 110-Based (Z-DEVD)₂-R110N/AN/AN/A50-300 fold more sensitive than AMC probesHigher quantum yield, red-shifted spectra reducing interference.
FRET-Based DEVD-containing peptide with donor/quencher pairN/AN/AN/AAs low as 10 amolHigh sensitivity, ratiometric measurements can reduce noise.

Note: "N/A" indicates that directly comparable, consolidated data was not found in the searched literature. Kinetic parameters are highly dependent on specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible data. Below are methodologies for key experiments in validating the specificity of an AMC-conjugated probe.

Protocol 1: Standard Enzyme Kinetics Assay

This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for a protease using an AMC-conjugated substrate.

Materials:

  • Purified enzyme of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-conjugated substrate in DMSO (e.g., 10 mM).

    • Prepare a series of substrate dilutions in Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

    • Prepare a working solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • To each well of the 96-well black microplate, add 50 µL of each substrate dilution in triplicate.

    • Include "no enzyme" controls (substrate only) to measure background fluorescence.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~350-380 nm) and emission (~440-460 nm) wavelengths for AMC.

    • Monitor the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

    • Calculate the catalytic constant (kcat) from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 2: Specificity Validation Using a Competitive Inhibitor

This protocol is used to confirm that the observed enzymatic activity is specific to the target enzyme.

Materials:

  • All materials from Protocol 1

  • A known specific inhibitor for the enzyme of interest.

Procedure:

  • Reagent Preparation:

    • Prepare the enzyme, substrate, and Assay Buffer as described in Protocol 1.

    • Prepare a stock solution of the specific inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of inhibitor dilutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of the enzyme working solution to each well.

    • Add 25 µL of each inhibitor dilution to the corresponding wells. Include a "no inhibitor" control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the AMC-conjugated substrate at a concentration close to its Km.

    • Monitor fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • A dose-dependent decrease in enzyme activity in the presence of a specific inhibitor confirms that the AMC-conjugated probe is being cleaved by the target enzyme.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_kinetics Enzyme Kinetics cluster_inhibition Inhibition Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Mix_Kinetics Mix Enzyme + Substrate Dilutions Enzyme->Mix_Kinetics Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate AMC-Substrate Stock Substrate->Mix_Kinetics Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor Stock Inhibitor->Preincubation Read_Kinetics Kinetic Fluorescence Reading Mix_Kinetics->Read_Kinetics Plot_MM Michaelis-Menten Plot Read_Kinetics->Plot_MM Preincubation->Add_Substrate Read_Inhibition Kinetic Fluorescence Reading Add_Substrate->Read_Inhibition Plot_Inhibition Inhibition Curve Read_Inhibition->Plot_Inhibition Calc_Kinetics Calculate Km, Vmax, kcat Plot_MM->Calc_Kinetics Confirm_Specificity Confirm Specificity Plot_Inhibition->Confirm_Specificity

References

Validating the Specificity of an AMC-Conjugated Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of enzyme activity is critical. 7-amino-4-methylcoumarin (B1665955) (AMC)-conjugated probes are widely utilized fluorogenic substrates for this purpose, prized for their sensitivity and convenience. However, ensuring the specificity of these probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of AMC-conjugated probes with alternative technologies, supported by experimental data, and offers detailed protocols for validating probe specificity.

Principles of AMC-Based Assays

AMC-based assays rely on the principle of fluorescence quenching and dequenching. A peptide sequence specific to the enzyme of interest is conjugated to the AMC fluorophore. In this conjugated state, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide at its specific recognition site, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Performance Comparison of Fluorogenic Probes

The choice of a fluorogenic probe significantly impacts assay sensitivity and specificity. While AMC-conjugated probes are a robust and widely used tool, several alternatives offer distinct advantages. The following table provides a comparative overview of key performance metrics for different probe technologies, using the well-characterized enzyme Caspase-3 as an example.

Probe TypeSubstrate ExampleKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Limit of Detection (LOD)Key Advantages
AMC-Conjugated Ac-DEVD-AMC~10[1]N/AN/AEnzyme-dependentWell-established, good sensitivity, readily available.
Rhodamine 110-Based (Z-DEVD)₂-R110N/AN/AN/A50-300 fold more sensitive than AMC probesHigher quantum yield, red-shifted spectra reducing interference.
FRET-Based DEVD-containing peptide with donor/quencher pairN/AN/AN/AAs low as 10 amolHigh sensitivity, ratiometric measurements can reduce noise.

Note: "N/A" indicates that directly comparable, consolidated data was not found in the searched literature. Kinetic parameters are highly dependent on specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible data. Below are methodologies for key experiments in validating the specificity of an AMC-conjugated probe.

Protocol 1: Standard Enzyme Kinetics Assay

This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for a protease using an AMC-conjugated substrate.

Materials:

  • Purified enzyme of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-conjugated substrate in DMSO (e.g., 10 mM).

    • Prepare a series of substrate dilutions in Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

    • Prepare a working solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • To each well of the 96-well black microplate, add 50 µL of each substrate dilution in triplicate.

    • Include "no enzyme" controls (substrate only) to measure background fluorescence.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~350-380 nm) and emission (~440-460 nm) wavelengths for AMC.

    • Monitor the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

    • Calculate the catalytic constant (kcat) from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 2: Specificity Validation Using a Competitive Inhibitor

This protocol is used to confirm that the observed enzymatic activity is specific to the target enzyme.

Materials:

  • All materials from Protocol 1

  • A known specific inhibitor for the enzyme of interest.

Procedure:

  • Reagent Preparation:

    • Prepare the enzyme, substrate, and Assay Buffer as described in Protocol 1.

    • Prepare a stock solution of the specific inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of inhibitor dilutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of the enzyme working solution to each well.

    • Add 25 µL of each inhibitor dilution to the corresponding wells. Include a "no inhibitor" control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the AMC-conjugated substrate at a concentration close to its Km.

    • Monitor fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • A dose-dependent decrease in enzyme activity in the presence of a specific inhibitor confirms that the AMC-conjugated probe is being cleaved by the target enzyme.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_kinetics Enzyme Kinetics cluster_inhibition Inhibition Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Mix_Kinetics Mix Enzyme + Substrate Dilutions Enzyme->Mix_Kinetics Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate AMC-Substrate Stock Substrate->Mix_Kinetics Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor Stock Inhibitor->Preincubation Read_Kinetics Kinetic Fluorescence Reading Mix_Kinetics->Read_Kinetics Plot_MM Michaelis-Menten Plot Read_Kinetics->Plot_MM Preincubation->Add_Substrate Read_Inhibition Kinetic Fluorescence Reading Add_Substrate->Read_Inhibition Plot_Inhibition Inhibition Curve Read_Inhibition->Plot_Inhibition Calc_Kinetics Calculate Km, Vmax, kcat Plot_MM->Calc_Kinetics Confirm_Specificity Confirm Specificity Plot_Inhibition->Confirm_Specificity

References

Validating the Specificity of an AMC-Conjugated Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of enzyme activity is critical. 7-amino-4-methylcoumarin (B1665955) (AMC)-conjugated probes are widely utilized fluorogenic substrates for this purpose, prized for their sensitivity and convenience. However, ensuring the specificity of these probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of AMC-conjugated probes with alternative technologies, supported by experimental data, and offers detailed protocols for validating probe specificity.

Principles of AMC-Based Assays

AMC-based assays rely on the principle of fluorescence quenching and dequenching. A peptide sequence specific to the enzyme of interest is conjugated to the AMC fluorophore. In this conjugated state, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the peptide at its specific recognition site, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Performance Comparison of Fluorogenic Probes

The choice of a fluorogenic probe significantly impacts assay sensitivity and specificity. While AMC-conjugated probes are a robust and widely used tool, several alternatives offer distinct advantages. The following table provides a comparative overview of key performance metrics for different probe technologies, using the well-characterized enzyme Caspase-3 as an example.

Probe TypeSubstrate ExampleKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Limit of Detection (LOD)Key Advantages
AMC-Conjugated Ac-DEVD-AMC~10[1]N/AN/AEnzyme-dependentWell-established, good sensitivity, readily available.
Rhodamine 110-Based (Z-DEVD)₂-R110N/AN/AN/A50-300 fold more sensitive than AMC probesHigher quantum yield, red-shifted spectra reducing interference.
FRET-Based DEVD-containing peptide with donor/quencher pairN/AN/AN/AAs low as 10 amolHigh sensitivity, ratiometric measurements can reduce noise.

Note: "N/A" indicates that directly comparable, consolidated data was not found in the searched literature. Kinetic parameters are highly dependent on specific experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible data. Below are methodologies for key experiments in validating the specificity of an AMC-conjugated probe.

Protocol 1: Standard Enzyme Kinetics Assay

This protocol outlines the determination of Michaelis-Menten kinetic parameters (Km and Vmax) for a protease using an AMC-conjugated substrate.

Materials:

  • Purified enzyme of interest

  • AMC-conjugated peptide substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM CaCl₂)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the AMC-conjugated substrate in DMSO (e.g., 10 mM).

    • Prepare a series of substrate dilutions in Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected Km).

    • Prepare a working solution of the purified enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • To each well of the 96-well black microplate, add 50 µL of each substrate dilution in triplicate.

    • Include "no enzyme" controls (substrate only) to measure background fluorescence.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the enzyme working solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (~350-380 nm) and emission (~440-460 nm) wavelengths for AMC.

    • Monitor the fluorescence intensity kinetically at regular intervals (e.g., every 60 seconds) for a period sufficient to establish the initial linear rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.

    • Plot V₀ against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

    • Calculate the catalytic constant (kcat) from the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 2: Specificity Validation Using a Competitive Inhibitor

This protocol is used to confirm that the observed enzymatic activity is specific to the target enzyme.

Materials:

  • All materials from Protocol 1

  • A known specific inhibitor for the enzyme of interest.

Procedure:

  • Reagent Preparation:

    • Prepare the enzyme, substrate, and Assay Buffer as described in Protocol 1.

    • Prepare a stock solution of the specific inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a series of inhibitor dilutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of the enzyme working solution to each well.

    • Add 25 µL of each inhibitor dilution to the corresponding wells. Include a "no inhibitor" control (vehicle only).

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the AMC-conjugated substrate at a concentration close to its Km.

    • Monitor fluorescence kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration.

    • A dose-dependent decrease in enzyme activity in the presence of a specific inhibitor confirms that the AMC-conjugated probe is being cleaved by the target enzyme.

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_kinetics Enzyme Kinetics cluster_inhibition Inhibition Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Mix_Kinetics Mix Enzyme + Substrate Dilutions Enzyme->Mix_Kinetics Preincubation Pre-incubate Enzyme + Inhibitor Enzyme->Preincubation Substrate AMC-Substrate Stock Substrate->Mix_Kinetics Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor Stock Inhibitor->Preincubation Read_Kinetics Kinetic Fluorescence Reading Mix_Kinetics->Read_Kinetics Plot_MM Michaelis-Menten Plot Read_Kinetics->Plot_MM Preincubation->Add_Substrate Read_Inhibition Kinetic Fluorescence Reading Add_Substrate->Read_Inhibition Plot_Inhibition Inhibition Curve Read_Inhibition->Plot_Inhibition Calc_Kinetics Calculate Km, Vmax, kcat Plot_MM->Calc_Kinetics Confirm_Specificity Confirm Specificity Plot_Inhibition->Confirm_Specificity

References

A Comparative Analysis of AMC and Rhodamine Derivatives for Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, the selection of an appropriate fluorophore is paramount to the success and reliability of experimental outcomes. Among the plethora of available fluorescent probes, 7-amino-4-methylcoumarin (AMC) and various rhodamine derivatives stand out for their widespread use in assays for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of AMC and rhodamine derivatives, supported by experimental data, to aid in the selection of the most suitable fluorophore for specific research applications.

AMC is a popular blue-fluorescent dye commonly employed in enzyme activity assays.[1] Its derivatives are typically non-fluorescent until cleaved by a specific enzyme, releasing free AMC and producing a fluorescent signal.[1] This "turn-on" mechanism provides a sensitive measure of enzymatic activity.[2] Rhodamine derivatives, on the other hand, are a class of exceptionally bright and photostable fluorophores that span the green to red portion of the visible spectrum.[3] Their high quantum yields and extinction coefficients make them ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[4]

Performance Comparison: Key Photophysical Properties

The choice between AMC and rhodamine derivatives often depends on the specific requirements of the assay, such as the desired wavelength, sensitivity, and instrumentation. The following table summarizes the key photophysical properties of AMC and several common rhodamine derivatives.

Property7-Amino-4-methylcoumarin (AMC)Rhodamine 110Rhodamine BRhodamine 6G
Excitation Max (λex) ~340-380 nm~500 nm~546 nm~525 nm
Emission Max (λem) ~440-460 nm~522 nm~567 nm~548 nm
Molar Extinction Coefficient (ε) Not readily available for free fluorophore~80,000 cm⁻¹M⁻¹~106,000 cm⁻¹M⁻¹~116,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) High (but value not consistently reported)~0.85-0.88~0.43-0.7~0.95
Relative Photostability Low to ModerateModerate to HighModerateHigh

Key Considerations for Assay Development

Sensitivity and Signal-to-Background Ratio: Rhodamine derivatives, particularly Rhodamine 110 and Rhodamine 6G, generally offer higher sensitivity compared to AMC. This is attributed to their significantly larger molar extinction coefficients and high fluorescence quantum yields, resulting in brighter signals and better signal-to-background ratios.

Photostability: For applications requiring prolonged or intense light exposure, such as time-lapse imaging or high-throughput screening, the superior photostability of rhodamine derivatives like Rhodamine 6G is a distinct advantage over the more photolabile AMC.

Spectral Properties and Multiplexing: AMC's blue fluorescence provides a distinct spectral window that can be advantageous for multiplexing experiments with green or red fluorescent probes. Rhodamine derivatives offer a range of excitation and emission wavelengths in the green to red spectrum, enabling multicolor analysis when combined with other fluorophores.

Compound Interference: Assays utilizing AMC, which is excited by UV light, may be more susceptible to interference from library compounds that also absorb in the UV range. Rhodamine-based assays, excited by visible light, generally exhibit lower compound interference.

Experimental Protocols

Caspase-3 Activity Assay using a Fluorogenic AMC Substrate

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA)

  • Ac-DEVD-AMC substrate (4 mM stock in DMSO)

  • AMC standard (for generating a standard curve)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your target cells using an appropriate stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate to each well.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to all wells.

    • Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-AMC substrate to each well (final concentration 200 µM).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Generate a standard curve using known concentrations of free AMC to quantify the amount of AMC released in your samples.

    • Express caspase-3 activity as the amount of AMC released per unit of protein per unit of time.

Cell Viability Assay using Rhodamine 123

This protocol outlines a method for assessing cell viability based on mitochondrial membrane potential using Rhodamine 123.

Materials:

  • Cells of interest

  • Rhodamine 123 (stock solution in DMSO)

  • Propidium Iodide (PI) (for distinguishing dead cells)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Staining:

    • Harvest and wash cells with PBS.

    • Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.

    • Add Rhodamine 123 to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • (Optional) Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL to stain dead cells.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells with intact mitochondrial membrane potential will exhibit high Rhodamine 123 fluorescence, while dead cells will be PI-positive.

    • Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Live cells will show bright green fluorescence localized to the mitochondria.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of these fluorophores, the following diagrams, generated using the DOT language for Graphviz, depict a typical experimental workflow and a relevant signaling pathway.

caspase_pathway apoptotic_stimulus Apoptotic Stimulus procaspase8 Procaspase-8 apoptotic_stimulus->procaspase8 activates caspase8 Active Caspase-8 procaspase8->caspase8 cleavage procaspase3 Procaspase-3 caspase8->procaspase3 activates caspase3 Active Caspase-3 procaspase3->caspase3 cleavage cleavage Cleavage caspase3->cleavage apoptosis Apoptosis caspase3->apoptosis substrate AMC-Substrate (Non-fluorescent) substrate->cleavage amc Free AMC (Fluorescent) cleavage->amc releases

References

A Comparative Analysis of AMC and Rhodamine Derivatives for Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, the selection of an appropriate fluorophore is paramount to the success and reliability of experimental outcomes. Among the plethora of available fluorescent probes, 7-amino-4-methylcoumarin (B1665955) (AMC) and various rhodamine derivatives stand out for their widespread use in assays for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of AMC and rhodamine derivatives, supported by experimental data, to aid in the selection of the most suitable fluorophore for specific research applications.

AMC is a popular blue-fluorescent dye commonly employed in enzyme activity assays.[1] Its derivatives are typically non-fluorescent until cleaved by a specific enzyme, releasing free AMC and producing a fluorescent signal.[1] This "turn-on" mechanism provides a sensitive measure of enzymatic activity.[2] Rhodamine derivatives, on the other hand, are a class of exceptionally bright and photostable fluorophores that span the green to red portion of the visible spectrum.[3] Their high quantum yields and extinction coefficients make them ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[4]

Performance Comparison: Key Photophysical Properties

The choice between AMC and rhodamine derivatives often depends on the specific requirements of the assay, such as the desired wavelength, sensitivity, and instrumentation. The following table summarizes the key photophysical properties of AMC and several common rhodamine derivatives.

Property7-Amino-4-methylcoumarin (AMC)Rhodamine 110Rhodamine BRhodamine 6G
Excitation Max (λex) ~340-380 nm~500 nm~546 nm~525 nm
Emission Max (λem) ~440-460 nm~522 nm~567 nm~548 nm
Molar Extinction Coefficient (ε) Not readily available for free fluorophore~80,000 cm⁻¹M⁻¹~106,000 cm⁻¹M⁻¹~116,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) High (but value not consistently reported)~0.85-0.88~0.43-0.7~0.95
Relative Photostability Low to ModerateModerate to HighModerateHigh

Key Considerations for Assay Development

Sensitivity and Signal-to-Background Ratio: Rhodamine derivatives, particularly Rhodamine 110 and Rhodamine 6G, generally offer higher sensitivity compared to AMC. This is attributed to their significantly larger molar extinction coefficients and high fluorescence quantum yields, resulting in brighter signals and better signal-to-background ratios.

Photostability: For applications requiring prolonged or intense light exposure, such as time-lapse imaging or high-throughput screening, the superior photostability of rhodamine derivatives like Rhodamine 6G is a distinct advantage over the more photolabile AMC.

Spectral Properties and Multiplexing: AMC's blue fluorescence provides a distinct spectral window that can be advantageous for multiplexing experiments with green or red fluorescent probes. Rhodamine derivatives offer a range of excitation and emission wavelengths in the green to red spectrum, enabling multicolor analysis when combined with other fluorophores.

Compound Interference: Assays utilizing AMC, which is excited by UV light, may be more susceptible to interference from library compounds that also absorb in the UV range. Rhodamine-based assays, excited by visible light, generally exhibit lower compound interference.

Experimental Protocols

Caspase-3 Activity Assay using a Fluorogenic AMC Substrate

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA)

  • Ac-DEVD-AMC substrate (4 mM stock in DMSO)

  • AMC standard (for generating a standard curve)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your target cells using an appropriate stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate to each well.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to all wells.

    • Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-AMC substrate to each well (final concentration 200 µM).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Generate a standard curve using known concentrations of free AMC to quantify the amount of AMC released in your samples.

    • Express caspase-3 activity as the amount of AMC released per unit of protein per unit of time.

Cell Viability Assay using Rhodamine 123

This protocol outlines a method for assessing cell viability based on mitochondrial membrane potential using Rhodamine 123.

Materials:

  • Cells of interest

  • Rhodamine 123 (stock solution in DMSO)

  • Propidium Iodide (PI) (for distinguishing dead cells)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Staining:

    • Harvest and wash cells with PBS.

    • Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.

    • Add Rhodamine 123 to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • (Optional) Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL to stain dead cells.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells with intact mitochondrial membrane potential will exhibit high Rhodamine 123 fluorescence, while dead cells will be PI-positive.

    • Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Live cells will show bright green fluorescence localized to the mitochondria.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of these fluorophores, the following diagrams, generated using the DOT language for Graphviz, depict a typical experimental workflow and a relevant signaling pathway.

caspase_pathway apoptotic_stimulus Apoptotic Stimulus procaspase8 Procaspase-8 apoptotic_stimulus->procaspase8 activates caspase8 Active Caspase-8 procaspase8->caspase8 cleavage procaspase3 Procaspase-3 caspase8->procaspase3 activates caspase3 Active Caspase-3 procaspase3->caspase3 cleavage cleavage Cleavage caspase3->cleavage apoptosis Apoptosis caspase3->apoptosis substrate AMC-Substrate (Non-fluorescent) substrate->cleavage amc Free AMC (Fluorescent) cleavage->amc releases

References

A Comparative Analysis of AMC and Rhodamine Derivatives for Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence-based research, the selection of an appropriate fluorophore is paramount to the success and reliability of experimental outcomes. Among the plethora of available fluorescent probes, 7-amino-4-methylcoumarin (B1665955) (AMC) and various rhodamine derivatives stand out for their widespread use in assays for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of AMC and rhodamine derivatives, supported by experimental data, to aid in the selection of the most suitable fluorophore for specific research applications.

AMC is a popular blue-fluorescent dye commonly employed in enzyme activity assays.[1] Its derivatives are typically non-fluorescent until cleaved by a specific enzyme, releasing free AMC and producing a fluorescent signal.[1] This "turn-on" mechanism provides a sensitive measure of enzymatic activity.[2] Rhodamine derivatives, on the other hand, are a class of exceptionally bright and photostable fluorophores that span the green to red portion of the visible spectrum.[3] Their high quantum yields and extinction coefficients make them ideal for a wide range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.[4]

Performance Comparison: Key Photophysical Properties

The choice between AMC and rhodamine derivatives often depends on the specific requirements of the assay, such as the desired wavelength, sensitivity, and instrumentation. The following table summarizes the key photophysical properties of AMC and several common rhodamine derivatives.

Property7-Amino-4-methylcoumarin (AMC)Rhodamine 110Rhodamine BRhodamine 6G
Excitation Max (λex) ~340-380 nm~500 nm~546 nm~525 nm
Emission Max (λem) ~440-460 nm~522 nm~567 nm~548 nm
Molar Extinction Coefficient (ε) Not readily available for free fluorophore~80,000 cm⁻¹M⁻¹~106,000 cm⁻¹M⁻¹~116,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φf) High (but value not consistently reported)~0.85-0.88~0.43-0.7~0.95
Relative Photostability Low to ModerateModerate to HighModerateHigh

Key Considerations for Assay Development

Sensitivity and Signal-to-Background Ratio: Rhodamine derivatives, particularly Rhodamine 110 and Rhodamine 6G, generally offer higher sensitivity compared to AMC. This is attributed to their significantly larger molar extinction coefficients and high fluorescence quantum yields, resulting in brighter signals and better signal-to-background ratios.

Photostability: For applications requiring prolonged or intense light exposure, such as time-lapse imaging or high-throughput screening, the superior photostability of rhodamine derivatives like Rhodamine 6G is a distinct advantage over the more photolabile AMC.

Spectral Properties and Multiplexing: AMC's blue fluorescence provides a distinct spectral window that can be advantageous for multiplexing experiments with green or red fluorescent probes. Rhodamine derivatives offer a range of excitation and emission wavelengths in the green to red spectrum, enabling multicolor analysis when combined with other fluorophores.

Compound Interference: Assays utilizing AMC, which is excited by UV light, may be more susceptible to interference from library compounds that also absorb in the UV range. Rhodamine-based assays, excited by visible light, generally exhibit lower compound interference.

Experimental Protocols

Caspase-3 Activity Assay using a Fluorogenic AMC Substrate

This protocol describes the measurement of caspase-3 activity in cell lysates using the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA)

  • Ac-DEVD-AMC substrate (4 mM stock in DMSO)

  • AMC standard (for generating a standard curve)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysis:

    • Induce apoptosis in your target cells using an appropriate stimulus.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) for the assay.

  • Assay Reaction:

    • In a 96-well black microplate, add 50 µL of cell lysate to each well.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer to all wells.

    • Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-AMC substrate to each well (final concentration 200 µM).

  • Fluorescence Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Generate a standard curve using known concentrations of free AMC to quantify the amount of AMC released in your samples.

    • Express caspase-3 activity as the amount of AMC released per unit of protein per unit of time.

Cell Viability Assay using Rhodamine 123

This protocol outlines a method for assessing cell viability based on mitochondrial membrane potential using Rhodamine 123.

Materials:

  • Cells of interest

  • Rhodamine 123 (stock solution in DMSO)

  • Propidium Iodide (PI) (for distinguishing dead cells)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Staining:

    • Harvest and wash cells with PBS.

    • Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.

    • Add Rhodamine 123 to a final concentration of 1-10 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • (Optional) Add Propidium Iodide (PI) to a final concentration of 1-5 µg/mL to stain dead cells.

  • Analysis:

    • Flow Cytometry: Analyze the stained cells on a flow cytometer. Live cells with intact mitochondrial membrane potential will exhibit high Rhodamine 123 fluorescence, while dead cells will be PI-positive.

    • Fluorescence Microscopy: Observe the stained cells under a fluorescence microscope. Live cells will show bright green fluorescence localized to the mitochondria.

Visualizing Experimental Workflows and Signaling Pathways

To further illustrate the application of these fluorophores, the following diagrams, generated using the DOT language for Graphviz, depict a typical experimental workflow and a relevant signaling pathway.

caspase_pathway apoptotic_stimulus Apoptotic Stimulus procaspase8 Procaspase-8 apoptotic_stimulus->procaspase8 activates caspase8 Active Caspase-8 procaspase8->caspase8 cleavage procaspase3 Procaspase-3 caspase8->procaspase3 activates caspase3 Active Caspase-3 procaspase3->caspase3 cleavage cleavage Cleavage caspase3->cleavage apoptosis Apoptosis caspase3->apoptosis substrate AMC-Substrate (Non-fluorescent) substrate->cleavage amc Free AMC (Fluorescent) cleavage->amc releases

References

Navigating the Blue Hue: A Comparative Guide to 7-Amino-4-methylcoumarin (AMC) in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorogenic substrate is a critical decision that dictates the sensitivity, reliability, and overall success of enzyme activity assays. 7-Amino-4-methylcoumarin (AMC), a widely used blue-emitting fluorophore, has long been a staple in the field. However, its inherent limitations necessitate a careful evaluation of its performance against more advanced alternatives. This guide provides an objective comparison of AMC with other fluorescent probes, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways to inform the selection of the most appropriate tool for your research.

The Fading Blue: Unveiling the Limitations of AMC

While cost-effective and well-established, AMC-based assays are not without their drawbacks. A primary concern is their susceptibility to interference from compounds that absorb or emit light in the UV or blue range of the spectrum, a common characteristic of many small molecules in drug discovery libraries. This can lead to false positives or negatives, complicating data interpretation. Furthermore, the relatively low photostability of AMC can be a significant hurdle in experiments requiring prolonged or intense light exposure, such as high-content imaging or kinetic studies.[1] Another key limitation is its lower quantum yield and molar extinction coefficient compared to newer fluorophores, resulting in inherently lower signal intensity and reduced assay sensitivity.

A Brighter Horizon: Alternatives to AMC

Several alternative fluorophores have emerged to address the shortcomings of AMC, with Rhodamine 110 (R110) and its derivatives being the most prominent. R110-based substrates offer a significant advantage due to their excitation and emission maxima in the visible light spectrum, which minimizes interference from autofluorescent compounds and cellular components.[2] This red-shifted spectral profile often translates to a higher signal-to-noise ratio.[2] Moreover, R110 boasts a higher quantum yield and molar extinction coefficient, leading to substantially brighter signals and reported assay sensitivities up to 300-fold higher than their AMC counterparts.[2][3] Other alternatives include 7-amino-4-trifluoromethylcoumarin (AFC), which offers a slight red-shift compared to AMC, and various proprietary dyes with optimized photophysical properties.

Performance Under the Microscope: A Quantitative Comparison

To facilitate an evidence-based decision, the following tables summarize the key performance metrics of AMC and its primary alternative, Rhodamine 110.

Table 1: Photophysical and Performance Characteristics of AMC vs. Rhodamine 110

Feature7-Amino-4-methylcoumarin (AMC)Rhodamine 110 (R110)Key Advantage of Alternative
Excitation Wavelength (nm) ~340-380~496R110 avoids UV range, reducing compound interference and cellular autofluorescence.
Emission Wavelength (nm) ~440-460~520R110's emission is in the green spectrum, further distancing it from blue autofluorescence.
Relative Sensitivity StandardUp to 300-fold higher than AMC-based substrates.R110 provides significantly higher sensitivity, crucial for detecting low-abundance enzymes.
Signal-to-Background Ratio Higher in some reported caspase-3 assays (Maximal S/B ~50).Lower in some reported caspase-3 assays (Maximal S/B ~7), but still considered adequate.While assay-dependent, R110's brightness can often overcome a lower inherent S/B.
pH Stability Fluorescence can be pH-dependent.Fluorescence is constant over a broad pH range (pH 4-9).R110 offers greater flexibility in assay buffer conditions.
Photostability Relatively low, can be a limiting factor.Generally considered more photostable than AMC.R110 is better suited for time-lapse imaging and kinetic studies.

Table 2: Comparative Performance in a Caspase-3 Assay

ParameterAc-DEVD-AMC(Z-DEVD)₂-R110
Signal-to-Background (S/B) Ratio ~50 (maximal)~7 (maximal)
EC50 of Camptothecin (µM) 0.470.50

Data adapted from a study comparing caspase-3 substrates in a one-step homogenous cell-based assay.

Visualizing the Biology: Signaling Pathways and Experimental Workflows

Understanding the biological context is crucial for interpreting assay results. Below are diagrams of key signaling pathways where AMC and its alternatives are frequently employed, along with a typical experimental workflow.

Enzymatic_Cleavage Enzymatic Cleavage of Fluorogenic Substrates Substrate Enzyme Substrate (Peptide-AMC/R110) Enzyme Active Enzyme (e.g., Caspase-3) Substrate->Enzyme Products Cleaved Peptide + Free Fluorophore (Fluorescent AMC or R110) Enzyme->Products Cleavage Caspase_Activation_Pathway Simplified Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis leads to Assay Ac-DEVD-AMC/R110 Substrate Caspase3->Assay cleaves Experimental_Workflow General Experimental Workflow for Enzyme Inhibition Assay A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) B 2. Assay Plate Setup (Add enzyme and inhibitor dilutions) A->B C 3. Pre-incubation (Allow inhibitor to bind to enzyme) B->C D 4. Reaction Initiation (Add fluorogenic substrate) C->D E 5. Signal Detection (Measure fluorescence over time) D->E F 6. Data Analysis (Calculate % inhibition and IC50) E->F

References

Navigating the Blue Hue: A Comparative Guide to 7-Amino-4-methylcoumarin (AMC) in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorogenic substrate is a critical decision that dictates the sensitivity, reliability, and overall success of enzyme activity assays. 7-Amino-4-methylcoumarin (AMC), a widely used blue-emitting fluorophore, has long been a staple in the field. However, its inherent limitations necessitate a careful evaluation of its performance against more advanced alternatives. This guide provides an objective comparison of AMC with other fluorescent probes, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways to inform the selection of the most appropriate tool for your research.

The Fading Blue: Unveiling the Limitations of AMC

While cost-effective and well-established, AMC-based assays are not without their drawbacks. A primary concern is their susceptibility to interference from compounds that absorb or emit light in the UV or blue range of the spectrum, a common characteristic of many small molecules in drug discovery libraries. This can lead to false positives or negatives, complicating data interpretation. Furthermore, the relatively low photostability of AMC can be a significant hurdle in experiments requiring prolonged or intense light exposure, such as high-content imaging or kinetic studies.[1] Another key limitation is its lower quantum yield and molar extinction coefficient compared to newer fluorophores, resulting in inherently lower signal intensity and reduced assay sensitivity.

A Brighter Horizon: Alternatives to AMC

Several alternative fluorophores have emerged to address the shortcomings of AMC, with Rhodamine 110 (R110) and its derivatives being the most prominent. R110-based substrates offer a significant advantage due to their excitation and emission maxima in the visible light spectrum, which minimizes interference from autofluorescent compounds and cellular components.[2] This red-shifted spectral profile often translates to a higher signal-to-noise ratio.[2] Moreover, R110 boasts a higher quantum yield and molar extinction coefficient, leading to substantially brighter signals and reported assay sensitivities up to 300-fold higher than their AMC counterparts.[2][3] Other alternatives include 7-amino-4-trifluoromethylcoumarin (AFC), which offers a slight red-shift compared to AMC, and various proprietary dyes with optimized photophysical properties.

Performance Under the Microscope: A Quantitative Comparison

To facilitate an evidence-based decision, the following tables summarize the key performance metrics of AMC and its primary alternative, Rhodamine 110.

Table 1: Photophysical and Performance Characteristics of AMC vs. Rhodamine 110

Feature7-Amino-4-methylcoumarin (AMC)Rhodamine 110 (R110)Key Advantage of Alternative
Excitation Wavelength (nm) ~340-380~496R110 avoids UV range, reducing compound interference and cellular autofluorescence.
Emission Wavelength (nm) ~440-460~520R110's emission is in the green spectrum, further distancing it from blue autofluorescence.
Relative Sensitivity StandardUp to 300-fold higher than AMC-based substrates.R110 provides significantly higher sensitivity, crucial for detecting low-abundance enzymes.
Signal-to-Background Ratio Higher in some reported caspase-3 assays (Maximal S/B ~50).Lower in some reported caspase-3 assays (Maximal S/B ~7), but still considered adequate.While assay-dependent, R110's brightness can often overcome a lower inherent S/B.
pH Stability Fluorescence can be pH-dependent.Fluorescence is constant over a broad pH range (pH 4-9).R110 offers greater flexibility in assay buffer conditions.
Photostability Relatively low, can be a limiting factor.Generally considered more photostable than AMC.R110 is better suited for time-lapse imaging and kinetic studies.

Table 2: Comparative Performance in a Caspase-3 Assay

ParameterAc-DEVD-AMC(Z-DEVD)₂-R110
Signal-to-Background (S/B) Ratio ~50 (maximal)~7 (maximal)
EC50 of Camptothecin (µM) 0.470.50

Data adapted from a study comparing caspase-3 substrates in a one-step homogenous cell-based assay.

Visualizing the Biology: Signaling Pathways and Experimental Workflows

Understanding the biological context is crucial for interpreting assay results. Below are diagrams of key signaling pathways where AMC and its alternatives are frequently employed, along with a typical experimental workflow.

Enzymatic_Cleavage Enzymatic Cleavage of Fluorogenic Substrates Substrate Enzyme Substrate (Peptide-AMC/R110) Enzyme Active Enzyme (e.g., Caspase-3) Substrate->Enzyme Products Cleaved Peptide + Free Fluorophore (Fluorescent AMC or R110) Enzyme->Products Cleavage Caspase_Activation_Pathway Simplified Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis leads to Assay Ac-DEVD-AMC/R110 Substrate Caspase3->Assay cleaves Experimental_Workflow General Experimental Workflow for Enzyme Inhibition Assay A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) B 2. Assay Plate Setup (Add enzyme and inhibitor dilutions) A->B C 3. Pre-incubation (Allow inhibitor to bind to enzyme) B->C D 4. Reaction Initiation (Add fluorogenic substrate) C->D E 5. Signal Detection (Measure fluorescence over time) D->E F 6. Data Analysis (Calculate % inhibition and IC50) E->F

References

Navigating the Blue Hue: A Comparative Guide to 7-Amino-4-methylcoumarin (AMC) in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a fluorogenic substrate is a critical decision that dictates the sensitivity, reliability, and overall success of enzyme activity assays. 7-Amino-4-methylcoumarin (AMC), a widely used blue-emitting fluorophore, has long been a staple in the field. However, its inherent limitations necessitate a careful evaluation of its performance against more advanced alternatives. This guide provides an objective comparison of AMC with other fluorescent probes, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways to inform the selection of the most appropriate tool for your research.

The Fading Blue: Unveiling the Limitations of AMC

While cost-effective and well-established, AMC-based assays are not without their drawbacks. A primary concern is their susceptibility to interference from compounds that absorb or emit light in the UV or blue range of the spectrum, a common characteristic of many small molecules in drug discovery libraries. This can lead to false positives or negatives, complicating data interpretation. Furthermore, the relatively low photostability of AMC can be a significant hurdle in experiments requiring prolonged or intense light exposure, such as high-content imaging or kinetic studies.[1] Another key limitation is its lower quantum yield and molar extinction coefficient compared to newer fluorophores, resulting in inherently lower signal intensity and reduced assay sensitivity.

A Brighter Horizon: Alternatives to AMC

Several alternative fluorophores have emerged to address the shortcomings of AMC, with Rhodamine 110 (R110) and its derivatives being the most prominent. R110-based substrates offer a significant advantage due to their excitation and emission maxima in the visible light spectrum, which minimizes interference from autofluorescent compounds and cellular components.[2] This red-shifted spectral profile often translates to a higher signal-to-noise ratio.[2] Moreover, R110 boasts a higher quantum yield and molar extinction coefficient, leading to substantially brighter signals and reported assay sensitivities up to 300-fold higher than their AMC counterparts.[2][3] Other alternatives include 7-amino-4-trifluoromethylcoumarin (AFC), which offers a slight red-shift compared to AMC, and various proprietary dyes with optimized photophysical properties.

Performance Under the Microscope: A Quantitative Comparison

To facilitate an evidence-based decision, the following tables summarize the key performance metrics of AMC and its primary alternative, Rhodamine 110.

Table 1: Photophysical and Performance Characteristics of AMC vs. Rhodamine 110

Feature7-Amino-4-methylcoumarin (AMC)Rhodamine 110 (R110)Key Advantage of Alternative
Excitation Wavelength (nm) ~340-380~496R110 avoids UV range, reducing compound interference and cellular autofluorescence.
Emission Wavelength (nm) ~440-460~520R110's emission is in the green spectrum, further distancing it from blue autofluorescence.
Relative Sensitivity StandardUp to 300-fold higher than AMC-based substrates.R110 provides significantly higher sensitivity, crucial for detecting low-abundance enzymes.
Signal-to-Background Ratio Higher in some reported caspase-3 assays (Maximal S/B ~50).Lower in some reported caspase-3 assays (Maximal S/B ~7), but still considered adequate.While assay-dependent, R110's brightness can often overcome a lower inherent S/B.
pH Stability Fluorescence can be pH-dependent.Fluorescence is constant over a broad pH range (pH 4-9).R110 offers greater flexibility in assay buffer conditions.
Photostability Relatively low, can be a limiting factor.Generally considered more photostable than AMC.R110 is better suited for time-lapse imaging and kinetic studies.

Table 2: Comparative Performance in a Caspase-3 Assay

ParameterAc-DEVD-AMC(Z-DEVD)₂-R110
Signal-to-Background (S/B) Ratio ~50 (maximal)~7 (maximal)
EC50 of Camptothecin (µM) 0.470.50

Data adapted from a study comparing caspase-3 substrates in a one-step homogenous cell-based assay.

Visualizing the Biology: Signaling Pathways and Experimental Workflows

Understanding the biological context is crucial for interpreting assay results. Below are diagrams of key signaling pathways where AMC and its alternatives are frequently employed, along with a typical experimental workflow.

Enzymatic_Cleavage Enzymatic Cleavage of Fluorogenic Substrates Substrate Enzyme Substrate (Peptide-AMC/R110) Enzyme Active Enzyme (e.g., Caspase-3) Substrate->Enzyme Products Cleaved Peptide + Free Fluorophore (Fluorescent AMC or R110) Enzyme->Products Cleavage Caspase_Activation_Pathway Simplified Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 recruits Caspase8 Caspase-8 Procaspase8->Caspase8 activates Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Caspase9 Caspase-9 Procaspase9->Caspase9 activates Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis leads to Assay Ac-DEVD-AMC/R110 Substrate Caspase3->Assay cleaves Experimental_Workflow General Experimental Workflow for Enzyme Inhibition Assay A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) B 2. Assay Plate Setup (Add enzyme and inhibitor dilutions) A->B C 3. Pre-incubation (Allow inhibitor to bind to enzyme) B->C D 4. Reaction Initiation (Add fluorogenic substrate) C->D E 5. Signal Detection (Measure fluorescence over time) D->E F 6. Data Analysis (Calculate % inhibition and IC50) E->F

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Arnocoumarin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical reagents like arnocoumarin is a critical component of maintaining this safety and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Precautions

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1]
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust formation is likely or when handling outside of a well-ventilated area to prevent respiratory irritation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant. Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems.

Waste Collection and Preparation:

  • Designate a Waste Container: Utilize a clearly labeled, sealable container specifically for solid this compound waste. The label must include the chemical name ("this compound"), CAS number, and the appropriate hazard pictograms.

  • Waste Transfer: Carefully transfer the waste solid into the designated container using a scoop or spatula, taking care to avoid the creation of dust. All instruments and equipment that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

  • Container Sealing and Storage: Securely seal the waste container. Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule the collection and proper disposal of the waste container.

Spill Cleanup Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure there is adequate ventilation.

  • Don PPE: Put on the required personal protective equipment as detailed in the table above.

  • Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid any actions that could generate dust.

  • Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent or cleaning agent. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: The collected spill material should be placed in a sealed, labeled container and disposed of following the standard procedure outlined above.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Waste Preparation cluster_storage Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Use Labeled, Sealable Waste Container ppe->container transfer Carefully Transfer Waste, Avoid Dust container->transfer decontaminate Decontaminate or Dispose of Tools transfer->decontaminate seal Securely Seal Container decontaminate->seal store Store in Designated Area seal->store contact Contact EHS for Pickup store->contact end End: Proper Disposal by Approved Facility contact->end spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate contain Contain Spill (Sweep Solid) evacuate->contain clean Decontaminate Spill Area contain->clean clean->container

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Research: A Comprehensive Guide to Arnocoumarin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical reagents like arnocoumarin is a critical component of maintaining this safety and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Precautions

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1]
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust formation is likely or when handling outside of a well-ventilated area to prevent respiratory irritation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant. Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems.

Waste Collection and Preparation:

  • Designate a Waste Container: Utilize a clearly labeled, sealable container specifically for solid this compound waste. The label must include the chemical name ("this compound"), CAS number, and the appropriate hazard pictograms.

  • Waste Transfer: Carefully transfer the waste solid into the designated container using a scoop or spatula, taking care to avoid the creation of dust. All instruments and equipment that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

  • Container Sealing and Storage: Securely seal the waste container. Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule the collection and proper disposal of the waste container.

Spill Cleanup Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure there is adequate ventilation.

  • Don PPE: Put on the required personal protective equipment as detailed in the table above.

  • Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid any actions that could generate dust.

  • Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent or cleaning agent. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: The collected spill material should be placed in a sealed, labeled container and disposed of following the standard procedure outlined above.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Waste Preparation cluster_storage Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Use Labeled, Sealable Waste Container ppe->container transfer Carefully Transfer Waste, Avoid Dust container->transfer decontaminate Decontaminate or Dispose of Tools transfer->decontaminate seal Securely Seal Container decontaminate->seal store Store in Designated Area seal->store contact Contact EHS for Pickup store->contact end End: Proper Disposal by Approved Facility contact->end spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate contain Contain Spill (Sweep Solid) evacuate->contain clean Decontaminate Spill Area contain->clean clean->container

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Research: A Comprehensive Guide to Arnocoumarin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of their work is intrinsically linked to the safety of their laboratory environment. The proper disposal of chemical reagents like arnocoumarin is a critical component of maintaining this safety and ensuring regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.

Immediate Safety and Handling Precautions

This compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount.

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shields.To prevent eye contact which can cause serious irritation.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).To prevent skin contact which can cause irritation.[1]
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if dust formation is likely or when handling outside of a well-ventilated area to prevent respiratory irritation.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved waste disposal plant. Under no circumstances should it be disposed of with household garbage or allowed to enter sewage systems.

Waste Collection and Preparation:

  • Designate a Waste Container: Utilize a clearly labeled, sealable container specifically for solid this compound waste. The label must include the chemical name ("this compound"), CAS number, and the appropriate hazard pictograms.

  • Waste Transfer: Carefully transfer the waste solid into the designated container using a scoop or spatula, taking care to avoid the creation of dust. All instruments and equipment that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

  • Container Sealing and Storage: Securely seal the waste container. Store the sealed container in a well-ventilated, designated hazardous waste storage area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule the collection and proper disposal of the waste container.

Spill Cleanup Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure there is adequate ventilation.

  • Don PPE: Put on the required personal protective equipment as detailed in the table above.

  • Containment: For a solid spill, carefully sweep or shovel the material into a suitable container for disposal. Avoid any actions that could generate dust.

  • Cleaning: After the bulk of the material has been removed, decontaminate the area with an appropriate solvent or cleaning agent. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: The collected spill material should be placed in a sealed, labeled container and disposed of following the standard procedure outlined above.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_preparation Waste Preparation cluster_storage Storage & Disposal cluster_spill Spill Response start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe container Use Labeled, Sealable Waste Container ppe->container transfer Carefully Transfer Waste, Avoid Dust container->transfer decontaminate Decontaminate or Dispose of Tools transfer->decontaminate seal Securely Seal Container decontaminate->seal store Store in Designated Area seal->store contact Contact EHS for Pickup store->contact end End: Proper Disposal by Approved Facility contact->end spill Spill Occurs evacuate Evacuate and Ventilate Area spill->evacuate contain Contain Spill (Sweep Solid) evacuate->contain clean Decontaminate Spill Area contain->clean clean->container

Caption: this compound Disposal Workflow Diagram.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.